Adenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | adenosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adenosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
| Record name | SID855932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS No. |
58-61-7 | |
| Record name | Adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adenosine [USAN:USP:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |
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| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | adenosine | |
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| Record name | Adenosine | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Endogenous Cardioprotector: A Historical and Technical Guide to Adenosine in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unfolding Saga of a Retaliatory Metabolite
In the intricate landscape of cardiovascular physiology, few molecules have charted a journey as profound and multifaceted as adenosine. Initially observed for its dramatic effects on heart rhythm, this simple nucleoside has emerged as a critical endogenous regulator of cardiac function, a key player in the heart's defense against ischemic injury, and a valuable pharmacological tool in both diagnostic and therapeutic settings. This guide navigates the historical milestones and technical underpinnings of this compound research, offering a deep dive into the experimental choices and scientific logic that have shaped our understanding of this "retaliatory metabolite."[1] We will journey from the early serendipitous observations to the molecular intricacies of receptor signaling and the rational design of this compound-based cardiovascular therapies.
Part 1: The Genesis of a Cardiovascular Modulator - Early Observations and the Birth of a Hypothesis
The story of this compound in cardiovascular science begins not with a targeted investigation, but with a series of astute observations. In 1929, A.N. Drury and Albert Szent-Györgyi, while studying the physiological effects of tissue extracts, made a landmark discovery. They noted that an "adenine compound" extracted from the heart and other tissues had potent and transient effects on the mammalian heart, including a slowing of the heart rate and an impairment of conduction between the atria and ventricles.[2][3] This seminal work, "The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart," published in The Journal of Physiology, laid the very foundation of this compound research.[2]
It was not until the 1960s that the next pivotal chapter in the this compound story was written. Robert M. Berne, in a series of elegant experiments, proposed the "this compound hypothesis" of coronary blood flow regulation.[4] Berne postulated that during periods of myocardial hypoxia or increased metabolic demand, the breakdown of this compound triphosphate (ATP) leads to an accumulation of this compound in the interstitial fluid. This this compound then acts as a local vasodilator, increasing coronary blood flow to match the metabolic needs of the myocardium. This concept of this compound as a crucial link between myocardial metabolism and coronary perfusion was a paradigm shift in cardiovascular physiology.[4][5][6]
Key Experimental Protocol: The Langendorff Isolated Heart Preparation
A cornerstone of early cardiovascular research, the Langendorff isolated heart preparation was instrumental in elucidating the direct effects of this compound on the heart, independent of systemic neural and hormonal influences. This ex vivo technique allows for the controlled perfusion of the heart with a physiological salt solution, enabling researchers to introduce compounds like this compound and observe their direct effects on heart rate, contractility, and coronary flow.
Methodology:
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Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig) is anesthetized, and the heart is rapidly excised.
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Cannulation: The aorta is cannulated, and the cannula is connected to a perfusion apparatus.
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Retrograde Perfusion: A warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) is perfused retrogradely into the aorta. The pressure of the perfusate closes the aortic valve, forcing the solution into the coronary arteries, thus perfusing the myocardium.
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Parameter Measurement: Heart rate and contractile force can be measured using a force transducer attached to the apex of the heart. Coronary flow can be measured by collecting the effluent from the pulmonary artery.
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Drug Administration: this compound or other pharmacological agents can be infused into the perfusion line to study their effects on cardiac parameters.
Part 2: Deconstructing the Message - The Discovery and Characterization of this compound Receptors
The physiological effects of this compound are mediated by specific cell surface receptors. The journey to identify and classify these receptors was a critical step in understanding the diverse actions of this compound. The initial classification was based on the differential effects of this compound analogs on adenylyl cyclase activity. This led to the distinction between A1 receptors, which inhibit adenylyl cyclase, and A2 receptors, which stimulate it.
Subsequent molecular cloning and pharmacological studies have revealed a family of four distinct G protein-coupled this compound receptors: A1, A2A, A2B, and A3.[7] Each receptor subtype exhibits a unique tissue distribution, signaling pathway, and pharmacological profile, accounting for the wide range of this compound's effects.
| Receptor Subtype | Primary Cardiovascular Location | G-Protein Coupling | Primary Signaling Pathway | Key Cardiovascular Functions |
| A1 | Atria, SA and AV nodes, Ventricular myocytes | Gi/o | Inhibition of adenylyl cyclase, activation of K+ channels | Negative chronotropy (decreased heart rate), negative dromotropy (slowed AV conduction), cardioprotection |
| A2A | Coronary and peripheral vascular smooth muscle cells, endothelial cells | Gs | Stimulation of adenylyl cyclase | Coronary and peripheral vasodilation |
| A2B | Vascular smooth muscle cells, endothelial cells, mast cells | Gs/Gq | Stimulation of adenylyl cyclase and phospholipase C | Vasodilation, inflammation |
| A3 | Cardiac fibroblasts, mast cells | Gi/o | Inhibition of adenylyl cyclase, activation of phospholipase C | Cardioprotection, inflammation |
Experimental Workflow: Radioligand Binding and Functional Assays for Receptor Characterization
The characterization of this compound receptor subtypes heavily relied on radioligand binding assays and functional assays to determine the affinity of various ligands and their downstream signaling effects.
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Cell membranes expressing the this compound receptor subtype of interest are prepared from cultured cells or tissues.
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Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) in the presence or absence of a competing unlabeled ligand.
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Separation: The bound and free radioligand are separated by rapid filtration.
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Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
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Data Analysis: The data is analyzed to determine the binding affinity (Kd) and the density of receptors (Bmax).
Functional Assay (cAMP Accumulation) Protocol:
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Cell Culture: Cells expressing the this compound receptor of interest are cultured.
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Stimulation: The cells are stimulated with an this compound receptor agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).
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Lysis and Measurement: The cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-response curve for the agonist is plotted to determine its potency (EC50) and efficacy.
Part 3: From Bench to Bedside - this compound in Cardiovascular Medicine
The deep understanding of this compound's physiological roles has paved the way for its successful translation into clinical practice. Two areas where this compound has had a profound impact are the management of supraventricular tachycardias and the diagnosis of coronary artery disease.
A. Taming the Racing Heart: this compound in the Treatment of Supraventricular Tachycardia (SVT)
The potent negative dromotropic effect of this compound on the atrioventricular (AV) node, first hinted at by Drury and Szent-Györgyi, makes it a highly effective agent for terminating reentrant arrhythmias that involve the AV node.[8][9] Its extremely short half-life (less than 10 seconds) makes it a safe therapeutic option, as any adverse effects are transient.[9]
Clinical Protocol for this compound Administration in SVT:
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Patient Preparation: The patient should be in a supine position with continuous ECG monitoring. A physician should be present at the bedside.
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Initial Dose: An initial dose of 6 mg of this compound is administered as a rapid intravenous (IV) bolus over 1-2 seconds into a large peripheral vein, followed immediately by a 20 mL saline flush.[10][11][12]
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Second Dose: If the SVT does not terminate within 1-2 minutes, a second dose of 12 mg is administered in the same rapid manner.[10][11][12]
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Monitoring: The patient's ECG and blood pressure are closely monitored throughout the procedure. A brief period of asystole or bradycardia is common after successful conversion.
B. Unmasking Ischemia: this compound in Myocardial Perfusion Imaging
The potent vasodilatory effect of this compound on the coronary arteries, mediated primarily by the A2A receptor, is harnessed in myocardial perfusion imaging to assess for coronary artery disease.[4][5][13] By inducing maximal coronary hyperemia, this compound exaggerates the difference in blood flow between normal and stenotic coronary arteries, allowing for the detection of perfusion defects.
Mechanism of Action:
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This compound Infusion: this compound is infused intravenously at a controlled rate.
-
Coronary Vasodilation: this compound binds to A2A receptors on coronary vascular smooth muscle cells, leading to relaxation and a significant increase in coronary blood flow in healthy arteries.
-
"Coronary Steal": In the presence of a significant coronary stenosis, the downstream vessels are often already maximally dilated at rest. This compound infusion dilates the surrounding healthy vessels, potentially shunting blood away from the stenotic vessel, a phenomenon known as "coronary steal."
-
Radiotracer Injection: A radioactive tracer (e.g., Thallium-201 or Technetium-99m sestamibi) is injected at peak vasodilation.
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Imaging: The distribution of the tracer in the myocardium is imaged using a gamma camera, revealing areas of reduced uptake (perfusion defects) corresponding to ischemic tissue.
Part 4: The Heart's Innate Defense - this compound and Ischemic Preconditioning
In 1986, a groundbreaking discovery by Murry, Jennings, and Reimer revealed that brief, non-lethal episodes of ischemia and reperfusion could protect the myocardium from a subsequent, more prolonged ischemic insult. This phenomenon, termed "ischemic preconditioning," highlighted the heart's remarkable ability to adapt to stress. Subsequent research identified this compound, released during the brief ischemic periods, as a key trigger and mediator of this powerful cardioprotective effect. The activation of A1 and A3 this compound receptors initiates a complex signaling cascade that ultimately confers this ischemic tolerance.
Visualizing the Pathways
To better understand the intricate signaling mechanisms of this compound, the following diagrams illustrate the key pathways involved in its cardiovascular effects.
Caption: this compound A1 Receptor Signaling in Cardiomyocytes.
Caption: this compound A2A Receptor Signaling in Vascular Smooth Muscle.
Conclusion: An Ever-Evolving Narrative
The history of this compound in cardiovascular research is a testament to the power of observation, the rigor of experimental science, and the continuous evolution of our understanding of complex biological systems. From a curious "adenine compound" to a sophisticated modulator of cardiac function and a cornerstone of cardiovascular medicine, the journey of this compound is far from over. As we delve deeper into the nuances of receptor subtype signaling, explore the potential of novel this compound-based therapeutics, and unravel the intricate role of this compound in cardiovascular disease, the next chapter in this remarkable story is waiting to be written.
References
- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of Physiology, 68(3), 213–237. [Link]
- Berne, R. M. (1963). Cardiac nucleotides in hypoxia: possible role in regulation of coronary blood flow. American Journal of Physiology-Legacy Content, 204(2), 317-322. [Link]
- DiMarco, J. P., Sellers, T. D., Berne, R. M., West, G. A., & Belardinelli, L. (1983). This compound: electrophysiologic effects and therapeutic use for terminating paroxysmal supraventricular tachycardia.
- Murry, C. E., Jennings, R. B., & Reimer, K. A. (1986). Preconditioning with ischemia: a delay of lethal cell injury in ischemic myocardium.
- Olah, M. E., & Stiles, G. L. (1995). This compound receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 35(1), 581-606. [Link]
- Fredholm, B. B., AP, I. J., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of this compound receptors. Pharmacological reviews, 53(4), 527-552. [Link]
- ACLS Algorithms. (n.d.). ACLS and this compound. ACLS-Algorithms.com. [Link]
- Affordable ACLS. (n.d.). Treating SVT with this compound: A Complete Clinical Guide. Affordable ACLS. [Link]
- Dr.Oracle. (2025). What is the recommended dose and administration of this compound for supraventricular tachycardia (SVT)
- Dr.Oracle. (2025). What is the initial dose of this compound (this compound) for supraventricular tachycardia (SVT)?. Dr.Oracle. [Link]
- Mustafa, S. J., Ansari, H. R., & Abebe, W. (2021). This compound and this compound receptor-mediated action in coronary microcirculation. Basic Research in Cardiology, 116(1), 22. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Salvatore, C. A., Jacobson, M. A., Taylor, H. E., Linden, J., & Johnson, R. G. (1993). Molecular cloning and characterization of the human A3 this compound receptor. Proceedings of the National Academy of Sciences, 90(21), 10365-10369. [Link]
- Varani, K., Merighi, S., Gessi, S., Klotz, K. N., Leung, E., Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Borea, P. A. (2000). Pharmacological and biochemical characterization of this compound receptors in the human malignant melanoma A375 cell line. British journal of pharmacology, 130(4), 889–897. [Link]
- Newby, A. C. (1984). This compound and the concept of 'retaliatory metabolites'. Trends in Biochemical Sciences, 9(2), 42-44.
- Hage, F. G., Heo, J., & Iskandrian, A. E. (2008). This compound-induced coronary vasodilatation during transesophageal Doppler echocardiography.
- Olsson, R. A., & Bunger, R. (1987). Metabolic control of coronary blood flow. Progress in cardiovascular diseases, 29(5), 369-387.
- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of physiology, 68(3), 213. [Link]
- Hein, T. W., & Kuo, L. (2004). Mechanism of vasodilation to this compound in coronary arterioles from patients with heart disease. American Journal of Physiology-Heart and Circulatory Physiology, 287(5), H2102-H2108. [Link]
- Mustafa, S. J., et al. (2021). This compound and this compound receptor-mediated action in coronary microcirculation. Basic research in cardiology, 116(1), 1-17. [Link]
- Drury, A. N., & Szent-Györgyi, A. (1929). The physiological activity of adenine compounds with especial reference to their action upon the mammalian heart. The Journal of Physiology, 68(3), 213–237. [Link]
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Endogenous Adenosine and the Regulation of Sleep: A Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the critical role of endogenous adenosine in the regulation of sleep-wake cycles. This compound, a purine nucleoside, functions as a key homeostatic regulator of sleep, accumulating in specific brain regions during wakefulness and diminishing during sleep. This accumulation is intrinsically linked to neuronal metabolic activity, positioning this compound as a crucial link between cellular energy status and the global state of sleep. We will explore the neurobiology of this compound, including its synthesis, clearance, and receptor-mediated signaling pathways. Furthermore, this guide details the principal experimental methodologies used to investigate the adenosinergic system, from in vivo quantification to genetic manipulation. Finally, we discuss the therapeutic implications of targeting this system for the development of novel treatments for sleep disorders.
Introduction: this compound as a Primordial Sleep Factor
The daily oscillation between sleep and wakefulness is governed by two primary processes: a circadian rhythm (Process C) that dictates the timing of sleep and a homeostatic drive (Process S) that reflects the accumulated need for sleep. While the circadian component is driven by a well-defined molecular clock, the neurochemical basis of sleep homeostasis has been a subject of intense investigation. Compelling evidence points to endogenous this compound as a primary mediator of this homeostatic sleep pressure.[1][2]
Unlike classical neurotransmitters, this compound is not stored in vesicles and released in a strictly synaptic manner.[3][4] Instead, its extracellular concentration is tightly coupled to the metabolic activity of neurons and glial cells.[5] During periods of prolonged wakefulness, heightened neuronal activity leads to the breakdown of this compound triphosphate (ATP), resulting in a progressive increase in extracellular this compound in key brain areas like the basal forebrain and cortex.[3][5][6] This accumulation of this compound is hypothesized to be a fundamental "sleep factor," a substance that tracks the duration of wakefulness and promotes the transition to sleep.[1][7]
The Neurobiology of this compound in Sleep-Wake Regulation
This compound Production and Clearance in the Brain
The concentration of extracellular this compound, the biologically active pool for sleep regulation, is determined by a dynamic balance between its production and clearance.
-
Cellular Sources and Production: this compound is primarily formed from the breakdown of adenine nucleotides (ATP, ADP, AMP).[3][8] This process can occur intracellularly, with this compound then being released into the extracellular space via equilibrative nucleoside transporters (ENTs), or extracellularly, through the action of ecto-nucleotidases that dephosphorylate released ATP. Both neurons and astrocytes contribute to the extracellular this compound pool, with astrocytes playing a significant role in mediating homeostatic sleep pressure through gliotransmission.[9][10]
-
This compound Clearance: The primary enzyme responsible for clearing extracellular this compound is this compound kinase (ADK), which phosphorylates this compound to AMP.[9][11] The activity of ADK is crucial in regulating the adenosinergic tone in the brain.[12] Another enzyme, this compound deaminase (ADA), converts this compound to inosine, also contributing to its clearance.[1] Pharmacological inhibition of ADK or ADA leads to increased extracellular this compound levels and enhanced sleep.[1][12]
This compound Receptor Subtypes and Their Distribution
This compound exerts its effects by binding to four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors are the most implicated in sleep regulation.[3][8]
-
A1 Receptors (A1R): The "Brake" on Wakefulness: A1 receptors are widely distributed throughout the brain and are coupled to inhibitory G-proteins (Gi/o).[9] Their activation generally leads to neuronal hyperpolarization and inhibition of neurotransmitter release. In the context of sleep, A1Rs are thought to promote sleep by inhibiting wake-promoting cholinergic neurons in the basal forebrain and glutamatergic neurons in the cortex and thalamus.[5][7][9] This widespread inhibition effectively acts as a "brake" on the arousal systems.
-
A2A Receptors (A2AR): Promoting Sleep in Key Brain Regions: A2A receptors are coupled to stimulatory G-proteins (Gs/olf) and are highly expressed in the striatum, nucleus accumbens, and olfactory tubercle.[[“]][14] Activation of A2A receptors in these regions promotes sleep, potentially by inhibiting arousal-promoting pathways.[9][[“]] Notably, the arousal-suppressing effects of caffeine are largely mediated by its antagonism of A2A receptors.[3] A2A receptors are also considered to function as a "gate" for sleep initiation.[[“]]
Signaling Pathways of this compound Receptors
The distinct effects of A1 and A2A receptor activation stem from their coupling to different G-protein signaling cascades.
-
A1 Receptor-Mediated Inhibition: Upon this compound binding, the A1R activates Gi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, thus inhibiting neuronal firing.[9]
-
A2A Receptor-Mediated Excitation/Disinhibition: Activation of A2ARs stimulates Gs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP and PKA activity.[14] This pathway can lead to the phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression to promote sleep.
Caption: this compound receptor signaling pathways in sleep regulation.
Key Brain Regions in Adenosinergic Sleep Regulation
The sleep-promoting effects of this compound are not diffuse but are mediated through actions in specific, interconnected brain nuclei that form the sleep-wake regulatory network.
-
Basal Forebrain (BF): This region is a primary target for the sleep-inducing effects of this compound.[5][7] Extracellular this compound levels in the BF increase progressively during wakefulness and decrease during sleep.[3][6] By acting on A1 receptors, this compound inhibits the wake-promoting cholinergic neurons in this area, thus reducing cortical arousal.[5][7]
-
Ventrolateral Preoptic Area (VLPO): The VLPO is a key sleep-promoting nucleus containing GABAergic and galaninergic neurons that inhibit the major arousal centers of the brainstem and hypothalamus.[16] this compound promotes sleep, in part, by activating VLPO neurons.[17] This activation is thought to occur indirectly through an A1 receptor-mediated disinhibition, where this compound suppresses inhibitory inputs to the VLPO neurons.[18][19][20] There is also evidence for direct excitatory effects via A2A receptors.[21][22]
-
Tuberomammillary Nucleus (TMN): The TMN is the sole source of histaminergic neurons in the brain, which are crucial for maintaining wakefulness. This compound, via A1 receptors, potently inhibits these neurons, contributing to the transition from wakefulness to sleep.
-
Striatum and Nucleus Accumbens: These areas, rich in A2A receptors, are also implicated in sleep regulation.[[“]] Activation of A2A receptors in the nucleus accumbens is thought to promote sleep by inhibiting arousal-promoting neurons.[9][10]
Experimental Methodologies for Studying this compound and Sleep
A variety of sophisticated techniques are employed to unravel the complex role of this compound in sleep. The choice of methodology is critical and depends on the specific scientific question being addressed.
In Vivo Measurement of Extracellular this compound
Quantifying the dynamics of extracellular this compound across the sleep-wake cycle is fundamental to understanding its homeostatic role.
-
Microdialysis: This is considered the gold standard for measuring extracellular levels of neurochemicals in specific brain regions of freely moving animals.[6] A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF), allowing for the diffusion of extracellular molecules, including this compound, into the dialysate. The collected samples are then analyzed, typically using high-performance liquid chromatography (HPLC).[23][24]
Protocol: In Vivo Microdialysis for Brain this compound Measurement
-
Probe Implantation: Anesthetize the animal (e.g., rat, mouse) and stereotactically implant a guide cannula targeted to the brain region of interest (e.g., basal forebrain). Allow for a recovery period of 5-7 days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 2 hours.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials containing a preservation solution.
-
Behavioral Monitoring: Simultaneously record the animal's sleep-wake state using EEG/EMG (see section 4.2).
-
Analysis: Quantify this compound concentrations in the collected dialysate using HPLC with fluorescence or electrochemical detection.[23][25]
-
Histological Verification: At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the correct placement of the microdialysis probe.
-
-
Biosensors: A newer approach involves the use of enzyme-based biosensors that can be implanted in the brain to provide real-time measurements of this compound with higher temporal resolution than microdialysis.[23][26] These sensors typically use a cascade of enzymes (e.g., this compound deaminase, purine nucleoside phosphorylase, xanthine oxidase) coated on an electrode to generate a detectable electrochemical signal proportional to the this compound concentration.[26]
Electrophysiological and Behavioral Monitoring
-
EEG/EMG Recordings for Sleep Staging: Electroencephalography (EEG) and electromyography (EMG) are essential for accurately identifying the different stages of sleep (Wake, NREM, REM).[27][28] EEG electrodes are placed on the skull to record cortical brainwave activity, while EMG electrodes are inserted into the nuchal muscles to monitor muscle tone.[28][29] Specific EEG frequency bands and EMG activity levels characterize each sleep stage.[30]
| Sleep Stage | Dominant EEG Frequencies | EMG Activity |
| Wakefulness | Low-amplitude, high-frequency (Beta, Gamma) | High |
| NREM Sleep | High-amplitude, low-frequency (Delta, Theta), Sleep Spindles | Reduced |
| REM Sleep | Low-amplitude, mixed-frequency (Theta, Beta) | Atonia (lowest) |
-
Combining Microdialysis with EEG: A powerful experimental design involves the simultaneous use of in vivo microdialysis and EEG/EMG recordings in the same animal. This allows for the direct correlation of changes in extracellular this compound levels in a specific brain region with transitions between sleep-wake states.
Caption: Workflow for combined in vivo microdialysis and EEG/EMG recording.
Pharmacological Manipulation
The use of specific agonists and antagonists for this compound receptors is a cornerstone of research in this field.
-
Receptor Agonists and Antagonists: Systemic or local microinfusion of A1R agonists (e.g., N6-cyclopentylthis compound, CPA) or A2AR agonists (e.g., CGS-21680) is used to mimic the effects of endogenous this compound and study their impact on sleep architecture.[9][[“]] Conversely, antagonists like caffeine (non-selective A1R/A2AR antagonist) or more selective compounds (e.g., DPCPX for A1R, ZM-241385 for A2AR) are used to block adenosinergic signaling and promote wakefulness.[31][32][33][34]
-
Enzyme Inhibitors: Drugs that inhibit this compound kinase or this compound deaminase are used to increase endogenous this compound levels and study the resulting effects on sleep.
Genetic Models
The use of genetically modified animals, particularly mice, has been instrumental in dissecting the specific roles of this compound receptor subtypes.
-
Knockout Mice: Mice lacking the A1R or A2AR gene have been developed to study the necessity of these receptors for normal sleep regulation and the effects of sleep deprivation. For example, the arousal-promoting effects of caffeine are absent in A2AR knockout mice, demonstrating the critical role of this receptor in caffeine's mechanism of action.[3]
-
Transgenic Models: Mice that overexpress this compound kinase (Adk-tg) show reduced sleep and an impaired homeostatic response to sleep deprivation, highlighting the importance of this compound clearance in sleep regulation.[11][12][35][36][37]
This compound and Pathophysiology of Sleep
Dysregulation of the this compound system is implicated in various sleep-related conditions.
-
Sleep Deprivation: Prolonged wakefulness leads to a significant accumulation of extracellular this compound, which is thought to mediate many of the cognitive and physiological deficits associated with sleep loss.[15][38] This this compound buildup drives the intense sleep pressure and subsequent rebound in deep, slow-wave sleep observed during recovery.[2][5]
-
Sleep Disorders: While no drugs that specifically target the this compound system are currently approved for treating sleep disorders, the system remains a promising therapeutic target.[14][39] A functional polymorphism in the this compound deaminase (ADA) gene in humans is associated with individual differences in deep sleep duration and intensity, further linking this compound metabolism to sleep homeostasis.[2]
Therapeutic Implications and Drug Development
The central role of this compound in sleep homeostasis makes its receptors attractive targets for the development of novel hypnotics and wake-promoting agents.
-
Targeting A2A Receptors: A2A receptor agonists are potent sleep-inducers. However, their clinical use is hampered by cardiovascular side effects.[40] The development of allosteric modulators that enhance the signaling of endogenous this compound at A2A receptors may offer a more targeted approach with fewer side effects.[40] Conversely, A2A receptor antagonists are being explored for conditions of excessive sleepiness.[14]
-
Targeting A1 Receptors: While A1R agonists also promote sleep, their widespread expression and role in cardiovascular and renal function present significant challenges for systemic drug delivery.
-
Challenges and Future Directions: A key challenge is to develop drugs with high receptor subtype selectivity and favorable pharmacokinetic profiles that can cross the blood-brain barrier.[41] Future research will likely focus on developing brain-penetrant, selective A2A agonists or positive allosteric modulators for insomnia, and A2A antagonists for hypersomnia.
Conclusion
Endogenous this compound stands as a cornerstone of sleep homeostasis, acting as a direct neurochemical link between the metabolic cost of wakefulness and the restorative drive for sleep. Its accumulation in key brain regions during wakefulness and subsequent action on A1 and A2A receptors orchestrate a shift in the brain's neurochemical balance, favoring the inhibition of arousal systems and the activation of sleep-promoting circuits. The sophisticated experimental tools now available, from real-time biosensors to precise genetic models, continue to deepen our understanding of this elegant regulatory system. This knowledge provides a robust foundation for the rational design of novel therapeutics aimed at correcting sleep-wake disturbances by modulating the brain's natural sleep factor.
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adenosine signaling pathways in neuronal tissue
An In-depth Technical Guide to Adenosine Signaling Pathways in Neuronal Tissue
Authored by a Senior Application Scientist
Foreword: this compound as the Universal Regulator of Neuronal Homeostasis
In the intricate landscape of the central nervous system (CNS), this compound stands out not as a classical neurotransmitter, but as a powerful and ubiquitous neuromodulator.[1][2] It is an endogenous purine nucleoside, the final breakdown product of this compound triphosphate (ATP), the cell's primary energy currency.[3][4] This direct link to cellular metabolism positions this compound as a "retaliatory metabolite"—a crucial signaling molecule that reports on the energetic state of the tissue.[3] When neuronal activity intensifies or metabolic stress occurs, extracellular this compound levels rise, triggering a cascade of events to restore homeostasis, primarily by suppressing neuronal excitability and reducing energy demand.[4][5]
This guide provides a comprehensive exploration of the core signaling pathways governed by this compound in neuronal tissue. We will delve into the distinct roles of the four this compound receptor subtypes, the downstream cascades they command, and the functional consequences for synaptic transmission and plasticity. Furthermore, we will present field-proven methodologies and detailed protocols, offering researchers, scientists, and drug development professionals a practical framework for investigating this critical signaling system. The overarching goal is not merely to describe these pathways but to explain the causal logic behind their function and the experimental choices made to elucidate them.
Chapter 1: The this compound Receptor Family: Four Subtypes, Distinct Functions
This compound exerts its profound effects on neuronal function by activating four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3][6] These receptors differ in their affinity for this compound, their tissue distribution, and the G-proteins they couple to, resulting in a complex and nuanced modulation of neuronal activity.[6][7][8]
The A1 Receptor (A1R): The Preeminent Inhibitory Force
The A1 receptor is the most abundant this compound receptor in the CNS, with high densities in the hippocampus, cortex, and cerebellum.[9] It possesses a high affinity for this compound, making it responsive to basal and moderately elevated levels of the nucleoside. Functionally, the A1R is overwhelmingly inhibitory.[1][9]
Molecular Signaling: The A1R primarily couples to inhibitory Gαi/o proteins.[6][10] Its activation triggers a multi-pronged signaling cascade to dampen neuronal activity:
-
Canonical Pathway - Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA).[4][10] This is a cornerstone of A1R-mediated inhibition.
-
Ion Channel Modulation: The dissociated Gβγ subunits directly interact with and modulate ion channels.[4][9]
-
Activation of K+ Channels: Gβγ activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential.[4][11]
-
Inhibition of Ca2+ Channels: At presynaptic terminals, Gβγ inhibits voltage-gated Ca2+ channels (N- and P/Q-type), reducing calcium influx and thereby curtailing the release of excitatory neurotransmitters like glutamate.[11][12][13]
-
-
Non-Canonical Pathway - Phospholipase C (PLC) Activation: Gβγ subunits can also stimulate PLC, which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), influencing a different subset of cellular processes.[4][9]
Caption: this compound A2A Receptor signaling, highlighting the opposition to Dopamine D2 signaling.
The A2B and A3 Receptors: Roles in High-Demand States
The A2B and A3 receptors have a lower affinity for this compound and are therefore thought to be activated primarily under conditions of significant metabolic stress or tissue injury, such as ischemia or intense neuroinflammation, when extracellular this compound levels are very high. [6][8][14]
-
A2B Receptors (A2BR): Couple to Gαs to increase cAMP and are implicated in astrogliosis and neuroinflammatory processes. [5][14]* A3 Receptors (A3R): Typically couple to Gαi, but their role in neuronal tissue is less defined than A1R and A2AR. They appear to play a complex, often pro-inflammatory or apoptotic role in some contexts, but can also be neuroprotective. [3][5][15]
Chapter 2: Functional Integration and Pathophysiological Relevance
The true power of this compound signaling lies in its ability to integrate and fine-tune neuronal circuits.
Modulation of Synaptic Plasticity
Synaptic plasticity, the cellular basis for learning and memory, is exquisitely sensitive to this compound. [16]* A1R and Long-Term Potentiation (LTP): By inhibiting presynaptic glutamate release and hyperpolarizing postsynaptic membranes, tonic activation of A1Rs acts as a brake on LTP induction. [17][18]Applying an A1R antagonist can therefore facilitate LTP. [18]* A2AR and LTP: Conversely, A2AR activation can facilitate LTP, likely by increasing NMDA receptor function through PKA-dependent mechanisms. [19][18]This dual control allows this compound to act as a "gate," setting the threshold for when and where synaptic connections are strengthened. [17]
Role in Neurodegeneration and Neuroinflammation
Dysregulation of this compound signaling is a key feature of many neurodegenerative diseases. [3][20]* Parkinson's Disease: The loss of dopamine in the striatum leads to an overactivity of the A2AR-mediated pathway. [21]Consequently, A2AR antagonists (like istradefylline) have been developed as a non-dopaminergic therapy to rebalance striatal output and improve motor control. [22][23]* Alzheimer's Disease: Evidence suggests A2ARs are involved in synaptic loss and neuroinflammation, making them a potential therapeutic target. [19]* Ischemia/Stroke: During ischemic events, massive this compound release provides potent neuroprotection, primarily through A1R activation, which reduces excitotoxicity. [5][24]
Chapter 3: Field-Proven Methodologies for Interrogating this compound Pathways
Studying this compound signaling requires a multi-faceted approach, from characterizing the receptor itself to measuring its functional impact on cellular and circuit-level physiology.
Receptor Characterization: Radioligand Binding Assays
Causality Behind the Method: Before testing functional effects, it is imperative to confirm the presence of the target receptor and determine the affinity of pharmacological tools. Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity (Kd) of a radiolabeled ligand, as well as the affinity (Ki) of unlabeled competitor compounds. [10]This ensures that subsequent functional experiments are performed with appropriate, validated ligand concentrations.
Table 1: Representative Binding Affinities (Ki) at Human this compound Receptors
| Compound | Receptor Target | Ki (nM) | Classification |
| DPCPX | A1R | ~0.5 - 2 | Antagonist |
| Theophylline | A1R / A2AR | ~5,000 - 10,000 | Non-selective Antagonist |
| ZM 241385 | A2AR | ~0.5 - 2 | Antagonist |
| NECA | All (A1, A2A, A2B, A3) | ~15 - 30 | Non-selective Agonist |
| CCPA | A1R | ~1 - 3 | Agonist |
| CGS 21680 | A2AR | ~20 - 40 | Agonist |
Note: Ki values are approximate and can vary based on assay conditions.
Detailed Protocol: Competitive Radioligand Binding Assay for A1R
This protocol describes how to determine the Ki of an unlabeled test compound at the A1 receptor using [³H]DPCPX, a selective antagonist radioligand.
-
Membrane Preparation (Self-Validating System):
-
Rationale: Assays are performed on isolated cell membranes, which are enriched with the target GPCRs, removing soluble intracellular components that could interfere with the assay.
-
Steps:
-
Homogenize neuronal tissue (e.g., rat cortex) or cells expressing the A1R in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). [25] 2. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris. [25] 3. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. [25] 4. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). [25]Store at -80°C.
-
-
-
Assay Setup:
-
Rationale: The assay measures the ability of a "cold" (unlabeled) test compound to compete with a "hot" (radiolabeled) ligand for binding to the receptor.
-
Steps:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + [³H]DPCPX + Buffer.
-
Non-Specific Binding (NSB): Membranes + [³H]DPCPX + a saturating concentration of a non-radiolabeled A1R ligand (e.g., 10 µM Theophylline) to block all specific binding. [10] * Competition: Membranes + [³H]DPCPX + each concentration of the test compound.
-
-
Add a fixed concentration of [³H]DPCPX to all wells (typically at or near its Kd, e.g., 1-2 nM). [10] 4. Initiate the binding reaction by adding the membrane preparation (e.g., 50-100 µg protein/well).
-
-
-
Incubation and Filtration:
-
Rationale: The reaction is allowed to reach equilibrium. Rapid filtration is crucial to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift. Polyethylenimine (PEI) pre-treatment of filters reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber. [26] * Steps:
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation. [25] 2. Rapidly terminate the reaction by vacuum filtration through a 96-well filter mat (e.g., GF/C) pre-soaked in 0.3% PEI. [25] 3. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand. [10]
-
-
-
Counting and Data Analysis:
-
Rationale: Scintillation counting quantifies the radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.
-
Steps:
-
Dry the filter mat, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
-
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The Neuromodulatory Role of Adenosine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Adenosine, a ubiquitous purine nucleoside, functions as a critical homeostatic and neuromodulatory molecule in the central nervous system (CNS). Its multifaceted roles in regulating neuronal excitability, synaptic transmission, and glial function are pivotal in both physiological processes and the pathophysiology of numerous neurological disorders. This in-depth technical guide provides a comprehensive overview of this compound's function as a neuromodulator, designed for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms of this compound signaling, from its synthesis and release to its interaction with a family of G protein-coupled receptors. Furthermore, this guide will delve into the physiological significance of adenosinergic signaling in key brain functions such as sleep-wake cycles and neuroprotection, and its implication in diseases like epilepsy and Parkinson's disease. A significant portion of this document is dedicated to detailing the experimental methodologies employed to investigate this compound's neuromodulatory actions, providing both theoretical grounding and practical, step-by-step protocols. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for advancing our understanding of this compound and a catalyst for the development of novel therapeutics targeting this crucial signaling system.
I. The this compound System: A Master Regulator of Neural Function
This compound is a unique signaling molecule that is not stored in and released from synaptic vesicles in the classical manner of neurotransmitters. Instead, its extracellular concentration is tightly regulated by cellular metabolic state, neuronal activity, and the enzymatic machinery responsible for its synthesis and degradation.[1][2] This dynamic regulation positions this compound as a key integrator of metabolic and neural information, allowing it to fine-tune neuronal communication and maintain homeostasis within the brain.[3]
A. Synthesis, Release, and Metabolism of this compound
Extracellular this compound originates from two primary sources:
-
Intracellular Formation and Transport: this compound is formed intracellularly through the hydrolysis of S-adenosylhomocysteine or the dephosphorylation of this compound monophosphate (AMP) by 5'-nucleotidases. It is then released into the extracellular space via bidirectional equilibrative nucleoside transporters (ENTs).[4]
-
Extracellular Formation: this compound triphosphate (ATP), often co-released with neurotransmitters, is rapidly hydrolyzed to this compound in the extracellular space by a cascade of ectonucleotidases.[4]
Once in the extracellular space, this compound's actions are terminated by its reuptake into cells through ENTs or by enzymatic degradation. The primary enzyme responsible for this compound clearance is This compound kinase (ADK) , which phosphorylates this compound to AMP. Another key enzyme is This compound deaminase (ADA) , which converts this compound to inosine.[1] The activity of these enzymes is critical in maintaining the low basal extracellular this compound concentrations.
B. This compound Receptors: The Gatekeepers of Adenosinergic Signaling
This compound exerts its neuromodulatory effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][5] These receptors exhibit distinct affinities for this compound, are differentially distributed throughout the brain, and couple to different G proteins to initiate downstream signaling cascades.
-
A1 Receptors (A1R): These are the most abundant this compound receptors in the CNS and have a high affinity for this compound.[1][4] They are predominantly coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (camp) levels.[6][7][8] A1Rs are found on both presynaptic and postsynaptic membranes. Presynaptic A1R activation inhibits the release of various neurotransmitters, including glutamate and acetylcholine, while postsynaptic activation can lead to neuronal hyperpolarization.[4]
-
A2A Receptors (A2AR): These receptors also have a high affinity for this compound and are highly expressed in the striatum, nucleus accumbens, and olfactory tubercle.[1][9] In contrast to A1Rs, A2ARs are primarily coupled to stimulatory G proteins (Gs/olf), and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels.[6][7][8][10] A2ARs are known to form heteromers with other receptors, most notably dopamine D2 receptors, which has significant implications for their function in the basal ganglia.[5]
-
A2B and A3 Receptors (A2BR and A3R): These receptors have a lower affinity for this compound and are generally less abundant in the brain. A2BRs are coupled to Gs proteins and can also couple to Gq proteins, leading to the activation of phospholipase C.[6][7] A3Rs are primarily coupled to Gi/o proteins and can also couple to Gq.[6][7] Their roles in neuromodulation are less well-characterized but are thought to be significant under conditions of high this compound release, such as ischemia or inflammation.
Below is a diagram illustrating the primary signaling pathways of this compound receptors.
Caption: Primary signaling pathways of A1 and A2A this compound receptors.
II. Physiological Functions of this compound Neuromodulation
This compound's ability to fine-tune neuronal activity gives it a profound influence over a wide range of physiological processes in the brain.
A. Sleep-Wake Regulation: The Homeostatic Sleep Factor
One of the most well-established roles of this compound is in the homeostatic regulation of sleep.[11] Extracellular this compound levels gradually increase in the basal forebrain and cortex during prolonged wakefulness and decrease during sleep.[12][13][14] This accumulation of this compound is thought to be a key driver of sleep pressure.[15] this compound promotes sleep by inhibiting wake-promoting neurons through the activation of A1Rs and facilitating sleep-related neurons.[2][12] The well-known stimulant effect of caffeine is primarily due to its action as an antagonist at this compound receptors, thereby blocking the sleep-promoting effects of endogenous this compound.[16]
| Brain Region | This compound Concentration Change during Sleep Deprivation | Reference |
| Basal Forebrain | Significant Increase | [12][13][17] |
| Cortex | Increase, but less sustained than in Basal Forebrain | [12][17] |
| Thalamus | Slow Decline | [12][17] |
| Preoptic Anterior Hypothalamus | Slow Decline | [12][17] |
| Pontine Pedunculotegmentum | Slow Decline | [12][17] |
| Dorsal Raphe | Slow Decline | [12][17] |
| Table 1: Changes in this compound Concentration in Different Brain Regions During Sleep Deprivation in Cats. |
B. Neuroprotection: The Brain's Endogenous Guardian
Under conditions of metabolic stress, such as ischemia or hypoxia, there is a massive increase in extracellular this compound levels.[4] This surge in this compound is largely neuroprotective.[18] Through the activation of A1Rs, this compound inhibits the release of excitotoxic glutamate, reduces postsynaptic calcium influx, and hyperpolarizes neurons, all of which contribute to mitigating neuronal damage.[4][19][20] While A1R activation is generally considered neuroprotective, the role of A2ARs is more complex. A2AR blockade has been shown to confer robust neuroprotection in various models of brain injury.[20][21]
C. Regulation of Synaptic Plasticity and Cognition
This compound, through its modulation of neurotransmitter release and postsynaptic excitability, plays a crucial role in synaptic plasticity, the cellular basis of learning and memory.[2] A1R activation generally inhibits long-term potentiation (LTP), a key cellular correlate of memory formation, while A2AR activation can have more complex, modulatory effects. The intricate interplay between A1 and A2A receptors is critical for fine-tuning synaptic strength and cognitive processes.[3]
III. This compound in Neurological and Psychiatric Disorders
Dysregulation of the this compound system is implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, making it a promising target for therapeutic intervention.[5][22]
A. Epilepsy: An Endogenous Anticonvulsant
This compound is a potent endogenous anticonvulsant.[23][24] Seizure activity leads to a rapid increase in extracellular this compound, which then acts to terminate the seizure and contribute to the postictal refractory period.[23][24] This anticonvulsant effect is primarily mediated by the activation of A1Rs, which suppress neuronal hyperexcitability.[25][26] Deficiencies in the this compound system may contribute to epileptogenesis, and therapeutic strategies aimed at augmenting this compound levels or activating A1Rs are being explored for the treatment of pharmacoresistant epilepsy.[23][24]
B. Parkinson's Disease: A Target for Motor Control
In the basal ganglia, A2ARs are highly expressed on striatopallidal neurons, where they form heteromers with dopamine D2 receptors and exert an opposing effect on motor function.[5] In Parkinson's disease, the loss of dopamine leads to an overactivity of this pathway. Antagonists of the A2AR have been shown to ameliorate motor deficits in animal models of Parkinson's disease and are in clinical development as a novel non-dopaminergic therapy.[5]
C. Other Disorders
The this compound system is also implicated in a variety of other conditions, including:
-
Pain: this compound has complex roles in nociception, with both pro- and anti-nociceptive effects depending on the receptor subtype and location.
-
Anxiety and Depression: Preclinical studies suggest that modulation of this compound receptors may have anxiolytic and antidepressant effects.[17]
-
Schizophrenia: Dysregulation of this compound signaling has been hypothesized to contribute to the cognitive and locomotor impairments observed in schizophrenia.[17]
IV. Experimental Methodologies for Studying this compound Neuromodulation
A variety of sophisticated techniques are employed to investigate the multifaceted roles of this compound in the CNS. The choice of methodology depends on the specific research question, ranging from the molecular level of receptor-ligand interactions to the systems level of in vivo neurophysiology.
A. In Vivo Measurement of Extracellular this compound: Microdialysis
Microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, behaving animals, allowing for the quantification of this compound and other neurochemicals.[18][27][28]
Principle: A small, semi-permeable probe is stereotaxically implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including this compound, diffuse across the membrane from the brain's extracellular space into the perfusate, which is then collected for analysis.[18][27][28]
Detailed Protocol for Microdialysis in Rodents:
-
Probe and Cannula Implantation:
-
Anesthetize the rodent (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole over the target brain region.
-
Implant a guide cannula to the desired stereotaxic coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for this compound concentration using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.[29]
-
Causality Behind Experimental Choices: The use of a guide cannula minimizes tissue damage during repeated probe insertions. The slow perfusion rate is crucial to maximize the recovery of this compound from the extracellular space. The stabilization period is necessary to allow the tissue to recover from the initial trauma of probe insertion and to obtain a stable baseline.
Caption: Workflow for in vivo microdialysis to measure extracellular this compound.
B. Characterizing this compound Receptors: Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the pharmacological properties of this compound receptors, including their affinity for various ligands and their density in different tissues.[25]
Principle: A radiolabeled ligand with high affinity and selectivity for a specific this compound receptor subtype is incubated with a tissue homogenate or cell membrane preparation containing the receptor. The amount of radioactivity bound to the membranes is then measured, providing a quantitative measure of receptor-ligand interaction.[25]
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Dissect the brain region of interest and homogenize it in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand.
-
For competition assays, include increasing concentrations of an unlabeled competitor ligand.
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled ligand to saturate the specific binding sites.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[15]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data Analysis: Saturation binding data can be used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. Competition binding data can be used to calculate the inhibitory constant (Ki) of the unlabeled ligand.
| Receptor Subtype | Radioligand | Typical Kd (nM) | Tissue Source | Reference |
| A1 | [³H]CCPA | ~0.2-0.4 | Recombinant cells, Rat Brain Membranes | [23] |
| A2A | [³H]CGS 21680 | ~17-58 | Recombinant cells, Rat Striatal Membranes | [23] |
| A2A | [³H]ZM241385 | ~0.60 | Recombinant cells | [23] |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 | Recombinant cells | [23] |
| Table 2: Common Radioligands Used in this compound Receptor Binding Assays. |
C. Assessing Functional Activity: cAMP Accumulation Assays
cAMP accumulation assays are functional assays used to determine whether a ligand is an agonist or antagonist at A2A and A2B receptors (which are Gs-coupled) or A1 and A3 receptors (which are Gi-coupled).[6][10][30][31]
Principle: The assay measures the intracellular concentration of cAMP in cells expressing the this compound receptor of interest. For Gs-coupled receptors, agonists will increase cAMP levels, while for Gi-coupled receptors, agonists will inhibit forskolin-stimulated cAMP production.[6][10][30][31]
Detailed Protocol for cAMP Accumulation Assay:
-
Cell Culture:
-
Culture cells stably or transiently expressing the this compound receptor subtype of interest in a multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Add the test compound at various concentrations.
-
Incubate for a specific period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
D. Investigating Neuronal Excitability and Synaptic Transmission: Electrophysiology
Electrophysiological techniques, both in vitro (brain slices) and in vivo, are indispensable for studying the effects of this compound on neuronal activity and synaptic communication with high temporal resolution.[4][22][32][33][34][35]
Principle: Microelectrodes are used to record the electrical activity of individual neurons or populations of neurons. The effects of this compound or its analogs can then be assessed by applying them to the recording medium (in vitro) or locally in the brain (in vivo).[4][22][32][33][34][35]
Detailed Protocol for In Vitro Brain Slice Electrophysiology:
-
Slice Preparation:
-
Rapidly dissect the brain of a rodent and place it in ice-cold, oxygenated aCSF.
-
Use a vibratome to cut thin (e.g., 300-400 µm) slices of the brain region of interest.
-
Transfer the slices to a holding chamber with oxygenated aCSF to recover.
-
-
Recording:
-
Place a single slice in a recording chamber on a microscope stage and continuously perfuse it with oxygenated aCSF.
-
Use a glass micropipette filled with an appropriate internal solution to perform whole-cell patch-clamp recordings from individual neurons or field potential recordings from a population of neurons.
-
Record baseline synaptic responses by electrically stimulating afferent pathways.
-
-
Pharmacological Manipulation:
-
Bath-apply this compound or selective receptor agonists/antagonists to the perfusion medium and record the changes in synaptic transmission (e.g., excitatory postsynaptic potentials/currents) or neuronal excitability (e.g., resting membrane potential, action potential firing).
-
Causality Behind Experimental Choices: Brain slices maintain the local synaptic circuitry, allowing for the study of synaptic transmission in a relatively intact system. Whole-cell patch-clamp provides detailed information about the properties of a single neuron, while field potential recordings reflect the activity of a population of neurons.
Caption: Workflow for in vitro electrophysiological recording of this compound's effects.
V. Future Directions and Therapeutic Opportunities
The field of this compound research continues to evolve, with several exciting areas of investigation poised to deepen our understanding and lead to new therapeutic strategies.
-
Receptor Heteromers: The discovery that this compound receptors can form heteromers with other GPCRs has opened up a new dimension of complexity in adenosinergic signaling.[5] Understanding the pharmacological and functional properties of these heteromers is a key area of future research and may lead to the development of more selective and effective drugs.[5][8][20]
-
Glia-Neuron Interactions: Astrocytes play a crucial role in regulating extracellular this compound levels. Further investigation into the interplay between astrocytes, microglia, and neurons in the context of this compound signaling will be critical for understanding brain function in health and disease.
-
Translational Research: The development of novel, highly selective agonists and antagonists for the different this compound receptor subtypes continues to be a major focus of drug discovery efforts. These compounds hold promise for the treatment of a wide range of neurological and psychiatric disorders.
VI. Conclusion
This compound is a powerful and pervasive neuromodulator that plays a fundamental role in shaping the activity of the central nervous system. Its intricate signaling system, involving multiple receptor subtypes and complex regulatory mechanisms, provides a rich landscape for both basic research and therapeutic development. The experimental methodologies detailed in this guide offer a robust toolkit for interrogating the diverse functions of this compound. As our understanding of this critical neuromodulator deepens, so too will our ability to harness its therapeutic potential to combat a wide array of debilitating neurological and psychiatric conditions.
VII. References
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Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). This compound receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews Drug discovery, 7(9), 759-770.
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Fredholm, B. B., AP, I. J., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of this compound receptors—an update. Pharmacological reviews, 63(1), 1-34.
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Boison, D. (2013). This compound and epilepsy: from therapeutic rationale to new therapeutic strategies. Neurotherapeutics, 10(4), 696-708. [Link]
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Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). This compound receptors as drug targets—what are the challenges?. Nature reviews Drug discovery, 12(4), 265-286.
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Basheer, R., Strecker, R. E., Thakkar, M. M., & McCarley, R. W. (2004). This compound and sleep-wake regulation. Progress in neurobiology, 73(6), 379-396.
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Giménez-Llort, L., Schiffmann, S. N., & Shiozaki, S. (2007). This compound A2A receptors in the amygdala and nucleus accumbens regulate anxiety-like and stress-coping responses in the mouse. Behavioural brain research, 184(2), 143-151.
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Masino, S. A., & Boison, D. (2013). This compound and epilepsy: a new frontier. Neuroscience letters, 554, 1-7.
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Porkka-Heiskanen, T., Strecker, R. E., Thakkar, M., Bjørkum, A. A., Greene, R. W., & McCarley, R. W. (1997). This compound: a mediator of the sleep-inducing effects of prolonged wakefulness. Science, 276(5316), 1265-1268.
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Porkka-Heiskanen, T., Alanko, L., Kalinchuk, A., & Stenberg, D. (2002). This compound and sleep. Sleep medicine reviews, 6(4), 321-332.
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Porkka-Heiskanen, T., Strecker, R. E., & McCarley, R. W. (2000). Brain site-specificity of extracellular this compound concentration changes during sleep deprivation and spontaneous sleep: an in vivo microdialysis study. Neuroscience, 99(3), 507-517.
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von Lubitz, D. K. (1999). This compound in the treatment of stroke: a proprietary view. Drug development research, 46(3‐4), 213-225.
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Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences CMLS, 64(12), 1471-1483.
-
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physiological roles of extracellular adenosine
An In-Depth Technical Guide to the Physiological Roles of Extracellular Adenosine
Introduction: The Ubiquitous Sentinel
This compound is a fundamental purine nucleoside that, beyond its intracellular roles in energy currency as this compound triphosphate (ATP), functions as a critical extracellular signaling molecule.[1] Released in response to metabolic stress, such as hypoxia, ischemia, or high cellular activity, extracellular this compound acts as a "retaliatory metabolite."[2] Its primary function is to restore homeostasis by balancing cellular energy supply and demand.[3] This is achieved by modulating the function of nearly every cell and organ system, making the adenosinergic signaling pathway a pivotal regulator in health and a compelling target in disease.[4][5] This guide provides a comprehensive overview of the production, signaling, and , with a focus on its implications for researchers and drug development professionals.
The Core Components of Adenosinergic Signaling
Understanding the physiological impact of this compound requires a detailed knowledge of its lifecycle: from its formation in the extracellular space to its interaction with specific receptors and the eventual termination of its signal.
1.1 Generation and Regulation of Extracellular this compound
Extracellular this compound concentrations are tightly controlled, with basal levels in the nanomolar range that can increase significantly under pathological conditions.[6][7] Its presence is determined by a balance of production, release, and clearance.[8]
The primary pathway for this compound production is the extracellular catabolism of ATP released from cells during metabolic stress or damage.[9][10] This process is catalyzed by a cascade of cell-surface enzymes known as ectonucleotidases:
-
Ectonucleoside triphosphate diphosphohydrolase-1 (CD39): This enzyme initiates the cascade by hydrolyzing ATP and this compound diphosphate (ADP) to this compound monophosphate (AMP).[10]
-
Ecto-5'-nucleotidase (CD73): This enzyme completes the process by dephosphorylating AMP to produce this compound.[10]
This enzymatic tandem is a crucial control point for adenosinergic signaling, particularly in the tumor microenvironment and inflammatory settings.[10][11] Additionally, this compound can be released directly from the intracellular compartment into the extracellular space via equilibrative nucleoside transporters (ENTs) when intracellular concentrations are high.[8]
| Receptor Subtype | Primary G Protein Coupling | Key Signaling Pathway | General Physiological Function |
| A₁ | Gᵢ/Gₒ | ↓ cAMP, ↑ PLC/Ca²⁺ | Inhibitory neuromodulation, negative chronotropy (slows heart rate) [12][13] |
| A₂ₐ | Gₛ | ↑ cAMP | Vasodilation, potent anti-inflammatory effects [13][14] |
| A₂ₑ | Gₛ | ↑ cAMP | Pro-inflammatory, pro-angiogenic, bronchoconstriction [13][15] |
| A₃ | Gᵢ/Gₒ | ↓ cAMP, ↑ PLC/Ca²⁺ | Cytoprotective, complex role in inflammation (can be pro- or anti-) [16][14] |
1.3 Signal Termination
The biological effects of this compound are transient due to its rapid removal from the extracellular space. Signal termination is achieved through two primary mechanisms: [8]1. Cellular Uptake: this compound is transported into cells via bidirectional ENTs. 2. Metabolic Degradation: Once inside the cell, this compound is either: Phosphorylated to AMP by this compound kinase (AK), salvaging it for energy metabolism. Deaminated to inosine by this compound deaminase (ADA). [8]
Physiological Roles in Key Organ Systems
The ubiquitous expression of this compound receptors allows this compound to exert profound regulatory effects across the body. [4]
2.1 Cardiovascular System
This compound is a master regulator of cardiovascular function, primarily known for its cardioprotective effects. [13][17]* Vasodilation: Activation of A₂ₐ receptors on vascular smooth muscle cells increases cAMP, leading to relaxation and potent vasodilation, particularly in the coronary arteries. [13][17][18]This mechanism is fundamental for matching coronary blood flow to the metabolic demands of the heart. [18]* Heart Rate and Conduction: Through A₁ receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, this compound slows the heart rate (negative chronotropy) and reduces AV conduction velocity (negative dromotropy). [13][18]This is the basis for its clinical use in treating supraventricular tachycardia. [19]* Cardioprotection: During ischemia and reperfusion, elevated this compound levels protect cardiac tissue from injury by reducing inflammation, inhibiting platelet aggregation, and decreasing the heart's workload. [13][17]
2.2 Central Nervous System (CNS)
In the CNS, this compound acts as a pervasive inhibitory neuromodulator, fine-tuning neuronal activity and synaptic transmission. [12][20]* Inhibition of Neurotransmitter Release: Presynaptic A₁ receptors inhibit the release of excitatory neurotransmitters like glutamate and acetylcholine, resulting in a net inhibitory effect on neuronal circuits. [21]* Sleep and Arousal: Extracellular this compound levels in the brain gradually increase during waking hours and decrease during sleep, acting as a homeostatic sleep-promoting factor. [1][12]The stimulant effects of caffeine are primarily due to its action as an antagonist at A₁ and A₂ₐ receptors. [20]* Neuroprotection: In response to insults like ischemia or seizures, the surge in extracellular this compound provides powerful neuroprotection by suppressing excessive neuronal firing (excitotoxicity) and reducing metabolic demand. [6][12]
2.3 Immune System
This compound is a key modulator of inflammation and immunity, generally exerting potent anti-inflammatory and immunosuppressive effects. [14][22][23]This function is crucial for preventing excessive tissue damage during an immune response. [2]* Inhibition of Pro-inflammatory Cells: Activation of A₂ₐ receptors on neutrophils, macrophages, and effector T cells inhibits their activation, chemotaxis, and production of pro-inflammatory cytokines. [14][22]* Promotion of Regulatory Cells: this compound enhances the suppressive function of regulatory T cells (Tregs), which express high levels of CD39 and CD73, creating a self-reinforcing immunosuppressive loop. [14][22]* Dual Role: While predominantly anti-inflammatory, this compound can have pro-inflammatory effects, particularly through the A₂ₑ receptor, which can stimulate mast cell degranulation. [15]The ultimate effect depends on the local concentration of this compound and the specific receptor subtypes expressed on the immune cells present. [15]
2.4 Respiratory and Renal Systems
-
Respiratory System: In the lungs, this compound's role is complex and context-dependent. In asthmatic individuals, inhaled this compound triggers bronchoconstriction, primarily by activating A₂ₑ receptors on mast cells, leading to the release of histamine and other mediators. [15][24][25]In chronic lung diseases, sustained this compound signaling may promote tissue remodeling and inflammation. [24][25]* Renal System: this compound is a critical local regulator of kidney function. [26][27]It constricts the afferent arterioles via A₁ receptors, reducing the glomerular filtration rate (GFR) in a process known as tubuloglomerular feedback. [26][28][29]This action helps match filtration and tubular workload to the metabolic state of the kidney, preventing cellular stress. [29]
Pathophysiological Roles and Drug Development
Dysregulation of adenosinergic signaling is implicated in numerous diseases, making its components prime targets for therapeutic intervention. [5][30]
3.1 this compound in the Tumor Microenvironment (TME)
In many solid tumors, the hypoxic TME leads to a massive accumulation of extracellular this compound. [31]This creates a potent immunosuppressive shield that protects the tumor from immune attack. [11][32]* Immune Evasion: High this compound levels in the TME suppress the function of anti-tumor immune cells, including cytotoxic T lymphocytes and NK cells, primarily through A₂ₐ receptor activation. [11][31]It also promotes the activity of immunosuppressive Tregs and myeloid-derived suppressor cells. [11][31]* Therapeutic Targeting: This immunosuppressive axis is a major target for cancer immunotherapy. Strategies include:
- Blocking A₂ₐ/A₂ₑ receptors on immune cells to restore their anti-tumor activity.
- Inhibiting CD73 to prevent the production of this compound from AMP. [33]
3.2 Challenges in this compound-Targeted Drug Development
Despite the clear therapeutic potential, developing drugs that target this compound signaling presents significant challenges. [35]* Ubiquitous Receptors: The widespread expression of this compound receptors means that systemic administration of agonists or antagonists can lead to significant on-target side effects in multiple organ systems. [5]* Receptor Desensitization: Chronic exposure to agonists can lead to receptor desensitization and downregulation, limiting long-term efficacy. [9]* Dietary Interference: The high consumption of methylxanthines like caffeine in the general population can interfere with the efficacy of this compound receptor-targeted therapies. [35]
Key Methodologies for Adenosinergic Research
Accurate measurement and functional characterization are paramount for researchers in this field. The short half-life of this compound makes precise quantification challenging. [34]
4.1 Protocol: Quantification of Extracellular this compound
This protocol outlines a robust method for measuring this compound in biological fluids (e.g., cell culture supernatant, plasma) using a "stop solution" followed by HPLC-tandem mass spectrometry (HPLC-MS/MS). The stop solution is critical for immediately halting this compound metabolism. [34][35] Objective: To accurately quantify the concentration of extracellular this compound while preventing its rapid formation or degradation post-collection.
Methodology:
-
Preparation of Stop Solution:
-
Prepare a solution containing inhibitors of this compound deaminase (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA), this compound kinase (e.g., 5'-iodotubercidin), and nucleoside transporters (e.g., dipyridamole).
-
Causality: This cocktail immediately freezes the this compound equilibrium. EHNA and iodotubercidin prevent intracellular degradation after potential uptake, while dipyridamole blocks transporter activity, preventing flux across the cell membrane. [34][36]2. Sample Collection:
-
For cell culture: At the desired time point, rapidly collect a known volume of supernatant and immediately mix it with a pre-aliquoted, chilled volume of the stop solution (e.g., in a 1:1 ratio).
-
For blood: Collect venous blood directly into a tube containing the stop solution and immediately mix. [34][35] * Causality: Immediate mixing is essential to prevent the rapid enzymatic activity in the sample from altering the in vivo or in situ this compound concentration. [34]3. Sample Processing:
-
Centrifuge the sample at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cells and debris.
-
Collect the supernatant and perform protein precipitation by adding a cold solvent like acetonitrile or perchloric acid containing a stable isotope-labeled internal standard (e.g., ¹³C₁₀-¹⁵N₅-adenosine). [35] * Causality: Protein precipitation removes larger molecules that can interfere with chromatography. The internal standard is crucial for accurate quantification by correcting for sample loss during processing and variations in instrument response.
-
-
Analysis by HPLC-MS/MS:
-
Centrifuge the precipitated sample and transfer the supernatant to an autosampler vial.
-
Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18) for separation.
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both native this compound and the internal standard.
-
-
Data Quantification:
-
Calculate the ratio of the peak area of native this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the original sample by comparing this ratio to a standard curve prepared with known concentrations of this compound.
-
4.2 Protocol: Functional Assessment of A₂ₐ Receptor Activation
This protocol describes a common cell-based assay to measure the functional consequence of A₂ₐ receptor activation—the increase in intracellular cAMP.
Objective: To quantify the potency and efficacy of a test compound (agonist or antagonist) at the A₂ₐ receptor.
Methodology:
-
Cell Seeding: Seed a cell line engineered to express the human A₂ₐ receptor (e.g., HEK293-A₂ₐR) into a 96-well plate at an appropriate density. Incubate for 18-24 hours.
-
Assay Preparation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX.
-
Causality: PDEs rapidly degrade cAMP. Inhibiting them is a self-validating step that ensures the cAMP signal generated by receptor activation accumulates to a detectable level, thus increasing the assay's sensitivity and robustness.
-
-
Compound Addition (Agonist Mode):
-
Add serial dilutions of the test agonist compound to the wells.
-
Include a positive control (a known A₂ₐR agonist like NECA) and a negative control (vehicle).
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test antagonist compound.
-
Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration) to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection chemistry.
-
For agonist mode, plot the signal versus the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonist mode, plot the signal versus the log of the antagonist concentration to determine the IC₅₀.
-
Conclusion and Future Directions
Extracellular this compound is a sentinel molecule that plays an indispensable role in maintaining physiological homeostasis. Its complex signaling network, mediated by four distinct receptor subtypes, provides a nuanced system for regulating cellular function in response to stress. For drug development professionals, the adenosinergic pathway offers a rich landscape of therapeutic targets, particularly in the fields of immuno-oncology, inflammatory diseases, and cardiovascular medicine. The primary challenge remains the development of highly selective, tissue-specific modulators that can harness the therapeutic benefits of this compound signaling while minimizing systemic side effects. Future research focusing on allosteric modulators, biased agonists, and targeted delivery systems will be key to unlocking the full potential of this ancient and versatile signaling pathway.
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- Spicuzza, L., & Polosa, R. (2006). This compound in the airways: implications and applications. European journal of pharmacology, 533(1-3), 79-84.
- Nylander, S., Fjellström, O., & Lindström, M. (2018). Accurate measurement of endogenous this compound in human blood. PLoS ONE, 13(10), e0205707.
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An In-depth Technical Guide to the Adenosine A1 Receptor: Structure, Function, and Therapeutic Targeting
This guide provides a comprehensive overview of the adenosine A1 receptor (A1R), a critical G protein-coupled receptor (GPCR) with significant therapeutic potential. We will delve into its molecular structure, intricate signaling mechanisms, and diverse physiological functions. Furthermore, this document offers detailed experimental protocols and field-proven insights for researchers and drug development professionals actively working on this important therapeutic target.
Introduction: The this compound A1 Receptor as a Key Physiological Modulator
This compound is a ubiquitous endogenous purine nucleoside that acts as a crucial signaling molecule, particularly in response to metabolic stress and tissue injury.[1] Its effects are mediated by four GPCR subtypes: A1, A2A, A2B, and A3.[1] The A1 receptor, the focus of this guide, is widely distributed throughout the body, with high expression in the central nervous system (CNS), heart, and kidneys.[2][3] Functionally, the A1R is primarily coupled to inhibitory G proteins (Gi/o), and its activation leads to a general dampening of cellular activity.[4][5] This inhibitory role positions the A1R as a promising therapeutic target for a multitude of pathological conditions, including neuropathic pain, ischemia-reperfusion injury, and cardiac arrhythmias.[1][6] However, the widespread expression of A1R also presents a significant challenge in developing subtype-selective drugs that minimize on-target side effects.[1]
Molecular Architecture of the this compound A1 Receptor
The this compound A1 receptor is a class A GPCR characterized by seven transmembrane (TM) helices connected by intracellular (ICL) and extracellular (ECL) loops.[7] Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human A1R in both inactive and active conformations, offering unprecedented insights into its function and ligand recognition.[7][8][9]
The crystal structure of the human A1R in complex with a covalent antagonist (PDB ID: 5UEN) revealed key features of the inactive state.[10] More recently, the cryo-EM structure of the A1R in an active state, bound to its endogenous agonist this compound and the Gi2 protein (PDB ID: 6D9H), has elucidated the conformational changes that occur upon receptor activation.[7][8] A notable feature of A1R activation is a significant outward movement of the intracellular end of TM6, creating a binding pocket for the G protein.[7]
The orthosteric binding pocket for this compound is located within the transmembrane core of the receptor.[7] Key residues involved in agonist binding and receptor activation have been identified through structural and mutagenesis studies.[4] Understanding the precise architecture of this binding site is crucial for the rational design of selective A1R ligands.
Signaling Pathways and Effector Systems
Activation of the A1R by an agonist initiates a cascade of intracellular signaling events, primarily mediated by the Gi/o family of G proteins.[4][5] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of various downstream effector proteins.[11]
The canonical A1R signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets.[13]
In addition to inhibiting adenylyl cyclase, the Gβγ subunits released upon A1R activation can directly modulate the activity of several ion channels.[11] For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[14] Furthermore, Gβγ can inhibit N-, P/Q-, and L-type voltage-gated calcium channels, resulting in reduced neurotransmitter release from presynaptic terminals.[11][14]
The A1R can also couple to other signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][15] This can result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[15]
Caption: this compound A1 Receptor Signaling Cascade.
Physiological Functions of the this compound A1 Receptor
The widespread distribution of the A1R underlies its involvement in a diverse array of physiological processes.
Central Nervous System: In the CNS, the A1R is a key regulator of neuronal activity.[16] By inhibiting the release of excitatory neurotransmitters such as glutamate and acetylcholine, this compound, acting through A1Rs, exerts a neuroprotective effect.[1][17] This is particularly important in conditions of metabolic stress, such as ischemia and hypoxia, where excessive glutamate release can lead to excitotoxicity and neuronal cell death.[16] The A1R also plays a role in the regulation of sleep, pain perception, and cognition.[11][16]
Cardiovascular System: In the heart, A1R activation has a negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effect.[18] These effects are cardioprotective, particularly during myocardial ischemia.[19] A1R activation can also modulate vascular tone, although the primary this compound receptor subtype involved in vasodilation is the A2A receptor.[20]
Renal System: The A1R is expressed in various segments of the nephron and plays a role in regulating renal blood flow, glomerular filtration rate, and tubular sodium reabsorption.
Pharmacology of the this compound A1 Receptor
The development of selective ligands for the A1R has been a major focus of research and drug discovery efforts. These ligands can be broadly classified into agonists, antagonists, and allosteric modulators.
Agonists
A1R agonists mimic the effects of endogenous this compound. Numerous potent and selective A1R agonists have been developed, including both this compound analogues (e.g., N6-cyclopentylthis compound, CPA) and non-adenosine derivatives.[21][22] While full agonists have demonstrated therapeutic potential in preclinical models, their clinical utility has been limited by on-target side effects such as bradycardia and hypotension.[1] Partial agonists, which elicit a submaximal response, are being explored as a strategy to mitigate these adverse effects.[19]
Antagonists
A1R antagonists block the effects of endogenous this compound. Many xanthine derivatives, such as caffeine and theophylline, are non-selective this compound receptor antagonists. Selective A1R antagonists, such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), have been instrumental as research tools.[21][22] Clinically, A1R antagonists have been investigated for their potential as diuretics and for the treatment of heart failure.[21]
Allosteric Modulators
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for this compound.[6] Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the endogenous agonist, while negative allosteric modulators (NAMs) have the opposite effect.[6] A1R PAMs represent a particularly attractive therapeutic strategy as they only potentiate the effects of this compound in tissues where its levels are elevated, such as in areas of inflammation or ischemia.[1][23] This offers the potential for greater tissue selectivity and a reduced side-effect profile compared to orthosteric agonists.[1][6]
| Compound Class | Examples | Mechanism of Action | Therapeutic Potential |
| Full Agonists | N6-cyclopentylthis compound (CPA) | Mimic endogenous this compound, eliciting a maximal response. | Anti-arrhythmic, neuroprotective.[19][21] |
| Partial Agonists | Capadenoson | Elicit a submaximal response compared to full agonists. | Angina, heart failure.[19][21] |
| Antagonists | 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) | Block the binding of endogenous this compound. | Diuretic, heart failure.[21] |
| Positive Allosteric Modulators (PAMs) | T-62, TRR469 | Enhance the effect of endogenous this compound. | Neuropathic pain, anti-arrhythmic.[1][6][24] |
Experimental Methodologies for Studying the this compound A1 Receptor
A variety of in vitro and in vivo techniques are employed to characterize the structure, function, and pharmacology of the A1R.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd).[13] These assays utilize a radiolabeled ligand (e.g., [3H]DPCPX) that binds with high affinity and selectivity to the A1R.[25]
Step-by-Step Protocol for a Competition Radioligand Binding Assay:
-
Membrane Preparation: Homogenize tissues or cells expressing the A1R in a suitable buffer and prepare a crude membrane fraction by centrifugation.[26]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[13][26]
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding reaction to reach equilibrium.[26]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.[13][26]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[26]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[26]
Caption: Workflow for a Competition Radioligand Binding Assay.
Functional Assays: cAMP Measurement
Given that the canonical signaling pathway of the A1R involves the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP levels is a robust method for assessing receptor function.[27][28]
Step-by-Step Protocol for a Forskolin-Stimulated cAMP Assay:
-
Cell Culture: Culture cells expressing the A1R in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Agonist/Antagonist Treatment: Pre-incubate the cells with the test compound (agonist or antagonist).
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells except the negative control.[28] This will increase intracellular cAMP levels. In the presence of an A1R agonist, this increase will be attenuated.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[27][29]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[29]
Conclusion and Future Directions
The this compound A1 receptor remains a compelling therapeutic target with the potential to address a wide range of unmet medical needs. The recent elucidation of its high-resolution structure has opened up new avenues for structure-based drug design, enabling the development of more selective and potent ligands. The growing interest in allosteric modulation offers a promising strategy to achieve greater therapeutic efficacy while minimizing side effects. Continued research into the complex signaling networks and physiological roles of the A1R will undoubtedly pave the way for novel and improved therapies in the years to come.
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The Adenosine A2A Receptor Signaling Cascade: A Technical Guide for Researchers
This guide provides an in-depth exploration of the adenosine A2A receptor (A2AR) signaling cascade, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships in experimental design and provides field-proven insights into the practical investigation of this critical signaling pathway.
Introduction: The this compound A2A Receptor - A Key Regulator in Physiology and Disease
The this compound A2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including the regulation of inflammation, neurotransmission, and cardiovascular function.[1][2] Its high expression in the basal ganglia, immune cells, and blood vessels underscores its significance as a therapeutic target for a range of pathologies.[1] Notably, the A2AR has emerged as a key player in neurodegenerative disorders such as Parkinson's disease, as well as in the burgeoning field of cancer immunotherapy.[3] This guide will dissect the core signaling mechanisms of the A2AR, provide detailed protocols for its study, and offer insights into the interpretation of experimental data.
The Canonical Signaling Pathway: Gs-cAMP-PKA-CREB Axis
The primary and most well-characterized signaling pathway initiated by A2AR activation involves the coupling to a stimulatory G-protein (Gs).[4] This sets in motion a cascade of intracellular events culminating in diverse cellular responses.
Upon agonist binding, the A2AR undergoes a conformational change that facilitates its interaction with the Gs protein. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), leading to its dissociation from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP into the second messenger cyclic AMP (cAMP).[5][6]
The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector.[6][7] PKA, in turn, phosphorylates a variety of substrate proteins, including the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Canonical this compound A2A Receptor Signaling Pathway.
Non-Canonical Signaling Pathways: Expanding the Paradigm
While the Gs-cAMP-PKA-CREB axis is central to A2AR function, emerging evidence points to the existence of non-canonical signaling pathways that contribute to the receptor's diverse physiological roles. These pathways can be G-protein dependent or independent and involve effectors beyond the classical cAMP cascade.
Mitogen-Activated Protein Kinase (MAPK) Pathway: A2AR activation has been shown to modulate the activity of the MAPK family, including ERK1/2. This can occur through PKA-dependent or independent mechanisms and has implications for cell proliferation, differentiation, and survival.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: In certain cellular contexts, the A2AR can engage the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, metabolism, and survival.
The engagement of these non-canonical pathways highlights the complexity of A2AR signaling and provides additional avenues for therapeutic intervention.
Experimental Protocols for Studying A2A Receptor Signaling
A thorough investigation of the A2AR signaling cascade requires a multi-faceted experimental approach. The following protocols provide a framework for characterizing receptor binding, second messenger production, and downstream effector activation.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of ligands for the A2AR. It involves the use of a radiolabeled ligand that binds specifically to the receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor.
Materials:
-
Cell membranes expressing the A2A receptor
-
Radiolabeled ligand (e.g., [³H]-ZM241385 for antagonists, [³H]-CGS21680 for agonists)
-
Unlabeled competitor ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes from cells or tissues expressing the A2A receptor.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
For competition binding assays, add increasing concentrations of the unlabeled competitor ligand. For saturation binding assays, add increasing concentrations of the radiolabeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, or Ki values.
Caption: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the production of the second messenger cAMP following A2AR activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of A2AR agonists, or the potency (IC50) of A2AR antagonists.
Materials:
-
Cells expressing the A2A receptor
-
A2AR agonists and antagonists
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
For antagonist assays, pre-incubate the cells with the antagonist before adding the agonist.
-
Add increasing concentrations of the A2AR agonist to stimulate the cells.
-
Incubate for a defined period (typically 15-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data using non-linear regression to determine EC50, Emax, or IC50 values.[5][6]
PKA Activity Assay
This assay directly measures the activity of the downstream effector PKA.
Objective: To determine the effect of A2AR activation on PKA activity.
Materials:
-
Cell lysates from A2AR-expressing cells treated with agonists/antagonists
-
PKA activity assay kit (e.g., colorimetric, fluorescent, or luminescent)
-
ATP
Protocol:
-
Treat A2AR-expressing cells with agonists or antagonists as in the cAMP assay.
-
Prepare cell lysates according to the assay kit protocol.
-
In a microplate, add the cell lysate to a PKA-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time and temperature.
-
Stop the reaction and detect the phosphorylated substrate using a specific antibody and a detection reagent.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate PKA activity relative to a standard curve or control samples.[7][9]
Western Blot for CREB Phosphorylation
This technique is used to detect the phosphorylation of CREB, a key downstream target of the A2AR-PKA pathway.
Objective: To qualitatively or semi-quantitatively assess the activation of the A2AR signaling cascade by measuring CREB phosphorylation.
Materials:
-
Cell lysates from A2AR-expressing cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Primary antibodies against phosphorylated CREB (p-CREB) and total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells and prepare lysates as described previously.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Quantify the band intensities to determine the relative level of CREB phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used A2A receptor ligands. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay format.
Table 1: Binding Affinities (Ki) of A2A Receptor Agonists and Antagonists
| Compound | Type | Ki (nM) | Reference |
| NECA | Agonist | 28 | [10] |
| CGS 21680 | Agonist | 55 | [10] |
| Regadenoson | Agonist | - | [11] |
| ZM241385 | Antagonist | 0.4 - 9.1 | [12][13] |
| SCH 58261 | Antagonist | 0.6 | [14] |
| Istradefylline | Antagonist | - | [4] |
Table 2: Functional Potencies (EC50/IC50) of A2A Receptor Ligands
| Compound | Assay | EC50/IC50 (nM) | Reference |
| NECA | cAMP Accumulation | 27.5 | [3] |
| CGS 21680 | cAMP Accumulation | 7.2 | [15] |
| Alexa488-APEC | cAMP Accumulation | 12.8 | [8] |
| ZM241385 | Inhibition of Agonist-induced cAMP | 0.34 (pA2) | [15] |
| O. stamineus extract | A2A Antagonist Assay | 51.5 µg/mL | [16] |
Regulation of A2A Receptor Signaling: Desensitization and Internalization
Like most GPCRs, the A2AR is subject to regulatory mechanisms that prevent overstimulation and fine-tune the cellular response. The primary mechanisms are desensitization and internalization.
Desensitization: Prolonged exposure to an agonist can lead to a rapid decrease in the receptor's ability to activate G-proteins. This process, known as desensitization, is often mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which sterically hinder the interaction with G-proteins.
Internalization: Following arrestin binding, the receptor can be targeted for internalization into endocytic vesicles. This removes the receptor from the cell surface, further attenuating the signal. The internalized receptors can then be either recycled back to the plasma membrane or targeted for degradation.
Conclusion: A Versatile Target with Complex Signaling
The this compound A2A receptor is a multifaceted signaling hub with a well-defined canonical pathway and an expanding network of non-canonical interactions. Its involvement in a wide array of physiological and pathological processes makes it a compelling target for drug discovery. A thorough understanding of its signaling cascade, coupled with robust experimental methodologies, is essential for researchers aiming to unravel its complexities and harness its therapeutic potential. This guide provides a solid foundation for such endeavors, offering both the theoretical framework and the practical tools necessary for successful research in this exciting field.
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An In-depth Technical Guide to the Adenosine A2B Receptor in Inflammatory Responses
Abstract
The adenosine A2B receptor (A2B R) is a low-affinity, G protein-coupled receptor that has emerged as a critical, yet complex, orchestrator of inflammatory processes. Activated by the high concentrations of extracellular this compound present in hypoxic and damaged tissues, the A2B R exhibits a remarkable context-dependency, capable of initiating both potent pro-inflammatory and profound anti-inflammatory responses. This guide provides a comprehensive technical overview of the A2B receptor's role in inflammation, designed for researchers, scientists, and drug development professionals. We will dissect its core signaling pathways, explore its cell-type-specific functions within the immune system, detail robust methodologies for its investigation, and discuss its potential as a therapeutic target in a range of inflammatory diseases.
The Foundation: this compound as a 'Retaliatory' Signaling Molecule
In healthy tissues, extracellular this compound concentrations are kept in the low nanomolar range. However, under conditions of metabolic stress, such as hypoxia, ischemia, trauma, and inflammation, cellular ATP is rapidly released and catabolized by ectonucleotidases like CD39 and CD73.[1] This process dramatically elevates local this compound concentrations into the micromolar range, sufficient to activate the low-affinity A2B receptor.[1][2] This positions the A2B R as a sensor of tissue distress, initiating signaling cascades that aim to modulate the cellular environment.
The A2B R is widely expressed across various immune and non-immune cells, including mast cells, macrophages, dendritic cells, endothelial cells, epithelial cells, and smooth muscle cells, underscoring its broad physiological influence.[1][3][4]
Core Signaling Architecture: The Gs/Gq Duality
The functional dichotomy of the A2B R—whether it promotes or resolves inflammation—is rooted in its ability to couple to distinct G protein signaling pathways, primarily Gs and Gq. This differential coupling is often cell-type and context-dependent.
-
The Gs-cAMP Pathway (Primarily Regulatory/Anti-inflammatory): Canonical A2B R signaling involves coupling to Gs proteins, which activates adenylyl cyclase, leading to a surge in intracellular cyclic this compound monophosphate (cAMP).[1][5] Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to mediate anti-inflammatory effects, such as inhibiting the production of pro-inflammatory cytokines in macrophages.[1][6]
-
The Gq-PLC Pathway (Primarily Pro-inflammatory): The A2B R can also couple to Gq proteins, activating Phospholipase C (PLC).[1][7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), pathways frequently linked to the secretion of pro-inflammatory mediators.[1][7] A prime example is the Gq-dependent release of IL-4 and IL-8 from mast cells.[1]
-
Alternative Pathways: Beyond canonical G protein coupling, A2B R activation can trigger other signaling cascades, including the p38 and ERK mitogen-activated protein kinase (MAPK) pathways, which can further fine-tune the inflammatory response, for instance by regulating IL-8 transcription.[1][7]
Caption: A2B Receptor dual signaling pathways in inflammation.
A Tale of Two Signals: Cell-Specific Functions of the A2B Receptor
The ultimate effect of A2B R activation is dictated by the cellular context. Its role can be staunchly pro-inflammatory in one cell type while being protective and resolving in another.
| Cell Type | Primary Role in Inflammation | Key Mediators/Effects | Dominant Signaling Pathway |
| Mast Cells | Pro-inflammatory | ↑ IL-4, IL-8, IL-13, VEGF release.[1][7] | Gq → PLC/Ca²⁺; p38 MAPK[1] |
| Macrophages | Anti-inflammatory / Regulatory | ↓ TNF-α, IL-12 release; ↑ IL-10 release.[1][8] Promotes M2 polarization.[9][10] | Gs → cAMP/PKA[1] |
| Dendritic Cells | Immuno-modulatory | ↓ IL-12 (Th1); ↑ IL-10 (Treg); ↑ IL-6 (Th17).[7][11] | Gs → cAMP; cAMP-independent[11] |
| Endothelial Cells | Anti-inflammatory / Protective | ↓ Adhesion molecules (ICAM-1); ↓ Vascular permeability.[1][12] ↑ VEGF (resolution phase).[1] | Gs → cAMP[1] |
| Intestinal Epithelial Cells | Pro-inflammatory | ↑ IL-6, fibronectin secretion.[1][7] | Gq-dependent[7] |
| Bronchial Smooth Muscle | Pro-inflammatory | ↑ IL-6, MCP-1 release.[13][14] | Gs → cAMP[14] |
This cellular specificity is a critical consideration for therapeutic development. For example, in asthma, the pro-inflammatory actions on mast cells and bronchial smooth muscle cells are dominant, making A2B R antagonists a promising therapeutic strategy.[15][16] Conversely, in ischemia-reperfusion injury, its protective effects on endothelial cells and macrophages are paramount.[1][17]
Experimental Protocols for A2B Receptor Investigation
Validating the function of the A2B R requires robust and specific methodologies. Below are core protocols for assessing its activity in vitro and in vivo.
Protocol 1: In Vitro Assessment of A2B Receptor Activation via cAMP Measurement
-
Principle: To quantify the functional coupling of the A2B R to the Gs pathway by measuring intracellular cAMP accumulation following agonist stimulation.
-
Methodology:
-
Cell Culture: Plate cells expressing the A2B R (e.g., HEK293-A2BR, primary macrophages) in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Stimulation: Treat cells with a dose-response of a selective A2B R agonist (e.g., NECA, BAY 60-6583) for 15-30 minutes at 37°C.[14][15] For antagonist studies, pre-incubate with the antagonist (e.g., MRS1754) for 30 minutes before adding the agonist.
-
Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Quantification: Measure cAMP concentrations in the cell lysates using a competitive enzyme immunoassay (ELISA) kit, following the manufacturer's instructions. Read absorbance on a plate reader.
-
Data Analysis: Normalize data to a control (vehicle-treated) and plot the dose-response curve to determine the EC₅₀ of the agonist.
-
Protocol 2: In Vivo Murine Model of Allergic Airway Inflammation
-
Principle: To evaluate the contribution of A2B R signaling to chronic airway inflammation and remodeling using A2B R knockout (A2B R-/-) mice or pharmacological antagonism.
-
Methodology:
-
Animal Model: Use wild-type (WT) and A2B R-/- mice (C57BL/6 background).[18]
-
Sensitization: On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (Alum).
-
Challenge: On days 14, 15, and then twice weekly for 4-6 weeks, challenge mice with an aerosolized solution of 1% OVA in saline for 30 minutes.[18]
-
Pharmacological Intervention (Optional): Administer a selective A2B R antagonist (e.g., CVT-6883) or vehicle control via an appropriate route (e.g., i.p. or oral gavage) 1 hour prior to each OVA challenge.[15][16]
-
Endpoint Analysis (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (assessing eosinophils, neutrophils, macrophages). Measure cytokine levels (IL-4, IL-5, IL-13, TGF-β) in the BAL supernatant via ELISA.[18]
-
Lung Histology: Perfuse and fix the lungs. Embed in paraffin, section, and perform Hematoxylin & Eosin (H&E) staining for general inflammation, Periodic acid-Schiff (PAS) staining for mucus production, and Masson's trichrome staining for subepithelial fibrosis/collagen deposition.[18]
-
Gene Expression: Isolate RNA from lung tissue to quantify mRNA levels of relevant genes (e.g., Il4, Il13, Tgf-b1) via qRT-PCR.
-
-
Data Analysis: Compare the inflammatory and remodeling parameters between WT and A2B R-/- groups, or between vehicle- and antagonist-treated groups.
-
Caption: Workflow for A2B R functional investigation.
Therapeutic Landscape and Future Directions
The dual nature of the A2B R presents both a challenge and an opportunity for therapeutic intervention.
-
A2B R Antagonism: For chronic inflammatory diseases where A2B R signaling is predominantly pro-inflammatory—such as asthma, COPD, and certain cancers—selective antagonists are of high interest.[19][20] Antagonists like CVT-6883 have shown efficacy in pre-clinical models of lung injury and have entered clinical trials.[15][19] By blocking the receptor, these agents can reduce the release of pro-inflammatory cytokines and dampen excessive immune cell activation.[15][21]
-
A2B R Agonism: Conversely, in acute injury settings like myocardial infarction or ischemia-reperfusion, selective A2B R agonists could be beneficial. By promoting the receptor's protective, anti-inflammatory functions on endothelial cells and macrophages, agonists may help limit tissue damage and promote resolution.[1][22]
Future research should focus on:
-
Tissue-Specific Targeting: Developing strategies to deliver A2B R modulators specifically to the desired cell types or tissues to maximize efficacy and minimize off-target effects.
-
Biased Agonism: Designing ligands that preferentially activate either the Gs or Gq pathway, allowing for a more tailored therapeutic response.
-
Receptor Dimerization: Investigating how A2B R forms heterodimers with other this compound receptors (like A2A R) and how this influences downstream signaling and inflammatory outcomes.
Conclusion
The this compound A2B receptor is a sophisticated environmental sensor that plays a pivotal, multifaceted role in the inflammatory response. Its function is not absolute but is instead sculpted by the specific cellular and pathological context. A thorough understanding of its divergent signaling pathways and cell-specific actions is essential for harnessing its therapeutic potential. By employing rigorous experimental methodologies, researchers can continue to unravel the complexities of A2B R signaling, paving the way for novel treatments for a host of inflammatory disorders.
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The Adenosine A3 Receptor: A Nexus of Cellular Signaling and a Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged from relative obscurity to become a focal point of intensive research and drug development.[1] Initially characterized by its coupling to inhibitory G proteins (Gαi/o), its signaling repertoire is now understood to be far more complex, encompassing a web of interconnected pathways that are highly dependent on cellular context.[1][2] A distinguishing feature of the A3AR is its dramatic overexpression in inflammatory and cancerous cells compared to their normal counterparts, making it an exceptionally promising target for therapeutic intervention.[3][4][5][6][7] This guide provides a comprehensive exploration of the A3AR, from its molecular architecture and downstream signaling cascades to its role in pathophysiology and the experimental methodologies essential for its study. We will delve into the causality behind its multifaceted signaling, offering field-proven insights for professionals dedicated to harnessing its therapeutic potential.
Molecular Biology and Pharmacology of the A3AR
The A3AR, encoded by the ADORA3 gene on human chromosome 1p13.2, is the last of the four this compound receptor subtypes to be identified.[8][9] Like other GPCRs, it possesses seven transmembrane domains.[10] However, it exhibits significant interspecies variability, with the human A3AR sharing only about 74% sequence homology with its rat counterpart.[8][10][11] This distinction is a critical consideration in preclinical drug development, as ligand affinity and pharmacology can differ substantially across species.[8][12]
The receptor primarily couples to Gαi proteins, leading to the canonical inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP).[10][11][13][14] However, its signaling is not monolithic. In various cell types, A3AR can also couple to Gαq proteins or utilize Gβγ subunits to activate alternative effector systems, creating a rich and diverse signaling output.[2][9][11][13][15]
The development of selective ligands has been instrumental in deconvoluting A3AR's function. Key agonists, such as N6-(3-Iodobenzyl)this compound-5′-N-methyluronamide (IB-MECA) and its 2-chloro derivative (Cl-IB-MECA), have become invaluable research tools and have progressed into clinical trials under the generic names Piclidenoson and Namodenoson, respectively.[8][16][17][18]
Tissue Distribution: A Tale of Two States
The therapeutic rationale for targeting A3AR is built upon its differential expression pattern. While expressed at low levels in most normal tissues, including the brain, heart, lungs, and liver, its expression is markedly upregulated in pathological states.[3][10][12] High levels of A3AR are a hallmark of numerous solid tumors—including colon, breast, melanoma, and hepatocellular carcinoma—and their metastases.[3][4] Similarly, immune and inflammatory cells, such as neutrophils, mast cells, and synoviocytes from rheumatoid arthritis patients, exhibit high A3AR expression.[3][5][6][8] This overexpression provides a therapeutic window, allowing for targeted action on diseased cells while sparing healthy ones.
| Tissue/Cell Type | Expression Level (Normal State) | Expression Level (Pathological State) | Reference(s) |
| Colon, Breast Tissue | Low | High in carcinoma and metastases | [4] |
| Liver | Low | High in inflammatory and tumor tissues | [3] |
| Immune Cells (Mast Cells, Neutrophils) | Low to Moderate | High in inflammatory conditions | [3][5][8] |
| Synoviocytes | Low | High in Rheumatoid Arthritis | [3][5] |
| Heart | Low | Upregulated during ischemia | [3][10] |
| Brain | Low | Upregulated in certain pathological states | [10][12] |
The A3AR Signaling Network: A Multi-pronged Approach
Activation of the A3AR by this compound or a synthetic agonist initiates a cascade of intracellular events. The specific downstream pathways engaged are determined by the G protein subtype coupled to the receptor, the cellular context, and the presence of specific scaffolding proteins. The major signaling axes are detailed below.
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
This is the most well-characterized A3AR pathway.
-
Gαi Activation: Ligand binding induces a conformational change in the A3AR, promoting the exchange of GDP for GTP on the associated Gαi subunit.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[10][13]
-
PKA Downregulation: The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA).[10]
-
GSK-3β Activation: PKA is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By reducing PKA activity, A3AR activation effectively "releases the brake" on GSK-3β, leading to its activation.[19][20] This is a crucial node, as GSK-3β is a key regulator of the Wnt/β-catenin and NF-κB pathways, which are central to the anti-cancer and anti-inflammatory effects of A3AR agonists.[19][20][21]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A Pro-Survival Signal
In many cell types, particularly cardiomyocytes and certain cancer cells, A3AR activation triggers a potent pro-survival signal through the PI3K/Akt pathway.[3][22]
-
Gβγ-Mediated PI3K Activation: This pathway is often initiated by the Gβγ subunits that dissociate from Gαi upon receptor activation. These Gβγ dimers can directly recruit and activate PI3K at the plasma membrane.[10]
-
Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for kinases like PDK1 and mTORC2, which in turn phosphorylate and fully activate Akt (also known as Protein Kinase B).[3][21][22]
-
Downstream Effects: Activated Akt phosphorylates a multitude of substrates to promote cell survival, inhibit apoptosis (e.g., by phosphorylating Bad and activating Bcl-2), and regulate cell growth.[3] This pathway is fundamental to the cardioprotective effects of A3AR during ischemia-reperfusion injury.[2][3]
Mitogen-Activated Protein Kinase (MAPK) Cascades: Context is Key
The A3AR's influence on the MAPK pathways—including ERK1/2, p38, and JNK—is highly context-dependent and can lead to opposing outcomes like cell proliferation or growth arrest.[8][11][23]
-
ERK1/2 Activation/Inhibition: In some cells, A3AR activation leads to the stimulation of the Ras/Raf/MEK/ERK1/2 cascade, promoting cell proliferation.[3][13] Conversely, in A375 human melanoma cells, A3AR stimulation activates the PI3K/Akt pathway, which then leads to the inhibition of basal ERK1/2 phosphorylation, resulting in reduced cell proliferation.[3][22] This demonstrates critical cross-talk between the PI3K/Akt and MAPK pathways.
-
p38 and JNK Modulation: A3AR can also activate or inhibit p38 and JNK pathways, contributing to its roles in inflammation and stress responses.[2][3][8] For instance, inhibition of p38 MAPK has been linked to the suppression of inflammatory processes in human synoviocytes.[3]
Phospholipase C (PLC) Pathway: Calcium and PKC Signaling
While less common than Gαi coupling, A3AR can also signal through PLC.
-
PLC Activation: This can occur through coupling to Gαq proteins or via Gβγ subunits released from Gαi.[10][15][24]
-
IP3 and DAG Production: Activated PLC cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[10] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous cellular proteins, influencing processes like inflammation and cardioprotection.[2]
Diagram: The A3AR Integrated Signaling Network
This diagram illustrates the major downstream signaling cascades initiated by the activation of the this compound A3 Receptor. It highlights the central role of G-protein coupling and the subsequent activation of key effector pathways, including the inhibition of adenylyl cyclase, and the activation of PI3K/Akt, PLC, and MAPK cascades.
Methodologies for Studying A3AR and its Targets
Investigating the A3AR requires a robust set of validated experimental protocols. The choice of assay is dictated by the specific question being asked, whether it concerns ligand binding, functional activation, or downstream signaling events.
Protocol: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the A3AR. This is a foundational assay in drug discovery to quantify how tightly a new molecule binds to the receptor.
-
Causality: The principle is competitive displacement. A known radioactive ligand (radioligand) with high affinity for A3AR is incubated with a source of the receptor (e.g., cell membranes). An unlabeled test compound (competitor) is added at increasing concentrations. The more effectively the competitor binds to the receptor, the more radioligand it will displace, resulting in a lower radioactive signal.
-
Methodology:
-
Membrane Preparation: Culture and harvest cells engineered to express a high level of human A3AR (e.g., CHO-hA3AR). Lyse the cells via hypotonic shock and mechanical homogenization. Centrifuge to pellet the cell membranes and resuspend in an appropriate buffer. Quantify protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add a constant concentration of a selective A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA) to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known A3AR ligand to saturate all specific sites).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold buffer.
-
Detection: Place the filtermat in a scintillation counter to measure the radioactivity (counts per minute, CPM) in each well.
-
Data Analysis: Plot the CPM against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Diagram: Radioligand Binding Assay Workflow
This workflow outlines the key steps in a radioligand competition binding assay, a standard method for determining the affinity of a test compound for a target receptor like A3AR.
Protocol: Western Blotting for Downstream Target Phosphorylation
-
Objective: To semi-quantitatively measure the activation of specific downstream signaling proteins by detecting their phosphorylation state (e.g., phospho-Akt, phospho-ERK1/2).
-
Causality: Many signaling pathways, including the PI3K/Akt and MAPK cascades, are activated via a series of phosphorylation events. An antibody specific to the phosphorylated form of a target protein will only bind when that protein is activated. Comparing the intensity of the signal from this phosphospecific antibody in treated vs. untreated cells reveals the effect of the A3AR ligand on the pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375 melanoma, rat cardiomyocytes) and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling activity. Treat cells with the A3AR agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading in the next step.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., rabbit anti-phospho-Akt Ser473).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will react with the substrate to produce light.
-
Imaging and Analysis: Capture the light signal using a digital imager. To normalize the data, strip the membrane and re-probe with an antibody for the total amount of the target protein (e.g., anti-total-Akt). Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Conclusion and Future Perspectives
The this compound A3 receptor is a paradigm of signaling complexity and therapeutic opportunity. Its unique expression profile, which favors diseased over healthy tissue, establishes it as a prime target for drug development in oncology and immunology.[3][4][7][25] The intricate network of downstream pathways it modulates—from the canonical inhibition of cAMP to the nuanced regulation of the PI3K/Akt and MAPK cascades—provides multiple points for therapeutic intervention.[2][3][10][22]
Current A3AR agonists like Piclidenoson and Namodenoson, which are advancing through clinical trials for conditions ranging from psoriasis to hepatocellular carcinoma, validate the potential of this target.[17][18] The future of A3AR-targeted therapy may lie in the development of biased agonists or positive allosteric modulators (PAMs) that can selectively engage specific downstream pathways.[26] Such molecules could fine-tune the cellular response, maximizing therapeutic efficacy in indications like cardioprotection while minimizing potential side effects. As our understanding of the A3AR's role in health and disease continues to deepen, it will undoubtedly remain a central player in the quest for novel, targeted medicines.
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metabolic pathways of adenosine synthesis and degradation
An In-depth Technical Guide to the Metabolic Pathways of Adenosine Synthesis and Degradation
Abstract
This compound is a ubiquitous purine nucleoside that functions as a critical signaling molecule and a fundamental component of cellular energy currency. Its tightly regulated metabolic pathways are central to maintaining physiological homeostasis and responding to cellular stress, hypoxia, and inflammation. Extracellular this compound, in particular, acts as a potent "retaliatory metabolite," orchestrating a wide array of cellular responses through four G-protein-coupled receptors (A1, A2A, A2B, and A3). This guide provides a comprehensive exploration of the core enzymatic pathways governing the synthesis and degradation of this compound, both intracellularly and in the extracellular milieu. We delve into the regulatory logic behind these networks, their therapeutic implications for drug development, and detailed methodologies for their scientific investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound metabolism.
The Dual Origins of this compound: Intracellular and Extracellular Synthesis
The cellular pool of this compound is sourced from distinct, yet interconnected, metabolic routes. The context—cellular energy status, stress, and location (intracellular vs. extracellular)—dictates which pathway predominates.
Intracellular Synthesis: Salvaging the Building Blocks
While de novo purine synthesis provides the ultimate source for all adenine nucleotides[1][2][3], the immediate intracellular production of this compound relies primarily on salvage pathways that are more energy-efficient.
-
Hydrolysis of this compound Monophosphate (AMP): Under conditions of increased energy demand and ATP consumption, the resulting AMP can be dephosphorylated to this compound. This reaction is catalyzed by various intracellular 5'-nucleotidases (e.g., cytosolic 5'-nucleotidase, cN-I).[4][5][6] This pathway directly links the cell's energy state to the production of a key signaling molecule.
-
Hydrolysis of S-adenosyl-L-homocysteine (SAH): A critical and continuous source of intracellular this compound is the transmethylation cycle. S-adenosyl-L-methionine (SAM)-dependent methyltransferases methylate a vast array of substrates (DNA, RNA, proteins, lipids), producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[7][8] SAH is a potent inhibitor of these methylation reactions and must be cleared.[7] The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of SAH into this compound and homocysteine.[5][8][9][10] In vivo, the reaction is driven forward by the rapid removal of the products, this compound and homocysteine, thus inextricably linking cellular methylation status to this compound levels.[7]
Extracellular Synthesis: The Canonical Ecto-Enzymatic Cascade
The most prominent pathway for generating signaling this compound in the extracellular space involves the sequential dephosphorylation of released ATP. This process is crucial in response to tissue injury, inflammation, hypoxia, or intense metabolic activity, where cells release ATP into the extracellular environment.[11][12][13] This cascade is mediated by two key cell-surface enzymes, often referred to as ecto-enzymes.
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, E-NTPDase1): This enzyme initiates the process by hydrolyzing extracellular ATP to ADP, and subsequently, ADP to AMP.[11][12][14] By degrading pro-inflammatory ATP, CD39 performs the first step in converting a danger signal into an anti-inflammatory one.
-
CD73 (Ecto-5'-nucleotidase, Ecto5'NTase): This enzyme completes the conversion by hydrolyzing extracellular AMP to this compound.[11][12][14] The tandem activity of CD39 and CD73 is the primary axis for producing immunosuppressive this compound in environments like tumors or sites of inflammation.[14][15]
An alternative, non-canonical pathway for extracellular this compound generation involves the degradation of extracellular nicotinamide adenine dinucleotide (NAD+), which can also be processed by ecto-enzymes to yield AMP, the substrate for CD73.[4][16]
// Transporters ENTs [label="ENTs", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#202124"]; ADO_ext -> ENTs [dir=both, style=dashed, color="#5F6368"]; ENTs -> ADO_int [dir=both, style=dashed, color="#5F6368"];
{rank=same; ATP_ext; SAM;} {rank=same; ADO_ext; ADO_int;} } Caption: Overview of major this compound synthesis pathways.
This compound Degradation and Clearance: Maintaining a Delicate Balance
The biological effects of this compound are transient due to highly efficient clearance mechanisms. The concentration of this compound is kept low (in the nanomolar range) under physiological conditions by a combination of enzymatic degradation and cellular uptake.[17]
Intracellular Degradation: Two Fates
Once inside the cell, this compound faces two primary metabolic fates, governed by enzymes with vastly different affinities.
-
Phosphorylation by this compound Kinase (ADK): This is the principal pathway for this compound removal under normal physiological conditions.[4][18] ADK phosphorylates this compound back to AMP, thereby salvaging the purine nucleoside for the cellular energy pool. ADK has a very high affinity for this compound (Km ≈ 1 µM), ensuring efficient clearance even at low concentrations.[4]
-
Deamination by this compound Deaminase (ADA): This enzyme catalyzes the irreversible deamination of this compound to inosine, which is further metabolized in the purine degradation pathway.[4][19] ADA has a lower affinity for this compound (Km ≈ 25–150 µM) compared to ADK.[4] Consequently, this pathway becomes more significant when intracellular this compound concentrations are high, such as during metabolic stress or ischemia.[20]
Extracellular Clearance
Extracellular this compound signaling is terminated by its removal from the synaptic cleft or tissue microenvironment.
-
Cellular Uptake via Nucleoside Transporters (NTs): The primary mechanism for clearing extracellular this compound is its transport into adjacent cells. This is mediated by a family of Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) .[5][13] Once inside the cell, the this compound is rapidly metabolized by ADK or ADA, maintaining a concentration gradient that favors uptake.[13][17]
-
Extracellular Deamination: Some this compound deaminase activity can occur on the cell surface (ecto-ADA), directly converting extracellular this compound to inosine.[4][5]
// Transporters ENTs [label="ENTs / CNTs", shape=box3d, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#202124"]; ADO_ext -> ENTs [style=dashed, color="#5F6368", label="Uptake"]; ENTs -> ADO_int [style=dashed, color="#5F6368"];
{rank=same; ADO_ext; ADO_int;} } Caption: this compound degradation and clearance pathways.
Key Enzymes and Therapeutic Implications
The enzymes governing this compound metabolism represent attractive targets for drug development across a spectrum of diseases, from cancer to inflammatory disorders and cardiovascular conditions.
| Enzyme | Location | Function | Therapeutic Relevance |
| CD39 | Extracellular | ATP/ADP → AMP | Inhibition: Cancer immunotherapy (prevents immunosuppressive this compound formation).[15] |
| CD73 | Extracellular | AMP → this compound | Inhibition: Cancer immunotherapy (blocks final step of this compound production).[15][20] |
| SAHH | Intracellular | SAH → this compound + Hcy | Potential target for modulating methylation-dependent processes. |
| ADK | Intracellular | This compound → AMP | Inhibition: Increases this compound levels; neuroprotective, anticonvulsant effects.[21] |
| ADA | Intracellular/Extracellular | This compound → Inosine | Inhibition: Increases this compound levels; anti-inflammatory effects.[21] |
| ENT1/2 | Cell Membrane | This compound Transport | Inhibition (e.g., Dipyridamole): Blocks this compound uptake, increasing extracellular levels.[17][22] |
Methodologies for Studying this compound Metabolism
Investigating these pathways requires robust and precise analytical techniques. The extremely short half-life of this compound in biological samples presents a significant pre-analytical challenge.[17]
Protocol: Quantification of this compound in Human Plasma
The critical step is to prevent the ex vivo formation or degradation of this compound immediately upon blood collection. This is achieved by drawing blood directly into a pre-chilled tube containing a "stop solution."
Causality: Standard anticoagulants are insufficient. Red blood cells contain high concentrations of ATP, and any hemolysis will release ATP, which is then rapidly converted to this compound by ecto-enzymes on other blood cells.[23] Furthermore, endogenous ADA and ENTs will rapidly clear existing this compound. The stop solution must therefore inhibit nucleoside transporters, ADA, and ectonucleotidases.
Step-by-Step Methodology:
-
Prepare Stop Solution: A common formulation consists of:
-
Blood Collection:
-
Pre-chill Vacuette tubes on ice.
-
Inject 2 mL of the ice-cold stop solution into a 6 mL blood collection tube.[24]
-
Draw 6 mL of blood directly into the tube, ensuring immediate and thorough mixing by gentle inversion.
-
Keep the sample on ice at all times.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Immediately freeze the plasma at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
To precipitate proteins, add 150 µL of plasma to a tube containing an appropriate volume of cold acetonitrile or perchloric acid and an internal standard (e.g., ¹³C₅-adenosine).[25]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[24][25]
-
Protocol: Ecto-5'-nucleotidase (CD73) Activity Assay
This protocol measures the rate of AMP conversion to this compound by cells or membrane fractions, providing a functional readout of CD73 activity.
Causality: The assay must be designed to specifically measure CD73 activity while minimizing confounding factors. The inclusion of an ADA inhibitor is crucial because any this compound produced could be immediately degraded to inosine, leading to an underestimation of CD73 activity.
Step-by-Step Methodology:
-
Cell/Membrane Preparation:
-
Culture cells of interest to near confluency.
-
For whole-cell assays, wash cells gently with a reaction buffer (e.g., Tris-buffered saline, pH 7.4).
-
For membrane preparations, lyse cells and isolate the membrane fraction via differential centrifugation. Resuspend the membrane pellet in the reaction buffer.
-
-
Reaction Setup (per well/tube):
-
Add 50 µL of cell suspension or membrane preparation to a microcentrifuge tube or 96-well plate.
-
Add 10 µL of an ADA inhibitor, such as Deoxycoformycin (Pentostatin), to a final concentration of 1-5 µM. Pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding 40 µL of AMP to a final concentration of 50-200 µM. The optimal concentration should be determined empirically around the known Km of the enzyme.
-
Incubate at 37°C.
-
-
Time Course and Termination:
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction immediately by adding an equal volume of cold 0.4 M perchloric acid or by heat inactivation (95°C for 5 min) followed by centrifugation to pellet debris.
-
-
Quantification of this compound:
-
Data Analysis:
-
Plot the concentration of this compound produced over time.
-
The initial linear portion of the curve represents the reaction rate. Calculate the specific activity, typically expressed as nmol of this compound produced per minute per mg of protein.
-
// Nodes start [label="Prepare Cell Suspension\nor Membrane Fraction", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; add_ada_i [label="Add ADA Inhibitor\n(e.g., Deoxycoformycin)\nIncubate 10 min @ 37°C", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; add_amp [label="Initiate Reaction:\nAdd AMP Substrate", fillcolor="#EA4335", color="#202124", fontcolor="#FFFFFF"]; incubate [label="Incubate @ 37°C", shape=oval, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; timepoints [label="Collect Aliquots\nat Time Points\n(0, 15, 30, 60 min)", fillcolor="#4285F4", color="#202124", fontcolor="#FFFFFF"]; terminate [label="Terminate Reaction\n(e.g., Add Perchloric Acid)", fillcolor="#EA4335", color="#202124", fontcolor="#FFFFFF"]; analyze [label="Analyze this compound\nby HPLC or LC-MS/MS", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; calculate [label="Calculate Specific Activity\n(nmol/min/mg protein)", shape=diamond, fillcolor="#34A853", color="#202124", fontcolor="#FFFFFF"];
// Edges start -> add_ada_i; add_ada_i -> add_amp; add_amp -> incubate; incubate -> timepoints; timepoints -> terminate; terminate -> analyze; analyze -> calculate; } Caption: Experimental workflow for a CD73 activity assay.
Conclusion
The synthesis and degradation of this compound are governed by a sophisticated network of intracellular and extracellular enzymes that are fundamental to cellular signaling, energy homeostasis, and immune regulation. The intracellular pathways, centered around the balance between this compound kinase and this compound deaminase, are tightly linked to the cell's metabolic and epigenetic status. The extracellular cascade, dominated by CD39 and CD73, serves as a powerful mechanism to convert pro-inflammatory ATP signals into anti-inflammatory this compound signals. A thorough understanding of these pathways, coupled with robust methodologies to interrogate them, is paramount for drug development professionals aiming to harness the therapeutic potential of the this compound system. The continued exploration of these metabolic hubs promises to yield novel therapeutic strategies for a wide range of human diseases.
References
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A Senior Application Scientist's Guide to the ATP-Adenosine Axis: From Pro-inflammatory Precursor to Immunosuppressive Effector
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular adenosine triphosphate (ATP) and this compound are pivotal signaling molecules that dictate the inflammatory and immunological tone of the cellular microenvironment. In settings of tissue stress, such as hypoxia or cell damage, ATP is released into the extracellular space where it acts as a pro-inflammatory "danger signal."[1][2][3][4][5] However, a rapid and efficient enzymatic cascade, primarily orchestrated by the ectonucleotidases CD39 and CD73, converts this potent danger signal into its metabolite, this compound, which exerts profound immunosuppressive effects.[6][7][8][9] This guide provides an in-depth exploration of the ATP-adenosine axis, detailing the biochemical conversion, its dichotomous roles in health and disease, validated experimental protocols for its investigation, and current strategies for therapeutic targeting, particularly in the context of cancer immunotherapy.
The Ectonucleotidase Cascade: A Master Regulator of the Microenvironment
The conversion of extracellular ATP to this compound is a tightly regulated, two-step enzymatic process that fundamentally alters the local signaling landscape. This pathway serves as a critical checkpoint, balancing pro-inflammatory and anti-inflammatory signals.[10]
The Key Players: CD39 (ENTPD1) and CD73 (NT5E)
The principal enzymes governing this pathway are cell-surface ectonucleotidases:
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): This enzyme is the first and rate-limiting step in the cascade.[8] It efficiently hydrolyzes extracellular ATP and this compound diphosphate (ADP) into this compound monophosphate (AMP).[8] CD39 is expressed on a variety of cells, including endothelial cells and numerous immune cell subsets like regulatory T cells (Tregs), B cells, and macrophages.[6][11]
-
CD73 (Ecto-5'-Nucleotidase): This enzyme completes the conversion by dephosphorylating AMP to produce this compound.[8][9] CD73 is also widely expressed, often co-localized with CD39 on cells such as Tregs and endothelial cells, but is also found prominently on cancer cells.[6][11][12] The coordinated action of CD39 and CD73 ensures the efficient generation of this compound.[8]
The Conversion Process: From a Danger Signal to a Regulatory Signal
Under hypoxic or inflammatory conditions, such as within a solid tumor microenvironment, damaged or stressed cells release large quantities of ATP.[9][13] This extracellular ATP acts as a Damage-Associated Molecular Pattern (DAMP), signaling through purinergic P2 receptors to promote a pro-inflammatory response.[1][2][3][4][5] However, the ectonucleotidase cascade rapidly shifts this signal. CD39 hydrolyzes ATP to AMP, and CD73 subsequently converts AMP to this compound.[8] The resulting high local concentration of this compound then engages this compound receptors (primarily A2A and A2B) on immune cells, triggering potent immunosuppressive signaling pathways and creating a tolerogenic environment that can facilitate tumor immune evasion.[12][13][14]
Caption: The ATP-to-Adenosine enzymatic cascade in the extracellular space.
Dichotomy of the ATP-Adenosine Axis: Physiological and Pathological Roles
The function of this pathway is highly context-dependent, playing crucial roles in both maintaining homeostasis and driving pathology.
-
In the Nervous System: this compound is a key neuromodulator, regulating synaptic transmission and offering neuroprotection. Antagonists of this compound receptors, like caffeine, are well-known stimulants.[15]
-
In the Immune System and Inflammation: The axis is a critical regulator of immune homeostasis. The generation of this compound helps to resolve inflammation and prevent excessive tissue damage by activated immune cells.[10] Regulatory T cells, for example, constitutively express both CD39 and CD73, using this compound production as a key mechanism of suppression.[6]
-
In the Tumor Microenvironment (TME): Many solid tumors exploit this pathway to evade the immune system.[13] The hypoxic conditions within tumors promote high levels of extracellular ATP release and increased expression of CD39 and CD73 on both cancer and immune cells.[12][14] The resulting this compound-rich TME potently suppresses the activity of cytotoxic T cells and Natural Killer (NK) cells, promotes the function of immunosuppressive cells like Tregs and M2 macrophages, and ultimately fosters tumor growth and metastasis.[13][14][16]
A Practical Guide to Interrogating the ATP-Adenosine Axis
Investigating this pathway requires robust and validated methodologies. Here, we detail key protocols with an emphasis on the causality behind experimental choices.
Protocol: Measuring Ecto-5'-Nucleotidase (CD73) Activity via Malachite Green Phosphate Assay
Expertise & Experience: To quantify the enzymatic activity of CD73, we must measure one of its products. CD73 hydrolyzes AMP to this compound and inorganic phosphate (Pi). Measuring this compound directly can be complex due to its rapid metabolism and uptake. A more direct and high-throughput method is to quantify the release of inorganic phosphate. The Malachite Green assay is a classic, sensitive colorimetric method for this purpose.[17][18][19] It relies on the formation of a colored complex between malachite green, molybdate, and free orthophosphate.[17][18][19]
Trustworthiness (Self-Validating System): The protocol must include proper controls to ensure the measured phosphate is a direct result of CD73 activity.
-
Negative Control (No Substrate): Cells + buffer without AMP. This accounts for any background phosphate contamination.
-
Negative Control (No Enzyme): AMP substrate in buffer without cells. This ensures the substrate itself is not degrading.
-
Inhibitor Control: Cells + AMP + a known CD73 inhibitor (e.g., APCP). This confirms the specificity of the enzymatic activity.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells of interest (e.g., cancer cell line) to ~80-90% confluency. Harvest and wash cells twice with a low-phosphate buffer (e.g., Tris-buffered saline) to remove contaminating phosphate from the culture medium. Resuspend cells to a known concentration (e.g., 1x10^6 cells/mL).
-
Reaction Setup: In a 96-well plate, add 50 µL of the cell suspension to each well. For controls, add 50 µL of buffer or inhibited cells.
-
Initiate Reaction: Add 50 µL of a 2X AMP substrate solution (e.g., final concentration of 1 mM AMP in assay buffer) to each well to start the reaction. For the "No Substrate" control, add 50 µL of buffer only.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction & Pellet Cells: Centrifuge the plate (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Phosphate Detection: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.[20][21]
-
Add 10 µL of Malachite Green Reagent B, mix, and incubate for 20 minutes at room temperature to allow color development.[20][21]
-
Data Acquisition: Read the absorbance at ~620-650 nm using a microplate reader.[17][20]
-
Quantification: Calculate the concentration of phosphate released using a standard curve prepared with known concentrations of a phosphate standard.
Caption: Workflow for the Malachite Green-based CD73 activity assay.
Protocol: Quantification of Extracellular this compound by HPLC-MS/MS
Expertise & Experience: While enzyme activity assays are valuable, the gold standard for quantifying the actual output of the pathway—extracellular this compound—is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[22] This technique offers unparalleled sensitivity and specificity, allowing for the precise measurement of this compound even at low concentrations and distinguishing it from other structurally similar nucleosides.[23][24] The hydrophilicity of this compound can make it challenging to retain on standard reversed-phase columns, so hydrophilic interaction liquid chromatography (HILIC) or derivatization techniques are often employed.[22][25]
Trustworthiness (Self-Validating System): The key to a reliable HPLC-MS/MS method is the use of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine).[23][26] This standard is added to the sample at the very beginning of the preparation process. It behaves identically to the endogenous this compound during extraction and ionization but is distinguished by the mass spectrometer due to its different mass. By calculating the ratio of the endogenous analyte to the internal standard, any sample loss or matrix effects during preparation are inherently corrected for, ensuring highly accurate quantification.
Step-by-Step Methodology:
-
Sample Collection: Culture cells under desired conditions (e.g., normoxia vs. hypoxia). Collect the cell culture supernatant at specified time points. Immediately add an this compound deaminase inhibitor (e.g., deoxycoformycin) to prevent this compound degradation.
-
Internal Standard Spiking: Add a known amount of ¹³C₅-adenosine internal standard to each supernatant sample.
-
Sample Preparation (Protein Precipitation): To remove proteins that would interfere with the analysis, add ice-cold acetonitrile (e.g., 3 volumes) to the sample. Vortex and incubate at -20°C for 30 minutes.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Extraction & Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the HPLC-MS/MS system.[26]
-
Separation: Use a suitable HPLC column (e.g., C18 or HILIC) with an appropriate mobile phase gradient (e.g., ammonium acetate in water and acetonitrile) to separate this compound from other components.[22][26]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both endogenous this compound (e.g., m/z 268 → 136) and the ¹³C₅-adenosine internal standard (e.g., m/z 273 → 136).[26]
-
-
Data Analysis: Generate a standard curve using known concentrations of this compound spiked with the internal standard. Quantify the this compound in the samples by comparing their analyte/internal standard peak area ratios to the standard curve.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| This compound | 268.1 | 136.1 | 3.5 |
| ¹³C₅-Adenosine (IS) | 273.1 | 136.1 | 3.5 |
| Inosine | 269.1 | 137.1 | 3.2 |
| ATP | 508.0 | 159.0 | 1.8 |
| Note: Values are illustrative and must be optimized for the specific instrument and column used. |
Protocol: Assessing this compound Receptor Activation via a cAMP Assay
Expertise & Experience: The primary downstream consequence of this compound binding to A2A and A2B receptors is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[27][28] Therefore, measuring changes in intracellular cAMP levels is a direct functional readout of A2A/A2B receptor activation.[29] Competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), are highly sensitive and amenable to high-throughput screening.[30][31]
Trustworthiness (Self-Validating System):
-
Positive Control: Treat cells with a known adenylyl cyclase activator like forskolin to confirm that the cells are capable of producing a robust cAMP response.
-
Agonist Specificity: Use a selective A2A receptor agonist (e.g., CGS-21680) to confirm the receptor subtype involved.
-
Antagonist Blockade: Pre-treat cells with a selective A2A receptor antagonist (e.g., istradefylline) before adding this compound or an agonist. A significant reduction in the cAMP signal confirms that the response is mediated specifically through the A2A receptor.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the this compound receptor of interest (e.g., CHO cells stably expressing A2AR, or primary T cells) in a 96-well or 384-well plate and culture overnight.
-
Phosphodiesterase Inhibition: To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes.
-
Antagonist Treatment (for validation): For antagonist validation wells, add the specific this compound receptor antagonist and incubate for an additional 15-30 minutes.
-
Cell Stimulation: Add the this compound receptor agonist (e.g., this compound or a synthetic agonist) at various concentrations to stimulate the cells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, ELISA, or luminescence-based kits).[30][32][33] This typically involves adding a lysis buffer containing a labeled cAMP conjugate and a specific antibody.
-
Data Acquisition: Read the plate using the appropriate detection instrument (e.g., a plate reader capable of HTRF).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the agonist concentration to determine potency (EC₅₀).
Therapeutic Targeting and Drug Development
Given its profound immunosuppressive role in the TME, the ATP-adenosine axis has become a major target for cancer immunotherapy.[12][34][35] The goal is to block this compound production or signaling to restore the anti-tumor activity of immune cells.[36]
| Therapeutic Strategy | Target | Mechanism of Action | Representative Agents (Clinical/Preclinical) |
| Inhibit this compound Production | CD73 | Monoclonal antibodies or small molecules that block the enzymatic conversion of AMP to this compound, reducing immunosuppressive this compound levels in the TME.[37] | Oleclumab (mAb), AB680 (small molecule)[37] |
| Inhibit this compound Production | CD39 | Monoclonal antibodies that block the hydrolysis of ATP/ADP, preserving pro-inflammatory ATP and preventing the formation of AMP. | TTX-030 (mAb) |
| Block this compound Signaling | A2A Receptor | Small molecule antagonists that prevent this compound from binding to its primary receptor on T cells, thus blocking the downstream immunosuppressive signaling.[15][38][39] | Istradefylline, Ciforadenant |
| Block this compound Signaling | A2B Receptor | Small molecule antagonists targeting the lower-affinity A2B receptor, which is often upregulated in hypoxic tumor environments. | PBF-1129 |
Numerous clinical trials are currently underway evaluating inhibitors of CD73 and A2A receptors, both as monotherapies and, more promisingly, in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[40][41][42][43] The rationale is that by blocking the this compound-mediated suppression, the efficacy of T-cell-based therapies can be significantly enhanced.[44]
Conclusion and Future Perspectives
The enzymatic conversion of pro-inflammatory ATP to immunosuppressive this compound is a fundamental biological control mechanism. While essential for maintaining homeostasis, its exploitation by tumors presents a significant barrier to effective anti-cancer immunity.[45] A deep, mechanistic understanding of this axis, enabled by the robust experimental approaches detailed in this guide, is critical for the continued development of novel therapeutics. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound-pathway inhibitors, optimizing combination therapy strategies, and exploring potential resistance mechanisms. The continued interrogation of this pathway holds immense promise for delivering the next generation of effective cancer immunotherapies.
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Whitepaper: The Adenosine Axis in Hypoxia: Mechanisms, Roles, and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Hypoxia, a condition of insufficient oxygen supply to tissues, is a critical feature of numerous physiological and pathological states, including ischemic events, chronic inflammation, and the tumor microenvironment. A key adaptive response to hypoxia is the rapid accumulation of extracellular adenosine, a potent signaling nucleoside that modulates a wide array of cellular processes. This guide provides a comprehensive technical overview of the molecular machinery governing endogenous this compound production during hypoxia, the downstream signaling cascades it triggers, and its dual role in cytoprotection and disease progression. We offer detailed, field-proven methodologies for researchers to investigate the hypoxic this compound axis, aiming to equip scientists and drug development professionals with the knowledge to explore this critical pathway.
The Central Role of this compound in the Hypoxic Response
Under normal oxygen levels (normoxia), extracellular this compound concentrations are kept low through a tightly regulated balance of production and clearance. However, during hypoxia, this homeostasis is dramatically shifted. The decrease in oxygen availability impairs mitochondrial oxidative phosphorylation, leading to a drop in intracellular ATP and a corresponding increase in AMP. This accumulation of AMP serves as the primary substrate for the generation of this compound, which is then rapidly transported into the extracellular space. Once outside the cell, this compound acts as a critical signaling molecule, binding to specific G-protein coupled receptors to orchestrate a multi-faceted adaptive response to the low-oxygen environment. This response is often aimed at restoring energy homeostasis and protecting tissues from damage.
Molecular Mechanisms of Hypoxic this compound Production
The surge in extracellular this compound under hypoxia is not merely a passive consequence of energy depletion but an actively regulated process. Two primary pathways contribute to its accumulation: the intracellular and the extracellular pathways.
Intracellular Pathway
The intracellular pathway involves the hydrolysis of AMP to this compound by cytosolic 5'-nucleotidases. This this compound can then be released from the cell via bidirectional equilibrative nucleoside transporters (ENTs). The activity and expression of these transporters are themselves modulated by hypoxia, facilitating the outward flux of this compound.
Extracellular Pathway: The CD73-Dominant Axis
The predominant mechanism for rapid this compound accumulation in the hypoxic extracellular space involves the sequential dephosphorylation of released ATP. Damaged or stressed cells release ATP, which is first hydrolyzed to AMP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39). Subsequently, the ecto-5'-nucleotidase (CD73) hydrolyzes AMP to this compound.
The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia, plays a pivotal role in upregulating this pathway. Under hypoxic conditions, HIF-1α stabilization leads to the increased transcription of genes encoding both CD39 and CD73, thereby enhancing the cellular capacity to generate extracellular this compound.
Caption: The dominant extracellular pathway of this compound production under hypoxia.
This compound Signaling and Downstream Effects
Extracellular this compound exerts its effects by binding to four distinct G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors exhibit different affinities for this compound and are coupled to various intracellular signaling pathways, allowing for a nuanced and context-dependent cellular response.
-
A1 and A3 Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
-
A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels. The A2B receptor has a lower affinity for this compound and is therefore predominantly activated under conditions of high this compound concentration, such as severe hypoxia.
The activation of these pathways has profound effects on cell metabolism, inflammation, and vascular function, generally aimed at protecting tissue from ischemic damage. For instance, this compound can reduce metabolic demand by inhibiting neuronal activity and can suppress inflammation by acting on immune cells.
Caption: Downstream signaling pathways of the four this compound receptor subtypes.
Methodologies for Studying Hypoxic this compound Production
Investigating the this compound axis requires robust and validated experimental systems. The following section details core protocols for inducing hypoxia and quantifying the resulting changes in this compound metabolism.
Data Presentation: this compound Levels
The following table summarizes typical concentrations of extracellular this compound found in various models under normoxic and hypoxic conditions, providing a baseline for experimental expectations.
| Biological System | Normoxia (nM) | Hypoxia (nM) | Fold Increase | Reference |
| Cultured Astrocytes | 10 - 50 | 200 - 1000 | 10 - 20 | |
| Perfused Rat Heart | 20 - 60 | 300 - 2000 | 15 - 30 | |
| Tumor Interstitial Fluid | 50 - 100 | 500 - 10000 | 10 - 100 |
Experimental Protocol: In Vitro Hypoxia and this compound Quantification
This protocol provides a workflow for treating cultured cells with hypoxia and measuring the accumulation of extracellular this compound using High-Performance Liquid Chromatography (HPLC).
Causality and Self-Validation: This protocol incorporates critical controls. Comparing normoxic and hypoxic groups is essential to demonstrate a hypoxia-specific effect. The inclusion of an this compound deaminase inhibitor is vital for trustworthiness, as it prevents the enzymatic degradation of this compound post-collection, ensuring that the measured levels accurately reflect the amount produced by the cells.
Materials:
-
Cell culture medium, serum, and supplements
-
Hypoxia chamber or incubator with O₂ and CO₂ control
-
This compound deaminase inhibitor (e.g., EHNA)
-
Reagents for sample deproteinization (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
This compound standards for calibration curve
Step-by-Step Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with a serum-free medium. Add fresh medium containing an this compound deaminase inhibitor (e.g., 10 µM EHNA) to prevent this compound breakdown. This is a critical step for accurate quantification.
-
Induction of Hypoxia: Place the experimental plates in a hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Place control (normoxic) plates in a standard incubator (21% O₂, 5% CO₂). Incubate for the desired time (e.g., 1, 4, 8, or 24 hours).
-
Sample Collection: At the end of the incubation, carefully collect the cell culture supernatant from both normoxic and hypoxic plates. Immediately place the samples on ice.
-
Sample Preparation: Deproteinize the samples by adding an equal volume of ice-cold 0.4 M perchloric acid. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. The acid precipitates proteins which would otherwise interfere with the HPLC column.
-
Quantification by HPLC:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume (e.g., 50 µL) onto a C18 HPLC column.
-
Use an isocratic mobile phase (e.g., 100 mM phosphate buffer with 5-10% methanol, pH 5.5).
-
Detect this compound by its UV absorbance at 259 nm.
-
Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
-
Data Normalization: Normalize the this compound concentration to the total protein content or cell number of the corresponding well to account for variations in cell density.
Caption: A typical experimental workflow for studying hypoxic this compound production.
Therapeutic Implications and Future Directions
The profound influence of the this compound axis in hypoxia has made it a compelling target for drug development. In oncology, the accumulation of this compound in the tumor microenvironment suppresses the anti-tumor immune response, primarily by engaging A2A receptors on T cells and natural killer cells. Consequently, antagonists of the A2A receptor are in clinical development as cancer immunotherapies. Conversely, in ischemic conditions such as myocardial infarction or stroke, augmenting this compound signaling through A1 receptor agonists can offer potent cytoprotection. Understanding the intricate, context-dependent regulation of this compound production and signaling is paramount for designing effective and safe therapeutic strategies targeting this fundamental biological pathway.
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The Neuromodulatory Maestro: An In-depth Technical Guide to the Cellular Functions of Adenosine in the Central Nervous System
This guide provides a comprehensive exploration of the multifaceted roles of adenosine in the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, physiological functions, and key experimental methodologies to investigate this pivotal neuromodulator. We will move beyond a superficial overview to provide actionable insights and a robust understanding of this compound's profound influence on neuronal activity, from synaptic transmission to overarching physiological processes like sleep and neuroprotection.
This compound: A Ubiquitous Modulator of Neuronal Tone
This compound, a purine nucleoside, is a fundamental signaling molecule in the CNS.[1][2] Unlike classical neurotransmitters, it is not stored in vesicles and released in a solely calcium-dependent manner.[3] Instead, its extracellular concentration is a dynamic reflection of cellular metabolic state, primarily through the hydrolysis of released this compound triphosphate (ATP).[1][4] This unique characteristic positions this compound as a crucial homeostatic regulator, tonically inhibiting neuronal activity and fine-tuning synaptic communication throughout the brain.[5][6] Basal extracellular this compound levels are estimated to be in the range of 50-200 nM, sufficient to activate high-affinity this compound receptors and exert a continuous modulatory influence.[7]
The this compound Receptor Family: Gatekeepers of Cellular Responses
This compound exerts its diverse effects through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][8] These receptors exhibit distinct affinities for this compound, differential distribution within the CNS, and couple to various intracellular signaling cascades, thereby orchestrating a wide array of physiological responses.[9][10]
Receptor Subtypes and Signaling Pathways
The four this compound receptor subtypes are broadly classified based on their coupling to adenylyl cyclase (AC) and subsequent effects on cyclic AMP (cAMP) levels.[9][11]
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o).[9][12] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP concentrations.[11][12] Beyond cAMP modulation, A1 and A3 receptors can also activate other signaling pathways, including phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][12]
-
A2A and A2B Receptors: In contrast, A2A and A2B receptors couple to stimulatory G proteins (Gs/olf).[9][12] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[11][12]
The following diagram illustrates the canonical signaling pathways associated with each this compound receptor subtype.
Caption: Canonical signaling pathways of this compound receptors.
CNS Distribution and Receptor Affinity
The distinct anatomical distribution of this compound receptors underlies their specific roles in different brain circuits.
| Receptor | Primary CNS Locations | Affinity for this compound | Primary G Protein Coupling |
| A1 | Cortex, Hippocampus, Cerebellum | High (nanomolar range) | Gi/o |
| A2A | Striatum, Olfactory Bulb, Nucleus Accumbens | High (nanomolar range) | Gs/olf |
| A2B | Diffusely distributed at low levels | Low (micromolar range) | Gs |
| A3 | Hippocampus, Cerebellum (low density) | Low (micromolar range) | Gi/o |
Data compiled from references:[8][9][13]
This compound's Influence at the Synapse: Presynaptic and Postsynaptic Mechanisms
This compound's neuromodulatory effects are primarily exerted through actions at both presynaptic and postsynaptic sites, generally leading to an overall inhibitory tone in the CNS.[14][15]
Presynaptic Inhibition
A hallmark of this compound signaling is the potent inhibition of neurotransmitter release from presynaptic terminals.[8][16] This is predominantly mediated by the activation of A1 receptors, which are abundantly expressed on presynaptic terminals of excitatory glutamatergic neurons.[15][17][18] Activation of these Gi/o-coupled receptors leads to the inhibition of voltage-gated calcium channels, reducing calcium influx and consequently decreasing the probability of vesicle fusion and neurotransmitter release.[15] While the effect on excitatory synapses is well-established, this compound can also modulate inhibitory transmission, although the effects are more heterogeneous.[16]
Postsynaptic Modulation
Postsynaptically, this compound contributes to neuronal hyperpolarization and a decrease in neuronal excitability.[15][16] This is also primarily mediated by A1 receptors, which, upon activation, open G protein-coupled inwardly rectifying potassium (GIRK) channels.[15] The resulting potassium efflux hyperpolarizes the postsynaptic membrane, moving it further from the threshold for action potential firing.[17][18] In contrast, activation of postsynaptic A2A receptors can have excitatory effects, depolarizing the neuronal membrane and increasing the frequency of excitatory postsynaptic currents in some neuronal populations.[19]
The following diagram illustrates the presynaptic and postsynaptic actions of this compound.
Caption: Presynaptic and postsynaptic actions of this compound.
Key Physiological Roles of this compound in the CNS
This compound's pervasive modulatory actions are integral to several critical physiological processes in the brain.
Regulation of Sleep and Arousal
A substantial body of evidence implicates this compound as a key homeostatic regulator of sleep.[3][20][4] Extracellular this compound levels gradually increase in specific brain regions, such as the basal forebrain, during prolonged wakefulness and decrease during sleep.[20][4][21] This accumulation of this compound is thought to generate "sleep pressure." The sleep-promoting effects of this compound are largely mediated by the inhibitory actions of A1 receptors on wake-promoting cholinergic neurons in the basal forebrain and the excitatory effects of A2A receptors.[21] The well-known stimulant effects of caffeine are primarily due to its action as a non-selective this compound receptor antagonist.[4]
Neuroprotection
Under conditions of metabolic stress, such as hypoxia, ischemia, or seizures, extracellular this compound levels can rise dramatically.[1][2] This surge in this compound plays a crucial neuroprotective role by suppressing excessive neuronal firing and reducing metabolic demand through the mechanisms described above (presynaptic inhibition and postsynaptic hyperpolarization).[1][14][5] By curbing excitotoxicity and conserving energy, this compound helps to mitigate neuronal damage during pathological insults.[2]
Experimental Methodologies for Studying this compound Signaling
A variety of sophisticated techniques are employed to investigate the cellular and systemic functions of this compound in the CNS.
In Vivo Microdialysis for Measuring Extracellular this compound
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in freely moving animals, allowing for the direct measurement of this compound concentrations under various physiological and pharmacological conditions.[7][22][23][24][25]
-
Probe Implantation: Surgically implant a microdialysis guide cannula into the specific brain region of interest in an anesthetized animal.[23]
-
Recovery: Allow the animal to recover from surgery for a designated period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[23]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min).[22][23]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).[23]
-
Analysis: Analyze the this compound concentration in the collected samples using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[23]
-
Data Normalization: Express this compound concentrations as a percentage of the baseline levels established before any experimental manipulation.
The following diagram outlines the workflow for an in vivo microdialysis experiment.
Caption: Workflow for in vivo microdialysis of this compound.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are essential for determining the affinity of ligands for this compound receptors and for quantifying receptor density in brain tissue preparations.[11][26][27][28]
-
Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing the this compound receptor of interest.[11][26]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]CCPA for A1 receptors), and the membrane preparation.[11]
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a non-labeled competing ligand.[11][28]
-
Competition: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the unlabeled test compound.[26]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[11][28]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.[26]
Electrophysiology
Intracellular and patch-clamp recordings from neurons in brain slices are invaluable for directly assessing the effects of this compound and its receptor modulators on neuronal membrane potential, ion channel activity, and synaptic transmission.[15][16][29] These techniques allow for a detailed mechanistic understanding of how this compound modulates neuronal function at the cellular level.
Conclusion and Future Directions
This compound's role as a critical neuromodulator in the CNS is undisputed. Its intricate involvement in a vast array of physiological and pathological processes continues to be an active area of research. A thorough understanding of its cellular functions, from receptor signaling to synaptic modulation, is paramount for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and sleep disorders.[2][6][8] Future research will likely focus on dissecting the roles of specific this compound receptor subtypes in distinct neuronal circuits, exploring the therapeutic potential of subtype-selective drugs, and further elucidating the complex interplay between this compound and other neurotransmitter systems.
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Methodological & Application
Measuring Adenosine Concentration In Vivo Using Microdialysis: Application Notes and Protocols
Introduction: The Significance of In Vivo Adenosine Monitoring
This compound is a ubiquitous purine nucleoside that plays a critical role as a neuromodulator and homeostatic regulator in a vast array of physiological and pathophysiological processes.[1] It is a key signaling molecule in the cardiovascular system, influencing coronary blood flow and mitigating ischemia-reperfusion injury.[1][2][3] In the central nervous system, this compound is implicated in the regulation of sleep-wake cycles, synaptic transmission, and neuroprotection.[4][5] Given its profound and widespread effects, the ability to accurately measure real-time changes in extracellular this compound concentrations in vivo is of paramount importance for researchers in neuroscience, pharmacology, and drug development.
Microdialysis is a powerful and minimally invasive sampling technique that allows for the continuous monitoring of endogenous substances in the extracellular fluid of living tissues.[6][7][8] When coupled with sensitive analytical methods, microdialysis provides an unparalleled window into the dynamic neurochemical and metabolic environment of specific tissue regions. This guide provides a comprehensive overview of the principles, protocols, and practical considerations for measuring this compound concentration in vivo using microdialysis, tailored for researchers, scientists, and drug development professionals.
This compound Signaling Pathways: A Brief Overview
Extracellular this compound exerts its effects by binding to four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[9][10] These receptors are widely distributed throughout the body and are coupled to different intracellular signaling cascades.[9][11] The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in cyclic AMP (cAMP) levels.[9][10] Conversely, the A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[9][11] This differential receptor coupling allows this compound to elicit a wide range of cellular responses, from neuro-inhibition to vasodilation.
Diagram: this compound Receptor Signaling Pathways
Caption: Simplified overview of this compound receptor signaling pathways.
Principles of In Vivo Microdialysis for this compound Measurement
Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[7][12] A small, specialized probe is implanted into the target tissue, and a physiological solution, termed the perfusate, is slowly and continuously pumped through the probe.[6] Analytes present in the extracellular fluid, such as this compound, diffuse across the membrane into the perfusate, creating a sample known as the dialysate. The dialysate is then collected at regular intervals and analyzed to determine the concentration of the analyte of interest.
Diagram: In Vivo Microdialysis Workflow
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Introduction: The Significance of Adenosine Receptors
An In-Depth Guide to Adenosine Receptor Binding Assays: Protocols and Applications
This compound receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in a vast array of physiological processes.[1] As the endogenous ligand, this compound modulates functions in the cardiovascular, nervous, and immune systems.[2][3] There are four distinct subtypes: A1, A2A, A2B, and A3, each encoded by a different gene.[2][3] These receptors are critical therapeutic targets for conditions ranging from cardiovascular diseases and neurodegenerative disorders like Parkinson's disease to inflammation and cancer.[4][5][6]
The subtypes are broadly categorized by their coupling to G proteins and subsequent effect on adenylyl cyclase, a key enzyme in cellular signaling.[7]
-
A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][7]
-
A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1][7]
Characterizing the interaction between novel chemical entities and these receptors is a cornerstone of drug discovery. Ligand binding assays are the primary tool for determining the affinity (how tightly a compound binds) and selectivity (whether a compound binds to a specific subtype) of potential therapeutics. This guide provides a comprehensive overview of the principles, methodologies, and detailed protocols for conducting robust and reliable this compound receptor binding assays.
Core Principles of Receptor Binding Assays
Ligand binding assays quantify the interaction between a ligand (e.g., a drug candidate) and a receptor. The two most fundamental types of experiments are saturation and competition binding assays.
-
Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a labeled ligand (typically a radioligand).[4] The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity—a lower Kd signifies higher affinity.[8] In these assays, increasing concentrations of a labeled ligand are incubated with the receptor preparation until equilibrium is reached.
-
Competition Binding Assays: These assays measure the ability of an unlabeled test compound to compete with a labeled ligand for binding to the receptor.[4] The primary output is the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the unlabeled compound's affinity for the receptor.
Key Parameters:
| Parameter | Definition | Determined By |
| Kd | Equilibrium Dissociation Constant: Concentration of a labeled ligand required to occupy 50% of the receptors at equilibrium. A measure of affinity.[8][9] | Saturation Assay |
| Bmax | Maximum Receptor Density: The total concentration of binding sites in the preparation.[8][9] | Saturation Assay |
| IC50 | Half Maximal Inhibitory Concentration: Concentration of a test compound that displaces 50% of the specific binding of the labeled ligand.[4] | Competition Assay |
| Ki | Inhibition Constant: The equilibrium dissociation constant for an unlabeled competitor compound. Calculated from the IC50. | Competition Assay |
Methodologies for this compound Receptor Binding
Several technologies are available for performing binding assays, each with distinct advantages and applications.
Radioligand Filtration Binding Assay
This is the traditional "gold standard" method. It relies on a radiolabeled ligand (e.g., tritiated [³H] or iodinated [¹²⁵I]) that has high affinity and selectivity for the target receptor. The core principle involves incubating the receptor source (typically cell membranes), the radioligand, and the test compound together. The reaction is terminated by rapidly separating the receptor-bound radioligand from the free, unbound radioligand via vacuum filtration through a glass fiber filter mat.[1][10] The radioactivity trapped on the filter, which corresponds to the bound ligand, is then quantified using a scintillation counter.
-
Causality in Protocol Design: The choice of components is critical. Glass fiber filters are often pre-treated with polyethyleneimine (PEI), a polycation, to reduce the non-specific binding of radioligands to the negatively charged filter material.[1] Assay buffers typically contain 50 mM Tris-HCl and MgCl₂, as divalent cations can be important for maintaining receptor conformation and affinity.[1][11]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous (no-wash) assay technology that is highly amenable to high-throughput screening (HTS).[12][13][14] In this format, the receptor-containing membranes are coupled to SPA beads, which are impregnated with a scintillant. When a radioligand binds to the receptor on the bead, the emitted beta particles from the radioisotope (like ³H) are close enough to excite the scintillant in the bead, producing a light signal that can be detected.[15] Unbound radioligand in the solution is too far away to cause a signal, thereby eliminating the need for a physical separation step.[13][15]
Fluorescence-Based Assays
To avoid the safety and disposal issues associated with radioactivity, fluorescence-based methods have been developed. Fluorescence Polarization (FP) is a prominent example.[16][17] This technique requires a fluorescently labeled ligand (a tracer). The principle is based on the rotational speed of molecules. A small, free-rotating fluorescent tracer, when excited with polarized light, will emit depolarized light. However, when the tracer binds to the much larger receptor, its rotation slows dramatically, and the emitted light remains polarized.[16] Test compounds can compete with the fluorescent tracer, causing a decrease in polarization, which can be measured to determine binding affinity.[18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for traditional radioligand filtration assays.
Materials and Reagents
-
Receptor Source: Commercially available or in-house prepared cell membranes expressing the human this compound receptor subtype of interest (e.g., from HEK-293 or CHO cells).[1]
-
Radioligand: A subtype-selective radioligand with high affinity. See table below for examples.
-
Test Compound: Unlabeled compound of interest, dissolved in a suitable solvent (e.g., DMSO).[1]
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a standard non-selective agonist like NECA (5'-N-Ethylcarboxamidothis compound) or a selective antagonist for the receptor subtype.[1][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Equipment: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold, scintillation counter, scintillation cocktail.
| Receptor Subtype | Common Radioligand | Typical Kd (nM) |
| A1 | [³H]CCPA | ~0.2-0.4 |
| A2A | [³H]CGS 21680 | ~17-58 |
| A2A | [³H]ZM241385 | ~0.60 |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 |
| Data sourced from BenchChem Application Notes.[1] |
Protocol 1: Saturation Binding Assay (to determine Kd and Bmax)
This protocol aims to characterize the binding of the radioligand to the receptor.
1. Reagent Preparation:
- Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-50 µg of protein per well. The optimal amount should be determined empirically to ensure that less than 10% of the added radioligand is bound.[19]
- Prepare 8-12 serial dilutions of the radioligand in assay buffer. The concentration range should span from approximately 0.1x to 10x the expected Kd.[4][19]
- Prepare the NSB control (e.g., 10 µM NECA) in assay buffer.
2. Assay Setup (in a 96-well plate, in triplicate):
- Total Binding Wells: Add assay buffer, the serially diluted radioligand, and the diluted cell membranes.
- Non-specific Binding Wells: Add the NSB control, the serially diluted radioligand, and the diluted cell membranes.
- The final assay volume is typically 100-250 µL.[1]
3. Incubation:
- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1][11] The optimal time should be determined in preliminary experiments.
4. Termination and Filtration:
- Pre-soak the filter plate with 0.3-0.5% polyethyleneimine (PEI).[1]
- Terminate the reaction by rapidly transferring the contents of the wells to the filter plate and applying a vacuum.
- Wash the filters rapidly 3-5 times with ice-cold wash buffer to remove unbound radioligand.[1][4]
5. Detection:
- Dry the filter plate completely.
- Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.[1]
Protocol 2: Competition Binding Assay (to determine Ki)
This protocol determines the affinity of an unlabeled test compound.
1. Reagent Preparation:
- Prepare the cell membranes as described in Protocol 1.
- Prepare the radioligand in assay buffer at a fixed concentration, typically at or near its Kd value.[4]
- Prepare serial dilutions of the unlabeled test compound. A typical concentration range spans from 10⁻¹⁰ M to 10⁻⁵ M.[1]
- Prepare the NSB control (e.g., 10 µM NECA).
2. Assay Setup (in a 96-well plate, in triplicate):
- Total Binding Wells: Add assay buffer, the fixed concentration of radioligand, and cell membranes.
- Non-specific Binding Wells: Add the NSB control, radioligand, and cell membranes.
- Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.[1][4]
3. Incubation, Filtration, and Detection:
- Follow steps 3, 4, and 5 from the Saturation Binding Assay protocol.
Visualizations of Key Processes
This compound Receptor Signaling Pathways
The diagram below illustrates the canonical signaling pathways for this compound receptor subtypes. A1 and A3 receptors inhibit adenylyl cyclase (AC) via Gi proteins, while A2A and A2B receptors stimulate it via Gs proteins.
Caption: Canonical G-protein signaling pathways for this compound receptors.
Radioligand Filtration Assay Workflow
This diagram outlines the key steps in a typical competitive radioligand binding assay using the filtration method.
Caption: Workflow for a competitive radioligand filter binding assay.
Principle of Scintillation Proximity Assay (SPA)
This visualization explains how SPA technology enables a homogeneous assay format.
Caption: Principle of the homogeneous Scintillation Proximity Assay (SPA).
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful results.
1. Calculate Specific Binding: For every data point, specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding.[1]
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
2. Saturation Assay Analysis: Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for a one-site binding hyperbola.[20] This analysis will yield the Kd and Bmax values.[4][8]
3. Competition Assay Analysis: Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis). Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.[4]
4. Calculate the Ki from IC50: The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand (determined from a saturation assay).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 50% of total) | - Radioligand concentration is too high.- Insufficient filter washing.- Filter type is incorrect or not pre-treated.- Receptor preparation has low activity. | - Use radioligand at a concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Ensure filters are pre-treated with PEI.[1]- Verify receptor activity with a known control ligand.[21] |
| Low Signal / Poor Specific Binding | - Inactive receptor preparation.- Degraded radioligand or test compound.- Insufficient incubation time.- Incorrect buffer composition. | - Prepare fresh membranes; verify protein concentration.- Check storage conditions and purity of ligands.- Perform a time-course experiment to determine when equilibrium is reached.[21]- Confirm pH and ionic strength of buffers. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Uneven filter washing or drying. | - Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure all reagents are thoroughly mixed before plating.- Ensure consistent vacuum pressure and drying time for the filter plate. |
| Poor Compound Solubility | - Compound precipitating in aqueous buffer. | - Check compound solubility.[22]- Use a small amount of DMSO to dissolve the compound, ensuring the final concentration is low (<0.5%) and consistent across all wells.[22] |
References
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Elucidating Neuromodulation: A Guide to Using Adenosine in Patch Clamp Electrophysiology
Introduction: Adenosine as a Key Neuromodulator
This compound is a purine nucleoside that acts as a critical neuromodulator throughout the central nervous system (CNS).[1] It fine-tunes neuronal excitability and synaptic transmission primarily by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] The inhibitory A1 receptors and the largely excitatory A2A receptors are the most studied in the context of neuronal function.[2][3] A1 receptor activation, coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[1][4][5] This cascade typically results in membrane hyperpolarization and reduced neurotransmitter release.[1][2] Conversely, A2A receptors are often coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP levels, which can enhance neuronal excitability and neurotransmitter release.[6][7]
Patch clamp electrophysiology is an indispensable technique for dissecting the precise effects of this compound on individual neurons and synaptic circuits.[8] It allows for high-fidelity measurement of ion channel activity, membrane potential, and synaptic currents, providing a direct functional readout of this compound receptor activation.[9][10] This guide provides a comprehensive overview and detailed protocols for studying the effects of this compound using whole-cell patch clamp recordings in brain slices, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Experimental Design
The experimental design for studying this compound's effects will depend on the specific research question. Key considerations include the choice of brain region and cell type, the this compound receptor subtype of interest, and whether the focus is on postsynaptic excitability or presynaptic transmitter release.
Causality in Experimental Choices:
-
Brain Slice Preparation: Acute brain slices (300-400 µm) from rodents are a common preparation as they preserve local synaptic circuitry.[1][2] The choice of brain region (e.g., hippocampus, cortex, basal ganglia) will be dictated by the expression patterns of the this compound receptors being studied.[1][11]
-
Recording Configuration: The whole-cell configuration is the most widely used method for these studies, allowing for the control of the intracellular environment and the measurement of both synaptic events and intrinsic membrane properties.[9][12] The perforated patch technique can be an alternative to preserve intracellular signaling cascades that might be disrupted by dialysis with the pipette solution.[8][13]
-
Voltage-Clamp vs. Current-Clamp:
-
Voltage-clamp is ideal for isolating and studying specific ionic currents, such as postsynaptic currents (EPSCs/IPSCs) or voltage-gated calcium and potassium currents.[14][15] To study postsynaptic effects, the neuron is typically held at a specific membrane potential (e.g., -70 mV to record AMPA receptor-mediated EPSCs).[1]
-
Current-clamp is used to investigate changes in the neuronal membrane potential, firing properties (action potentials), and input resistance.[14][16] This mode allows for a more physiological assessment of how this compound modulates neuronal excitability.
-
Self-Validating Protocols:
A well-designed protocol should include internal controls. For instance, after observing an effect with this compound, applying a specific antagonist should reverse the effect, confirming the involvement of the targeted receptor. Furthermore, using selective agonists for different receptor subtypes can help to dissect their individual contributions.
Key Experimental Protocols
Here, we provide step-by-step protocols for investigating the pre- and postsynaptic effects of this compound.
Protocol 1: Investigating Postsynaptic Effects of A1 Receptor Activation on Neuronal Excitability
Objective: To determine if this compound, via A1 receptors, alters the intrinsic excitability of a neuron by activating GIRK channels.
Principle: Activation of postsynaptic A1 receptors leads to the opening of GIRK channels, causing an outward potassium current that hyperpolarizes the neuron and decreases its input resistance.[4][17]
Workflow Diagram:
Caption: Workflow for assessing postsynaptic A1R effects.
Step-by-Step Methodology:
-
Slice Preparation: Prepare 300-400 µm thick brain slices from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[1]
-
Recovery: Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain them at room temperature.[1]
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF (~1.5-2 mL/min).[1]
-
Whole-Cell Patching:
-
Data Acquisition (Current-Clamp):
-
Record the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing pattern of the neuron.
-
Record a stable baseline for 5-10 minutes.
-
-
Drug Application:
-
Washout and Antagonist Application:
Protocol 2: Investigating Presynaptic Effects of A1 Receptor Activation on Excitatory Synaptic Transmission
Objective: To determine if this compound, via presynaptic A1 receptors, inhibits the release of glutamate.
Principle: Presynaptic A1 receptor activation inhibits voltage-gated calcium channels, which is a key step in neurotransmitter release.[1][19] This leads to a reduction in the amplitude of evoked excitatory postsynaptic currents (EPSCs) and often an increase in the paired-pulse ratio (PPR), an indicator of a presynaptic locus of action.[14]
Workflow Diagram:
Caption: Workflow for assessing presynaptic A1R effects.
Step-by-Step Methodology:
-
Slice and Recording Setup: Prepare and position the slice as described in Protocol 1. Place a stimulating electrode (e.g., bipolar tungsten) in an appropriate afferent pathway (e.g., Schaffer collaterals to record from CA1 pyramidal neurons).[1]
-
Whole-Cell Patching (Voltage-Clamp):
-
Data Acquisition:
-
Deliver brief current pulses through the stimulating electrode to evoke EPSCs.
-
To measure the paired-pulse ratio, deliver two stimuli in quick succession (e.g., 50 ms inter-stimulus interval). The PPR is calculated as the amplitude of the second EPSC divided by the first.
-
Record a stable baseline of evoked EPSCs and PPR for 5-10 minutes.
-
-
Drug Application:
-
Miniature EPSC (mEPSC) Analysis:
-
To further confirm a presynaptic mechanism, record mEPSCs in the presence of tetrodotoxin (TTX, 0.5-1 µM) to block action potentials.
-
Application of this compound should decrease the frequency of mEPSCs without affecting their amplitude, which points to a reduction in the probability of neurotransmitter release.[14][20]
-
Signaling Pathways
A1 Receptor Signaling:
Caption: Simplified A1 receptor signaling cascade.
A2A Receptor Signaling:
Caption: Simplified A2A receptor signaling cascade.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity.
Table 1: Representative Effects of A1 Receptor Activation
| Parameter | Control | This compound (20 µM) | A1 Antagonist + this compound | Locus of Action |
| Resting Membrane Potential (mV) | -68 ± 2.1 | -75 ± 2.5 | -67 ± 2.2 | Postsynaptic |
| Input Resistance (MΩ) | 396 ± 44 | 314 ± 36[14] | 390 ± 42 | Postsynaptic |
| Evoked EPSC Amplitude (% of baseline) | 100% | 39.1 ± 3.1%[14] | 93.4 ± 6.6%[20] | Presynaptic |
| Paired-Pulse Ratio | 1.31 ± 0.14 | 1.53 ± 0.16[14] | 1.33 ± 0.15 | Presynaptic |
| mEPSC Frequency (Hz) | 9.0 ± 0.9 | 6.5 ± 0.7[14] | 8.8 ± 0.8 | Presynaptic |
| mEPSC Amplitude (pA) | 15.2 ± 1.5 | 14.9 ± 1.4 | 15.1 ± 1.6 | Presynaptic |
| Statistically significant change from control. |
Table 2: Solutions for Patch Clamp Recordings
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 2.5-3 | |
| MgSO4 / MgCl2 | 1-2 | |
| CaCl2 | 2-2.4 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 25-26.4 | |
| Glucose | 10-25 | |
| K-Gluconate Intracellular (for Current-Clamp) | K-Gluconate | 117-130 |
| KCl | 3-20 | |
| HEPES | 10 | |
| MgCl2 | 0.5-3 | |
| EGTA | 1.0-11 | |
| Mg-ATP | 2.0 | |
| Na-GTP | 0.3 | |
| Cs-Methanesulfonate Intracellular (for Voltage-Clamp) | Cs-Methanesulfonate | 120 |
| KCl | 5 | |
| HEPES | 8 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| QX-314 | 5 | |
| Note: All solutions should be pH adjusted to 7.3-7.4 and osmolarity checked (typically ~300-315 mOsm for aCSF and ~290-300 mOsm for intracellular solutions).[21][22] aCSF must be continuously bubbled with 95% O2 / 5% CO2. |
Conclusion and Future Directions
The protocols and information provided in this guide offer a solid foundation for researchers to investigate the multifaceted roles of this compound in the CNS using patch clamp electrophysiology. By carefully designing experiments with appropriate controls, it is possible to delineate the specific contributions of different this compound receptor subtypes to both pre- and postsynaptic function. Future studies could leverage these techniques in combination with optogenetics or genetically encoded sensors to probe the dynamics of this compound release and receptor activation with even greater precision. Understanding the nuanced control that this compound exerts over neural circuits is paramount for developing novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- Kerr, M. I., et al. (2013). This compound Differentially Modulates Synaptic Transmission of Excitatory and Inhibitory Microcircuits in Layer 4 of Rat Barrel Cortex. Cerebral Cortex.
- Bannon, N. M., et al. (2014). Modulation of synaptic transmission by this compound in layer 2/3 of the rat visual cortex in vitro. Neuroscience.
- Murphy, K., et al. (2003). This compound-A2a receptor down-regulates cerebral smooth muscle L-type Ca2+ channel activity via protein tyrosine phosphatase, not cAMP-dependent protein kinase. Molecular Pharmacology.
- Gunderson, P. E., et al. (2013). Presynaptic this compound A1 receptors modulate excitatory transmission in the rat basolateral amygdala. Journal of Neurophysiology.
- Moore, C. A., et al. (2003). This compound modulates transmission at the hippocampal mossy fibre synapse via direct inhibition of presynaptic calcium channels. The Journal of Physiology.
- Lee, H. C., et al. (2016). Regulation of this compound-activated GIRK Channels by Gq-coupled Receptors in Mouse Atrial Myocytes. The Korean Journal of Physiology & Pharmacology.
- Bannon, N. M., et al. (2014). Modulation of synaptic transmission by this compound in layer 2/3 of the rat visual cortex in vitro. Neuroscience, 260, 171-184.
- Shindou, T., et al. (2001). This compound A2A receptor enhances GABAA-mediated IPSCs in the rat globus pallidus. The Journal of Physiology.
- Mos-O’Donnell, M., et al. (2013). Constitutive activity of the A2A this compound receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Cellular and Molecular Life Sciences.
- Schubert, P., & Mager, R. (1991). Analysis of this compound actions on Ca2+ currents and synaptic transmission in cultured rat hippocampal pyramidal neurones. The Journal of Physiology.
- Zhang, D., & Pourcho, R. G. (1998). This compound A1-receptor modulation of glutamate-induced calcium influx in rat retinal ganglion cells. Investigative Ophthalmology & Visual Science.
- Oyama, Y., et al. (2022). This compound A1 receptor antagonist-induced facilitation of postsynaptic AMPA currents in pyramidal neurons of the rat hippocampal CA2 area. Neuroscience Letters.
- Ueno, S., et al. (1999). This compound activates the potassium channel via a P2 purinoceptor but not via an this compound receptor in cultured rat superior colliculus neurons. Neuroscience.
- Schiffmann, S. N., et al. (2007). This compound A2A receptors and basal ganglia physiology. Progress in Neurobiology.
- Takigawa, T., & Alzheimer, C. (1999). G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells. The Journal of Physiology.
- Temple, J., & Ye, B. (2020). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol.
- Lüscher, C., & Slesinger, P. A. (2010). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature Reviews Neuroscience.
- Dobrev, D., & Ravens, U. (2001). GIRK channel activation via this compound or muscarinic receptors has similar effects on rat atrial electrophysiology. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Ehrengruber, M. U., et al. (1997). Activation of heteromeric G protein-gated inward rectifier K+ channels overexpressed by adenovirus gene transfer inhibits the excitability of hippocampal neurons. Proceedings of the National Academy of Sciences.
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Application Notes and Protocols for the Synthesis of Selective Adenosine A2A Receptor Agonists
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Synthesis of Selective A2A Adenosine Receptor Agonists
The A2A this compound receptor (A2AR), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a multitude of pathological conditions. Its activation is implicated in vasodilation, anti-inflammatory responses, and neuroprotection, making the development of selective A2AR agonists a fervent area of research.[1] This document serves as a comprehensive guide for researchers, providing not only detailed synthetic protocols for key A2AR agonists but also the underlying scientific rationale for the experimental choices, ensuring a deep and practical understanding of the synthetic processes. Our focus is on empowering researchers to not just replicate, but to innovate.
The A2A this compound Receptor Signaling Pathway: A Mechanistic Overview
A thorough understanding of the target is paramount in drug discovery. The A2A receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gs alpha subunit. This activation leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects associated with A2AR activation.[2][3]
Figure 1: Simplified schematic of the this compound A2A receptor signaling pathway.
Synthetic Strategies for Selective A2A Receptor Agonists
The synthesis of selective A2A receptor agonists often revolves around the modification of the this compound scaffold. Key positions for modification to achieve A2A selectivity and potency include the C2 and N6 positions of the purine ring, as well as the 5'-position of the ribose moiety.[4] This section provides detailed protocols for the synthesis of two prominent selective A2A agonists, Regadenoson and CGS 21680, illustrating different synthetic approaches.
Protocol 1: Synthesis of Regadenoson
Regadenoson is a low-affinity A2A agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[5] Its synthesis involves the construction of a pyrazole-substituted adenine core followed by glycosylation. The following protocol is a multi-step synthesis adapted from literature procedures.[6][7]
Figure 2: Synthetic workflow for Regadenoson.
Step 1: Synthesis of 2-Hydrazinoadenine
-
Rationale: This step introduces the hydrazine moiety at the C2 position of the adenine core, which is crucial for the subsequent pyrazole ring formation.
-
Procedure:
-
To a suspension of 2-chloroadenine (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinoadenine.
-
Step 2: Synthesis of 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
-
Rationale: This is a key cyclization step to form the pyrazole ring, a critical pharmacophore for A2A receptor binding. Ethyl 2-formyl-3-oxopropionate serves as the three-carbon unit for the pyrazole ring.
-
Procedure:
-
Suspend 2-hydrazinoadenine (1.0 eq) in a mixture of methanol and acetic acid.
-
Add ethyl 2-formyl-3-oxopropionate (1.2 eq) to the suspension.
-
Heat the reaction mixture at 60-70 °C for 8-12 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with methanol and dry to obtain the desired pyrazole derivative.
-
Step 3: Synthesis of 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide
-
Rationale: Amidation of the ethyl ester with methylamine introduces the N-methylcarboxamide group, which is important for the pharmacological activity of Regadenoson.
-
Procedure:
-
Suspend the ethyl ester from the previous step (1.0 eq) in an aqueous solution of methylamine (40%).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Step 4: Glycosidation and Deprotection to Yield Regadenoson
-
Rationale: The final steps involve the coupling of the pyrazole-adenine base with a protected ribose sugar (glycosidation) followed by the removal of the protecting groups to yield the final product. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid catalyst for this N-glycosylation.[6]
-
Procedure:
-
Suspend the N-methyl-pyrazole-carboxamide derivative (1.0 eq) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.5 eq) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and stir at room temperature until the mixture becomes clear.
-
Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude protected product in methanol and add a solution of sodium methoxide in methanol.
-
Stir at room temperature for 2-4 hours.
-
Neutralize with acetic acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain Regadenoson.
-
| Compound | Molecular Weight | Typical Yield | Purity (by HPLC) |
| 2-Hydrazinoadenine | 165.16 g/mol | >90% | >95% |
| Pyrazole ethyl ester | 289.27 g/mol | 70-80% | >95% |
| Pyrazole N-methylamide | 274.26 g/mol | 80-90% | >98% |
| Regadenoson | 390.35 g/mol | 40-50% (from pyrazole amide) | >99% |
Table 1: Summary of intermediates and final product in Regadenoson synthesis.
Protocol 2: Synthesis of CGS 21680
CGS 21680 is a potent and selective A2A receptor agonist widely used as a research tool.[3] Its synthesis involves the modification of the C2 position of the this compound scaffold with a phenylethylamino side chain.
Figure 3: Synthetic workflow for CGS 21680.
Step 1: Synthesis of 2-Chlorothis compound-5'-N-ethylcarboxamide (Cl-NECA)
-
Rationale: This starting material is a derivative of NECA (5'-N-Ethylcarboxamidothis compound), a non-selective this compound receptor agonist. The chloro group at the C2 position serves as a leaving group for the subsequent nucleophilic aromatic substitution.
-
Procedure: The synthesis of Cl-NECA can be achieved from 2-chlorothis compound through a multi-step process involving protection of the ribose hydroxyls, oxidation of the 5'-hydroxyl to a carboxylic acid, amidation with ethylamine, and deprotection. Detailed procedures can be found in the medicinal chemistry literature.
Step 2: Synthesis of CGS 21680
-
Rationale: This is a nucleophilic aromatic substitution reaction where the amino group of 4-(2-aminoethyl)benzoic acid displaces the chloride at the C2 position of the purine ring. The reaction is typically carried out at high temperatures.
-
Procedure:
-
A mixture of 2-chlorothis compound-5'-N-ethylcarboxamide (1.0 eq) and 4-(2-aminoethyl)benzoic acid (3.0 eq) is heated in a suitable high-boiling solvent (e.g., diethylene glycol) at 150-160 °C for several hours.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The pH is adjusted to precipitate the crude product.
-
The crude product is collected by filtration and purified by column chromatography on silica gel or by preparative HPLC to yield CGS 21680.
-
| Compound | Molecular Weight | Purity (by HPLC) |
| CGS 21680 | 499.52 g/mol | >98% |
Table 2: Final product information for CGS 21680 synthesis.
Characterization and Validation of Synthesized Agonists
The identity, purity, and potency of the synthesized A2A receptor agonists must be rigorously confirmed. This self-validating system ensures the trustworthiness of the experimental results obtained using these compounds.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure. For example, in the 1H NMR of Regadenoson, characteristic signals for the pyrazole and ribose protons should be observed in their expected regions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized agonist. The observed mass should match the calculated mass with high accuracy (typically within 5 ppm). Fragmentation patterns observed in MS/MS can provide further structural confirmation.[8]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is commonly used.[9] The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >98% is generally required for in vitro and in vivo studies.
Functional Validation
-
Receptor Binding Assays: Radioligand binding assays are performed to determine the affinity (Ki) of the synthesized agonist for the A2A receptor and other this compound receptor subtypes (A1, A2B, A3) to assess selectivity. This is typically done by measuring the displacement of a known radiolabeled antagonist (e.g., [3H]ZM241385 for A2A) from membranes of cells expressing the receptor.[10]
-
Functional Assays: The agonist activity (EC50 and Emax) is determined by measuring the downstream signaling effects, such as cAMP accumulation in cells expressing the A2A receptor. A dose-response curve is generated to quantify the potency and efficacy of the synthesized compound.
Conclusion
The synthesis of selective this compound A2A receptor agonists is a challenging yet rewarding endeavor in medicinal chemistry. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to successfully synthesize and validate these important pharmacological agents. By understanding the "why" behind each step, scientists can troubleshoot effectively and creatively adapt these methods for the development of novel A2A receptor modulators with improved therapeutic potential.
References
- Baraldi, P. G., et al. (2003). Medicinal Chemistry of this compound A2A Receptor Agonists. Current Topics in Medicinal Chemistry, 3(4), 387-401. [Link]
- Gao, Z., et al. (2001). 2-Substituted-N6-cycloalkyladenosines: a new class of highly selective this compound A3 receptor agonists. Journal of Medicinal Chemistry, 44(22), 3677-3691. [Link]
- Jacobson, K. A., & Gao, Z. G. (2006). This compound receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. [Link]
- A Validated RP-HPLC Method for the Determination of 2-Chlorothis compound As Process Related Impurity in Regadenosen Parenteral Dosage Form. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):669-676. [Link]
- Luo, H., et al. (2014). Synthesis of Regadenoson. Chinese Journal of Pharmaceuticals, 45(8), 705-707. [Link]
- Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of this compound receptors. Pharmacological Reviews, 53(4), 527-552. [Link]
- Hutchison, A. J., et al. (1989). CGS 21680C, an A2-selective this compound receptor agonist with preferential hypotensive activity. Journal of Pharmacology and Experimental Therapeutics, 251(1), 47-55. [Link]
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High-Performance Liquid Chromatography (HPLC) for the Quantification of Adenosine: An In-Depth Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and protocols for the detection and quantification of adenosine using High-Performance Liquid Chromatography (HPLC). This document emphasizes the rationale behind methodological choices, ensuring scientific integrity and robust, reproducible results.
Introduction: The Significance of this compound Measurement
This compound (Ado), a purine nucleoside, is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. It plays a key role in energy metabolism as a constituent of this compound triphosphate (ATP), this compound diphosphate (ADP), and this compound monophosphate (AMP).[1] Extracellular this compound acts as a potent neuromodulator and immunomodulator by activating specific G-protein coupled receptors. Given its short half-life and rapid metabolism, accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting adenosinergic pathways.
HPLC has emerged as a powerful and versatile analytical technique for the reliable determination of this compound in various biological samples, including plasma, serum, cell culture media, and tissue extracts.[2][3][4] This guide will explore the different HPLC-based methodologies, from the most common reversed-phase techniques to more advanced hydrophilic interaction chromatography and mass spectrometry-based methods.
Foundational Principles of this compound Separation by HPLC
The successful separation of this compound from a complex biological matrix hinges on exploiting its physicochemical properties. This compound is a polar molecule, which presents a challenge for traditional reversed-phase chromatography where retention is based on hydrophobicity.[5][6] Several chromatographic strategies have been developed to address this, each with its own set of advantages and considerations.
Chromatographic Modes for this compound Analysis
2.1.1 Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most widely employed technique for this compound analysis.[2] It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. To enhance the retention of the polar this compound molecule, several approaches are used:
-
Aqueous Mobile Phases: Using a high percentage of aqueous buffer in the mobile phase allows for sufficient interaction between this compound and the stationary phase.[2][7]
-
Ion-Pairing RP-HPLC: This technique introduces an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase.[8][9] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the RP column. This is particularly useful for the simultaneous analysis of this compound and its more polar phosphorylated derivatives (AMP, ADP, ATP).[10]
2.1.2 Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes
HILIC is an increasingly popular alternative for the analysis of highly polar compounds like this compound.[5][6][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.[12] This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention. HILIC often provides better retention and peak shape for this compound compared to RP-HPLC and is highly compatible with mass spectrometry.[6]
2.1.3 Mixed-Mode Chromatography
Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[13] This can provide unique selectivity for complex mixtures containing analytes with diverse polarities and charge states.[13]
Detection Systems for this compound Quantification
The choice of detector is critical for achieving the desired sensitivity and selectivity.
-
UV-Visible (UV/Vis) Detection: this compound has a strong chromophore and exhibits maximum absorbance at approximately 260 nm.[2][14] UV detectors are robust, cost-effective, and widely available, making them a popular choice for routine analysis.[15][16][17]
-
Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV spectrum at each point in the chromatogram.[17][18] This provides additional qualitative information and allows for the assessment of peak purity.
-
Fluorescence Detection: To enhance sensitivity, this compound can be derivatized with reagents like chloroacetaldehyde to form a highly fluorescent 1,N6-ethenothis compound derivative.[8][19] This approach is particularly useful for detecting trace amounts of this compound.[20]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers the highest level of sensitivity and specificity.[5][6][11][18] MS detection is based on the mass-to-charge ratio of the analyte, providing unambiguous identification and quantification, even in complex matrices.
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of this compound in biological samples. It is imperative to validate any method in the user's own laboratory to ensure it meets the specific requirements of the application.
Sample Preparation: A Critical Step for Accurate Quantification
The primary goals of sample preparation are to remove interfering substances (e.g., proteins), concentrate the analyte, and ensure the stability of this compound. Due to the rapid metabolism of this compound, it is crucial to use a "stop solution" immediately upon sample collection to inhibit enzymatic activity.[19][21]
Protocol 3.1.1: Preparation of "Stop Solution"
A commonly used stop solution contains inhibitors of this compound kinase and this compound deaminase.
| Component | Concentration | Purpose |
| Dipyridamole | 10 µM | Inhibits this compound uptake by cells |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | 10 µM | Inhibits this compound deaminase |
Protocol 3.1.2: Sample Collection and Stabilization (for Blood/Plasma)
-
Prepare collection tubes containing the stop solution.
-
Collect the blood sample and immediately mix it gently with the stop solution.
-
For plasma, centrifuge the blood sample at 4°C to separate the plasma.
-
The stabilized plasma can then be subjected to protein precipitation.
Protocol 3.1.3: Protein Precipitation
This protocol is suitable for plasma, serum, and cell culture supernatants.
-
To 100 µL of sample, add 200 µL of ice-cold acetonitrile or 100 µL of ice-cold 0.6 M perchloric acid.[22]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
-
If using perchloric acid, neutralize the supernatant with a potassium hydroxide solution.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[14]
RP-HPLC-UV Method for this compound Quantification
This protocol provides a robust starting point for the analysis of this compound using a widely accessible instrumental setup.
3.2.1 Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Ultrapure water
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for this compound with appropriate mobile phase. |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 4.5 | A buffered aqueous phase is necessary for reproducible retention. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute this compound. |
| Gradient | 5% B to 20% B over 10 minutes | A gradient elution allows for the separation of this compound from other components and helps to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sample concentration and instrument sensitivity. |
| Detection | UV at 260 nm | The wavelength of maximum absorbance for this compound.[14] |
3.2.3 Standard Curve Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area versus concentration. A linear regression with a correlation coefficient (r²) ≥ 0.999 is desirable.[14]
3.2.4 System Suitability
Before running samples, inject a mid-range standard multiple times (n=5) to assess system performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Precision (%RSD of Peak Area) | ≤ 2.0% |
Method Validation and Quality Control
A comprehensive method validation is essential to ensure the reliability of the analytical results.[1] Key validation parameters, as per ICH guidelines, are summarized below:
| Parameter | Description | Target Acceptance Criteria |
| Linearity (r²) | The correlation coefficient of the calibration curve. | ≥ 0.999 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | The closeness of agreement between a series of measurements. | ≤ 2.0% for system precision, ≤ 15.0% for method precision. |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 85-115% |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |
Troubleshooting Common HPLC Issues
Even with a validated method, issues can arise. A systematic approach to troubleshooting is key to minimizing downtime.[23][24][25]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column overload- Incompatible sample solvent- Column contamination | - Dilute the sample- Dissolve the sample in the initial mobile phase- Replace the guard column or flush/replace the analytical column[22][26] |
| Variable Retention Times | - Inadequate column equilibration- Inconsistent mobile phase composition- Leaks in the system | - Increase equilibration time- Prepare fresh mobile phase daily- Check for and tighten any loose fittings[22][25] |
| High Backpressure | - Blockage in the system (e.g., frit, tubing)- Column contamination | - Reverse flush the column- Filter all samples and mobile phases- Replace in-line filters[23][26] |
| Noisy Baseline | - Air bubbles in the pump or detector- Contaminated mobile phase | - Degas the mobile phase- Prepare fresh mobile phase- Flush the system[23][24] |
Conclusion
The accurate quantification of this compound is paramount in many areas of biomedical research and drug development. HPLC, with its various modes of separation and detection, provides a robust and reliable platform for this purpose. By understanding the underlying principles of the chosen method, carefully preparing samples, and adhering to rigorous validation and quality control procedures, researchers can generate high-quality, reproducible data. This guide serves as a foundational resource to aid in the development and implementation of successful HPLC-based this compound analysis.
References
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- Koczurkiewicz, P., et al. (2021). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. International Journal of Molecular Sciences, 22(16), 8886.
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Characterization of Adenosine A1 Receptors: Detailed Application Notes and Protocols for Radioligand Binding Assays
This guide provides a comprehensive technical overview and detailed protocols for the characterization of the adenosine A1 receptor (A1AR) using radioligand binding assays. Designed for researchers, scientists, and drug development professionals, this document offers in-depth, field-proven insights into the principles, execution, and data analysis of these fundamental assays.
Introduction: The this compound A1 Receptor and the Power of Radioligand Binding
The this compound A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) that belongs to the P1 purinergic receptor family.[1] It is widely expressed throughout the human body, with significant concentrations in the brain, heart, and adipose tissue.[1][2] The A1AR is a critical therapeutic target for a range of conditions, including cardiovascular diseases, neurological disorders, and pain management.[1][3] Activation of the A1AR by its endogenous ligand, this compound, triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase through a Gi/o protein.[1][4][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in various physiological responses such as a reduced heart rate, neuroprotection, and anti-inflammatory effects.[1][2]
Radioligand binding assays are a cornerstone technique for studying the A1AR.[1][6] These assays are indispensable for determining key pharmacological parameters such as receptor density (Bmax), ligand affinity (Kd), and the potency of unlabeled compounds (Ki).[1] This information is crucial for the screening and characterization of novel therapeutic agents targeting the A1AR.[1]
This compound A1 Receptor Signaling Pathway
Activation of the A1AR initiates a cascade of intracellular events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production.[4][5] Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels.[2][4] A non-canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][5]
Caption: this compound A1 Receptor Signaling Pathway.
Core Principles of Radioligand Binding Assays
Radioligand binding assays are based on the interaction between a radiolabeled ligand (radioligand) and its receptor.[6] The fundamental principle is to measure the amount of radioligand that specifically binds to the receptor of interest.[7] This is achieved by incubating a source of receptors (e.g., cell membranes) with a radioligand and then separating the bound radioligand from the free (unbound) radioligand.[8]
There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[1][6]
-
Competition (or Displacement) Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.[1][4][6]
-
Kinetic Assays: These measure the rates of radioligand association (kon) and dissociation (koff) over time.[1]
Essential Materials and Reagents
A successful radioligand binding assay requires high-quality reagents and materials.
| Material/Reagent | Description | Source/Example |
| A1AR Membrane Preparation | Cell membranes expressing the this compound A1 receptor. Can be prepared in-house from tissues (e.g., rat brain) or from cells overexpressing the receptor, or purchased commercially.[4][9] | Rat Brain Membranes, HEK-293 or CHO cells expressing human A1AR.[10][11] |
| Radioligand | A high-affinity, selective radiolabeled ligand for the A1AR. Commonly used radioligands include antagonists like [³H]DPCPX and agonists like [³H]CCPA.[1][10][12] | [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX).[4] |
| Unlabeled Ligand | A non-radiolabeled ligand used to determine non-specific binding. A high concentration of this ligand is used to saturate the receptors. | Theophylline, 8-phenyltheophylline (for antagonist radioligands).[1] |
| Assay Buffer | A buffered solution to maintain pH and provide necessary ions for binding. | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1][8] |
| Wash Buffer | An ice-cold buffer used to wash away unbound radioligand after incubation. | Ice-cold 50 mM Tris-HCl.[4] |
| Filtration System | A vacuum filtration manifold and glass fiber filters (e.g., GF/C or GF/B) to separate bound from free radioligand.[1][11] | Brandel or Millipore filtration manifold. |
| Scintillation Counter | An instrument to measure the radioactivity of the bound radioligand. | Beckman or PerkinElmer liquid scintillation counter. |
| Scintillation Cocktail | A liquid that emits light when it interacts with radiation, allowing for quantification. | Ultima Gold or EcoLume. |
| 96-well Plates | For setting up the assay reactions. | Polypropylene or polystyrene 96-well plates. |
Detailed Experimental Protocols
Part 1: Membrane Preparation
High-quality membrane preparations are critical for obtaining reliable data.
Protocol for Membrane Preparation from Tissues (e.g., Rat Brain):
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a glass-Teflon homogenizer on ice.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a suitable buffer (e.g., assay buffer) and determine the protein concentration using a standard method like the Bradford or BCA assay.[4][11]
-
Store the membrane aliquots at -80°C until use.
Part 2: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax).[1]
Caption: Saturation Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Prepare serial dilutions of the radioligand (e.g., [³H]DPCPX) in assay buffer. Typically, 8-12 concentrations are used, spanning a range from 0.1 to 10 times the expected Kd.[1]
-
In a 96-well plate, set up triplicate wells for each concentration for "Total Binding" and "Non-specific Binding".
-
To the "Total Binding" wells, add the different concentrations of the radioligand.
-
To the "Non-specific Binding" wells, add the same concentrations of radioligand plus a high concentration of an unlabeled ligand (e.g., 10 µM Theophylline) to saturate the A1 receptors.[1]
-
Initiate the binding reaction by adding the A1AR membrane preparation (e.g., 10-20 µg of protein per well) to all wells.[4]
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[11][13]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[1][8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[1]
Data Analysis:
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .[10]
-
Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).[1]
Part 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound.[1][4]
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, set up wells for "Total Binding" (no competitor), "Non-specific Binding" (excess unlabeled standard, e.g., 10 µM Theophylline), and for each concentration of the test compound.[1]
-
Add a fixed concentration of radioligand (typically at or near its Kd value) to all wells.[1][4]
-
Add the various concentrations of the test compound to the appropriate wells.
-
Initiate the reaction by adding the A1AR membrane preparation.
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol.[1]
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[1][10]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[4] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand (determined from a saturation binding assay).
-
Data Presentation and Interpretation
Quantitative data from radioligand binding assays should be summarized in a clear and organized manner.
Table of Binding Affinities for Known A1AR Ligands:
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| Theophylline | [³H]DPCPX | Rat Brain | 8,500 | [4] |
| Istradefylline | [³H]DPCPX | hA1R | 1,100 | [4] |
| Rolofylline | [³H]DPCPX | hA1R | 0.8 | [4] |
| CPA | [³H]DPCPX | hA1R | - | [14] |
| NECA | [³H]DPCPX | hA1R | - | [14] |
Note: Ki values can vary depending on the experimental conditions and receptor source.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High Non-specific Binding | - Radioligand concentration too high. - Hydrophobic radioligand. - Insufficient washing. - Filter binding. | - Use a lower radioligand concentration (at or below Kd). - Include BSA in the assay buffer. - Increase the number and volume of washes with ice-cold buffer. - Pre-soak filters in polyethyleneimine (PEI).[15] |
| Low Specific Binding | - Low receptor expression. - Inactive receptor preparation. - Incorrect buffer composition. | - Use a higher concentration of membrane protein. - Prepare fresh membranes and store them properly. - Optimize buffer components (e.g., Mg²⁺ concentration). |
| Poor Reproducibility | - Pipetting errors. - Inconsistent incubation times or temperatures. - Incomplete mixing. | - Use calibrated pipettes and consistent technique. - Ensure uniform incubation conditions for all samples. - Gently agitate plates during incubation.[8] |
Conclusion
The protocols and insights provided in this guide offer a robust framework for the characterization of the this compound A1 receptor using radioligand binding assays. The accurate determination of binding parameters such as Kd, Bmax, and Ki is fundamental to understanding the pharmacology of the A1AR and for the development of novel, selective therapeutic agents. The detailed workflows and signaling pathway diagrams serve as a clear visual aid to the experimental and biological processes involved.
References
- Application Notes and Protocols for this compound A1 Receptor Characterization Using Radioligand Binding Assays - Benchchem.
- Application Notes and Protocols for Functional Assays in this compound A1 Receptor Antagonist Screening - Benchchem.
- This compound A1 receptor - Wikipedia. [Link]
- New potent A1 this compound receptor radioligands for positron emission tomography - PubMed. [Link]
- Discovery of Highly Potent this compound A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. [Link]
- A1 this compound Receptor Activation Modulates Central Nervous System Development and Repair - PubMed. [Link]
- ChemiSCREEN™ A1 this compound Receptor Membrane Prepar
- Preclinical evaluation of the first this compound A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PubMed Central. [Link]
- Discovery of Highly Potent this compound A1 Receptor Agonists: Targeting Positron Emission Tomography Probes | ACS Chemical Neuroscience. [Link]
- Preclinical evaluation of the first this compound A 1 receptor agonist radioligand for positron emission tomography (PET) imaging - Journal of Nuclear Medicine. [Link]
- Cell-Signaling Evidence for this compound Stimulation of Coronary Smooth Muscle Proliferation via the A1 this compound Receptor | Circul
- This compound receptors and second messenger signaling pathways in r
- Signaling pathways of this compound Receptors A1, A2 and A3. A2 receptors...
- Probing the Binding Site of the A1 this compound Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC - PubMed Central. [Link]
- Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - NIH. [Link]
- Analysis of Agonist-Antagonist Interactions at A1 this compound Receptors - PubMed Central. [Link]
- Assay in Summary_ki - BindingDB. [Link]
- Deciphering the Agonist Binding Mechanism to the this compound A1 Receptor - PMC. [Link]
- Mass spectrometry-based ligand binding assays on this compound A1 and A2A receptors. [Link]
- Development and Evaluation of a Versatile Receptor-Ligand Binding Assay Using Cell Membrane Preparations Embedded in an Agarose Gel Matrix and Evaluation with the Human this compound A1 Receptor. - Merck Millipore. [Link]
- Deciphering the Agonist Binding Mechanism to the this compound A1 Receptor | ACS Pharmacology & Translational Science - ACS Public
- CHARACTERIZATION OF this compound RECEPTORS IN INTACT CULTURED HEART CELLS - PMC - NIH. [Link]
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]
- Structure-Based Discovery of A2A this compound Receptor Ligands - ACS Public
- Binding kinetics of ligands acting at GPCRs - PMC - PubMed Central - NIH. [Link]
- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
- Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC - NIH. [Link]
- Radioligand Binding Assay - Cre
- Deciphering the Agonist Binding Mechanism to the this compound A1 Receptor - Coventry University. [Link]
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]
- Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]
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Application Notes & Protocols for the Colorimetric Measurement of Adenosine Deaminase (ADA) Activity
Abstract
Adenosine Deaminase (ADA) is a pivotal enzyme in purine metabolism, and its enzymatic activity is a critical biomarker for assessing cellular immunity and diagnosing various pathological conditions.[1][2][3] This document provides a comprehensive guide for researchers, clinicians, and drug development professionals on the principles and practices of measuring ADA activity using a robust, coupled-enzyme colorimetric assay. We delve into the biochemical basis of the assay, provide a detailed step-by-step protocol, and offer insights into data analysis, quality control, and troubleshooting to ensure the generation of accurate and reproducible results.
Introduction: The Significance of this compound Deaminase
This compound Deaminase (EC 3.5.4.4) is an enzyme that catalyzes the irreversible hydrolytic deamination of this compound and 2'-deoxythis compound into inosine and 2'-deoxyinosine, respectively. This function is not merely a simple metabolic step; it is fundamental to the development and maintenance of the immune system.[1][4] Specifically, ADA is crucial for the proliferation and differentiation of lymphocytes, particularly T-lymphocytes.[3][5]
There are two primary isoforms of the enzyme, ADA1 and ADA2.[6] ADA1 is found in most cell types, with high concentrations in lymphocytes and macrophages, while ADA2 is predominantly found in plasma and serum and is associated with monocyte/macrophage maturation.[1][5]
The clinical and research relevance of ADA activity is vast:
-
Immunology: Genetic deficiency of ADA leads to Severe Combined Immunodeficiency (SCID), a catastrophic failure of the immune system.[2][7]
-
Infectious Disease: Elevated ADA levels in body fluids, such as pleural fluid, are a highly sensitive and specific marker for tuberculosis, driven by the T-cell response to the infection.[3][8] Increased activity is also seen in other conditions like hepatitis and liver cirrhosis.[3]
-
Oncology & Autoimmunity: Altered ADA levels have been associated with various cancers and autoimmune diseases, including rheumatoid arthritis and lupus, reflecting the state of immune activation.[2][4]
Given its diagnostic and prognostic value, a reliable method for quantifying ADA activity is essential. Colorimetric assays offer a straightforward, sensitive, and high-throughput-compatible approach for this purpose.[9]
Principle of the Coupled Enzymatic Assay
The most widely adopted colorimetric method for ADA activity is a multi-step, coupled enzymatic assay. This indirect approach provides robust signal amplification and is based on the quantification of a downstream product. The reaction proceeds through the following cascade:
-
ADA-Mediated Deamination: The ADA present in the sample converts the substrate, this compound, into inosine and ammonia.
-
Conversion to Hypoxanthine: Purine Nucleoside Phosphorylase (PNP) then converts inosine to hypoxanthine and ribose-1-phosphate.
-
Oxidation and H₂O₂ Production: Xanthine Oxidase (XO) acts on hypoxanthine, oxidizing it to uric acid and generating hydrogen peroxide (H₂O₂) as a byproduct.
-
Colorimetric Detection: The generated H₂O₂ is used by a peroxidase enzyme to react with a specific chromogenic probe. This final reaction produces a colored compound that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of H₂O₂ produced, which in turn is directly proportional to the ADA activity in the sample.[9][10][11]
This multi-step reaction pathway ensures specificity and enhances the signal, allowing for the sensitive detection of enzyme activity.
Materials, Reagents, and Equipment
Equipment
-
Microplate reader capable of measuring absorbance at 550 nm.[10][12]
-
37°C incubator.[12]
-
Calibrated single and multi-channel pipettes.
-
Refrigerated centrifuge for sample preparation.
-
96-well clear, flat-bottom microplates.
-
Ice bucket.
Reagents & Buffers
-
ADA Assay Buffer: Prepare a 1X working solution by diluting a 10X stock (often supplied in kits) with ultrapure water. Store at 4°C. Bring to 37°C before use.
-
ADA Substrate (this compound): Typically provided as a concentrated solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[13]
-
Coupled Enzyme Mix: A lyophilized powder or concentrated solution containing Purine Nucleoside Phosphorylase (PNP) and Xanthine Oxidase (XO). Reconstitute according to the manufacturer's instructions with Assay Buffer. Aliquot and store at -20°C.
-
Chromogenic Probe/Developer Mix: Contains the peroxidase and chromogen. Reconstitute as directed. Protect from light and store at -20°C.
-
Inosine Standard (e.g., 10 mM): Used to generate a standard curve. Store at -20°C.
-
ADA Positive Control: A stabilized preparation of ADA enzyme. Reconstitute and store at -20°C.[13][14]
-
Sample Types: Serum, plasma, tissue homogenates, cell lysates.[12][14]
-
(Optional) Protease Inhibitor Cocktail: To be added to the Assay Buffer during sample preparation to prevent protein degradation.[13]
-
(Optional) 10 kDa Spin Column: For removing small molecule interferences like endogenous inosine from samples.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes proportionally for other formats.
Reagent Preparation
-
1X ADA Assay Buffer: Prepare the required volume by diluting the 10X stock with ultrapure water. For example, mix 5 mL of 10X buffer with 45 mL of water to make 50 mL. Pre-warm to 37°C just before use.
-
Inosine Standard Dilutions:
-
Prepare a 1 mM working standard by diluting the 10 mM stock 1:10 with 1X Assay Buffer (e.g., 10 µL of 10 mM Standard + 90 µL of Assay Buffer).
-
Create a series of standards in microcentrifuge tubes ranging from 0 to 10 nmol/well by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM working standard. Adjust the final volume of each to 50 µL with 1X Assay Buffer.[13]
-
-
Reaction Mix Preparation: Prepare a master mix for all sample and control wells to ensure consistency. For each well, you will need:
-
~44 µL 1X ADA Assay Buffer
-
~2 µL Coupled Enzyme Mix
-
~2 µL Chromogenic Probe/Developer
-
~2 µL ADA Substrate
-
Note: Volumes are illustrative. Follow the specific ratios provided by your kit manufacturer.
-
-
Background Control Mix: Prepare a separate master mix for sample background wells. This mix is identical to the Reaction Mix but omits the ADA Substrate (replace with Assay Buffer). This is critical to correct for any non-ADA-dependent color development.
Sample Preparation
-
Serum and Plasma: Samples should be clear and non-hemolyzed. Centrifuge blood samples according to standard procedures to separate serum/plasma. Use 2-50 µL of the sample per well.[15]
-
Tissue Homogenates:
-
Rinse ~100 mg of fresh or frozen tissue with ice-cold PBS.
-
Homogenize the tissue in 200-400 µL of ice-cold 1X ADA Assay Buffer containing a protease inhibitor cocktail.[14]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the clear supernatant for the assay.
-
-
Cell Lysates:
-
Collect 1-5 million cells and wash with cold PBS.
-
Resuspend the cell pellet in 150-300 µL of cold 1X ADA Assay Buffer with protease inhibitors.[13]
-
Disrupt cells by pipetting, sonication, or Dounce homogenization on ice.[14]
-
Incubate on a rotary shaker for 15 minutes at 4°C.[13]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[13]
-
Use the clear lysate for the assay.
-
Insight: Small molecules in complex samples like lysates (e.g., endogenous inosine, xanthine) can cause background signal. For maximal accuracy, pass the lysate through a 10 kDa spin column to remove these interferences before the assay.[5]
Assay Procedure
-
Plate Setup:
-
Standard Wells: Add 50 µL of each Inosine Standard dilution to separate wells.
-
Sample Wells: Add 2-50 µL of your prepared sample.
-
Sample Background Control Wells: Add the same volume of your sample to a separate set of wells.
-
Positive Control Well: Add 1-2 µL of the ADA Positive Control.
-
Reagent Blank Well: Add 50 µL of 1X Assay Buffer.
-
Bring the final volume in all wells to 50 µL with 1X ADA Assay Buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the Reaction Mix to the Sample wells and the Positive Control well.
-
Add 50 µL of the Background Control Mix to the Standard wells and the Sample Background Control wells.
-
-
Incubation: Mix the plate gently. Incubate at 37°C for 30-60 minutes, protected from light.
-
Note: This can be a kinetic or endpoint assay. For kinetic assays, measure absorbance every 2-5 minutes. For endpoint, a fixed time is used. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.[13]
-
-
Measurement: Measure the absorbance of the plate at the appropriate wavelength (e.g., 550 nm for many red probes, or 293 nm if uric acid is measured directly).[10]
Data Analysis and Interpretation
-
Standard Curve: Subtract the absorbance of the 0 nmol standard (blank) from all other standard readings. Plot the corrected absorbance values against the amount of Inosine (nmol) per well. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).
-
Correct Sample Absorbance: For each sample, calculate the change in absorbance (ΔA) by subtracting its corresponding Sample Background Control reading from its Sample reading.
-
ΔA = ASample - ASample Background
-
-
Calculate Inosine Produced: Use the standard curve's linear equation to determine the amount of inosine (B, in nmol) generated in each sample well.
-
B (nmol) = (ΔA - c) / m
-
-
Calculate ADA Activity: Use the following formula to calculate the enzymatic activity. The result can be expressed in U/L, U/mL, or normalized to the protein content of the sample (U/mg).
Activity (U/mL) = [B / (T × V)] × D
Where:
-
B = Amount of inosine generated (in µmol, so divide nmol by 1000).
-
T = Reaction time in minutes.
-
V = Volume of the sample added to the well in mL.
-
D = Sample dilution factor.
Unit Definition: One unit (U) of this compound Deaminase activity is the amount of enzyme that catalyzes the formation of 1.0 µmole of inosine from this compound per minute at 37°C.[12]
-
| Parameter | Typical Value / Setting | Rationale |
| Wavelength | 550 nm (or 293 nm) | Corresponds to the peak absorbance of the final colored product or uric acid.[10] |
| Incubation Temp. | 37°C | Optimal temperature for the activity of human ADA and coupling enzymes.[12] |
| Incubation Time | 30 - 60 minutes | Sufficient time for signal development while remaining in the linear range of the reaction. |
| Inosine Standard Range | 0 - 10 nmol/well | Covers the expected physiological and pathological range of ADA activity in most samples. |
| Sample Volume | 2 - 50 µL | Allows for flexibility based on expected enzyme activity; dilute concentrated samples. |
Assay Validation and Quality Control
Ensuring the reliability of enzymatic assay data is paramount.[16][17] A robust assay is built on a foundation of rigorous quality control and validation.
-
Linearity: Test serial dilutions of a high-activity sample to ensure the calculated activity is consistent across the dilution range. This confirms that the assay response is proportional to the enzyme concentration.
-
Precision:
-
Intra-assay precision (Repeatability): Run the same sample multiple times (n > 8) in a single assay plate. The coefficient of variation (%CV) should ideally be <10%.[10]
-
Inter-assay precision (Reproducibility): Run the same sample on different days or by different operators. The %CV should ideally be <15%.[10]
-
-
Controls: Always include a Positive Control (known ADA sample) to verify that all assay reagents are active and a Reagent Blank (no sample) to establish the baseline absorbance.
-
Specificity & Interference: The use of a sample background control is a self-validating step to account for non-specific signals from the sample matrix. Be aware that extremely high levels of endogenous reducing agents or colored compounds in the sample could interfere, though this is rare.
-
Commutability of Controls: When using commercial quality control materials, it is important to ensure they behave similarly to authentic patient samples in the assay system.[18] Differences in matrix or enzyme isoforms can sometimes lead to shifts in performance.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in All Wells | - Inactive reagent (enzyme mix, substrate).- Incorrect incubation temperature.- Incorrect wavelength used for reading. | - Use a new aliquot of reagents.- Verify incubator temperature.- Check plate reader settings. Run the positive control to diagnose. |
| High Background Signal | - Contaminated reagents or water.- Light exposure of the chromogenic probe.- High levels of interfering substances in the sample. | - Prepare fresh buffers with ultrapure water.- Keep probe/developer protected from light.- Use the sample background control. Consider sample cleanup with a spin column. |
| Poor Standard Curve (R² < 0.98) | - Pipetting errors during standard dilution.- Reagents not at room temperature before use. | - Use calibrated pipettes and prepare fresh standards carefully.- Ensure all components are equilibrated to the correct temperature before mixing.[5] |
| High Intra-Assay Variability (%CV > 10%) | - Inconsistent pipetting technique.- Bubbles in wells.- Temperature gradient across the plate. | - Use a multi-channel pipette for reagent addition to minimize timing differences.[12]- Inspect plate for bubbles before reading.- Ensure uniform heating of the plate during incubation. |
References
- Wikipedia. This compound deaminase. [Link]
- Elabscience. This compound Deaminase (ADA) Activity Assay Kit (E-BC-K197-M). [Link]
- HealthMatters.io. This compound Deaminase, RBC - Immune System - Lab Results explained. [Link]
- Kymos. GLP-certified Enzyme activity assays. [Link]
- Abbexa.
- Rupa Health. ADA. [Link]
- BioVision. This compound Deaminase Activity Assay Kit (Colorimetric). [Link]
- Yashoda Hospitals. What is ADA test and its Uses, Test Results, and Normal Range? [Link]
- Moss, D. W. (1976). Accuracy, precision, and quality control of enzyme assays.
- Beacon Diagnostics. This compound Deaminase (ADA): A Reliable Biomarker for Diagnosis of Tuberculosis and Extrapulmonary TB. [Link]
- XEMA. Quality Control of Enzyme Immunoassay. [Link]
- Assay Genie. Technical Manual this compound Deaminase (ADA) Activity Assay Kit. [Link]
- de Oliveira, C. S., et al. (2020). Analytical validation of an in‐house method for this compound deaminase determination.
- Journal of Clinical Pathology. Accuracy, precision, and quality control of enzyme assays. [Link]
- Zavialova, E., et al. (2022). ELISA based assays to measure this compound deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. Frontiers in Immunology, 13, 931929. [Link]
- Frontiers in Immunology. ELISA based assays to measure this compound deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. [Link]
- Rej, R. (1993). Accurate enzyme activity measurements: Two decades of development in the commutability of enzyme quality control materials. Clinical Chemistry, 39(5), 908-918. [Link]
- Hasri, N. L., & Mudasir, M. (2018). AMMONIA DETERMINATION IN BOTTLED WATER USING SPECTROPHOTOMETER : COMPARISON BETWEEN NESSLER AND BERTHELOT METHODS. Indonesian Journal of Chemical Research, 5(2), 481-488. [Link]
- Synnovis. ADA (this compound deaminase) - Enzyme Assay. [Link]
- Bio-Techne. This compound Deaminase/ADA Activity Assay Kit (Colorimetric) (NBP3-24456). [Link]
- Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971-974. [Link]
- Scribd. Method Berthelot For Determinig Ammonium. [Link]
- ResearchGate. Improved detection limit for ammonium/ammonia achieved by Berthelot's reaction by use of solid-phase extraction coupled to diffuse reflectance spectroscopy. [Link]
- ResearchGate. Determination of ammonia based on experimental design and Berthelot reaction. [Link]
- ResearchGate. The reaction of this compound deaminase assay using colorimetric techniques... [Link]
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- 4. This compound Deaminase, RBC - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. abcam.cn [abcam.cn]
- 6. Frontiers | ELISA based assays to measure this compound deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer [frontiersin.org]
- 7. ADA (this compound deaminase) - Enzyme Assay | Synnovis [synnovis.co.uk]
- 8. What is ADA test and its Uses, Test Results, and Normal Range? [yashodahospitals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound Deaminase (ADA) Activity Assay Kit - Elabscience® [elabscience.com]
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- 18. researchgate.net [researchgate.net]
Application Note: Fluorometric Quantification of Adenosine in Cell Culture Supernatants
Introduction: The Significance of Extracellular Adenosine
This compound is a ubiquitous purine nucleoside that plays a critical role in a vast array of physiological and pathophysiological processes.[1] Beyond its fundamental intracellular roles in energy transfer as a constituent of ATP and ADP, extracellular this compound acts as a potent signaling molecule, mediating its effects through four G-protein-coupled receptors: A1, A2A, A2B, and A3. This signaling cascade influences everything from neurotransmission and cardiovascular function to inflammation and immune responses.[2] In the context of cell culture, the concentration of extracellular this compound in the supernatant can provide profound insights into cellular metabolism, stress responses, and the mechanisms of drug action. Consequently, the accurate and sensitive quantification of this compound is paramount for researchers in fields ranging from oncology and immunology to neurobiology and drug discovery.
This application note provides a detailed protocol for a sensitive, fluorometric-based assay designed to quantify this compound concentrations in cell culture supernatants. The method leverages a multi-step enzymatic cascade to generate a highly fluorescent product, offering a robust and high-throughput-compatible alternative to more complex techniques like HPLC.
Principle of the Assay
The fluorometric quantification of this compound is achieved through a coupled enzymatic reaction. The assay's specificity and sensitivity are derived from the sequential conversion of this compound into a stable fluorescent reporter. The core principle involves the following steps:
-
This compound Deamination: The assay begins with the specific conversion of this compound to inosine, a reaction catalyzed by the enzyme this compound Deaminase (ADA).[2]
-
Inosine Phosphorolysis: In the subsequent step, Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of inosine to yield hypoxanthine and ribose-1-phosphate.[2][3]
-
Hypoxanthine Oxidation and H₂O₂ Generation: Xanthine Oxidase (XO) then acts on hypoxanthine, oxidizing it to xanthine and subsequently to uric acid.[2][4] This two-step oxidation process produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[2][4][5]
-
Fluorescent Signal Generation: The hydrogen peroxide produced is the key to the detection method. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a highly sensitive fluorescent probe (such as Amplex™ Red or a similar substrate) in a 1:1 ratio.[2][4] This reaction yields a stable and intensely fluorescent product (e.g., resorufin), which can be measured using a fluorescence microplate reader. The intensity of the fluorescence is directly proportional to the amount of this compound present in the original sample.[6]
The multi-step enzymatic cascade is depicted below:
Caption: Enzymatic cascade for the fluorometric detection of this compound.
Materials and Reagents
This protocol is designed to be compatible with commercially available this compound assay kits. However, the individual components can also be sourced separately.
| Reagent | Description | Storage |
| This compound Standard | A concentrated stock solution of this compound (e.g., 10 mM) for generating a standard curve. | -20°C |
| Assay Buffer | Typically a phosphate buffer (e.g., 50 mM, pH 7.4) to maintain optimal enzyme activity. | Room Temperature or 4°C |
| Fluorometric Probe | A non-fluorescent probe (e.g., Amplex™ Red) provided in a lyophilized form or as a solution in DMSO. | -20°C, protected from light |
| Horseradish Peroxidase (HRP) | A concentrated enzyme solution. | -20°C |
| This compound Deaminase (ADA) | A concentrated enzyme solution. | -20°C |
| Purine Nucleoside Phosphorylase (PNP) | A concentrated enzyme solution. | -20°C |
| Xanthine Oxidase (XO) | A concentrated enzyme solution. | -20°C |
| 96-well black, flat-bottom microplates | Essential for minimizing background fluorescence and light scattering. | N/A |
| Deproteinization Spin Columns (Optional) | 10 kDa molecular weight cutoff (MWCO) spin columns for removing proteins from samples. | N/A |
Experimental Protocols
Reagent Preparation
-
1X Assay Buffer: If a concentrated stock (e.g., 10X) is provided, dilute it to 1X with deionized water.
-
This compound Standard Curve: Prepare a series of this compound standards by performing serial dilutions of the this compound stock solution in 1X Assay Buffer. A typical concentration range would be 0 µM to 20 µM.[7] This allows for the quantification of this compound in the low micromolar range, which is physiologically relevant for many cell culture systems.
-
Reaction Mix (+ADA): Prepare a fresh reaction mix for the number of assays to be performed. This mix will contain all the necessary enzymes and the fluorescent probe. A typical formulation involves diluting the stock solutions of the fluorometric probe, HRP, ADA, PNP, and XO in 1X Assay Buffer.[2] Expert Tip: Prepare this mix just before use and keep it on ice to maintain enzyme activity.
-
Control Mix (-ADA): Prepare a control mix that is identical to the Reaction Mix but lacks this compound Deaminase (ADA) . This control is crucial for determining the background fluorescence from endogenous inosine, hypoxanthine, and xanthine in the sample.[2] The true this compound concentration is calculated by subtracting the fluorescence signal of the Control Mix from that of the Reaction Mix.
Sample Preparation
The preparation of cell culture supernatants is a critical step to ensure accurate and reproducible results.
-
Harvest Supernatant: Grow cells to the desired confluency or experimental endpoint. Carefully collect the cell culture supernatant using a sterile pipette, avoiding disturbance of the cell layer.[8]
-
Clarify Supernatant: Centrifuge the collected supernatant at a low speed (e.g., 1500-2000 rpm) for 5-10 minutes to pellet any detached cells or debris.[8] Transfer the clarified supernatant to a new tube.
-
Deproteinization (Recommended): Proteins in the cell culture medium can interfere with the assay enzymes. Therefore, it is highly recommended to deproteinize the samples. This can be achieved by using a 10 kDa MWCO spin column. Centrifuge the supernatant through the spin column according to the manufacturer's instructions. The filtrate will contain the low molecular weight metabolites, including this compound, while proteins will be retained by the filter.
-
Sample Dilution: The deproteinized supernatant can be assayed directly or diluted in 1X Assay Buffer if the this compound concentration is expected to be high.
Assay Procedure
The following procedure is based on a 96-well plate format.
Caption: General workflow for the fluorometric this compound assay.
-
Plate Layout: Designate wells for the this compound standards, samples, and controls. For each experimental sample, you will need two wells: one for the Reaction Mix (+ADA) and one for the Control Mix (-ADA).[2]
-
Add Standards and Samples: Add 50 µL of each this compound standard to the appropriate wells. Add 50 µL of each prepared sample to two separate wells.
-
Initiate the Reaction:
-
To the wells containing the standards and one set of the sample wells, add 50 µL of the Reaction Mix (+ADA) .
-
To the second set of sample wells, add 50 µL of the Control Mix (-ADA) .
-
-
Incubation: Mix the contents of the wells thoroughly, either by gentle shaking or by pipetting up and down. Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically for your specific cell system.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (typically Ex/Em = 535/587 nm for resorufin-based products).
Data Analysis and Interpretation
-
Background Subtraction: For each sample, subtract the relative fluorescence unit (RFU) value from the well with the Control Mix (-ADA) from the RFU value of the well with the Reaction Mix (+ADA).[2] This net RFU value corresponds to the fluorescence generated specifically from the conversion of this compound.
-
Standard Curve Generation: Plot the RFU values of the this compound standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 is desirable for a reliable standard curve.
-
This compound Concentration Calculation: Use the equation from the linear regression to calculate the this compound concentration in your samples based on their net RFU values.
Sample Data Presentation
| Sample ID | RFU (+ADA) | RFU (-ADA) | Net RFU | This compound (µM) |
| Standard 0 µM | 512 | N/A | 512 | 0 |
| Standard 2.5 µM | 2489 | N/A | 2489 | 2.5 |
| Standard 5 µM | 4512 | N/A | 4512 | 5 |
| Standard 10 µM | 8498 | N/A | 8498 | 10 |
| Standard 20 µM | 16523 | N/A | 16523 | 20 |
| Control Cells | 3125 | 1245 | 1880 | Calculated |
| Treated Cells | 6789 | 1301 | 5488 | Calculated |
Validation and Quality Control
-
Linearity: The assay should demonstrate a linear relationship between fluorescence and this compound concentration within the range of the standard curve.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined to understand the lower bounds of the assay's performance. The sensitivity for many commercial kits is in the low micromolar range (e.g., 1.56 µM).[2]
-
Specificity: The use of the -ADA control is a critical internal control for specificity, ensuring that the signal is derived from this compound and not other purine nucleosides.
-
Spike and Recovery: To assess for matrix effects from the cell culture medium, a known amount of this compound can be "spiked" into a sample and the recovery percentage calculated. This helps to validate the accuracy of the measurements in your specific sample type.
Troubleshooting
| Issue | Potential Cause | Solution |
| High Background Fluorescence | - Contamination of reagents- Presence of interfering substances in the sample (e.g., inosine, hypoxanthine)- Insufficient deproteinization | - Use fresh reagents- Ensure the -ADA control is used for subtraction- Perform sample deproteinization with a 10 kDa spin column |
| Low Signal or Sensitivity | - Inactive enzymes- Incorrect wavelength settings- Insufficient incubation time | - Ensure proper storage and handling of enzymes- Verify the excitation and emission wavelengths on the plate reader- Optimize the incubation time |
| Poor Standard Curve Linearity | - Inaccurate pipetting- Improper dilution of standards | - Use calibrated pipettes and practice good pipetting technique- Prepare fresh standards for each assay |
Conclusion
This fluorometric assay provides a sensitive, specific, and high-throughput method for quantifying this compound in cell culture supernatants. By understanding the enzymatic principle and adhering to the detailed protocol, researchers can obtain reliable and reproducible data, enabling a deeper understanding of the role of extracellular this compound in their biological systems of interest.
References
- Cell Biolabs, Inc. (n.d.). This compound Assay Kit.
- Fenton, R. A., & Dobson, J. G., Jr. (1992). Fluorometric quantitation of this compound concentration in small samples of extracellular fluid. Analytical Biochemistry, 207(1), 134–141.
- Bio-Techne. (n.d.). This compound Deaminase/ADA Activity Assay Kit (Colorimetric) (NBP3-24456).
- ResearchGate. (2018). Can anyone suggest a protocol for determining this compound levels in culture supernatants?
- Wollenberger, A., Ristau, O., & Schoffa, G. (1960). Eine einfache Technik der extrem schnellen Abkühlung größerer Gewebestücke. Pflügers Archiv für die gesamte Physiologie des Menschen und der Tiere, 270(4), 399–412.
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Application Notes and Protocols for In Vivo Experimental Design of Adenosine A1 Receptor Antagonist Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studies investigating adenosine A1 receptor (A1R) antagonists. This document emphasizes scientific integrity, logical experimental flow, and provides detailed, field-proven protocols.
Introduction: The this compound A1 Receptor as a Therapeutic Target
The this compound A1 receptor (A1R) is a ubiquitously expressed G-protein coupled receptor that plays a critical role in regulating physiological functions within the cardiovascular, central nervous, and renal systems.[1] Endogenous this compound, an autacoid purine nucleoside, signals through four receptor subtypes: A1, A2A, A2B, and A3.[2] The A1R, having the highest affinity for this compound, is of significant therapeutic interest.[2]
Activation of A1R typically results in inhibitory effects, such as a reduction in heart rate, neuroprotection, and decreased neuronal activity.[1][3] Consequently, antagonists of the A1R are being investigated as potential treatments for a range of conditions, including heart failure, renal disease, and neurodegenerative disorders.[1]
This guide will walk you through the critical aspects of designing and executing robust in vivo studies to evaluate the efficacy and pharmacological properties of A1R antagonists.
I. Foundational Knowledge: A1R Signaling and In Vivo Relevance
A thorough understanding of the A1R signaling pathway is fundamental to designing meaningful in vivo experiments. Activation of the A1R by this compound initiates a signaling cascade via the inhibitory G-protein, Gi/o.[1][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic this compound monophosphate (cAMP) levels.[1] Furthermore, A1R activation modulates ion channel activity, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[1] These molecular events culminate in the physiological responses associated with A1R activation.
II. Strategic Experimental Design: A Multi-faceted Approach
A successful in vivo study of an A1R antagonist requires a well-thought-out experimental plan that considers the animal model, the properties of the antagonist, and the specific research question. A typical workflow is outlined below.
A. Animal Model Selection
The choice of animal model is critical and should be guided by the therapeutic indication.
-
Rodents (Rats and Mice): Most commonly used for initial efficacy and pharmacokinetic (PK) studies due to their well-characterized physiology and the availability of transgenic models.[5] Sprague-Dawley rats are often used for cardiovascular studies.[1] C57BL/6 mice are frequently used for neurological and behavioral studies.[6][7]
-
Genetically Modified Models: Knockout mice for this compound receptors (A1R, A2AR, etc.) are invaluable tools to confirm the specificity of the antagonist's effects and to dissect the physiological roles of different receptor subtypes.[5][8][9]
B. Pharmacokinetics and Dose Selection
Before embarking on extensive efficacy studies, it is crucial to understand the pharmacokinetic profile of the A1R antagonist.
| Pharmacokinetic Parameter | Description | Importance in Study Design |
| Absorption | The process by which the drug enters the bloodstream. | Determines the appropriate route of administration (e.g., oral, intravenous, intraperitoneal). |
| Distribution | The dissemination of the drug throughout the body's tissues and fluids. | Influences target engagement and potential off-target effects. |
| Metabolism | The biotransformation of the drug into other compounds. | Affects the drug's half-life and the formation of active or inactive metabolites. |
| Excretion | The elimination of the drug and its metabolites from the body. | Determines the dosing interval and potential for accumulation. |
Protocol 1: Preliminary Dose-Ranging Study
-
Objective: To determine a range of doses that are well-tolerated and produce a measurable pharmacological effect.
-
Animals: A small cohort of the chosen animal model (e.g., 3-4 animals per dose group).
-
Procedure:
-
Administer single doses of the A1R antagonist across a wide range (e.g., logarithmic or semi-logarithmic dose increments).
-
Include a vehicle control group.
-
Monitor the animals closely for any signs of toxicity or adverse effects.
-
Measure a simple, quantifiable physiological or behavioral endpoint related to A1R function (e.g., heart rate, locomotor activity).
-
-
Data Analysis: Plot the dose-response curve to identify the maximally effective and tolerated doses.
C. Statistical Considerations
Rigorous statistical analysis is paramount for the validity and reproducibility of in vivo studies.[10][11]
-
Hypothesis Testing: Clearly define the null and alternative hypotheses before initiating the study.[12][13]
-
Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power to detect a meaningful effect.[14]
-
Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatments to minimize bias.[12]
-
Appropriate Statistical Tests: Use appropriate statistical tests based on the experimental design and data distribution (e.g., t-test, ANOVA followed by post-hoc tests).[11][14]
III. In Vivo Efficacy Models and Protocols
The choice of in vivo model will depend on the therapeutic area of interest.
A. Cardiovascular Applications
A1Rs play a significant role in regulating cardiovascular function, particularly heart rate and blood pressure.[1] Antagonist studies often aim to block the effects of A1R agonists.
Protocol 2: Evaluation of A1R Antagonism on Cardiovascular Parameters in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation (Optional, for continuous monitoring):
-
Anesthetize the rats (e.g., isoflurane).
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or catheterize the carotid artery and jugular vein for direct measurement and drug administration, respectively.
-
Allow for a sufficient recovery period (e.g., 3-5 days).
-
-
Experimental Procedure:
-
Acclimate the rats to the experimental setup.
-
Administer the A1R antagonist or vehicle via the appropriate route (e.g., i.v., i.p., or oral gavage).
-
After a suitable pre-treatment time (based on PK data), challenge the animals with an A1R agonist (e.g., N6-cyclopentylthis compound, CPA).[15][16]
-
Continuously record heart rate and blood pressure before, during, and after agonist administration.
-
-
Data Analysis:
-
Calculate the change in heart rate and blood pressure from baseline in response to the agonist challenge.
-
Compare the agonist-induced changes between the vehicle- and antagonist-treated groups using appropriate statistical tests (e.g., two-way ANOVA).[14]
-
A rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive antagonism.[16]
-
B. Central Nervous System Applications
A1Rs are highly expressed in the brain and are involved in processes such as sleep, cognition, and locomotion.[3][17]
Protocol 3: Assessment of A1R Antagonist Effects on Locomotor Activity
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Experimental Procedure:
-
Habituate the mice to the open-field arenas for a set period (e.g., 30-60 minutes) on a day prior to the experiment.
-
On the test day, administer the A1R antagonist or vehicle.
-
At the time of expected peak drug effect, place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
To assess antagonism, pre-treat with the A1R antagonist followed by administration of an A1R agonist that induces hypolocomotion (e.g., CPA).[18]
-
-
Data Analysis:
-
Analyze the locomotor activity data using ANOVA to compare the effects of different doses of the antagonist with the vehicle control.
-
For antagonism studies, compare the agonist-induced reduction in activity in the presence and absence of the antagonist.
-
IV. Data Interpretation and Reporting
-
Quantitative Data Summary: Present all quantitative data in clearly structured tables for easy comparison between experimental groups.
-
Contextual Interpretation: Interpret the results in the context of the known pharmacology of the A1R and the specific antagonist being studied.[1]
-
Transparency and Reproducibility: Report all experimental details with sufficient clarity to allow for replication of the study, adhering to guidelines such as the ARRIVE guidelines.[14][19]
V. Conclusion
The in vivo characterization of this compound A1 receptor antagonists is a multifaceted process that requires careful planning and execution. By integrating a sound understanding of A1R pharmacology with robust experimental design and statistical analysis, researchers can generate reliable and translatable data that will advance the development of novel therapeutics targeting this important receptor.
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- Tosh, D. K., et al. (2019). Design and in Vivo Characterization of A1 this compound Receptor Agonists in the Native Ribose and Conformationally Constrained (N)-Methanocarba Series. Journal of Medicinal Chemistry, 62(5), 2499–2515.
- Wang, Y., et al. (2021). Discovery of novel dual this compound A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. Journal of Translational Medicine, 19(1), 1-17.
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- Ross, A. E., & Venton, B. J. (2014). A1 receptors self-regulate this compound release in the striatum: evidence of autoreceptor characteristics. Purinergic Signalling, 10(3), 453–462.
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- Indiana University Research. (n.d.). Guidelines for Anesthesia and Analgesia in Rats.
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Application Notes & Protocols for the Preparation of Stable Adenosine Solutions for Infusion
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stable adenosine solutions for intravenous infusion. This compound, an endogenous purine nucleoside, is a critical tool in both clinical and research settings, primarily for the management of supraventricular tachycardias and as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] However, its efficacy is highly dependent on its rapid administration and the stability of the infusion solution.[4][5] This guide elucidates the critical physicochemical properties of this compound, provides detailed, step-by-step protocols for its solubilization and dilution, and outlines best practices for storage and quality control to ensure solution integrity and experimental reproducibility.
Introduction: The this compound Challenge - Stability and Speed
This compound is a ubiquitous endogenous nucleoside that plays a pivotal role in cellular energy transfer as a component of ATP and in various physiological processes through the activation of its receptors.[6] In clinical practice, its potent vasodilatory and cardiac electrophysiological effects are harnessed for therapeutic and diagnostic purposes.[7] The primary challenge in utilizing this compound effectively lies in its extremely short biological half-life, which is less than 10 seconds.[4] This necessitates a rapid bolus injection followed by a saline flush to ensure the drug reaches its cardiac site of action before being metabolized.[4][8][9]
From a pharmaceutical standpoint, preparing a stable and effective this compound solution requires a thorough understanding of its chemical properties. This compound is a white crystalline powder with aqueous solubility that is influenced by both temperature and pH.[7][10][11] Ensuring complete dissolution and preventing precipitation or degradation is paramount for safety and efficacy. This guide will walk you through the scientifically-grounded procedures to overcome these challenges.
Mechanism of Action and Degradation Pathway
To appreciate the importance of a stable solution, it is crucial to understand this compound's biological journey. This compound exerts its effects by binding to specific G-protein coupled receptors (A1, A2A, A2B, and A3).[6] In the heart, activation of A1 receptors in the atrioventricular (AV) node is responsible for its antiarrhythmic effects.[6] Following administration, this compound is rapidly cleared from the circulation through cellular uptake and enzymatic degradation, primarily by this compound deaminase, which converts it to inosine.[6][12][13]
Figure 1: Simplified this compound Degradation Pathway.
Physicochemical Properties and Formulation Fundamentals
A successful this compound formulation hinges on understanding its core physicochemical properties. These properties dictate the choice of solvent, pH, and storage conditions.
| Property | Value / Description |
| Appearance | White crystalline powder.[7][10][11] |
| Molecular Formula | C₁₀H₁₃N₅O₄. |
| Molecular Weight | 267.24 g/mol . |
| Solubility | Soluble in water; solubility increases with warming and lowering pH. Practically insoluble in alcohol.[7][10][11][14] |
| pH of Injection | Commercially available this compound injections have a pH between 4.5 and 7.5.[7][10][11][15][16] |
| pKa | 3.5 and 12.5.[17] |
| Storage Temperature | Store at controlled room temperature: 20°C to 25°C (68°F to 77°F).[10][11][18] |
| Refrigeration Advisory | Do NOT refrigerate. Crystallization may occur. If crystals are observed, they can be redissolved by warming the solution to room temperature.[10][15][18] |
Protocol for Preparation of a Stable this compound Infusion Solution
This protocol details the preparation of a standard 3 mg/mL this compound solution in 0.9% sodium chloride, which is a common concentration for clinical and research use. All procedures should be performed under aseptic conditions.
Materials and Equipment
-
This compound powder (USP grade)[19]
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile Water for Injection, USP (if starting from powder)
-
Sterile, empty intravenous (IV) bags (Polyvinyl Chloride (PVC) or Polyolefin) or polypropylene syringes[20][21]
-
Sterile needles and syringes
-
0.22 µm sterile filter
-
pH meter
-
Analytical balance
-
Warming bath (optional)
Step-by-Step Preparation Protocol
Figure 2: Workflow for this compound Solution Preparation.
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired final concentration and volume. For example, to prepare 100 mL of a 3 mg/mL solution, you will need 300 mg of this compound.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Initial Solubilization:
-
Transfer the weighed this compound powder to a sterile container.
-
Add a portion (e.g., 70-80%) of the final volume of 0.9% Sodium Chloride Injection.
-
Agitate the solution to dissolve the powder. Gentle warming (to room temperature if the diluent is cool) can aid solubility.[7][10] Causality: Increasing the temperature enhances the kinetic energy of the solvent molecules, increasing the rate and extent of dissolution for this compound.
-
-
pH Verification and Adjustment (Optional but Recommended):
-
Measure the pH of the solution. The target pH range is between 4.5 and 7.5.[10][16]
-
If necessary, adjust the pH using dilute HCl or NaOH. This step is often unnecessary when using standard saline, but it is a critical quality control check. Causality: this compound's stability is optimal within this pH range. Extreme pH levels can lead to hydrolysis.[17][22]
-
-
Final Volume Adjustment: Add 0.9% Sodium Chloride Injection to reach the final desired volume (quantity sufficient, or QS).
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into the final sterile IV bag or syringes. Causality: This step removes any potential microbial contamination, ensuring the sterility of the final product for infusion.
-
-
Labeling: Clearly label the container with the compound name (this compound), concentration, diluent, preparation date, and expiration date.
Quality Control and Stability Assessment
A self-validating protocol includes robust quality control checks to ensure the integrity of the prepared solution.
| QC Test | Specification |
| Visual Inspection | The solution must be clear, colorless, and free of any visible particulate matter.[10][11][18] |
| pH Measurement | The final pH should be within the range of 4.5 to 7.5.[10][16] |
| Concentration (Assay) | The concentration should be between 90.0% and 110.0% of the labeled amount, as verified by a validated stability-indicating HPLC method.[16] |
| Stability | Studies have confirmed that this compound solutions (0.75 mg/mL to 50 mg/mL) in 0.9% sodium chloride or 5% dextrose are stable for at least 14 days at room temperature or under refrigeration, retaining 99-101% of the initial concentration.[20][21][23][24] |
Storage and Handling
Proper storage is critical to prevent crystallization and maintain stability.
-
Storage: Store prepared solutions at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[10][18]
-
Do Not Refrigerate: Low temperatures can cause the this compound to crystallize out of solution.[10][15][18]
-
Handling Crystallization: If crystallization occurs, warm the container to room temperature to allow the crystals to redissolve completely. The solution must be clear before administration.[10][15][18]
-
Preservative-Free: These solutions are prepared without preservatives and should be treated as single-use containers to minimize the risk of microbial contamination.[10] Discard any unused portion.[10][18]
Conclusion
The preparation of a stable this compound solution for infusion is a straightforward process when guided by an understanding of its physicochemical properties. By adhering to the protocols outlined in this guide, which emphasize proper solubilization techniques, pH control, sterile filtration, and appropriate storage conditions, researchers and clinicians can confidently prepare this compound solutions that are safe, stable, and effective for their intended applications. The stability of this compound in common intravenous fluids like 0.9% sodium chloride and 5% dextrose is well-documented, providing a reliable foundation for its use in demanding experimental and clinical settings.
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Application Notes and Protocols: Adenosine in Myocardial Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Pharmacological Stress in Myocardial Perfusion Imaging
Myocardial Perfusion Imaging (MPI) is a cornerstone in the non-invasive diagnosis and risk stratification of coronary artery disease (CAD).[1][2] A key component of MPI is the ability to assess coronary blood flow under stress conditions, which can unmask perfusion deficits not apparent at rest. While exercise is the preferred physiological stressor, a significant portion of patients are unable to achieve an adequate level of exercise due to various physical limitations.[3][4] In these cases, pharmacological stress agents are indispensable. Adenosine, an endogenous purine nucleoside, is a potent, short-acting coronary vasodilator widely used for this purpose.[1][5] This document provides a comprehensive guide to the application of this compound in MPI, detailing its mechanism of action, standardized protocols for SPECT and PET imaging, and critical considerations for its use in a research and clinical setting.
Mechanism of Action: this compound-Mediated Coronary Vasodilation
This compound exerts its powerful vasodilatory effects primarily through the activation of A2A this compound receptors on the surface of vascular smooth muscle and endothelial cells in the coronary arteries.[1][6][7] This interaction initiates a signaling cascade that leads to smooth muscle relaxation and a significant increase in coronary blood flow, typically 3.5 to 4 times the baseline.[5][7] In a healthy coronary system, this hyperemia is uniform. However, in the presence of a significant stenosis, the downstream resistance vessels are often already maximally dilated at rest to maintain basal blood flow. Consequently, these vessels cannot dilate further in response to this compound, leading to a relative reduction in blood flow compared to myocardial territories supplied by healthy arteries.[7][8] This "coronary steal" phenomenon, or more accurately, the heterogeneity in hyperemic flow, is the fundamental principle that allows for the detection of perfusion defects with MPI.[4][7]
The signaling pathway is initiated by this compound binding to the Gs protein-coupled A2A receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic this compound monophosphate (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
This compound Signaling Pathway in Coronary Vasodilation
Caption: this compound A2A receptor signaling cascade leading to coronary vasodilation.
Protocols for this compound Stress Myocardial Perfusion Imaging
The administration of this compound for MPI follows well-established protocols designed to achieve maximal coronary hyperemia safely. The following are detailed step-by-step methodologies for both SPECT and PET imaging.
Patient Preparation (Applicable to both SPECT and PET)
Thorough patient preparation is critical to ensure the safety and diagnostic accuracy of the this compound stress test.
-
Informed Consent: Obtain written informed consent after explaining the procedure, potential risks, and benefits.
-
Fasting: Patients should fast for a minimum of 3-4 hours before the test to minimize nausea and improve image quality by reducing gastrointestinal tracer uptake.[9][10]
-
Caffeine and Methylxanthine Abstinence: Patients must avoid all caffeine-containing products (coffee, tea, soda, chocolate) and medications for at least 12-24 hours prior to the test.[11][12] Caffeine is a competitive antagonist of this compound receptors and can significantly blunt the hyperemic response.[13]
-
Medication Review: Review the patient's current medications. Theophylline and dipyridamole should be discontinued for 24-48 hours, respectively, as they interfere with this compound's mechanism.[5][12] The decision to withhold anti-anginal medications like beta-blockers or calcium channel blockers should be made by the referring physician, as they can reduce the extent of ischemia.[5][14]
-
Medical History: Screen for contraindications such as severe bronchospastic disease (active asthma), high-degree atrioventricular (AV) block without a pacemaker, sick sinus syndrome, or severe hypotension (systolic BP <90 mmHg).[13][15][16]
Standard this compound Infusion Protocol (SPECT/PET)
The standard protocol involves a continuous intravenous infusion of this compound.
-
IV Access: Establish two intravenous lines if possible; one for the this compound infusion and one for radiotracer and potential aminophylline administration.[11]
-
Patient Monitoring: Continuously monitor the patient's electrocardiogram (ECG), heart rate, and blood pressure throughout the infusion and recovery period.[11][17]
-
This compound Infusion: Begin a continuous intravenous infusion of this compound at a rate of 140 mcg/kg/min .[3][7] An infusion pump is required for precise administration.
-
Radiotracer Injection:
-
6-Minute Protocol (Standard): Inject the radiotracer (e.g., 99mTc-Sestamibi, 99mTc-Tetrofosmin for SPECT; 82Rb-chloride, 13N-ammonia for PET) at the 3-minute mark of the this compound infusion. Continue the this compound infusion for an additional 3 minutes.[3][7][18]
-
4-Minute Protocol (Alternative): A shorter 4-minute infusion protocol is also validated, with the radiotracer injected at the 2-minute mark.[3][19]
-
-
Post-Infusion Monitoring: Continue monitoring the patient for at least 5-10 minutes after the this compound infusion is complete, or until any side effects have resolved and hemodynamic parameters have returned to baseline.[7]
SPECT Image Acquisition
-
Timing: Image acquisition typically begins 15-60 minutes after the radiotracer injection to allow for optimal myocardial uptake and clearance from the blood pool and liver.[20]
-
Procedure: The patient lies still on the imaging table with arms above their head while a gamma camera rotates around the chest, acquiring tomographic images.[9] This process is repeated for both rest and stress images to allow for comparison.
PET Image Acquisition
-
Timing: Due to the short half-life of PET radiotracers, imaging begins almost simultaneously with the tracer administration.[21]
-
Procedure: The stress test is performed while the patient is on the PET scanner. A baseline (rest) scan is performed first, followed by the this compound infusion and the stress scan.
Experimental Workflow: this compound Stress MPI
Caption: Standard workflow for this compound stress myocardial perfusion imaging.
Data Interpretation, Side Effects, and Troubleshooting
Interpreting Perfusion Images
The stress images are compared to the rest images.
-
Normal: Homogeneous tracer uptake during both rest and stress.
-
Ischemia: A perfusion defect on stress images that is not present or is less severe on rest images (a reversible defect).
-
Infarction: A perfusion defect present on both rest and stress images (a fixed defect).
Side Effects and Management
Side effects from this compound are common (~80% of patients) but are typically mild and transient due to its very short half-life (<10 seconds).[3][7]
| Common Side Effects | Approximate Incidence | Management |
| Flushing | 35-40% | Reassurance; resolves quickly after infusion stops. |
| Chest Pain/Discomfort | 25-30% | Often non-ischemic; reassurance. Resolves quickly. |
| Dyspnea (Shortness of Breath) | 20% | Reassurance; resolves quickly. |
| Atrioventricular (AV) Block | ~8% | Usually transient (1st or 2nd degree); monitor ECG. Stop infusion for high-degree block. |
| Headache/Dizziness | 5-10% | Reassurance; resolves quickly. |
| Hypotension | ~5% | Monitor BP; resolves quickly. |
Source: Data compiled from ASNC guidelines.[3]
In the rare event of severe or persistent side effects (e.g., severe bronchospasm, persistent high-degree AV block, or severe hypotension), the this compound infusion should be stopped immediately. Intravenous aminophylline (50-250 mg), an this compound receptor antagonist, can be administered to reverse the effects.[7]
Troubleshooting and Artifacts
-
Sub-maximal Hyperemia: Inadequate vasodilation can lead to false-negative results. This is often due to recent caffeine ingestion. Always confirm patient compliance with pre-test instructions.[14]
-
Image Artifacts: Patient motion during image acquisition can create artifacts that may be misinterpreted as perfusion defects.[22] Attenuation artifacts, caused by the absorption of photons by overlying tissue (e.g., breast tissue or diaphragm), can also mimic defects. Careful patient positioning and the use of attenuation correction can mitigate these issues.[14][23]
-
Subdiaphragmatic Uptake: High tracer uptake in the liver or gut can obscure the inferior wall of the myocardium. Combining low-level exercise with the this compound infusion can significantly reduce this extracardiac uptake and improve image quality.[7][24]
Comparative Analysis with Other Pharmacological Stress Agents
This compound is one of several pharmacological agents used for MPI. The choice of agent depends on patient characteristics, institutional protocols, and specific clinical questions.
| Agent | Mechanism of Action | Half-Life | Key Advantages | Key Disadvantages |
| This compound | Direct A2A receptor agonist | < 10 seconds | Very short-acting, effects resolve rapidly. | High incidence of transient side effects; requires infusion pump. Contraindicated in bronchospastic disease.[15][25] |
| Regadenoson | Selective A2A receptor agonist | 2-4 minutes | Administered as a single rapid bolus; more A2A selective, potentially fewer side effects (e.g., AV block).[21] | Longer duration of action may be a disadvantage if side effects occur. |
| Dobutamine | Inotropic/Chronotropic (β1 agonist) | ~2 minutes | Preferred agent in patients with severe reactive airway disease.[4][10] Mimics physiological stress. | Can induce arrhythmias; requires incremental dosing to achieve target heart rate.[10] Less sensitive than vasodilators in some contexts.[26] |
Source: Data compiled from multiple sources.[4][21][27]
Conclusion
This compound is a well-validated, effective, and safe pharmacological stress agent for myocardial perfusion imaging in patients unable to perform adequate exercise. Its potent, rapid, and short-lived vasodilatory action allows for excellent image quality and diagnostic accuracy in the detection of coronary artery disease. A thorough understanding of its mechanism, adherence to established protocols, and awareness of potential side effects and contraindications are paramount for its successful application in both research and clinical settings. By following these guidelines, researchers and clinicians can reliably utilize this compound to gain critical insights into myocardial perfusion and cardiovascular health.
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- Henzlova, M. J., et al. (2016). ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. Journal of Nuclear Cardiology, 23(3), 606-639.
- Beller, G. A. (2020). Considerations for Stress Testing Performed in Conjunction with Myocardial Perfusion Imaging. Journal of Nuclear Medicine Technology, 48(2), 107-113.
- Royal Australian College of General Practitioners. (2013). Myocardial perfusion scans. Australian Family Physician, 42(8), 582-584.
- Quinones, M. A., et al. (1997). Selection of the optimal nonexercise stress for the evaluation of ischemic regional myocardial dysfunction and malperfusion. Comparison of dobutamine and this compound using echocardiography and 99mTc-MIBI single photon emission computed tomography. Circulation, 95(3), 643-650.
- OAText. (2016). Comparison of maximal hyperemic myocardial blood flow response between regadenoson and this compound: A quantitative positron emission tomography 13n-ammonia study. Journal of Cardiovascular Diseases & Diagnosis, 4(4).
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- FirstWord Pharma. (2021). Dobutamine Superior to Regadenoson for MPI Cardiac Evaluation Before Liver Transplantation.
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techniques for studying adenosine signaling in real-time
An Application Guide to the Real-Time Monitoring of Adenosine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing this compound in Action
This compound is a ubiquitous purine nucleoside that functions as a critical signaling molecule, modulating a vast array of physiological processes.[1][2] Its effects are mediated through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are distributed throughout virtually all tissues and organs, playing key roles in the central nervous, cardiovascular, and immune systems.[1][2] Unlike classical neurotransmitters stored in vesicles, this compound levels in the extracellular space are dynamically regulated, primarily increasing in response to metabolic stress, such as hypoxia or ischemia, due to the breakdown of this compound triphosphate (ATP).[1] This rapid, transient signaling makes the real-time study of this compound dynamics both crucial and challenging.
Traditional methods, such as microdialysis followed by HPLC, provide valuable information on tonic this compound levels but lack the temporal resolution to capture the phasic, second-to-second fluctuations that govern its signaling roles. Understanding these rapid dynamics is paramount for elucidating the pathophysiology of numerous conditions—including neurodegenerative disorders, cancer, and inflammatory diseases—and for the development of novel therapeutics targeting this compound receptors.[3][4]
This guide provides a comprehensive overview of cutting-edge . We will delve into the principles, protocols, and practical considerations for deploying genetically encoded biosensors, electrochemical arrays, and other advanced methods, empowering researchers to select and implement the optimal strategy for their scientific questions.
Core Principles of this compound Signaling
This compound exerts its effects by binding to its four receptor subtypes (A1, A2A, A2B, A3), which are all GPCRs.[1][5] The signaling outcome depends on the receptor subtype and the type of G protein to which it couples.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o).[6][7] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] A1 receptor activation can also modulate ion channels, such as inhibiting Ca2+ channels and activating K+ channels.[3]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs).[6][8] Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[3][8] This rise in cAMP activates downstream effectors like Protein Kinase A (PKA).[8]
In some cellular contexts, A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular Ca2+.[3][7] This diversity in receptor coupling allows this compound to exert fine-tuned and often opposing effects depending on the cellular environment and receptor expression profile.[2][8]
Techniques for Real-Time this compound Monitoring
Choosing the appropriate technique depends on the specific biological question, the required spatiotemporal resolution, and the experimental model (e.g., cell culture, tissue slice, or in vivo).
| Technique | Principle | Temporal Resolution | Spatial Resolution | Primary Application | Key Advantage | Key Limitation |
| Genetically Encoded Biosensors | FRET or BRET upon this compound binding to a modified GPCR.[9][10] | Milliseconds to Seconds[11][12] | Subcellular[11] | Live-cell imaging, in vivo monitoring in specific cell types. | High specificity and cell-type targeting. | Requires genetic modification; potential for buffering effects. |
| Electrochemical Biosensors | Direct oxidation of this compound at a carbon-based microelectrode.[13][14] | Milliseconds (FSCV)[13] | ~10-100 µm | In vivo monitoring of neurotransmitter release in brain regions. | High temporal resolution; no genetic modification needed. | Lower chemical specificity; potential for electrode fouling.[15] |
| Fluorescent Probes | Fluorescent ligand binds to this compound receptors, allowing visualization.[16] | Seconds to Minutes | Cellular | Live-cell imaging of receptor localization and trafficking. | Simple to apply; useful for screening.[16] | Indirect measure of this compound; potential for pharmacological effects. |
| Real-Time Mass Spectrometry | Direct measurement of metabolites, including this compound, from samples.[17][18] | Seconds to Minutes | Low (tissue/sample level) | Monitoring metabolic flux in cell cultures or tissues.[17] | High chemical specificity and can detect multiple analytes.[17][19] | Low spatial resolution; complex instrumentation.[20] |
Application Note & Protocol: Genetically Encoded Fluorescent Biosensors
Genetically encoded biosensors have revolutionized the study of neuromodulators by allowing for the direct visualization of their dynamics with high specificity and spatiotemporal resolution.[11][12][21] GPCR-Activation-Based (GRAB) sensors are a popular class that links the conformational change of a specific this compound receptor upon ligand binding to a change in the fluorescence of a circularly permuted fluorescent protein.[21]
Causality Behind Experimental Choices:
-
Sensor Choice: The GRABAdo sensor series is based on the human A2A receptor, providing high affinity and specificity for this compound.[21]
-
Expression System: Using viral vectors (e.g., AAV) allows for targeted expression in specific cell populations in vivo, enabling researchers to ask which cells release or are targeted by this compound.
-
Imaging Modality: Two-photon microscopy is often preferred for in vivo imaging due to its deeper tissue penetration and reduced phototoxicity compared to confocal microscopy.
Protocol: Real-Time Imaging with GRABAdo Sensors in Cell Culture
This protocol provides a general framework for using GRABAdo sensors in cultured cells (e.g., HEK293T or primary neurons).
Materials:
-
HEK293T cells or primary neurons
-
Cell culture medium (e.g., DMEM) and supplements[22]
-
GRABAdo sensor plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom imaging dishes
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with environmental chamber (37°C, 5% CO2) and camera
-
This compound receptor agonist (e.g., NECA) and antagonist (e.g., caffeine) for controls[23][24]
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells onto glass-bottom dishes to achieve 50-70% confluency at the time of transfection. This density is optimal for transfection efficiency without causing overgrowth.
-
Transfection: Transfect cells with the GRABAdo sensor plasmid according to the manufacturer's protocol for your chosen reagent.
-
Sensor Expression: Incubate cells for 48-72 hours post-transfection to allow for robust sensor expression.
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed imaging buffer to remove serum and phenol red, which can increase background fluorescence.
-
Add fresh imaging buffer to the dish and place it on the microscope stage within the environmental chamber.
-
-
Baseline Acquisition:
-
Locate a field of view with healthy, fluorescent cells.
-
Record a stable baseline fluorescence (F0) for 2-5 minutes. This is critical for accurate ΔF/F0 calculation.
-
-
Stimulation and Recording:
-
Apply your stimulus (e.g., perfuse with a solution containing an this compound-releasing agent or an electrical field stimulus).
-
Simultaneously, begin recording a time-lapse image series. The frame rate will depend on the expected kinetics of this compound release (typically 1-10 Hz).
-
-
Validation & Controls:
-
Positive Control: At the end of the experiment, apply a saturating concentration of an this compound agonist (e.g., 10 µM NECA) to determine the maximum sensor response (Fmax).
-
Negative Control: In a separate experiment, pre-incubate with an antagonist (e.g., 50 µM caffeine) before applying the stimulus to confirm the signal is mediated by this compound receptor activation.
-
-
Data Analysis:
-
Export the image series to an analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Select regions of interest (ROIs) around individual cells or subcellular compartments.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Correct for photobleaching if necessary (e.g., by fitting an exponential curve to the baseline).
-
Calculate the change in fluorescence as ΔF/F0 = (F_t - F0) / F0, where F_t is the fluorescence at time t and F0 is the average baseline fluorescence.[25][26]
-
Application Note & Protocol: Electrochemical Biosensors
Electrochemical methods, particularly Fast Scan Cyclic Voltammetry (FSCV) at carbon-fiber microelectrodes, offer unparalleled temporal resolution for detecting electroactive molecules like this compound.[13] This technique is considered a gold standard for monitoring rapid neurotransmitter dynamics in vivo.[13]
Causality Behind Experimental Choices:
-
Electrode Material: Carbon is the ideal material due to its biocompatibility, wide potential window, and fast electron transfer kinetics for neurochemical redox reactions.[13]
-
Waveform: FSCV involves applying a rapid triangular voltage waveform to the electrode. This allows for the temporal separation of oxidation and reduction peaks, providing a chemical signature (the cyclic voltammogram) that helps identify the analyte.
-
Self-Referencing: The technique is inherently differential. The background current is subtracted from the signal recorded after stimulation, isolating the signal corresponding to the released analyte and rejecting noise and drift.
Protocol: FSCV for this compound Detection in Brain Slices
This protocol outlines the basic steps for using FSCV to detect electrically-evoked this compound release in acute brain slices.
Materials:
-
Carbon-fiber microelectrode (CFM)
-
Ag/AgCl reference electrode
-
Voltammetry hardware and software
-
Brain slice chamber with perfusion system
-
Bipolar stimulating electrode
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution for calibration
Procedure:
-
Electrode Calibration:
-
Before the experiment, place the CFM in a beaker of aCSF.
-
Perform a flow injection analysis by adding known concentrations of this compound to the solution and recording the peak oxidation current.
-
Plot the peak current vs. concentration to generate a calibration factor (in nA/µM). This is essential for converting experimental signals into concentrations.
-
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus or striatum) using standard procedures and maintain them in oxygenated aCSF.
-
Electrode Placement:
-
Transfer a brain slice to the recording chamber.
-
Under a microscope, carefully lower the CFM and the stimulating electrode into the desired brain region. Position the stimulating electrode ~100 µm away from the CFM.
-
Place the Ag/AgCl reference electrode in the bath.
-
-
Data Acquisition:
-
Begin applying the FSCV waveform (e.g., -0.4 V to +1.5 V and back, 400 V/s, repeated at 10 Hz).
-
Allow the background current to stabilize (typically 15-30 minutes).
-
Record 10-20 seconds of baseline data. .
-
Apply a brief electrical stimulus (e.g., 30 pulses at 60 Hz) to evoke release.
-
Continue recording for at least 30 seconds post-stimulus to capture the entire release and uptake profile.
-
-
Data Analysis:
-
Use the analysis software to subtract the baseline (pre-stimulus) current from the entire data set.
-
Generate a color plot to visualize the change in current over time at each applied voltage. A "hot spot" at the oxidation potential for this compound (~+1.0 to +1.4 V) indicates release.
-
Extract the current vs. time trace at the peak oxidation potential.
-
Use the calibration factor to convert the peak current (nA) into a peak concentration (µM).
-
Confirm the identity of the analyte by extracting the cyclic voltammogram from the data and comparing its shape and peak potentials to those obtained during calibration.
-
Conclusion and Future Perspectives
The ability to monitor this compound signaling in real-time has profoundly advanced our understanding of its role in health and disease. Genetically encoded biosensors offer unparalleled specificity for cellular-level investigations, while electrochemical techniques provide exceptional temporal resolution for tracking bulk changes in the extracellular space.[11][13][21] As these technologies continue to evolve, we can expect several key advancements. The development of new biosensors with different affinities and spectral properties will enable multiplexed imaging of this compound alongside other signaling molecules like ATP or glutamate.[11][27][28] Furthermore, the integration of real-time sensor data with machine learning and artificial intelligence algorithms promises to enhance data analysis, allowing for more accurate noise reduction and pattern recognition from complex datasets.[26][29][30] These innovations will continue to refine our knowledge of purinergic signaling and accelerate the discovery of novel drugs targeting this critical pathway.[4]
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Application Notes & Protocols: Utilizing Adenosine for Controlled Hypotension in Surgical Settings
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Controlled hypotension is a pharmacological technique employed during surgery to deliberately reduce a patient's mean arterial pressure (MAP). The primary goals are to minimize intraoperative blood loss, reduce the need for blood transfusions, and improve the visibility of the surgical field for the surgeon, which is particularly critical in delicate procedures like neurosurgery and complex orthopedic surgeries.[1] An ideal hypotensive agent should have a rapid onset of action, a short duration allowing for precise, titratable control, and minimal side effects.
Adenosine, an endogenous purine nucleoside, has emerged as a highly effective agent for inducing controlled hypotension.[2][3] Its potent vasodilatory properties, coupled with an extremely short biological half-life of less than 10 seconds, allow for rapid induction and cessation of the hypotensive state, providing an exceptional degree of control that is paramount for patient safety.[4][5] This document provides a comprehensive guide to the mechanism, application, and protocols for using this compound to achieve controlled hypotension in a research or clinical setting.
Section 1: Mechanism of Action
This compound exerts its profound vasodilatory effects primarily through interaction with specific G protein-coupled receptors on the surface of vascular smooth muscle cells.
Core Signaling Pathway: The primary mediator of this compound-induced vasodilation is the A2A receptor subtype.[6][7]
-
Receptor Binding: Extracellular this compound binds to A2A receptors on vascular smooth muscle cells.[7]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA activation promotes smooth muscle relaxation through two main mechanisms:
-
Phosphorylation and inhibition of myosin light-chain kinase (MLCK), which is necessary for muscle contraction.
-
Opening of ATP-sensitive potassium (KATP) channels, leading to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium required for contraction.[6]
-
The culmination of these events is a potent relaxation of the arterial resistance vasculature, leading to a decrease in systemic vascular resistance (SVR) and a corresponding drop in blood pressure.[8] this compound also has negative chronotropic (decreased heart rate) and dromotropic (decreased AV nodal conduction) effects mediated by A1 receptors in the heart, though the systemic hypotensive effect often triggers a reflexive increase in heart rate.[4][6]
Caption: this compound A2A receptor signaling pathway in vascular smooth muscle.
Section 2: Pharmacokinetics and Pharmacodynamics
The clinical utility of this compound is defined by its unique pharmacokinetic profile. Its predictability is a cornerstone of its trustworthiness as a surgical tool.
| Parameter | Value / Description | Clinical Significance & Causality |
| Onset of Action | < 30 seconds | Allows for immediate and rapid induction of the desired hypotensive state once the infusion begins. |
| Half-Life | < 10 seconds | This extremely short half-life is the key safety feature. It prevents drug accumulation and allows for near-instantaneous reversal of the hypotensive effect simply by stopping the infusion, providing precise moment-to-moment control.[4] |
| Metabolism | Rapidly taken up by erythrocytes and vascular endothelial cells. Metabolized intracellularly by this compound kinase to AMP or by this compound deaminase to inosine.[5] | The rapid cellular uptake and metabolism are responsible for the ultrashort half-life. This process is highly efficient and not dependent on renal or hepatic function, making its clearance reliable across a wide range of patients.[4][5] |
| Route of Administration | Continuous intravenous infusion | A continuous infusion is required to maintain a steady-state plasma concentration and a stable level of hypotension. Bolus injections, as used in treating arrhythmias, are not suitable for this application.[9][10] |
Section 3: Clinical Application & Rationale
This compound-induced hypotension is particularly advantageous in surgeries where a bloodless field is critical for success and safety.
-
Neurosurgery (Cerebral Aneurysm Clipping): Reducing MAP decreases the transmural pressure across the aneurysm wall, minimizing the risk of intraoperative rupture during dissection and clipping.[3][8] Studies show this compound effectively reduces MAP by approximately 42-43% in these procedures.[3][8]
-
Major Orthopedic Surgery (e.g., Spinal Fusion, Total Hip Arthroplasty): Significantly reduces blood loss, decreasing the need for allogeneic blood transfusions and their associated risks.[11]
-
Vascular Surgery (e.g., Aortic Graft Placement): Brief periods of profound hypotension can facilitate the accurate positioning and deployment of endovascular grafts by minimizing the risk of graft migration.[1]
The primary rationale is that unlike other agents, this compound's effect dissipates almost immediately upon discontinuation, allowing for rapid restoration of normal blood pressure once the critical portion of the surgery is complete.[4]
Section 4: Protocol for Induction and Maintenance of Controlled Hypotension
This protocol must be executed with continuous, invasive patient monitoring. A physician must be present during administration, and full resuscitation equipment must be immediately available.[9]
Patient Selection & Contraindications
Suitable Candidates: ASA 1 or 2 patients undergoing procedures expected to benefit from controlled hypotension.
Absolute Contraindications:
-
Known hypersensitivity to this compound.[12]
-
Second- or third-degree atrioventricular (AV) block (unless a functioning pacemaker is present).[9][12]
-
Sick sinus syndrome or symptomatic bradycardia (unless a functioning pacemaker is present).[9][12]
-
Known bronchoconstrictive or bronchospastic lung disease (e.g., asthma), as this compound can induce bronchoconstriction.[9][12]
Use with Caution:
-
Patients with autonomic dysfunction, uncorrected hypovolemia, or stenotic valvular heart disease.[13]
-
Patients with pre-existing hypotension.[14]
Pre-Procedure Considerations: Drug Interactions
-
Methylxanthines (e.g., Theophylline, Caffeine): These are competitive antagonists of this compound receptors. Patients on these medications may require significantly higher doses of this compound, or the drug may be ineffective.[5][15]
-
Dipyridamole: This drug blocks the cellular uptake of this compound, thereby potentiating its effects. The initial dose of this compound should be significantly reduced (e.g., to 3mg for bolus, with similar caution for infusions) in patients receiving dipyridamole.[5][15] Some protocols have intentionally used dipyridamole pre-treatment to lower the required this compound dose.[8]
-
Carbamazepine: May increase the degree of heart block produced by this compound.[5][16]
Experimental / Clinical Workflow
Caption: Workflow for this compound-induced controlled hypotension.
Step-by-Step Administration Protocol
-
Preparation: Prepare an this compound solution for infusion. A common concentration is 60 mg of this compound in 100 mL of 0.9% Sodium Chloride, yielding a concentration of 600 mcg/mL.
-
Monitoring: Ensure continuous monitoring with an intra-arterial line for real-time blood pressure measurement and a continuous ECG.[1]
-
Initiation: Begin the infusion at a starting dose of 50-100 mcg/kg/min .
-
Titration: Adjust the infusion rate every 1-2 minutes in increments of 25-50 mcg/kg/min to achieve the target MAP. The target MAP is individualized but is often a 30-40% reduction from the patient's baseline, or a minimum of 50-60 mmHg in healthy patients.[8][11] Clinical studies have used average infusion rates of approximately 140-215 mcg/kg/min to achieve desired hypotension.[3][8]
-
Maintenance: Once the target MAP is reached, maintain the infusion rate. Be aware that tachyphylaxis (a diminishing response to the drug) is generally not observed.[8]
-
Weaning: When controlled hypotension is no longer required, the infusion can be weaned rapidly or stopped. Blood pressure typically returns to baseline within 1-2 minutes.
-
Post-Procedure: Continue to monitor hemodynamic parameters closely to ensure stability. Rebound hypertension is not a typical feature of this compound discontinuation.[3]
Section 5: Management of Adverse Effects
The transient nature of this compound means most side effects resolve upon slowing or stopping the infusion.
-
Profound Hypotension: The most common adverse effect. Manage by immediately decreasing the infusion rate.[13]
-
Bradycardia / AV Block: this compound can cause transient heart block.[12] If high-grade block occurs, the infusion should be stopped immediately. These effects are usually self-limiting due to the short half-life.[5]
-
Flushing, Chest Tightness, Dyspnea: These are common, transient side effects related to vasodilation and direct this compound receptor activation.[9][15] They resolve quickly upon dose reduction.
-
Myocardial Ischemia: Although this compound is a coronary vasodilator, in patients with severe coronary artery disease, it can theoretically cause a "coronary steal" phenomenon. It should be used with extreme caution in this population.[4][17]
Section 6: Summary of Clinical Data
The following table summarizes typical hemodynamic changes observed in clinical studies of this compound-induced hypotension during cerebral aneurysm surgery.
| Parameter | Baseline (Mean) | During this compound Infusion (Mean) | % Change | Source(s) |
| Mean Arterial Pressure (MAP) | 80-82 mmHg | 46 mmHg | ↓ 42-43% | [3][8] |
| Heart Rate (HR) | ~70-75 bpm | ~80-85 bpm | ↑ 13-16% | [3][8] |
| Cardiac Output / Index | Varies | Varies | ↑ 39-44% | [8][18] |
| Systemic Vascular Resistance (SVR) | Varies | Varies | ↓ 61-63% | [3][8] |
Note: The increase in heart rate and cardiac output is a compensatory baroreceptor reflex response to the profound decrease in systemic vascular resistance.[4]
Conclusion
This compound is a potent, reliable, and highly controllable agent for inducing deliberate hypotension in surgical settings. Its principal advantage lies in its ultrashort half-life, which provides a superior safety profile and allows for precise titration to meet the dynamic needs of a surgical procedure. By understanding its mechanism of action, adhering to strict administration protocols, and being prepared to manage its transient side effects, researchers and clinicians can effectively leverage this compound to improve surgical conditions and patient outcomes.
References
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Troubleshooting & Optimization
Technical Support Center: Adenosine Stability in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with adenosine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions. As Senior Application Scientists, we have designed this guide to combine technical accuracy with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding this compound handling and stability.
Q1: What is the recommended method for preparing and storing a concentrated this compound stock solution?
A: For maximum stability, this compound should be dissolved in an organic solvent like DMSO to a concentration of approximately 20 mg/mL.[1] This stock solution should be stored in small, light-protected aliquots at -20°C, where it remains stable for at least four years.[1][2] Avoid repeated freeze-thaw cycles.[2] If an aqueous stock is required, dissolve the crystalline solid directly in a buffer like PBS (pH 7.2), where its solubility is about 10 mg/mL.[1] However, it is strongly recommended to prepare aqueous solutions fresh and not to store them for more than one day.[1]
Q2: I need to prepare an aqueous solution of this compound. What is its solubility in water?
A: this compound has limited solubility in cold water but is slightly soluble in water and soluble in hot water.[3][4] For example, one source indicates its solubility in water is 7 mg/mL. Its solubility is higher in buffers; in PBS at pH 7.2, it is approximately 10 mg/mL.[1] To prepare an aqueous solution, you can dissolve the solid directly in your buffer of choice, potentially with gentle heating.
Q3: My this compound solution looks cloudy after refrigeration. What happened and what should I do?
A: Cloudiness or crystallization can occur when aqueous solutions of this compound are refrigerated.[5] This is a physical instability rather than chemical degradation. To resolve this, you can warm the solution to room temperature to redissolve the crystals.[5] The solution must be clear and free of particulates at the time of use.[5] To prevent this, consider preparing fresh aqueous solutions or storing them at controlled room temperature for short periods if stability data permits.
Q4: How long is this compound stable in my cell culture medium during an experiment?
A: The stability of this compound in cell culture medium is highly dependent on the cell line and culture conditions due to rapid cellular metabolism.[6] Cells contain enzymes like this compound deaminase and this compound kinase that metabolize this compound.[6][7] The half-life of this compound in the medium can be as short as 40 minutes to 3 hours.[6] Furthermore, some types of serum (like calf or human serum) used in media contain this compound deaminase, which will degrade the this compound.[8] It is crucial to consider this rapid turnover and either use a continuous dosing method or replenish the this compound periodically to maintain a steady-state concentration.[6]
Q5: What are the primary degradation products of this compound, and how can I detect them?
A: The main degradation products of this compound are inosine, hypoxanthine, and adenine.[7][9] This degradation occurs primarily through hydrolysis of the glycosidic bond or deamination of the adenine moiety.[9][10] The most common and reliable analytical method to detect this compound and its degradation products is High-Performance Liquid Chromatography with UV detection (HPLC-UV), typically monitoring at a wavelength of 254-260 nm.[11][12]
In-Depth Troubleshooting Guides
This section offers detailed protocols and explanations for preparing, validating, and using this compound solutions to ensure experimental success.
Guide 1: Preparation and Validation of a Stable Aqueous this compound Solution
This guide details the proper procedure for preparing an this compound solution and verifying its concentration and purity.
Causality and Rationale
Preparing a fresh, validated aqueous solution is critical because this compound's limited aqueous solubility and potential for degradation can introduce significant variability into experiments. Using an organic stock (like DMSO) for dilution minimizes water exposure during long-term storage. Validating the final aqueous solution via HPLC confirms the precise concentration and absence of degradation products before starting an experiment.
Experimental Workflow Diagram
Caption: Workflow for preparing and validating an this compound working solution.
Step-by-Step Protocol
-
Prepare DMSO Stock Solution (Recommended for Storage):
-
Prepare Aqueous Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions into your final pre-warmed aqueous buffer (e.g., PBS, cell culture medium) to achieve the desired concentration.
-
Crucial: Ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically ≤ 0.1%.[2]
-
If used for cell culture, sterile filter the final solution through a 0.22 µm filter.
-
-
Validate Solution Integrity (HPLC-UV):
-
Use a validated HPLC-UV method to confirm the concentration and purity. A typical setup involves a C18 column and a mobile phase of water with acetonitrile.[11][12]
-
Inject a sample of your freshly prepared working solution.
-
Compare the peak area to a standard curve generated from known concentrations of this compound to verify the final concentration.
-
Examine the chromatogram for the appearance of new peaks, which could indicate degradation products like inosine or hypoxanthine.[9]
-
Guide 2: Mitigating this compound Degradation in Experiments
This guide provides actionable strategies to minimize this compound loss due to chemical and enzymatic degradation during your experiments.
Causality and Rationale
This compound stability is challenged by two main factors: chemical hydrolysis, which is accelerated by non-neutral pH and high temperatures, and enzymatic degradation, which is prevalent in biological systems.[6][13][14] Understanding and controlling these factors is essential for maintaining the intended concentration of this compound throughout an experiment, ensuring that observed effects are attributable to the correct dose.
This compound Degradation Pathway
Caption: Major enzymatic pathway for this compound degradation.
Best Practices and Mitigation Strategies
-
Control Solution pH:
-
Problem: this compound is most stable in aqueous solutions with a pH between 6.8 and 7.4.[13] At more extreme pH levels, it undergoes rapid hydrolysis.
-
Solution: Always prepare this compound solutions in a well-buffered system (e.g., PBS, HEPES) to maintain a neutral pH. When diluting into acidic or basic media, perform the dilution immediately before use.
-
-
Maintain Optimal Temperature:
-
Problem: Elevated temperatures significantly increase the rate of hydrolytic degradation.[14][15]
-
Solution: Prepare stock solutions and perform dilutions at room temperature or on ice. Store solutions as recommended in the table below. For experiments conducted at 37°C, be mindful of the accelerated degradation and shorter half-life.
-
-
Address Enzymatic Degradation in Cell Culture:
-
Problem: Cells and serum contain enzymes that rapidly metabolize this compound.[6][8]
-
Solution:
-
Use Deaminase-Free Serum: If possible, use horse serum, which has lower this compound deaminase activity than calf or human serum, or use heat-inactivated serum.[8]
-
Inhibit Metabolism: Consider co-treatment with an this compound deaminase inhibitor (e.g., deoxycoformycin) or an this compound kinase inhibitor if the experimental design allows.
-
Replenish this compound: For long-term experiments (hours to days), replenish the medium with freshly prepared this compound at regular intervals based on its expected half-life in your specific cell system.[6]
-
-
Data Tables for Quick Reference
Table 1: Solubility of this compound
| Solvent/Buffer | pH | Approximate Solubility | Reference(s) |
| Water (Cold) | Neutral | Slightly Soluble | [3] |
| Water (Hot) | Neutral | Soluble | [3][4] |
| Water | Neutral | ~7 mg/mL | |
| PBS | 7.2 | ~10 mg/mL | [1] |
| DMSO | N/A | ~20 mg/mL | [1] |
| 1 M NH₄OH | Alkaline | 50 mg/mL | [16] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Concentration | Solvent | Storage Temp. | Duration | Reference(s) |
| Crystalline Solid | N/A | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | 3 mg/mL | Undiluted | -15°C | 28 days | [17] |
| Stock Solution | 20 mg/mL | DMSO | -20°C | ≥ 4 years | [1][2] |
| Working Solution | 10-50 mg/mL | 0.9% NaCl / 5% Dextrose | Room Temp / Refrigerated | At least 14 days | [18] |
| Working Solution | 2 mg/mL | 0.9% NaCl | Room Temp / Refrigerated | At least 14 days | [19] |
| Aqueous Solution | Any | Buffer (e.g., PBS) | 4°C | Not recommended > 1 day | [1] |
References
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- Veeprho. (n.d.).
- Wikipedia. (2024).
- Scribd. (n.d.). This compound Solution Stability Study. [Link]
- Gomes, C. V., Kanda, G. A., & Lataliza, A. A. (2007). Analysis of this compound by RP-HPLC method and its application to the study of this compound kinase kinetics.
- Rego, A. C., Santos, M. S., & Oliveira, C. R. (1998). This compound triphosphate degradation products after oxidative stress and metabolic dysfunction in cultured retinal cells.
- Higuchi, H., & Takemori, S. (1989). Kinetics of this compound triphosphate hydrolysis by shortening myofibrils from rabbit psoas muscle. Journal of Biochemistry, 105(4), 638-648. [Link]
- CVPharmacology. (n.d.). This compound. [Link]
- Pfizer Medical - US. (n.d.). This compound Injection, USP How Supplied/Storage and Handling. [Link]
- PathBank. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. [Link]
- Schmidt, C., Oelze, M., & Obst, M. (2022). Hydrolysis rate constants of ATP determined in situ at elevated temperatures. Biophysical Chemistry, 289, 106878. [Link]
- Zhang, L., et al. (2009). Characterization of major degradation products of an this compound A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis. Journal of Mass Spectrometry, 44(7), 1058-1071. [Link]
- Esteves, C. V., Patrício, T. O., & Dourado, D. F. A. (2021). Kinetic and Interaction Studies of this compound-5′-Triphosphate (ATP)
- ResearchGate. (n.d.).
- Wang, J., Lin, T., Lai, J., Cai, Z., & Yang, M. S. (2009). Analysis of this compound phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase.
- Lymn, R. W., & Taylor, E. W. (1971). Mechanism of this compound Triphosphate Hydrolysis by Actomyosin. Biochemistry, 10(25), 4617-4624. [Link]
- Waters. (n.d.). High Throughput Analysis for this compound Injection USP. [Link]
- Zhao, F., & H, J. (2017). Stability of 2 mg/mL this compound Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding, 21(6), 512-515. [Link]
- Lau, D. W. C., Walker, S. E., Fremes, S. E., & Iazzetta, J. (1995). This compound Stability in Cardioplegic Solutions. The Canadian Journal of Hospital Pharmacy, 48(4), 167-171. [Link]
- Kaltenbach, M., Hutchinson, D., Bollinger, J. E., & Zhao, F. (2011). Stability of diluted this compound solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(16), 1533-1536. [Link]
- Hoskin, D. W., & Mader, J. S. (2003). This compound stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and this compound metabolism. Biochemical Pharmacology, 66(8), 1627-1636. [Link]
- Ketkar, V. A., Kolling, W. M., Nardviriyakul, N., & Im, Y. (1998). Stability of undiluted and diluted this compound at three temperatures in syringes and bags. American Journal of Health-System Pharmacy, 55(5), 466-470. [Link]
- Semantic Scholar. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.). Degradation of this compound triphosphate, water loss and textural changes in frozen common carp (Cyprinus carpio)
- Kaltenbach, M., Hutchinson, D., Bollinger, J. E., & Zhao, F. (2011). Stability of diluted this compound solutions in polyvinyl chloride infusion bags.
- Eargle, D., Loechler, E., & Koshland, D. E. (1982). Hydrolysis of this compound 5'-triphosphate: an isotope-labeling study. Journal of the American Chemical Society, 104(25), 7088-7090. [Link]
- ResearchGate. (n.d.). This compound concentration in cells, cell culture medium (CCM), and EVs. [Link]
- Ishii, K., & Green, H. (1973). Lethality of this compound for cultured mammalian cells by interference with pyrimidine biosynthesis. Journal of Cell Science, 13(2), 429-439. [Link]
- Quora. (n.d.). What does ATP (this compound triphosphate)
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Technical Support Center: Optimizing Adenosine Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing adenosine concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
The Dual Nature of this compound in Cell Viability
This compound is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes. Its effect on cell viability is notably complex and often contradictory, presenting a significant challenge in experimental design. Depending on its concentration, the cell type, and the metabolic state of the cells, this compound can be either cytoprotective or cytotoxic.[1][2] This duality stems from its two primary modes of action:
-
Receptor-Mediated Effects: At nanomolar to low micromolar concentrations, this compound binds to four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3][4] The expression profile of these receptors on a given cell type is a key determinant of the cellular response.[3]
-
Receptor-Independent Effects: At higher, millimolar concentrations, this compound can be transported into the cell and influence the intracellular nucleotide pool, primarily by serving as a precursor for ATP synthesis.[1][2] This can be protective in low-energy states but cytotoxic under normal metabolic conditions.[1][2]
This guide will help you dissect these complexities and optimize your this compound-based cell viability assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: High Variability or Poor Reproducibility in Cell Viability Results
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your plate is a common source of variability.[5]
-
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can alter the effective concentration of this compound.[6]
-
This compound Degradation: this compound can be metabolized by this compound deaminase present in the cell culture medium or secreted by cells.[7] Some types of serum, like calf or human serum, contain this compound deaminase, which can degrade the this compound in your experiment.[8]
-
Compound Instability: Improper storage or repeated freeze-thaw cycles of your this compound stock solution can lead to degradation.[9]
Solutions:
-
Ensure Homogeneous Cell Suspension: Before plating, ensure your cells are in a single-cell suspension. Gently pipette the cell suspension up and down several times before aliquoting into wells.
-
Mitigate Edge Effects: To minimize evaporation, avoid using the outer wells of your plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[6]
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment.[9][10]
-
Consider Serum-Free Media: During the this compound treatment period, consider using a serum-free or low-serum medium to reduce the activity of this compound deaminase.[11] If serum is required, use a serum known to have low this compound deaminase activity, such as horse serum.[8]
-
Proper Stock Solution Handling: Prepare aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. Store them at -20°C or -80°C.[9]
Problem 2: No Observable Effect of this compound on Cell Viability
Potential Causes:
-
Sub-optimal this compound Concentration Range: The chosen concentration range may be too low to elicit a response in your specific cell line.
-
Low or Absent this compound Receptor Expression: The cell line you are using may not express the this compound receptors that mediate the expected effect.[12]
-
Rapid this compound Metabolism: The cells may be rapidly metabolizing the this compound, preventing it from reaching a high enough concentration to have an effect.[7]
-
Incorrect Assay Choice: The chosen cell viability assay may not be sensitive enough to detect the changes induced by this compound.
Solutions:
-
Perform a Broad Dose-Response Study: Test a wide range of this compound concentrations, from nanomolar to millimolar, to identify the optimal range for your cell line.
-
Characterize this compound Receptor Expression: Before starting your experiments, verify the expression of this compound receptors (A1, A2A, A2B, and A3) in your cell line using techniques like RT-PCR or Western blotting.[3][12]
-
Consider this compound Deaminase Inhibitors: If rapid metabolism is suspected, you can include an this compound deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), in your experimental setup.[13]
-
Choose a Sensitive Viability Assay: ATP-based assays, which measure cellular ATP levels, are often more sensitive than metabolic assays like MTT for detecting changes in cell viability.[10]
Problem 3: Unexpected or Contradictory Results (e.g., Cytotoxicity at Low Concentrations)
Potential Causes:
-
Cellular Stress: High cell density or nutrient-depleted medium can alter the cellular response to this compound.
-
Contaminated Reagents: Contamination of your cell culture medium or this compound stock solution can lead to unexpected cytotoxicity.[5]
-
Off-Target Effects of this compound Analogs: If you are using this compound analogs, they may have off-target effects that contribute to the observed phenotype.[14]
-
Interference with the Viability Assay: High concentrations of this compound or its metabolites may directly interfere with the chemistry of certain viability assays, such as the MTT assay.
Solutions:
-
Maintain Consistent Culture Conditions: Use cells at a consistent, sub-confluent density and ensure your culture medium is fresh.[7]
-
Use High-Purity Reagents: Ensure all your reagents, including the this compound, are of high purity and sterile-filtered.[5]
-
Include Appropriate Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, typically DMSO) to account for any solvent-induced effects.[5]
-
Validate Your Assay: To check for interference, run a control with this compound in cell-free medium to see if it directly reacts with your assay reagents.[15]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly cell-type dependent. A good starting point is a broad range from 10 nM to 5 mM. For many cancer cell lines, effects on proliferation are often observed in the low micromolar range (1-100 µM).[7] Cytotoxic effects are typically seen at higher concentrations, from 100 µM up to the millimolar range.[1][16] For example, one study found that 50 µM this compound promoted proliferation and migration in A549 and A375 cancer cell lines, while concentrations above 200 µM were inhibitory.[17][18][19]
Q2: How does the expression of this compound receptors influence the experimental outcome?
A2: The specific subtype of this compound receptor expressed by a cell line is a critical determinant of its response. For instance, A1 and A3 receptor activation is often associated with anti-proliferative and pro-apoptotic effects, while A2A and A2B receptor activation can promote cell proliferation and survival.[3] Therefore, knowing the receptor expression profile of your cells is crucial for interpreting your results.
Q3: Can I use serum in my cell culture medium when treating with this compound?
A3: It is generally recommended to use serum-free or low-serum medium during this compound treatment, as some sera (e.g., fetal bovine serum) contain this compound deaminase, which will degrade the this compound in your experiment.[8] If serum is necessary for cell health, consider using a serum with low this compound deaminase activity or adding an this compound deaminase inhibitor to your culture medium.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary from a few hours to several days, depending on the cell line and the endpoint being measured. For proliferation assays, incubation times of 24 to 72 hours are common.[5] For signaling pathway studies, shorter incubation times (minutes to hours) may be more appropriate.[12] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q5: Which cell viability assay is best for use with this compound?
A5: While MTT and MTS assays are commonly used, they measure metabolic activity, which can sometimes be confounded by this compound's effects on cellular metabolism.[20] ATP-based luminescence assays (e.g., CellTiter-Glo®) are often a more direct and sensitive measure of cell viability as they quantify the amount of ATP, which rapidly depletes in non-viable cells.[10][15]
Data and Protocols
Table 1: Exemplary this compound Concentrations and Their Effects on Different Cell Lines
| Cell Line | Cell Type | This compound Concentration | Observed Effect | Reference |
| A549, A375 | Lung Carcinoma, Melanoma | 50 µM | Promoted proliferation and migration | [17][18][19] |
| A549, A375 | Lung Carcinoma, Melanoma | >200 µM | Inhibited proliferation | [17][18][19] |
| Colorectal Carcinoma Lines | Colon Cancer | 10-100 µM | Stimulated DNA synthesis and proliferation | [7] |
| HEY, A2780, A2780CisR | Ovarian Cancer | 700-900 µM (IC50) | Cytotoxicity | [16] |
| Murine Macrophage (Ana-1) | Macrophage | 2-8 mM | Induced cell death | [1] |
| Primary Lymphocytes | Lymphocytes | 2-4 mM | Induced cell death | [1] |
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration range of this compound for your cell line of interest using a colorimetric cell viability assay like MTS.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Serum-free or low-serum culture medium
-
96-well clear-bottom plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in serum-free or low-serum medium. A good starting range is from 10 nM to 5 mM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS but no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.
-
Diagrams
Caption: this compound signaling pathways and intracellular effects.
Caption: Experimental workflow for this compound concentration optimization.
References
- Li, S., et al. (2013). Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of this compound. PLOS ONE, 8(10), e76731. [Link]
- Vassiliou, S., et al. (1998). Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of this compound and potassium on cellular survival. PubMed, 100(1), 89-98. [Link]
- Zhang, Y., et al. (2025). This compound Concentration Determination for in Vitro Tumor Microenvironment Simulation. Journal of Immunology Research, 2025, 1-11. [Link]
- Panjehpour, M., et al. (2010). This compound Receptor Expression in Two Different Human Cancer Cell Lines at Molecular Level. Iranian Journal of Cancer Prevention, 3(3), 111-116. [Link]
- Li, S., et al. (2013). Intracellular ATP Concentration Contributes to the Cytotoxic and Cytoprotective Effects of this compound. PLOS ONE, 8(10), e76731. [Link]
- MacDonald, J. L., et al. (2003). This compound stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and this compound metabolism. Biochemical Pharmacology, 66(10), 1949-1959. [Link]
- Gessi, S., et al. (2011). This compound receptor genes expression in human liver cell lines. RT-PCR...
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Sato, A., et al. (2021). This compound leakage from perforin-burst extracellular vesicles inhibits perforin secretion by cytotoxic T-lymphocytes.
- Oliveira, J. G., et al. (2014). This compound uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells. Molecular Biology of the Cell, 25(16), 2462-2475. [Link]
- Abbracchio, M. P., & Williams, M. (2001). Mechanisms of this compound-induced cytotoxicity and their clinical and physiological implications. Pharmacology & Therapeutics, 92(2-3), 119-127. [Link]
- Zhang, Y., et al. (2025). This compound Concentration Determination for in Vitro Tumor Microenvironment Simulation. Journal of Immunology Research, 2025, 1-11. [Link]
- Volpini, R., et al. (2003). Regulation of this compound concentration and cytoprotective effects of novel reversible this compound deaminase inhibitors. Journal of Medicinal Chemistry, 46(24), 5198-5208. [Link]
- BPS Bioscience. (n.d.). This compound A2A Receptor Functional HEK293 Cell Line. BPS Bioscience. [Link]
- Fredholm, B. B., et al. (2001). This compound Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 2(1), 1-21. [Link]
- Stoddart, L. A., et al. (2018). Label-free detection of transporter activity via GPCR signalling in living cells: A case for SLC29A1, the equilibrative nucleoside transporter 1.
- Chen, Y. C., et al. (2011). Fermented Antrodia cinnamomea Extract Protects Rat PC12 Cells from Serum Deprivation-Induced Apoptosis: The Role of the MAPK Family.
- Green, H., & Chan, T. S. (1973). Lethality of this compound for cultured mammalian cells by interference with pyrimidine biosynthesis. Journal of Cell Science, 13(2), 465-474. [Link]
- Merighi, S., et al. (2024). Current Understanding of the Role of this compound Receptors in Cancer. International Journal of Molecular Sciences, 25(15), 8233. [Link]
- Almagambetova, E., & Hutchinson, D. (2013). Stability of Diluted this compound Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484-488. [Link]
- Cells Online. (n.d.). This compound A2A Receptor Cell Line. Cells Online. [Link]
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Technical Support Center: Validation of In-house Adenosine Deaminase (ADA) Assays
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the validation of in-house adenosine deaminase (ADA) assays. This guide is designed to provide you, our fellow scientists, with the in-depth technical and practical knowledge required to confidently validate your laboratory-developed ADA assays. As a self-validating system, a robustly validated assay is the cornerstone of reliable and reproducible results in both research and clinical settings.
The Core Principle of the ADA Assay
Before delving into validation, it is crucial to understand the reaction you are measuring. Most colorimetric in-house ADA assays are based on the foundational work of Giusti and Galanti.[1] The principle is a multi-step enzymatic cascade:
-
ADA Action: this compound deaminase (ADA) in the sample catalyzes the deamination of this compound into inosine and ammonia.[1][2][3]
-
Coupled Reactions: In many modern assays, this initial reaction is coupled to others. For instance, inosine can be converted to hypoxanthine, which is then oxidized to uric acid and hydrogen peroxide (H₂O₂).[2][3][4][5]
-
Detection: The generated hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored compound (often a quinone dye), which can be measured spectrophotometrically.[2][3][4][5] The rate of color formation is directly proportional to the ADA activity in the sample.
Part 1: Key Parameters for Assay Validation
A comprehensive validation process establishes the performance characteristics of your assay, ensuring it is fit for its intended purpose.[6][7] This involves a series of experiments to define its accuracy, precision, sensitivity, and reportable range. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is highly recommended for ensuring regulatory compliance and data integrity.[8][9]
| Validation Parameter | Definition | Key Acceptance Criteria (Example) |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions.[6] | Intra-assay (Repeatability): CV < 10%Inter-assay (Reproducibility): CV < 15%[1] |
| Accuracy (Bias) | The closeness of the mean of a set of measurements to the true value.[6] | Bias < 5-10% compared to a reference method or certified reference material. |
| Linearity & Reportable Range | The ability to provide results that are directly proportional to the concentration of the analyte in the sample.[10] The range of values that can be reported without dilution.[10] | R² > 0.99 for a linear regression of expected vs. observed values. The range is defined by the lowest and highest concentrations that meet accuracy and precision criteria.[10] |
| Limit of Blank (LoB) | The highest apparent analyte concentration expected when replicates of a blank sample are tested.[11] | LoB = Mean of Blanks + 1.645 * (SD of Blanks)[11] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the LoB.[11][12][13] | LOD = LoB + 1.645 * (SD of a Low-Concentration Sample)[11] |
| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[11][12][13] | Often defined as the lowest concentration with a CV < 20%.[11][12] |
| Specificity & Interference | The ability of the assay to measure only the target analyte. Interference studies assess the impact of other substances in the sample matrix.[8][14] | No significant impact on results from common interferents like hemoglobin, bilirubin, or triglycerides at clinically relevant concentrations.[5] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments. The underlying logic is to systematically investigate potential causes, from reagents to instrument to the sample itself.
Issue 1: High Background Signal or High Absorbance in Blank Wells
Q: My reagent blank wells, which contain no sample, are showing high absorbance values. What could be the cause?
A: This is a common issue that typically points to reagent contamination or instability.
-
Causality: The final colorimetric reaction produces a signal. If this reaction occurs spontaneously without the enzyme from your sample, it indicates that one of the components is either contaminated or has degraded. For instance, the chromogenic substrate may be oxidizing prematurely. Some reagents are also light-sensitive.[5]
-
Troubleshooting Steps:
-
Check Reagent Preparation: Prepare fresh reagents, paying close attention to the quality of the water and ensuring all glassware is scrupulously clean.
-
Evaluate Reagent Integrity: Test each reagent component individually if possible. For example, mix the chromogen and peroxidase without hydrogen peroxide to see if color develops.
-
Storage Conditions: Confirm that all reagents have been stored at the recommended temperatures and protected from light as required.[5] Reagent 1 (enzyme solution) is often light-sensitive.[5]
-
Water Quality: Use high-purity, nuclease-free water for all reagent preparations and dilutions.
-
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV%)
Q: My replicate measurements for the same sample show wide variation, leading to a high CV%. How can I improve my precision?
A: High CV% is a critical problem that undermines the reliability of your data. The cause can be multifactorial, ranging from pipetting error to instrument instability.
-
Causality: Reproducibility depends on minimizing variability at every step of the assay. Inconsistent pipetting, temperature fluctuations during incubation, or an unstable spectrophotometer can all introduce random error.
-
Troubleshooting Steps:
-
Pipetting Technique: This is the most frequent culprit. Ensure your pipettes are calibrated. Use reverse pipetting for viscous fluids and pre-wet the pipette tip. Ensure consistent timing and technique for all additions.
-
Temperature Control: The ADA reaction is enzymatic and thus temperature-sensitive.[1] Use a calibrated water bath or incubator and allow all reagents and plates to equilibrate to the reaction temperature (e.g., 37°C) before starting.[15]
-
Mixing: Ensure thorough but gentle mixing after adding each reagent, especially the sample. Avoid introducing bubbles. Tapping the plate gently can ensure a uniform color change.[14]
-
Instrument Performance: Verify the performance of your plate reader. Check for lamp instability or detector issues. Ensure the correct wavelength is being used (e.g., 546 nm or 550 nm).[2][16]
-
Evaporation: During long incubations, evaporation from the outer wells of a 96-well plate can concentrate reactants and lead to artificially high readings. Use plate sealers to minimize this effect.[14]
-
Troubleshooting Workflow for Poor Reproducibility
Caption: A decision tree for troubleshooting high CV%.
Issue 3: Non-Linear Standard Curve or Poor Linearity
Q: My results are not linear at higher concentrations, with the curve flattening out. Why is this happening?
A: This phenomenon, known as the "hook effect" in some immunoassays, indicates that the assay response is no longer proportional to the analyte concentration at the upper end of the range.[17]
-
Causality: In enzymatic assays, this typically occurs due to substrate depletion or enzyme saturation. At very high ADA concentrations, the this compound substrate is consumed so rapidly that its availability becomes the rate-limiting step, not the ADA activity. Alternatively, the spectrophotometer's detector can become saturated at very high absorbance values.
-
Troubleshooting Steps:
-
Dilute High-Concentration Samples: The most straightforward solution is to dilute samples that are expected to have high activity.[2][3] The validation of your reportable range will define the upper limit. Any sample exceeding this must be diluted with an appropriate diluent (e.g., 0.9% saline) and re-assayed.[2][3][5] Remember to multiply the final result by the dilution factor.
-
Check Substrate Concentration: Ensure the substrate concentration in your working reagent is not limiting. While less common with optimized commercial reagents, it's a key variable in in-house assays.
-
Review Kinetic Parameters: If you are running a kinetic assay, ensure you are measuring the initial reaction velocity (V₀), where the rate is linear. If the measurement time is too long, you may be seeing the reaction slow down due to substrate depletion.
-
Verify Instrument's Linear Range: Check the manufacturer's specifications for your spectrophotometer to ensure the absorbance values of your highest points are within its linear range.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best samples to use for validation?
A1: You should use matrix-matched samples. For example, if the assay is intended for pleural fluid, use pooled pleural fluid samples for your precision and accuracy studies.[1] Spiking known concentrations of purified ADA into this matrix is essential for linearity and recovery experiments. For routine quality control, commercially available control sera with normal and pathological levels are recommended.[3]
Q2: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A2: These are determined experimentally.
-
For LOD: You must first determine the Limit of Blank (LoB) by running at least 20 blank replicates (matrix with no analyte).[11] Then, run at least 20 replicates of a very low concentration sample. The LOD is calculated based on the standard deviations of these measurements.[11] It represents the lowest concentration you can confidently say is not zero.[12][13]
-
For LOQ: This is the lowest concentration that meets your predefined goals for accuracy and precision (e.g., CV < 20%).[11][12] You will need to test several low-level samples and determine the concentration at which your assay performance becomes acceptable for quantitative reporting.[11]
Q3: What are common interfering substances for ADA assays?
A3: Potential interferents depend on the sample type and assay chemistry.
-
Endogenous Substances: Hemolysis can be an issue as red blood cells contain ADA. High levels of bilirubin and triglycerides (lipemia) can also cause spectral interference.[5] It's crucial to test for interference by spiking these substances into your samples.[8]
-
Exogenous Substances: If testing patient samples, consider the effect of drugs.
-
Sample-Specific Molecules: Tissue lysates may contain endogenous inosine, xanthine, or hypoxanthine, which can generate a background signal.[15][18] These can be removed using a molecular weight cutoff spin column (e.g., 10 kDa).[15]
Q4: How should I handle sample collection and storage?
A4: Proper sample handling is critical for accurate results.
-
Collection: For body fluids like pleural or cerebrospinal fluid, follow aseptic collection procedures.[5] For blood, serum or heparinized plasma can be used.[3][5] Avoid repeated freeze-thaw cycles.[14]
-
Storage: ADA in serum and plasma is generally stable for about a week when stored at 2-8°C.[5] For long-term storage, aliquoting and freezing at -80°C is recommended.[14][16]
Part 4: Step-by-Step Validation Protocols
Protocol 1: Precision (Repeatability and Reproducibility)
-
Prepare Materials: Select two pools of matrix-matched samples: one with low-to-normal ADA activity (Low QC) and one with high activity (High QC).
-
Intra-Assay Precision (Repeatability):
-
On a single 96-well plate, analyze 20 replicates of the Low QC and 20 replicates of the High QC in one continuous run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each set of 20 replicates.
-
Acceptance Criterion: The CV% should be within your predefined limit (e.g., <10%).
-
-
Inter-Assay Precision (Reproducibility):
-
Analyze duplicates of the Low QC and High QC across 10 different runs on 10 different days.
-
Calculate the mean, SD, and CV% of the 20 results (10 runs x 2 replicates) for each QC level.
-
Acceptance Criterion: The CV% should be within your predefined limit (e.g., <15%).[1]
-
Overall Validation Workflow
Caption: A flowchart of the complete assay validation process.
Protocol 2: Linearity and Reportable Range
-
Prepare Samples: Create a dilution series using a high-concentration sample. Start with a sample known to be above the expected upper limit of linearity.[19] Perform at least 5 serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using an appropriate matrix as the diluent.[10]
-
Assay Performance: Analyze each dilution in triplicate.
-
Data Analysis:
-
Calculate the mean observed concentration for each dilution.
-
Plot the mean observed concentration (Y-axis) against the expected theoretical concentration (X-axis).
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.
-
Visually inspect the plot to identify the points where the data deviates from linearity. The reportable range is the span from the LOQ to the highest concentration that remains linear and meets accuracy criteria.[10]
-
-
References
- Analytical validation of an in‐house method for this compound deaminase determination. (n.d.). National Institutes of Health (NIH).
- ADA Validation Guide for ADVIA 2400. (n.d.). Scribd.
- ADA- this compound deaminase. (2023, February 1). Agappe.
- This compound Deaminase (ADA). (n.d.). Labcare diagnostics.
- Human this compound Deaminase (ADA) ELISA. (n.d.). Kamiya Biomedical Company.
- This compound Deaminase (ADA). (n.d.). Precision biomed Medical Diagnostic Kits.
- This compound Deaminase(ADA). (n.d.). Labcare diagnostics.
- Anti-drug Antibody Validation Testing and Reporting Harmonization. (2021, December 1). National Institutes of Health (NIH).
- This compound DEAMINASE. (2020, September). Enzopak.
- Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. (2025, January 25). CLSI.
- Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM.
- Technical Manual this compound Deaminase (ADA) Activity Assay Kit. (n.d.). Assay Genie.
- Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). National Institutes of Health (NIH).
- Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). (2017, April 29). National Institutes of Health (NIH).
- How to calculate the LOB, LOD and LOQ of an enzyme assay. (2015, December 18). Biology Stack Exchange.
- Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. (n.d.). National Institutes of Health (NIH).
- What is ADA test and its Uses, Test Results, and Normal Range? (n.d.). Yashoda Hospital.
- Guidelines on Clinical Method Validation & Verfication. (2019, February 18). CLSI.
- Development and Validation of an ADA-Tolerant Assay for Quantification of an Exatecan-Based ADC in Monkey Plasma. (2024, January 24). MDPI.
- CLSI Standards | Essential Laboratory Guidelines & Best Practices. (n.d.). CLSI.
- The Linearity or Reportable Range Experiment. (n.d.). Westgard QC.
- Verification of linearity experiment in clinical laboratory | How to verify linearity of test method. (2021, August 8). YouTube.
- Nucleic Acid Testing Validation and Verification. (2020, June 16). CLSI.
- CLSI Publishes New Guideline H62—Validation of Assays Performed by Flow Cytometry. (2021, November 8). CLSI.
Sources
- 1. Analytical validation of an in‐house method for this compound deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcarediagnostics.com [labcarediagnostics.com]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. ADA- this compound deaminase - Learn In Detail [agappe.com]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. tdxedge.com [tdxedge.com]
- 7. Nucleic Acid Testing Validation and Verification | CLSI [clsi.org]
- 8. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 9. CLSI Standards | Essential Laboratory Guidelines & Best Practices [clsi.org]
- 10. westgard.com [westgard.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. betalifesci.com [betalifesci.com]
- 13. Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. abcam.cn [abcam.cn]
- 16. assaygenie.com [assaygenie.com]
- 17. Anti-drug Antibody Validation Testing and Reporting Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Enzymatic Degradation of Adenosine in Tissue Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and best practices for preventing the enzymatic degradation of adenosine in tissue samples. Accurate measurement of endogenous this compound is critical for research in neuroscience, cardiovascular disease, immunology, and oncology, but its short half-life poses a significant challenge. This resource is designed to help you navigate these complexities and ensure the integrity of your results.
Part 1: Understanding the Core Problem
Q1: What are the primary enzymes responsible for this compound degradation in tissue samples?
A1: The rapid degradation of this compound is primarily mediated by two key enzymes that regulate its concentration both inside and outside the cell.[1]
-
This compound Deaminase (ADA): This enzyme is a major player in purine metabolism and is found in virtually all tissues, both intracellularly and on the cell surface as ecto-ADA.[2][3] It irreversibly converts this compound into inosine, effectively terminating this compound signaling.[2]
-
This compound Kinase (ADK): As the primary route of this compound metabolism under normal physiological conditions, ADK is a highly conserved enzyme that phosphorylates this compound to form this compound monophosphate (AMP).[3][4][5] Because ADK has a much higher affinity for this compound than ADA, it is considered the main regulator of this compound levels in physiological conditions.[3]
The combined action of these enzymes means that this compound has an extremely short half-life, often less than one second in the bloodstream, making its accurate measurement technically demanding.[4]
Q2: Why is preventing this degradation so critical for my experiments?
A2: this compound is a potent signaling molecule that modulates a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[6] Its extracellular concentration is tightly regulated and changes rapidly in response to cellular stress, such as ischemia or hypoxia.[6][7]
Part 2: Visualizing the Challenge and Solution
To effectively counteract this compound degradation, it's essential to visualize both the metabolic pathways at play and the critical steps in a robust sample preparation workflow.
The this compound Metabolism Pathway
The following diagram illustrates the two main enzymatic pathways that rapidly clear this compound from the tissue environment. Your experimental goal is to block these pathways the instant the tissue sample is collected.
Caption: Critical workflow for preserving this compound in tissue samples.
Part 3: Core Prevention Strategies & Protocols
Q3: What is the most effective strategy to prevent this compound degradation upon sample collection?
A3: The most effective strategy is a multi-pronged approach that combines immediate enzymatic inactivation through rapid temperature reduction with the use of a potent enzyme inhibitor cocktail . Neither method is sufficient on its own.
-
Rapid Freezing: As soon as the tissue is excised, it must be "snap-frozen" in liquid nitrogen. [8][9]This halts enzymatic activity almost instantly. Do not delay this step; every second counts.
-
Inhibitor Cocktail: The sample must then be kept frozen until it is homogenized in a pre-chilled buffer containing a cocktail of inhibitors targeting both ADA and ADK.
Q4: What specific inhibitors should I use and at what concentrations?
A4: An effective inhibitor cocktail is crucial. You must inhibit both major degradation pathways.
| Target Enzyme | Recommended Inhibitor | Class | Typical Working Concentration | Key Considerations |
| This compound Deaminase (ADA) | Pentostatin (2'-deoxycoformycin) | Transition-state, irreversible inhibitor [2] | 1-10 µM | Extremely potent with a pM Ki value. [2][10]The most common choice for complete ADA inhibition. |
| EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) | Competitive, tight-binding inhibitor [2] | 10-50 µM | Also inhibits phosphodiesterase 2 (PDE2) at similar concentrations, which could be a confounding factor. [2][10] | |
| This compound Kinase (ADK) | ABT-702 | Potent and selective inhibitor [4] | 1-5 µM | Highly selective for ADK over other kinases. [4] |
| 5-Iodotubercidin | Potent inhibitor [5][11] | 0.5-2 µM | Also inhibits other kinases and nucleoside transporters, so check for off-target effects in your system. [5] |
Scientist's Note: For most applications, a combination of Pentostatin (10 µM) and ABT-702 (5 µM) provides a robust and specific blockade of the primary this compound clearance pathways.
Part 4: Step-by-Step Protocol for Tissue Processing
This protocol provides a validated methodology for harvesting and processing tissue to ensure maximal preservation of endogenous this compound.
Materials:
-
Liquid Nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer
-
Homogenization Buffer: Ice-cold 0.4 M Perchloric Acid (PCA)
-
Inhibitor Stock Solutions: 1000x stocks of Pentostatin and ABT-702 in DMSO or appropriate solvent.
-
Neutralization Solution: Ice-cold 2 M K2CO3
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Tissue Excision: Rapidly dissect the tissue of interest and immediately drop it into a container of liquid nitrogen. [8][9]Store at -80°C until ready for homogenization.
-
Prepare Inhibitor Cocktail: On the day of homogenization, prepare the ice-cold Homogenization Buffer (0.4 M PCA). Just before use, spike the buffer with your inhibitors to their final working concentration (e.g., 10 µM Pentostatin and 5 µM ABT-702). The acidic PCA will denature most proteins, providing a first line of defense against enzymatic activity. [12]3. Homogenization:
-
Place the frozen tissue directly into the pre-chilled, inhibitor-spiked PCA buffer. A ratio of 100 mg tissue to 1 mL buffer is a good starting point. [13] * Homogenize the tissue thoroughly while keeping it on ice at all times. If using a bead beater, use pre-chilled tubes and beads. The goal is to create a uniform lysate as quickly as possible. [13]4. Deproteinization & Clarification:
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. [12][13]5. Neutralization & Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Neutralize the acidic supernatant by slowly adding ice-cold Neutralization Solution (e.g., 2 M K2CO3). Monitor the pH until it reaches 6.0-7.5. This will precipitate the perchlorate salts.
-
Centrifuge again at 16,000 x g for 5 minutes at 4°C to pellet the precipitated salts.
-
-
Final Sample Preparation:
-
Collect the final supernatant. This sample is now ready for analysis by HPLC or LC-MS/MS or can be stored at -80°C. [14]
-
Part 5: Troubleshooting Guide & FAQs
Q5: My measured this compound levels are still near the limit of detection. What could be going wrong?
A5: This is a common issue. Let's troubleshoot the most likely causes:
-
Delayed Freezing: Was the tissue frozen within seconds of excision? Any delay, even 15-30 seconds, can lead to significant this compound loss. Review your harvesting procedure to minimize the time between dissection and freezing.
-
Ineffective Homogenization: Was the tissue completely homogenized? Large, unlysed tissue fragments can harbor active enzymes. Ensure your homogenization is thorough and performed strictly on ice.
-
Inhibitor Potency: Are your inhibitor stocks fresh? Have they been stored correctly? Degraded inhibitors will not be effective. Prepare fresh stocks if in doubt.
-
Insufficient Deproteinization: If residual enzymes remain in the supernatant, they can degrade this compound even after the initial homogenization. Ensure you are using the correct concentration of PCA and allowing adequate time for precipitation. [12]
Q6: Can I use a generic protease/phosphatase inhibitor cocktail instead?
A6: No. Standard protease and phosphatase inhibitor cocktails are not designed to block this compound deaminase or this compound kinase. You must use specific inhibitors targeting these enzymes to effectively preserve this compound.
Q7: My tissue is very small (e.g., biopsy sample). How should I adapt the protocol?
A7: For very small samples, the principle of immediate inactivation is even more critical.
-
Freeze the sample directly in a pre-weighed microcentrifuge tube suitable for homogenization.
-
Add a proportionally smaller volume of the inhibitor-spiked PCA buffer directly to the frozen sample before homogenization.
-
Using a bead-based homogenizer is often more efficient for small samples than a mortar and pestle.
Q8: How stable is this compound in the final PCA extract?
A8: this compound is very stable in the neutralized acidic extract when stored properly. [15]Studies have shown that this compound in neutralized extracts is stable for at least one month at -80°C and can withstand several freeze-thaw cycles without significant degradation. [1]However, it is always best practice to analyze samples as soon as possible. [1]
References
- Agarwal, R. P., Spector, T., & Parks, R. E., Jr. (1977). Tight-binding inhibitors IV. Inhibition of this compound deaminase by various inhibitors. Biochemical Pharmacology, 26(5), 359–367.
- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Therapeutic Perspectives of this compound Deaminase Inhibition in Cardiovascular Diseases. Current Medicinal Chemistry, 23(27), 3045–3066.
- Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences, 64(12), 1471–1483.
- Cui, H., He, J., & Li, W. (2020). This compound-Metabolizing Enzymes, this compound Kinase and this compound Deaminase, in Cancer. Cancers, 12(7), 1863.
- Resta, R., & Thompson, L. F. (1997). Insights into thymic purine metabolism and this compound deaminase deficiency revealed by transgenic mice overexpressing ecto-5'-nucleotidase (CD73).
- Zimmermann, H. (2000). Extracellular metabolism of ATP and other nucleotides. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 299–309.
- Latini, S., & Pedata, F. (2001). This compound in the central nervous system: a new physiological role in the control of synaptic plasticity. Progress in Neurobiology, 63(6), 639–674.
- Funahashi, H., Imai, T., & Mase, T. (2014). An efficient extraction method for quantitation of this compound triphosphate in mammalian tissues and cells. Methods in Molecular Biology, 1098, 21–32.
- Webster, D. R., Boston, G. D., & Paton, D. M. (1985). Measurement of this compound metabolites and metabolism in isolated tissue preparations. Journal of Pharmacological Methods, 13(4), 339–350.
- Jackson, E. K., & Raghvendra, K. D. (2018). Accurate measurement of endogenous this compound in human blood. PLoS ONE, 13(10), e0205707.
- Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2011). The A3 this compound receptor: an enigmatic player in cell biology. Pharmacology & Therapeutics, 130(2), 123–140.
- Olah, M. E., & Stiles, G. L. (1995). This compound receptor subtypes: characterization and therapeutic regulation. Annual Review of Pharmacology and Toxicology, 35, 581–606.
- Boison, D. (2013). This compound kinase: from molecular structure to therapeutic development. Pharmacological Reviews, 65(3), 906–969.
- Boison, D., & Chen, J. F. (2010). This compound kinase and this compound receptors as therapeutic targets in the central nervous system. Current Medicinal Chemistry, 17(29), 3329–3343.
- Li, B., Zhang, G., & Li, W. (2015). This compound deaminase and this compound kinase expression in human glioma and their correlation with glioma-associated epilepsy. Oncology Letters, 10(3), 1535–1540.
- Albasarah, Y. A., & Al-Ghamdi, M. S. (2012). Stability study of selected this compound nucleosides using LC and LC/MS analyses.
Sources
- 1. Accurate measurement of endogenous this compound in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Perspectives of this compound Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Metabolizing Enzymes, this compound Kinase and this compound Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Kinase | Kinases | Tocris Bioscience [tocris.com]
- 6. This compound as a metabolic regulator of tissue function: production of this compound by cytoplasmic 5'-nucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Strategies to Restore this compound Triphosphate (ATP) Level After More than 20 Hours of Cold Ischemia Time in Human Marginal Kidney Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and this compound levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Decreased Extracellular this compound Levels Lead to Loss of Hypoxia-Induced Neuroprotection after Repeated Episodes of Exposure to Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Adenosine Receptor Binding Assays
A Message from Your Senior Application Scientist
Welcome to the technical support hub for adenosine receptor binding assays. As researchers, we understand that generating reliable, reproducible data is paramount. A critical, yet often overlooked, parameter in achieving this is the incubation time. An improperly optimized incubation period can lead to inaccurate affinity estimates (Kd, Ki), misleading structure-activity relationships, and ultimately, wasted time and resources.
This guide is designed to provide you with both quick answers and in-depth troubleshooting strategies. We will delve into the core principles of receptor binding kinetics to explain why certain steps are necessary, empowering you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding incubation time.
Q1: Why is incubation time so critical in a binding assay?
Incubation time is critical because receptor-ligand binding is a dynamic process that must reach a state of equilibrium to yield accurate affinity data.[1][2][3] At equilibrium, the rate at which the radioligand binds to the receptor (the association rate) is equal to the rate at which it unbinds (the dissociation rate).[4][5] If you terminate the assay before equilibrium is reached, you will underestimate the total amount of specific binding, leading to an inaccurate calculation of affinity constants like Kd or Ki.[3]
Q2: How long should I incubate my this compound receptor binding assay?
There is no single answer, as the optimal time depends on several factors, including:
-
Receptor Subtype (A1, A2A, A2B, A3): Each subtype may have different kinetic properties.
-
Ligand Properties: The specific radioligand and any competing compounds have their own association (kon) and dissociation (koff) rates.[1][6]
-
Temperature: Lower temperatures slow down both association and dissociation, generally requiring longer incubation times to reach equilibrium.[7][8]
-
Concentration of Reactants: The concentrations of the radioligand and receptor protein influence the time required to reach steady state.[9]
As a starting point, many published protocols for this compound receptors suggest incubating for 60 to 120 minutes at room temperature (25°C).[10][11] However, this must be empirically determined for your specific assay system.
Q3: Can I incubate for too long?
Yes. While ensuring equilibrium is crucial, excessively long incubation times can introduce other problems:
-
Receptor Degradation: Receptors in membrane preparations can lose activity over time, especially at higher temperatures (e.g., 37°C).[12]
-
Radioligand Instability: Radioligands can degrade, reducing their effective concentration and binding competency.[13]
-
Increased Non-Specific Binding (NSB): Over time, the radioligand may bind to non-receptor components in your assay, such as the filter plates or lipids in the membrane prep, which can obscure the specific signal.[14]
The goal is to find an incubation window where equilibrium is reached and maintained before significant degradation of the assay components occurs.[9]
Q4: Does the optimal incubation time change between saturation and competition assays?
Yes, potentially. In a saturation assay, you are measuring the binding of various concentrations of a single radioligand. In a competition assay, you introduce an unlabeled competitor that has its own binding kinetics. The time to reach a three-way equilibrium between the receptor, radioligand, and competitor might be different. However, the time determined to be sufficient for the lowest concentration of radioligand to reach equilibrium in an association assay is generally considered adequate for both experiment types.[9]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured guidance for troubleshooting common issues and detailed protocols for empirically determining your optimal incubation time.
Troubleshooting Common Incubation-Related Problems
Problem 1: Low Specific Binding or Poor Signal-to-Noise Ratio
-
Probable Cause A: Incubation Time is Too Short. The binding reaction has not reached equilibrium, especially for lower concentrations of your radioligand which take longer to reach a steady state.[9]
-
Solution: You must perform a kinetic association experiment (see Protocol 1 below) to determine the time required to reach a stable binding plateau. A good rule of thumb is to incubate for a period five times the half-life of the binding reaction.[1]
-
-
Probable Cause B: Incubation Time is Too Long. The receptor is degrading, or the radioligand is losing activity over the extended period.
-
Solution: Run a time-course experiment where you extend the incubation for several hours. If you observe the specific binding signal decreasing after an initial plateau, it indicates instability.[9] In this case, choose the earliest time point that is clearly on the stable plateau. Consider lowering the incubation temperature to improve receptor stability, but remember you will need to re-validate the time to equilibrium at the new temperature.[7][12]
-
Problem 2: High Non-Specific Binding (NSB)
-
Probable Cause: Incubation Time is Excessively Long. While not always the primary cause, extended incubation can increase the chances of the radioligand sticking to assay components.[14]
-
Solution: First, ensure you have optimized other factors known to cause high NSB (e.g., reduce membrane protein concentration, use appropriate blocking agents like BSA, ensure adequate washing).[14] If NSB remains high, a shorter incubation time (that still allows for equilibrium) might be beneficial.[14]
-
Problem 3: Inconsistent Kd or Ki Values Between Experiments
-
Probable Cause: Equilibrium Was Not Consistently Reached. Minor variations in timing or temperature on different days can lead to significant variability if your standard incubation time is on the steep part of the association curve rather than the plateau.
-
Solution: Re-evaluate your time to equilibrium using Protocol 1. Choose an incubation time that is well into the stable plateau, providing a buffer against minor experimental variations. Confirming that a longer incubation time yields a similar Kd value provides confidence that your system has reached equilibrium.[3]
-
Data Presentation: Typical this compound Receptor Assay Parameters
The following table provides a summary of typical, literature-derived starting points for this compound receptor binding assays. Note: These are for guidance only and must be optimized for your specific system.
| Receptor Subtype | Common Radioligand | Typical Kd (nM) | Typical Incubation Time (min) | Typical Temperature (°C) | Reference |
| A1 | [³H]CCPA | ~0.2-0.4 | 60 - 120 | 25 | [15] |
| A1 | [³H]R-PIA | ~3.5 | 60 | 25 | [10] |
| A2A | [³H]CGS 21680 | ~17-58 | 60 | 25 | [10][15] |
| A2A | [³H]ZM241385 | ~0.60 | 120 | 5 or 25 | [7][15] |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 | 60 | 25 | [10][15] |
Experimental Protocols
This is the most critical experiment for optimizing your incubation time. It measures how long it takes for a specific radioligand concentration to reach a stable binding level.
Objective: To find the shortest time required to achieve a stable plateau of specific binding.
Methodology:
-
Prepare Reagents:
-
Membrane Preparation: Your this compound receptor-expressing membranes.
-
Radioligand: At a single, low concentration, typically at or below its estimated Kd.[9] Low concentrations are used because they are the slowest to reach equilibrium.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a standard, unlabeled this compound receptor ligand (e.g., NECA).[10][15]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[11]
-
-
Set Up Assay Tubes/Plate:
-
Prepare two sets of time-point tubes: one for "Total Binding" and one for "Non-Specific Binding" (NSB).
-
You will need a set for each time point you plan to measure (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180 minutes).
-
-
Initiate the Reaction:
-
At time t=0, add the membrane preparation to all tubes to start the binding reaction. All incubation should occur at your desired experimental temperature (e.g., 25°C).[16]
-
-
Terminate the Reaction at Each Time Point:
-
Quantify Binding:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Analyze Data:
-
Calculate Specific Binding for each time point: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (Y-axis) versus Time (X-axis).
-
Identify the time point at which the curve reaches a plateau (i.e., binding no longer increases). The optimal incubation time should be on this plateau.[9]
-
Visualization of Key Concepts
Caption: Workflow for determining the optimal incubation time.
Caption: Conceptual model of ligand association reaching equilibrium.
References
- BenchChem. (2025). Application Notes and Protocols for Functional Assays in this compound A1 Receptor Antagonist Screening.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of this compound A2A and A3 Receptors.
- Zier, N. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. [Link]
- Surmodics IVD.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
- BenchChem. (2025).
- Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
- Guo, D., et al. (2018). A Binding Kinetics Study of Human this compound A3 Receptor Agonists. Molecules. [Link]
- JoVE. (2020). The Equilibrium Binding Constant and Binding Strength. [Link]
- BenchChem. (2025). Troubleshooting Poor Binding Affinity in 2-Aminothis compound Assays.
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell. [Link]
- Reaction Biology. A2A Biochemical Binding Assay Service. [Link]
- Katritch, V., et al. (2010). Structure-Based Discovery of A2A this compound Receptor Ligands. Journal of Medicinal Chemistry. [Link]
- van der Wenden, E. M., et al. (2016). Functional efficacy of this compound A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology. [Link]
- JoVE. (2020). Video: The Equilibrium Binding Constant and Binding Strength. [Link]
- Wikipedia. Ligand binding assay. [Link]
- BenchChem. (2025). Troubleshooting Radioligand Binding Assay Inconsistencies.
- BenchChem. (2025). Application Notes: Radioligand Binding Assay for this compound A3 Receptor.
- Grimes, M., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. [Link]
- Eurofins Discovery. A2A Human this compound GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
- Reddit. (2024). Help with troubleshooting my radioligand competition binding assay. [Link]
- Innoprot. This compound A1 Receptor Assay. [Link]
- YouTube. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]
- Deflorian, F., et al. (2021). Deciphering the Agonist Binding Mechanism to the this compound A1 Receptor.
- Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
- Saleh, N., et al. (2017). Molecular Basis of Ligand Dissociation from the this compound A2A Receptor. Molecular Pharmacology. [Link]
- BenchChem. (2025). Application Notes and Protocols for this compound Receptor Binding Assay with 2-Aminothis compound.
- Jacobson, K. A., et al. (2017). Kinetic Aspects of the Interaction between Ligand and G Protein-Coupled Receptor: The Case of the this compound Receptors. Chemical Reviews. [Link]
- GraphPad.
- Deflorian, F., et al. (2021). Deciphering the Agonist Binding Mechanism to the this compound A1 Receptor.
- He, Z., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology. [Link]
- Rocafull, M., et al. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2025). In vitro receptor binding assays. [Link]
- Corciulo, C., et al. (2017). This compound A2A receptor ligand recognition and signaling is blocked by A2B receptors. Oncotarget. [Link]
- ResearchGate. (2025).
- Tosh, D. K., et al. (2012). Optimization of this compound 5′-Carboxamide Derivatives as this compound Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening. Journal of Medicinal Chemistry. [Link]
- Gesztelyi, R., et al. (2012). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]
- ResearchGate. (2017). Analysis of this compound A2A receptors by radioligand binding assay in SH-SY5Y cells. [Link]
- Jarmoskaite, I., et al. (2020).
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quality control measures for adenosine quantification assays
Welcome to the technical support center for adenosine quantification assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the accurate measurement of this compound. Recognizing the critical role of this compound as a signaling molecule in cardiovascular, nervous, and immune systems, this resource aims to ensure the integrity and reproducibility of your experimental data.
This guide is structured to address issues from foundational principles to method-specific challenges, providing not just procedural steps but the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues that frequently arise during this compound quantification.
Q1: My this compound stock solution appears unstable. What are the best practices for preparation and storage?
A1: Proper handling of this compound standards is fundamental for accurate quantification. This compound solutions, particularly at low concentrations, can be susceptible to degradation.
-
Solid Form: Store solid this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[1]
-
Stock Solutions: For stock solutions, dissolve this compound in a suitable solvent like DMSO or a buffered aqueous solution. For long-term storage (up to 6 months), it is advisable to prepare aliquots of the stock solution in DMSO and store them at -80°C to minimize freeze-thaw cycles.[1] For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Aqueous solutions of this compound at concentrations of 10 and 50 µg/mL in 0.9% sodium chloride or 5% dextrose have been shown to be stable for at least 14 days at both room temperature (20-25°C) and refrigerated conditions (2-8°C).[2][3][4]
-
pH Considerations: When preparing aqueous solutions, maintaining a neutral pH can help minimize acid or base-catalyzed hydrolysis.[5]
Q2: I am observing high variability between sample replicates. What are the likely causes?
A2: High variability is often rooted in inconsistent sample handling and preparation. Due to its rapid metabolism, this compound levels can change post-collection.
-
Rapid Metabolism: this compound can be rapidly metabolized by enzymes like this compound deaminase.[6] It is crucial to inhibit this enzymatic activity immediately upon sample collection. This is often achieved by using a "stop solution" containing enzyme inhibitors.[7]
-
Sample Collection: For blood samples, collect them in tubes pre-filled with a stop solution.[7] For cell culture supernatants, it's important to process them quickly as cells can release or consume this compound, and enzymes in the culture medium can degrade it.[8][9] Immediate snap-freezing in liquid nitrogen and storage at -80°C until analysis is recommended for supernatant samples.[10]
-
Inconsistent Extraction: Ensure your sample extraction protocol is consistent across all samples to minimize variability in recovery.
Q3: My standard curve has a poor correlation coefficient (R² < 0.99). How can I troubleshoot this?
A3: A poor standard curve is a critical issue that invalidates the quantification of your samples. Several factors can contribute to this problem.
-
Pipetting Errors: Inaccurate pipetting during the preparation of serial dilutions is a common cause.[11] Use calibrated pipettes and ensure proper technique.
-
Standard Degradation: Ensure your this compound stock solution is not degraded. Prepare fresh dilutions for each assay run.[12]
-
Assay Range: Your standard curve should bracket the expected concentration of this compound in your samples. If your sample concentrations are outside the linear range of your curve, the quantification will be inaccurate.[13][14]
-
Curve Fitting: Use an appropriate regression model for your data. While a linear regression is common, for some assays, a non-linear model like a four-parameter logistic fit may be more appropriate.[15]
Q4: What is a matrix effect, and how can I mitigate it?
A4: A matrix effect is the alteration of analyte response due to the presence of other components in the sample matrix (e.g., plasma, serum, cell culture media).[16] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification.[16]
-
Identification: To determine if you have a matrix effect, you can spike a known amount of this compound into a blank sample matrix and measure the recovery. A significant deviation from the expected value suggests a matrix effect.[17]
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects in LC-MS/MS analysis.[18][19] An SIL-IS, such as ¹³C₅-adenosine, behaves almost identically to the analyte during sample preparation and ionization, thus compensating for variations.[7][18]
-
Matrix-Matched Calibration: Prepare your standard curve in the same matrix as your samples (e.g., this compound-free plasma).[17][20]
-
Sample Dilution: Diluting your samples can reduce the concentration of interfering components.[17] However, ensure the diluted analyte concentration is still within the assay's detection range.
-
Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[21]
-
Part 2: Troubleshooting Guide for LC-MS/MS Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this compound quantification.[19] However, its complexity can lead to specific challenges.
Issue 1: Low Signal Intensity or Poor Sensitivity
Causality Analysis: Low signal intensity can stem from issues with sample preparation, chromatographic separation, or mass spectrometer settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS.
Step-by-Step Protocol:
-
Evaluate Internal Standard (IS) Signal: If you are using a stable isotope-labeled internal standard (SIL-IS), check its signal intensity.[18] If the IS signal is also low, it points to a problem with sample extraction, recovery, or injection. If the IS signal is normal, the issue is likely specific to the analyte.
-
Optimize Chromatography:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can reduce signal intensity. Adjust the mobile phase composition, gradient, or flow rate. A common mobile phase for this compound analysis is a mixture of ammonium formate and formic acid in water and methanol.[7]
-
Column Integrity: Ensure your analytical column is not clogged or degraded.[22]
-
-
Optimize Mass Spectrometer Settings:
Issue 2: Inconsistent Retention Time
Causality Analysis: Drifting retention times can be caused by problems with the HPLC system, column equilibration, or mobile phase preparation.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run. Inconsistent pH or composition of the mobile phase can cause retention time shifts.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pumps are delivering a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention time.[22]
Acceptance Criteria for QC Samples (LC-MS/MS)
| Parameter | Acceptance Criteria | Rationale |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) | Ensures the measured value is close to the true value.[23] |
| Precision (%CV) | ≤15% (≤20% for LLOQ) | Demonstrates the reproducibility of the assay.[13][23] |
| Recovery | Consistent, precise, and reproducible | While not needing to be 100%, it should be consistent across concentrations.[14][23] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified.[23] |
Table based on FDA guidelines for bioanalytical method validation.[24][25]
Part 3: Troubleshooting Guide for HPLC-UV Assays
HPLC with UV detection is a widely used method for quantifying this compound and its phosphates (ATP, ADP, AMP).[26][27]
Issue 1: Co-elution of Peaks / Poor Resolution
Causality Analysis: Lack of separation between this compound and other endogenous compounds can lead to inaccurate quantification. This is often a chromatographic issue.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the pH and ionic strength of the mobile phase. For separating this compound phosphates, a phosphate buffer is commonly used.[27]
-
Gradient Elution: If using isocratic elution, switching to a gradient program can improve the separation of compounds with different polarities.
-
Column Selection: Ensure you are using an appropriate column. A C18 column is commonly used for reversed-phase separation of this compound.[22][27]
-
Wavelength Selection: Monitor the absorbance at the λmax for this compound (around 260 nm) to maximize signal and minimize interference from other compounds.[28]
Issue 2: High Background Signal
Causality Analysis: A high background signal can be due to contaminated reagents or a dirty flow cell in the detector.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in HPLC-UV.
Part 4: Troubleshooting Guide for Enzymatic/Fluorometric Assays
Enzymatic assays offer a high-throughput method for this compound quantification.[29][30] They typically involve a cascade of enzymatic reactions that produce a detectable signal (colorimetric or fluorometric).[31]
Issue 1: High Background in "No this compound" Controls
Causality Analysis: This indicates that a signal is being generated independently of the this compound in your standard or sample.
Troubleshooting Steps:
-
Endogenous this compound: In cell-based assays, cells can release their own this compound, contributing to the baseline signal.[8] Consider using a control well where you add this compound deaminase (ADA) to degrade any endogenous this compound. The difference in signal between wells with and without ADA treatment will represent the this compound-specific signal.[31]
-
Reagent Contamination: Ensure that your buffers and reagents are not contaminated with this compound or other interfering substances. Use fresh, high-quality reagents.[8]
-
Sample Matrix Interference: Components in the sample matrix (e.g., cell culture media) might interfere with the assay enzymes or the detection probe. Run a control with just the sample matrix to assess its contribution to the background. Some assay kits recommend avoiding media containing components like inosine or hypoxanthine.[31]
Issue 2: Low Signal or No Response to this compound
Causality Analysis: This suggests a problem with one of the components in the enzymatic reaction cascade.
Troubleshooting Steps:
-
Enzyme Activity: Ensure that the enzymes used in the kit (e.g., this compound deaminase, purine nucleoside phosphorylase, xanthine oxidase) have not lost their activity due to improper storage or handling.[31] Avoid multiple freeze-thaw cycles by aliquoting enzymes upon first use.[31]
-
Incorrect pH: The assay buffer must be at the optimal pH for the enzymes to function correctly. Typically, this is between pH 7 and 8.[31]
-
Presence of Inhibitors: Your sample may contain inhibitors of the assay enzymes. If suspected, you can test this by spiking a known amount of this compound into your sample and comparing the signal to the same amount spiked into the assay buffer.
Experimental Protocol: Differentiating Endogenous Background in Fluorometric Assays
This protocol is designed to measure this compound in a sample while accounting for background signal from the sample matrix.
-
Prepare Reagents: Prepare the Reaction Mix (containing all enzymes and the probe) and a Control Mix (identical to the Reaction Mix but without this compound deaminase ) as per the kit manufacturer's instructions.[31]
-
Plate Setup: For each sample, set up two wells.
-
Sample Well (+ADA): Add 50 µL of your sample.
-
Background Well (-ADA): Add 50 µL of your sample.
-
-
Add Mixes:
-
To the "Sample Well (+ADA)", add 50 µL of the Reaction Mix .
-
To the "Background Well (-ADA)", add 50 µL of the Control Mix .
-
-
Incubation: Incubate the plate according to the kit protocol (e.g., 15 minutes at room temperature, protected from light).[31]
-
Measurement: Read the fluorescence on a microplate reader.
-
Calculation:
References
- A Comparative Guide to Internal Standards for this compound Analysis. Benchchem.
- This compound quantific
- Technical Support Center: Cell-Based Assay Artifacts with this compound Deriv
- Larsen, S. W., et al. (2018). Accurate measurement of endogenous this compound in human blood. PLoS ONE, 13(10), e0205707. [Link]
- Wang, Z., et al. (2015). A rapid enzymatic assay for high-throughput screening of this compound-producing strains. Journal of Industrial Microbiology & Biotechnology, 42(8), 1145-1151. [Link]
- "this compound 2-amidine hydrochloride" storage and handling instructions. Benchchem.
- Validation of a Fast and Simple HPLC-UV Method for the Quantification of this compound Phosphates in Human Bronchial Epithelial Cells. (2021). Molecules. [Link]
- Rower, C., et al. (2016). A LC-MS/MS method for quantifying this compound, guanosine and inosine nucleotides in human cells.
- HILIC-MS/MS Analysis of this compound in P
- Development and validation of an LC-MS/MS method for the quantification of novel therapeutic TT-478, a selective this compound. (2021). Future Science. [Link]
- A liquid chromatography-tandem mass spectrometry based method for the quantification of this compound nucleotides and NAD precursors and products in various biological samples. (2023). Frontiers in Immunology. [Link]
- Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for this compound in Eye Drops.
- Gueddouri, D., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of this compound Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(20), 6324. [Link]
- Can anyone suggest a protocol for determining this compound levels in culture supernatants?.
- Development and Validation of this compound by RP-HPLC Method in Bulk drug and Pharmaceutical dosage forms.
- An In-depth Technical Guide to the Stability and Storage of this compound-d2. Benchchem.
- This compound Assay Kit. Cell Biolabs, Inc.
- This compound Kinase Assay | ADK Activity Assay Applic
- Ascertaining the activity and inhibition of this compound deaminase via fluorescence-based assays. (2020). Methods in Enzymology. [Link]
- Almagambetova, E., et al. (2013). Stability of Diluted this compound Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 48(6), 484-488. [Link]
- Kaltenbach, M., et al. (2011). Stability of diluted this compound solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy. [Link]
- This compound Solution Stability Study. Scribd.
- Accurate measurement of endogenous this compound in human blood.
- Quantification of Endogenous this compound in Biological Matrices using this compound-d9 by LC-MS/MS. Benchchem.
- This compound Deaminase/ADA Activity Assay Kit (Colorimetric). Novus Biologicals.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2011).
- HPLC analysis of the amount of this compound generated in culture...
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023).
- Measurement of the Endogenous this compound Concentration in Humans In Vivo: Methodological Considerations.
- Matrix effects. (2018). American Research Products Blog.
- What is Matrix Interference and How Does It Affect Testing?. Arbor Assays.
- This compound Concentration Determination for in Vitro Tumor Microenvironment Simulation. (2022). Journal of Visualized Experiments. [Link]
- Typical calibration curve prepared with [ 3 H]this compound and with...
- ELISA based assays to measure this compound deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. (2022). Frontiers in Immunology. [Link]
- This compound Deaminase Assay Kits. Biocompare.
- This compound Deaminase Activity Assay Kit. Sigma-Aldrich.
- ELISA troubleshooting tips – Poor standard curve. (2018). American Research Products Blog.
- FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
- Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
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Technical Support Center: Overcoming Limitations of Microdialysis for Adenosine Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing microdialysis for adenosine measurement. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome the inherent challenges of this powerful technique. My aim is to blend technical accuracy with practical, field-tested insights to ensure the integrity and reliability of your experimental data.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during this compound microdialysis experiments in a question-and-answer format. Each answer explains the underlying cause of the issue and provides a step-by-step protocol for resolution.
Issue 1: Low or No Detectable this compound in Dialysate
Question: I am not detecting any this compound, or the levels are consistently below the limit of quantification of my analytical system. What are the likely causes and how can I fix this?
Answer: This is a frequent and frustrating issue that can stem from several factors, ranging from probe performance to sample degradation. Let's break down the potential causes and solutions.
Causality behind the issue: Low or absent this compound signals are typically due to one or a combination of three primary factors: poor probe recovery, rapid enzymatic degradation of this compound in the extracellular space or within the sample, and insufficient analytical sensitivity.
Troubleshooting Protocol:
-
Verify and Optimize Probe Recovery:
-
Problem: The percentage of this compound that diffuses from the extracellular fluid into the dialysis probe (known as recovery) can be highly variable and is influenced by several factors.[1][2]
-
Solution: Perform In Vitro and In Vivo Calibration.
-
In Vitro Recovery Test: Before implantation, test each probe in a standard solution of known this compound concentration. This will confirm the probe's basic functionality.
-
In Vivo Calibration: Since in vitro recovery often overestimates in vivo performance due to tissue factors like tortuosity, it's crucial to perform in vivo calibration.[2] The "no-net-flux" or "zero-flow" methods are considered gold standards for this.[3][4]
-
-
-
Mitigate Enzymatic Degradation:
-
Problem: this compound is rapidly metabolized by enzymes like this compound deaminase and this compound kinase in the tissue and in biological samples.[5]
-
Solution: Use Enzyme Inhibitors and Proper Sample Handling.
-
Perfusate Composition: Include a cocktail of enzyme inhibitors in your perfusion fluid (artificial cerebrospinal fluid - aCSF). A common and effective combination is:
-
Deoxycoformycin: An this compound deaminase inhibitor.
-
5-Iodotubercidin: An this compound kinase inhibitor.
-
-
Sample Collection and Storage: Collect dialysates in tubes pre-loaded with an acid (e.g., perchloric acid or formic acid) to immediately quench enzymatic activity.[6] Samples should be kept on ice or a cooling rack during collection and then immediately frozen at -80°C until analysis.[7][8]
-
-
-
Enhance Analytical Sensitivity:
-
Problem: Basal extracellular this compound concentrations can be in the low nanomolar range, which may be below the detection limit of some analytical methods.[9][10]
-
Solution: Optimize Your Analytical Method.
-
High-Performance Liquid Chromatography (HPLC): Coupling microdialysis with HPLC is a common approach. For enhanced sensitivity with this compound, consider using:
-
Electrochemical Detection (ECD): Offers high sensitivity for electroactive compounds, though this compound itself is not directly electroactive without derivatization.
-
Mass Spectrometry (MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive and specific for this compound quantification.[6][11][12][13]
-
-
Microbore HPLC: Using microbore columns can improve sensitivity by reducing sample dilution.[1]
-
-
Issue 2: High Variability in Baseline this compound Levels
Question: I am observing significant variability in my baseline this compound concentrations, both within and between subjects. How can I stabilize my baseline?
Answer: Baseline stability is critical for accurately interpreting changes in this compound levels in response to a stimulus. Variability can be introduced by procedural, physiological, and analytical factors.
Causality behind the issue: The primary drivers of baseline instability are often related to the trauma of probe insertion, inconsistent perfusion flow rates, and physiological fluctuations in the subject.
Troubleshooting Protocol:
-
Standardize Surgical and Post-Operative Procedures:
-
Problem: The insertion of the microdialysis probe causes acute tissue injury, leading to a temporary surge in extracellular this compound and other neurotransmitters.[1][7][14]
-
Solution: Implement an Adequate Equilibration Period.
-
Allow for a sufficient stabilization period after probe insertion before collecting baseline samples. A minimum of 1-2 hours is often recommended, though longer periods may be necessary depending on the tissue and species.[1] This allows the tissue to recover from the initial trauma.
-
-
-
Ensure a Stable Perfusion Flow Rate:
-
Problem: The recovery of this compound is inversely proportional to the perfusion flow rate.[1][9][15] Fluctuations in the flow rate from the syringe pump will directly impact the concentration of this compound in the dialysate, leading to an unstable baseline.
-
Solution: Use a High-Precision Syringe Pump and Check for Leaks.
-
-
Control for Physiological Variables:
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound in microdialysis, and what factors influence it?
A1: There is no single "typical" recovery rate for this compound, as it is highly dependent on the specific experimental parameters. However, it is generally in the range of 10-30%. The key factors influencing recovery are:
-
Flow Rate: Slower flow rates result in higher recovery as there is more time for diffusion to occur.[1][9][15][17]
-
Probe Membrane: The length, diameter, and material of the dialysis membrane all affect the surface area available for diffusion.[1]
-
Temperature: Higher temperatures increase the rate of diffusion.
-
Tissue Tortuosity: The complexity of the extracellular space in the tissue can impede the diffusion of this compound to the probe membrane, leading to lower recovery in vivo compared to in vitro.[2]
| Parameter | Effect on this compound Recovery |
| ↓ Flow Rate | ↑ Recovery |
| ↑ Probe Membrane Length/Diameter | ↑ Recovery |
| ↑ Temperature | ↑ Recovery |
| ↑ Tissue Tortuosity | ↓ Recovery |
Q2: How do I properly calibrate my microdialysis probe for this compound?
A2: Proper calibration is essential for converting dialysate concentrations into accurate estimates of extracellular levels. While in vitro calibration is a good first step to check probe function, in vivo calibration is necessary for accurate quantification.[2] The most common in vivo calibration methods are:
-
No-Net-Flux (Quantitative Microdialysis): This method involves perfusing the probe with several different concentrations of this compound that bracket the expected extracellular concentration. By measuring the gain or loss of this compound from the perfusate, you can determine the concentration at which there is no net flux across the membrane, which represents the true extracellular concentration.[3][4]
-
Zero-Flow Method: In this approach, the perfusion is stopped for a period, allowing the concentration of this compound inside the probe to equilibrate with the extracellular fluid. While theoretically sound, this method can be technically challenging.
-
Slow-Flow Rate Method: By perfusing at a very slow rate (e.g., <0.1 µL/min), recovery can approach 100%. However, this results in very small sample volumes and may not be practical for all analytical techniques.[4]
Q3: What are the best analytical techniques for measuring this compound in microdialysate samples?
A3: The choice of analytical technique depends on the required sensitivity, selectivity, and available equipment. The most common methods are:
-
HPLC with UV Detection: This is a widely available method. This compound has a characteristic UV absorbance at approximately 254 nm.[18][19] However, its sensitivity may be insufficient for detecting basal this compound levels in some brain regions.
-
HPLC with Electrochemical Detection (ECD): While more sensitive than UV detection for some neurotransmitters, this compound itself is not easily oxidized. Derivatization may be required to make it electrochemically active.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound quantification due to its high sensitivity and specificity.[6][11][12][13] It can accurately measure low nanomolar concentrations and distinguish this compound from other similar compounds.
| Analytical Method | Advantages | Disadvantages |
| HPLC-UV | Widely available, relatively simple | Lower sensitivity, potential for interference |
| HPLC-ECD | High sensitivity for some analytes | This compound requires derivatization |
| LC-MS/MS | Very high sensitivity and specificity | Higher cost, more complex instrumentation |
Q4: Can the trauma from probe insertion affect my this compound measurements?
A4: Yes, absolutely. The insertion of the microdialysis probe causes an acute injury to the surrounding tissue.[1][14] This can lead to a significant, albeit transient, increase in extracellular this compound due to cell damage and release of intracellular contents.[7] This is why a sufficient equilibration period (typically 1-2 hours) after probe insertion is crucial to allow this compound levels to return to a stable, physiological baseline before beginning your experiment.[1]
Q5: Are there alternatives to microdialysis for real-time this compound monitoring?
A5: Yes, while microdialysis is a powerful technique, it has limitations in temporal resolution (typically minutes).[2] For researchers interested in faster, real-time monitoring of this compound dynamics, enzyme-linked microelectrode arrays are a promising alternative. These biosensors can measure this compound concentrations with high temporal (seconds) and spatial resolution.[20][21] However, they may have their own challenges related to selectivity and in vivo stability.
Visualizing Key Workflows
Experimental Workflow for this compound Microdialysis
Caption: A logical flowchart for troubleshooting low this compound signals.
References
- Schmiesing, J., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of this compound nucleotides and NAD precursors and products in various biological samples. PMC. [Link]
- Gunawardhana, S., & Lunte, S. M. (2018). Continuous Monitoring of this compound and its Metabolites using Microdialysis Coupled to Microchip Electrophoresis with Amperometric Detection.
- Dahlin, A. (n.d.). Overview of Brain Microdialysis. PMC. [Link]
- Atcheson, D. W., & Fink, G. (n.d.). Microdialysis update: optimizing the advantages. PMC. [Link]
- Kouvarela, A., et al. (2022).
- Gunawardhana, S., & Lunte, S. M. (2018). Continuous monitoring of this compound and its metabolites using microdialysis coupled to microchip electrophoresis with amperometri. KU ScholarWorks. [Link]
- Vaughn, L. K., et al. (n.d.). A LC-MS/MS method for quantifying this compound, guanosine and inosine nucleotides in human cells. PMC. [Link]
- Unknown Author. (n.d.).
- Kovács, Z., et al. (2021). Massive efflux of this compound triphosphate into the extracellular space immediately after experimental traumatic brain injury.
- van der Mierden, S., et al. (2018).
- Montemurro, T., et al. (2016). Optimizing microdialysis for deep brain stimulation.
- BASi Research Products. (n.d.).
- van der Mierden, S., et al. (2018).
- Smith, A. C., & Justice, J. B. Jr. (1994). In vivo calibration of microdialysis probes for exogenous compounds. PubMed. [Link]
- Tisdall, M., & Smith, M. (n.d.). Microdialysis. PMC. [Link]
- Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]
- Celebier, M., et al. (2021). Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for this compound in Eye Drops.
- Westerink, B. H. (n.d.). Overview of Microdialysis. PMC. [Link]
- van der Mierden, S., et al. (2018). Intracerebral microdialysis of this compound and AMP - a systematic review and meta-regression analysis of baseline concentrations.
- Porkka-Heiskanen, T., et al. (1997). Brain site-specificity of extracellular this compound concentration changes during sleep deprivation and spontaneous sleep: an in vivo microdialysis study. PubMed. [Link]
- M Dialysis. (2021).
- Hinzman, J. M., et al. (n.d.). Real-time monitoring of extracellular this compound using enzyme-linked microelectrode arrays. PMC. [Link]
- Miller, B. R., et al. (2024). Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies. Analytical Methods. [Link]
- Melani, A., et al. (2003). This compound extracellular levels in human brain gliomas: an intraoperative microdialysis study. PubMed. [Link]
- Sharma, R., et al. (2010).
- Timofeev, I., et al. (2011).
- Lopusnik, R., et al. (2020).
- Hinzman, J. M., et al. (2015). Real-time monitoring of extracellular this compound using enzyme-linked microelectrode arrays.
- van der Mierden, S. (2016). This compound concentrations in microdialysates. Utrecht University Research Portal. [Link]
- van der Mierden, S., et al. (2018). Intracerebral microdialysis of this compound and this compound monophosphate – a systematic review and meta-regression analysis of b. UU Research Portal. [Link]
- Christman, J. C., et al. (n.d.). Microdialysis Elevation of this compound in the Basal Forebrain Produces Vigilance Impairments in the Rat Psychomotor Vigilance Task. PMC. [Link]
- Munoz, A., et al. (n.d.). Extracellular this compound 5'-triphosphate concentrations changes in rat spinal cord associated with the activation of urinary bladder afferents. A microdialysis study. PubMed Central. [Link]
- Illes, P., & Verkhratsky, A. (2020). The enzymatic degradation of ATP to this compound by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain. PMC. [Link]
- Tang, J., et al. (n.d.). Current Approaches to Monitor Macromolecules Directly from the Cerebral Interstitial Fluid. PMC. [Link]
- Unknown Author. (n.d.). Microdialysis protocol. Source not available.
- van der Mierden, S., et al. (2018). Baseline this compound in dialysates from lowest to highest concentration.
- Gehrig, J., et al. (2021).
- Wang, C., et al. (2022). Real-Time Monitoring of this compound Triphosphate Fluctuation in Lysosome during Autophagy/Mitophagy. PMC. [Link]
- Barwial, P., et al. (2022).
- Kim, M., et al. (2019).
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Technical Support Center: Optimizing Buffer Conditions for Radioligand Binding to Adenosine Receptors
Welcome to the technical support center for optimizing your radioligand binding assays for adenosine receptors. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the scientific reasoning behind them. This resource will help you troubleshoot common issues and refine your experimental conditions to ensure the generation of high-quality, reproducible data.
Troubleshooting Guide
This section addresses specific problems you may encounter during your radioligand binding experiments. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.
High Non-Specific Binding
Question: I'm observing very high non-specific binding in my this compound receptor assay, making it difficult to determine the specific binding signal. What could be the cause and how can I reduce it?
Answer: High non-specific binding (NSB) is a common challenge in radioligand binding assays and can obscure your specific signal.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1][2] The primary causes often relate to the radioligand itself, the membrane preparation, or the assay conditions.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Radioligand Properties | Hydrophobic radioligands tend to exhibit higher non-specific binding to lipids, proteins, and the filter apparatus.[1][3] |
| Solution: 1. Lower Radioligand Concentration: Use a concentration at or below the Kd value.[1] 2. Verify Radiochemical Purity: Ensure the purity is >90% as impurities can contribute to NSB.[1][3] | |
| Membrane Protein Concentration | Too much membrane protein can increase the number of non-specific sites available for the radioligand to bind.[1] |
| Solution: 1. Titrate Membrane Protein: A typical range is 100-500 µg of membrane protein per well, but it's crucial to optimize this for your specific assay.[1] | |
| Assay Buffer Composition | The buffer composition can significantly influence non-specific interactions. |
| Solution: 1. Include Blocking Agents: Adding Bovine Serum Albumin (BSA) can help reduce non-specific binding.[1][3] 2. Optimize Salt Concentrations: Modifying salt concentrations can alter non-specific interactions.[1] | |
| Inadequate Washing | Insufficient washing can leave unbound radioligand trapped in the filter, contributing to high background. |
| Solution: 1. Increase Wash Volume & Repetitions: Use several volumes of ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex while effectively removing unbound ligand.[1][4] 2. Pre-treat Filters: Soaking glass fiber filters (e.g., GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.[4] | |
| Choice of Unlabeled Ligand | The ligand used to define non-specific binding should be structurally distinct from the radioligand but bind to the same receptor.[5] |
| Solution: 1. Use a High Concentration: A concentration of the unlabeled ligand at 100 times its Kd is a good starting point.[5][6] |
Workflow for Troubleshooting High Non-Specific Binding
Caption: A stepwise approach to diagnosing and resolving high non-specific binding.
Low or No Specific Binding
Question: My assay is showing very low or no specific binding. What are the likely reasons and how can I improve my signal?
Answer: A lack of specific binding can be frustrating and may stem from several factors, including issues with the receptor source, the radioligand, or the fundamental assay conditions.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Receptor Integrity/Concentration | The receptor in your membrane preparation may be degraded, in too low of a concentration, or inactive. |
| Solution: 1. Verify Receptor Expression: Confirm the presence and integrity of the receptor in your membrane prep using a validated method like Western Blot. 2. Use Fresh Preparations: Ensure proper storage of membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.[7] 3. Increase Membrane Concentration: If specific binding is low, cautiously increase the amount of membrane protein per well. | |
| Radioligand Issues | The radioligand may have degraded, or its concentration might be too low. |
| Solution: 1. Check Radioligand Age & Storage: Use radioligands within their recommended shelf-life and store them appropriately. Tritiated ligands are generally usable for 3-6 months, while ¹²⁵I-labeled ligands have a shorter lifespan of 1-2 months.[3] 2. Optimize Radioligand Concentration: While a concentration near the Kd is a good starting point for competition assays, for saturation experiments, you need to test a range of concentrations.[7] | |
| Suboptimal Incubation Conditions | The binding reaction may not have reached equilibrium. |
| Solution: 1. Determine Optimal Incubation Time & Temperature: Perform a time-course experiment to ensure the assay has reached equilibrium. Typical incubation times are 60-120 minutes at room temperature.[4] | |
| Incorrect Buffer Composition | Key components for receptor stability and ligand binding might be missing or at incorrect concentrations. |
| Solution: 1. Verify pH: Ensure the pH of your buffer is optimal, typically around 7.4 for this compound receptors.[4][7] 2. Include Divalent Cations: As discussed below, divalent cations can be crucial for agonist binding. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the preparation and components of buffers for this compound receptor binding assays.
Buffer Components and Preparation
Question: What is a standard starting buffer for an this compound receptor radioligand binding assay?
Answer: A widely used and effective starting buffer for this compound receptor binding assays is 50 mM Tris-HCl, pH 7.4.[4][7] This buffer often includes divalent cations, which can be critical for agonist binding.
Question: Why is this compound Deaminase (ADA) often included in the assay buffer?
Answer: this compound Deaminase (ADA) is an enzyme that catalyzes the breakdown of this compound to inosine.[8][9] Its inclusion is crucial in many this compound receptor binding assays for two main reasons:
-
Degradation of Endogenous this compound: Tissues and cell preparations can contain endogenous this compound, which would otherwise compete with your radioligand and test compounds, leading to an underestimation of their affinity.
-
Studying Low-Affinity Receptors: The A2B receptor, in particular, has a lower affinity for this compound. To accurately characterize its binding properties, it is essential to remove any endogenous this compound.[10]
It is important to note that ADA can also interact directly with this compound receptors, particularly the A1 subtype, and may play a role in facilitating signal transduction.[11][12]
Recommended Protocol for ADA Use:
-
Pre-incubate your membrane preparation with a sufficient concentration of ADA (e.g., 1-2 U/mL) for a set period (e.g., 30 minutes) at the assay temperature before adding the radioligand and other reagents.
The Role of Divalent Cations
Question: What is the role of divalent cations like Mg²⁺ and Ca²⁺ in this compound receptor binding, and what concentrations should I use?
Answer: Divalent cations play a significant modulatory role in agonist binding to this compound receptors, and their effects can be subtype-specific.
-
A1 Receptors: For A1 receptors, Mg²⁺ has been shown to decrease the Kd value (increase affinity) for agonist binding without changing the Bmax (total number of receptors). In contrast, Ca²⁺ and Mn²⁺ can increase the Bmax without altering the Kd.[13] A common concentration for MgCl₂ in A1 receptor assays is 5 mM.[7]
-
A2A Receptors: The binding of agonists to A2A receptors shows a strong dependence on divalent cations. Both Mg²⁺ and Ca²⁺ can cause a concentration-dependent increase in agonist binding.[14] A standard assay buffer for A2A receptors often contains 10 mM MgCl₂.[15]
Conversely, monovalent cations like Na⁺ can have a negative allosteric effect on agonist binding to A2A receptors.[14][16]
Summary of Divalent Cation Effects on Agonist Binding
| Cation | A1 Receptor Effect | A2A Receptor Effect | Typical Concentration |
| Mg²⁺ | Increases affinity (↓ Kd) | Increases binding | 5-10 mM |
| Ca²⁺ | Increases receptor number (↑ Bmax) | Increases binding | Varies |
| Mn²⁺ | Increases receptor number (↑ Bmax) | Biphasic effect | Varies |
Experimental Workflow for Buffer Optimization
Caption: A systematic workflow for optimizing buffer conditions for this compound receptor binding assays.
References
- G. G. Y. and F. P. (1994).
- K. J. and L. M. J. (1992).
- Ciruela, F., Saura, C., Canela, E. I., Mallol, J., Lluis, C., & Franco, R. (1996). This compound deaminase affects ligand-induced signalling by interacting with cell surface this compound receptors. FEBS Letters, 380(3), 219–223. [Link]
- GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
- Cell Biolabs, Inc. (n.d.). This compound Assay Kit. [Link]
- Innoprot. (n.d.). This compound A2A Receptor Assay. [Link]
- Bünemann, M., & Müller, C. E. (2019). Investigation of this compound A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 10, 133. [Link]
- Josan, J. S., et al. (2013). Fluorescent A2A and A3 this compound receptor antagonists as flow cytometry probes. Journal of Medicinal Chemistry, 56(11), 4547–4557. [Link]
- GraphPad. (n.d.).
- Katritch, V., et al. (2010). Structure-Based Discovery of A2A this compound Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805. [Link]
- Williams, M. (Ed.). (1990). This compound and this compound Receptors. Humana Press.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
- Tosh, D. K., et al. (2012). Optimization of this compound 5′-Carboxamide Derivatives as this compound Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening. Journal of Medicinal Chemistry, 55(9), 4297–4308. [Link]
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual.
- Chen, J. F., & Eltzschig, H. K. (2013). A2B this compound receptor signaling and regulation. WIREs Mechanisms of Disease, 5(2), 163–174. [Link]
- Ciruela, F., Saura, C., Canela, E. I., Mallol, J., Lluis, C., & Franco, R. (1996). This compound deaminase affects ligand-induced signalling by interacting with cell surface this compound receptors. FEBS Letters, 380(3), 219–223. [Link]
- Trezise, D. J., Bell, N. J., & Humphrey, P. P. A. (1994). Effects of divalent cations on the potency of ATP and related agonists in the rat isolated vagus nerve: implications for P2 purinoceptor classification. British Journal of Pharmacology, 113(3), 853–859. [Link]
- Trezise, D. J., Bell, N. J., & Humphrey, P. P. A. (1994). Effects of divalent cations on the potency of ATP and related agonists in the rat isolated vagus nerve: implications for P2 purinoceptor classification. British Journal of Pharmacology, 113(3), 853–859. [Link]
- Wikipedia. (n.d.). This compound deaminase. [Link]
- Massink, A., et al. (2015). Sodium ion binding pocket mutations and this compound A2A receptor function. Molecular Pharmacology, 87(2), 305–313. [Link]
- Carpenter, B., et al. (2016). Structure of the this compound A2A receptor bound to an engineered G protein.
- Wikipedia. (n.d.). This compound receptor. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Adenosine Receptor Antagonists In Vivo
For drug development professionals, researchers, and scientists, the journey from a promising molecular compound to a validated therapeutic agent is both complex and challenging. This guide provides an in-depth, experience-driven comparison for validating the in vivo efficacy of a novel adenosine receptor antagonist. We will move beyond rigid templates to offer a strategic framework, grounded in scientific integrity and supported by detailed experimental protocols.
The Rationale: Why Target this compound Receptors?
This compound is a ubiquitous nucleoside that fine-tunes physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] The expression patterns of these receptors vary, making them attractive targets for a multitude of pathologies, including neurodegenerative diseases, cancer, and inflammatory conditions.[1][3]
This guide will focus on the A2A receptor (A2AR), a key target in the treatment of Parkinson's disease (PD).[4][5] In the basal ganglia, A2A receptors are highly concentrated in the striatum where they form heterodimers with dopamine D2 receptors, creating a functional antagonism.[4] By blocking the A2A receptor, we can potentiate dopamine signaling, offering a non-dopaminergic strategy to improve motor control in PD patients.[4][6]
Our objective is to compare a hypothetical novel A2A receptor antagonist, "Compound X," against the established drug, Istradefylline (Nourianz®), which is an approved adjunctive treatment for "off" episodes in Parkinson's disease.[7][8]
The Central Mechanism: A2A Receptor Signaling
Understanding the underlying signaling pathway is critical to designing meaningful efficacy studies. The A2A receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by this compound, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. An antagonist, like Compound X or Istradefylline, blocks this cascade.
Caption: A2A Receptor Signaling Pathway and Point of Antagonist Intervention.
Strategic In Vivo Validation: A Step-by-Step Workflow
A robust in vivo validation plan is self-validating by design. It incorporates preliminary assessments, appropriate disease models, and quantifiable, relevant endpoints.
Caption: Workflow for In Vivo Efficacy Validation of a Novel Antagonist.
Comparative Efficacy Study: A Case Study in a Parkinson's Disease Model
To objectively compare Compound X with Istradefylline, we will use the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model, a gold standard for assessing anti-parkinsonian drug efficacy.[9][10] This model mimics the severe destruction of dopaminergic neurons seen in Parkinson's disease.[9]
Experimental Protocol: The 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the key steps for inducing the PD model and assessing the therapeutic efficacy of our test compounds.
Objective: To evaluate the ability of Compound X, compared to Istradefylline and vehicle control, to ameliorate motor deficits in 6-OHDA-lesioned rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
6-hydroxydopamine (Sigma-Aldrich)
-
Apomorphine (Sigma-Aldrich)
-
Compound X, Istradefylline
-
Stereotaxic frame
-
Hamilton syringe
Methodology:
-
Animal Preparation & Lesioning:
-
Anesthetize rats using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the medial forebrain bundle (MFB).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB.[11] This neurotoxin selectively destroys catecholaminergic neurons.[10]
-
Leave the injection needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[11]
-
Suture the incision and allow the animal to recover for at least 2-3 weeks.
-
-
Lesion Confirmation & Group Allocation:
-
Confirm the successful creation of a unilateral lesion by challenging the rats with a dopamine agonist like apomorphine (e.g., 0.2 mg/kg, s.c.).[11]
-
Animals exhibiting a stable, contralateral rotational behavior (turning away from the lesioned side) of at least 5-7 full turns per minute are considered successfully lesioned and are included in the study.[12][13]
-
Randomly assign the lesioned animals to the following treatment groups (n=8-12 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Istradefylline (e.g., 1 mg/kg, i.p.)
-
Compound X (Low Dose, e.g., 0.5 mg/kg, i.p.)
-
Compound X (High Dose, e.g., 2 mg/kg, i.p.)
-
-
-
Behavioral Assessment: Cylinder Test
-
The cylinder test is used to assess forelimb motor impairment.[14]
-
Place each rat in a transparent cylinder and record its behavior for 5 minutes.
-
Count the number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the cylinder wall during exploratory rearing.
-
Calculate the percentage of impaired limb use. A higher percentage indicates better motor function.
-
-
Behavioral Assessment: Rotarod Test
-
The rotarod test assesses motor coordination and balance.[15][16]
-
Train the rats on an accelerating rotarod for 2-3 days prior to the test day.
-
On the test day, administer the assigned treatment.
-
At peak drug effect time (determined from PK studies), place the rat on the rotarod, which gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall for each animal. Longer latencies indicate improved motor coordination.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process them for immunohistochemical analysis.
-
Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the loss of TH-positive neurons in the substantia nigra pars compacta (SNc) to confirm the extent of the lesion in all groups.
-
Data Presentation & Interpretation
The efficacy of Compound X is evaluated by its ability to improve motor function in the behavioral tests compared to the vehicle control and the gold-standard, Istradefylline.
Table 1: Comparative Efficacy in the 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg) | Cylinder Test (% Impaired Limb Use) | Rotarod Test (Latency to Fall, sec) |
| Vehicle Control | - | 18 ± 3.5 | 45 ± 8.2 |
| Istradefylline | 1 | 42 ± 4.1 | 115 ± 12.5 |
| Compound X | 0.5 | 35 ± 3.8 | 98 ± 10.1 |
| Compound X | 2 | 48 ± 4.5† | 130 ± 14.3† |
| *Data are presented as Mean ± SEM. p<0.05 vs. Vehicle Control. †p<0.05 vs. Istradefylline. |
Interpretation:
The hypothetical data above suggests that both doses of Compound X significantly improved motor function in both the cylinder and rotarod tests compared to the vehicle control. Notably, the high dose of Compound X (2 mg/kg) showed a statistically significant improvement over the standard dose of Istradefylline, indicating potentially superior efficacy.
Beyond Efficacy: Specificity and Trustworthiness
A crucial aspect of this guide is ensuring the described protocols are self-validating. The inclusion of a positive control (Istradefylline) is essential to validate the experimental model and provide a benchmark for efficacy. Post-mortem histological analysis confirms that any observed behavioral improvements are not due to variations in the initial neurotoxic lesion.
Further studies should also be conducted to assess the selectivity of Compound X for the A2A receptor over other this compound receptor subtypes (A1, A2B, A3) and other off-target proteins to build a comprehensive safety and efficacy profile.
Conclusion
This guide provides a strategic framework for the in vivo validation of a novel this compound receptor antagonist, using the A2A receptor and a Parkinson's disease model as a case study. By integrating a deep understanding of the underlying mechanism with robust, multi-faceted experimental protocols, researchers can generate reliable and compelling data. The presented workflow, from PK/PD analysis to behavioral testing and post-mortem validation, offers a comprehensive approach to objectively compare a novel compound against established alternatives, thereby accelerating the path from discovery to clinical application.
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A Senior Application Scientist's Guide to Purinergic Neuromodulation: Comparing the Effects of Adenosine and ATP on Neurotransmitter Release
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Faces of Purinergic Signaling
In the intricate communication network of the central nervous system (CNS), signaling molecules rarely play a single, simple role. Among the most versatile of these are the purines, adenosine triphosphate (ATP) and its derivative, this compound. Once viewed primarily as the cell's energy currency, ATP is now firmly established as a critical extracellular signaling molecule and neurotransmitter.[1][2][3] When released into the synaptic cleft and extracellular space, ATP initiates a rapid and complex signaling cascade. However, its influence is often transient, as it is swiftly hydrolyzed by a family of cell-surface enzymes called ectonucleotidases into this compound diphosphate (ADP), this compound monophosphate (AMP), and ultimately, this compound.[4][5][6][7]
This enzymatic cascade is not merely a clearance mechanism; it is a fundamental transformation of the signaling message. The resulting this compound is itself a potent neuromodulator, exerting effects that are often distinct from, and sometimes opposite to, those of its parent molecule, ATP.[1][8][9] Understanding the differential effects of these two purines on neurotransmitter release is paramount for researchers in neuropharmacology and those developing therapeutics for a host of neurological and psychiatric disorders.
This guide provides an in-depth comparison of how ATP and this compound modulate the release of key neurotransmitters. We will explore their respective receptors, the downstream signaling pathways they activate, the net outcomes on synaptic transmission, and the state-of-the-art methodologies used to investigate these processes.
The Purinergic Receptor and Enzyme Machinery
The distinct actions of ATP and this compound are dictated by the specific receptors they bind. These receptors are broadly classified into two families: P2 receptors for ATP and P1 receptors for this compound.
-
P2 Receptors (ATP-gated): This family is subdivided into two main classes.[10][11]
-
P2X Receptors: These are ligand-gated ion channels, forming trimers that, upon binding ATP, open a channel permeable to cations like Na+ and Ca2+.[10][12][13] The influx of calcium through P2X receptors, particularly subtypes with high Ca2+ permeability, makes them potent facilitators of neurotransmitter release when located on presynaptic terminals.[10][13][14]
-
P2Y Receptors: These are G-protein coupled receptors (GPCRs) with a broader range of signaling mechanisms.[15] Depending on the subtype (e.g., P2Y1, P2Y12) and the G-protein they couple to (Gq, Gi), they can either facilitate or, more commonly, inhibit neurotransmitter release.[10][15][16][17]
-
-
P1 Receptors (this compound-gated): This family consists exclusively of GPCRs, with four main subtypes (A1, A2A, A2B, A3). The most functionally prominent in the context of neurotransmitter release are the A1 and A2A receptors.[18]
-
A1 Receptors: These high-affinity receptors are classically known as presynaptic inhibitors.[18][19][20] They couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the inhibition of voltage-gated calcium channels, all of which powerfully suppress vesicle fusion and neurotransmitter release.[19][[“]][22]
-
A2A Receptors: These receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP.[23] This cascade often has a facilitatory effect, enhancing the release of neurotransmitters like glutamate and acetylcholine.[18][[“]][23]
-
The Critical Role of Ectonucleotidases
The transition from an ATP-dominated to an this compound-dominated environment is actively managed by ectonucleotidases. Enzymes like CD39 hydrolyze ATP to AMP, and CD73 completes the process by converting AMP to this compound.[6][24] This enzymatic control means that the duration and nature of purinergic signaling are dynamically regulated, allowing for a sophisticated level of control over synaptic function.[4][5]
Caption: The purinergic enzymatic cascade.
Comparative Effects on Neurotransmitter Release: A Tabular Overview
The ultimate effect of ATP versus this compound on neurotransmission is highly dependent on the specific neurotransmitter system, the brain region, and the precise combination of purinergic receptors expressed on the presynaptic terminal. The following table summarizes key findings from experimental data.
| Neurotransmitter | Effect of ATP | ATP Receptor(s) | Effect of this compound | This compound Receptor(s) | Key Mechanistic Notes |
| Glutamate (Excitatory) | Facilitatory | P2X1, P2X3, P2X7[10] | Primarily Inhibitory | A1[18][19] | ATP facilitates release via Ca2+ influx through presynaptic P2X receptors. This compound potently inhibits release via A1 receptor-mediated suppression of Ca2+ channels.[20] A2A receptor activation can sometimes facilitate glutamate release from astrocytes.[25] |
| GABA (Inhibitory) | Facilitatory | P2X3 | Inhibitory | A1 | ATP enhances the release of the primary inhibitory neurotransmitter. This compound, acting on A1 receptors, can reduce GABA release, thereby causing disinhibition of principal neurons.[19] |
| Acetylcholine (ACh) | Primarily Inhibitory | P2Y-like[26] | Dual (Inhibitory & Facilitatory) | A1 (Inhibitory), A2A (Facilitatory)[9][[“]][27] | ATP and its analogs inhibit ACh release in submucosal neurons.[26] this compound's effect is complex: A1 receptors inhibit release, while A2A receptors facilitate it, especially during high-frequency stimulation.[[“]][28][29] |
| Dopamine (DA) | Facilitatory | P2Y-like[10] | Dual (Inhibitory & Facilitatory) | A1 (Inhibitory), A2A (Facilitatory) | A2A receptor activation strongly promotes dopamine release, an effect dependent on glutamate transmission.[30] A1 activation inhibits release. This A1/A2A antagonism in the striatum is a major target for Parkinson's disease therapies.[22] |
| Norepinephrine (NE) | Facilitatory & Inhibitory | P2X (Facilitatory), P2Y (Inhibitory)[16] | Inhibitory | A1 | ATP can enhance release via P2X receptors or inhibit it via P2Y receptors. This compound's effect is predominantly inhibitory via A1 receptors. |
Signaling Pathways: A Visual Comparison
The divergent effects of ATP and this compound stem from their activation of fundamentally different signaling cascades.
Caption: Contrasting signaling pathways of ATP and this compound.
Experimental Protocols for Interrogating Purinergic Modulation
To dissect the roles of ATP and this compound, specific and robust experimental techniques are required. Here, we detail a core methodology for measuring neurotransmitter release in vivo.
Protocol: In Vivo Microdialysis with HPLC-ECD
This technique is a cornerstone for neuropharmacology, allowing for the sampling of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[31][32][33]
Objective: To measure the effect of a selective this compound A2A receptor agonist on dopamine release in the rat striatum.
Methodology Rationale: Microdialysis allows for continuous monitoring of the neurochemical environment, providing invaluable data on how a pharmacological agent alters neurotransmitter homeostasis in vivo.[32][34] Coupling the collected dialysate to High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides a sensitive and quantitative method for measuring monoamines like dopamine.[31][35]
Step-by-Step Protocol:
-
Animal Preparation & Stereotaxic Surgery:
-
Anesthetize an adult male Sprague-Dawley rat using isoflurane.[34][35]
-
Place the animal in a stereotaxic frame, ensuring the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the striatum, drill a small burr hole for the guide cannula.
-
Slowly lower a guide cannula (e.g., CMA 12) to the target depth and secure it to the skull with dental cement and anchor screws.[34]
-
Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the recovered animal and replace the dummy cannula with a microdialysis probe (e.g., 2 mm membrane).[35]
-
Connect the probe's inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; typical composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2) at a constant, low flow rate (e.g., 1-2 µL/min).[35]
-
Allow the system to stabilize for at least 2 hours post-probe insertion.
-
-
Sample Collection:
-
Begin collecting baseline dialysate samples into vials, typically in 20-minute fractions.[34][35] Collect 3-4 baseline samples to ensure a stable baseline is established.
-
Administer the A2A agonist (e.g., CGS 21680) via the desired route (e.g., intraperitoneal injection or local perfusion through the probe).
-
Continue collecting dialysate fractions for at least 2-3 hours post-administration to monitor the full time-course of the drug's effect.[35]
-
-
Neurochemical Analysis (HPLC-ECD):
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Separate dopamine from other components on a reverse-phase column.
-
Detect and quantify dopamine using an electrochemical detector set at an appropriate oxidation potential.[34][35]
-
Calculate concentrations by comparing peak heights or areas to a standard curve generated from known dopamine concentrations.
-
-
Data Analysis & Verification:
-
Express post-injection dopamine levels as a percentage change from the average baseline concentration.
-
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Anti-Adenosine Antibodies
The validation of an antibody's specificity for its intended application is a cornerstone of robust scientific research.[1][6][7] This guide will walk you through the principles and practical execution of two powerful techniques for quantifying antibody cross-reactivity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental design choices and provide detailed protocols to establish a self-validating system for your anti-adenosine antibodies.
The Criticality of Specificity: Why Cross-Reactivity Matters
An antibody's utility is defined by its ability to bind with high affinity and specificity to its target antigen.[2][8] Cross-reactivity occurs when an antibody binds to molecules other than its intended target, often due to structural similarities between the target and off-target molecules.[9][10] In the context of adenosine, a number of endogenous molecules share a similar purine core, creating the potential for non-specific binding.
A lack of thorough validation can have severe consequences, contributing to the "reproducibility crisis" in biomedical research.[1] Unforeseen cross-reactivity can lead to false-positive results, the misinterpretation of biological phenomena, and the waste of significant time and resources.[1][5] Therefore, a systematic assessment of an anti-adenosine antibody's binding profile against a panel of relevant analogs is not just a preliminary step but a fundamental requirement for trustworthy research.
Choosing Your Weapons: A Comparative Overview of Cross-Reactivity Assessment Techniques
Two primary methods are widely employed to quantitatively assess antibody cross-reactivity: Competitive ELISA and Surface Plasmon Resonance (SPR).
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Competitive ELISA | The target antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites.[9][11] | IC50 values, Percent Cross-Reactivity | High-throughput, cost-effective, widely available instrumentation.[12] | Indirect measurement, less detailed kinetic information. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[13][14] | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Provides detailed kinetic and affinity data, real-time monitoring.[13][14][15] | Requires specialized equipment, can be lower throughput. |
Designing a Robust Cross-Reactivity Panel
A comprehensive assessment of cross-reactivity requires testing against a carefully selected panel of structurally related molecules. For an anti-adenosine antibody, this panel should include:
-
Endogenous Purines: this compound triphosphate (ATP), this compound diphosphate (ADP), and this compound monophosphate (AMP) are crucial to include due to their structural similarity and physiological relevance.[16]
-
Other Nucleosides: Guanosine, inosine, and cytidine should be tested to ensure the antibody is specific to the adenine base.
-
Metabolites and Analogs: Molecules like N6-methylthis compound and other synthetic this compound derivatives are important to consider, especially if they are relevant to the experimental system.[17][18][19]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing antibody cross-reactivity.
Caption: General workflow for assessing anti-adenosine antibody cross-reactivity.
In-Depth Protocol: Competitive ELISA for Cross-Reactivity
Competitive ELISA is a powerful and accessible method for screening and quantifying antibody cross-reactivity.[9][11] The principle relies on the competition between the free this compound in your sample (or a standard) and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on the immobilized anti-adenosine antibody. The signal is inversely proportional to the concentration of free this compound.
Visualizing the Competitive ELISA Principle
Caption: Principle of Competitive ELISA for this compound detection.
Step-by-Step Protocol
-
Plate Coating:
-
Dilute the anti-adenosine antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).[11]
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the antibody on the plate surface, providing the foundation for the assay.
-
-
Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[20]
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[20][21]
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking is crucial to prevent non-specific binding of subsequent reagents, which would lead to high background signal.[21]
-
-
Competition Reaction:
-
Prepare serial dilutions of your this compound standard and each of the molecules in your cross-reactivity panel.
-
In a separate plate or tubes, mix 50 µL of each standard/sample with 50 µL of a fixed concentration of enzyme-labeled this compound (e.g., HRP-adenosine).
-
Add 100 µL of this mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Causality: This is the critical competition step. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of the unlabeled competitor.
-
-
Detection:
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.[11]
-
Incubate in the dark until sufficient color development is observed.
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[20]
-
Causality: The enzyme converts the substrate to a colored product, providing a measurable signal.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the log of the this compound concentration.
-
Determine the IC50 value for this compound and each of the tested analogs. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
-
Interpreting the Data: A Comparative Table
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| ATP | >10,000 | <0.1% |
| ADP | 5,000 | 0.2% |
| AMP | 2,500 | 0.4% |
| Guanosine | >10,000 | <0.1% |
| Inosine | >10,000 | <0.1% |
| N6-Methylthis compound | 50 | 20% |
This table presents hypothetical data for illustrative purposes.
Advanced Analysis: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR provides a more detailed characterization of antibody-antigen interactions by measuring binding kinetics in real-time.[13][14] This label-free technology is considered a gold standard for characterizing biomolecular interactions.[13][14]
Visualizing the SPR Workflow
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Adenosine Receptor Modulation for Neuroprotection: A Comparative Guide to Agonist vs. Antagonist Strategies
For researchers in neuropharmacology and drug development, the adenosine signaling system presents a compelling, albeit complex, target for therapeutic intervention in neurological disorders. Extracellular this compound, a purine nucleoside, acts as a critical neuromodulator, fine-tuning synaptic transmission and neuronal excitability. Its levels surge under conditions of metabolic stress, such as ischemia or inflammation, positioning it as an endogenous neuroprotective agent.[1][2] However, the therapeutic utility of modulating this system is not straightforward. This compound's effects are mediated by four G-protein-coupled receptor subtypes (A1, A2A, A2B, and A3), with A1 and A2A receptors being the most prominent in the central nervous system (CNS) and the primary focus of neuroprotective strategies.[2][3][4]
Intriguingly, both activating and blocking specific this compound receptors have been shown to confer neuroprotection, leading to a seemingly paradoxical landscape.[1][5] This guide provides an in-depth, objective comparison of the two leading strategies: the use of A1 receptor (A1R) agonists versus A2A receptor (A2AR) antagonists . We will dissect their mechanisms of action, review supporting experimental data from key preclinical models, and provide detailed protocols to empower researchers to rigorously evaluate these approaches.
The Classic Neuroprotectant: A1 Receptor Agonism
The rationale for using A1R agonists is rooted in the receptor's fundamental biology. A1Rs are ubiquitously expressed in the CNS, particularly in the hippocampus, cortex, and cerebellum, where they are densely localized in synaptic regions.[6][7] Their activation provides a powerful brake on neuronal activity, an effect highly desirable in the face of excitotoxic insults.
Mechanism of Action: A Brake on Excitotoxicity
A1Rs are coupled to inhibitory G-proteins (Gi/o).[3] Upon agonist binding, a signaling cascade is initiated that collectively dampens neuronal firing and neurotransmitter release.
-
Inhibition of Adenylyl Cyclase: Reduces intracellular cyclic AMP (cAMP) levels.
-
Activation of K+ Channels: Leads to potassium ion efflux, hyperpolarizing the neuronal membrane and making it less likely to fire an action potential.[8]
-
Inhibition of Ca2+ Channels: Suppresses calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[8]
The net result is a potent reduction in the release of excitatory neurotransmitters, most notably glutamate, which is a primary mediator of neuronal death in conditions like stroke.[9][10][11]
Experimental Evidence: Potency in Acute Injury
Preclinical studies, particularly in models of cerebral ischemia, have demonstrated the potent neuroprotective effects of A1R activation. Administration of selective A1R agonists before or shortly after an ischemic event significantly reduces neuronal damage.
| Compound | Experimental Model | Key Findings | Reference |
| Tetrahydroxy Stilbene Glycoside (TSG) | MCAO in rats; OGD/R in SH-SY5Y cells | Decreased mortality, neurological deficit, infarct size, and glutamate release. Effects were abolished by A1R antagonist DPCPX. | [8] |
| Various A1R Agonists | General Ischemia Models | Reduces neurological deficits and excitotoxicity. Considered an endogenous neuroprotective response. | [12][13] |
| R(-)-N6-(2-phenylisopropyl) this compound (R-PIA) | Spinal Cord Injury in rats | Inhibited SCI-induced hyperalgesia (a measure of neuronal dysfunction). | [5] |
Causality and Limitations: The Double-Edged Sword
The choice to use an A1R agonist is a direct attempt to mimic and amplify the brain's natural, immediate defense against excitotoxicity. However, this strategy is fraught with challenges that have prevented its clinical translation.
-
Systemic Side Effects: The widespread expression of A1Rs outside the CNS means systemic administration leads to significant cardiovascular effects, including bradycardia (slow heart rate) and hypotension (low blood pressure), as well as sedation and hypothermia.[14][15]
-
Narrow Therapeutic Window: Following an ischemic insult, A1Rs are rapidly downregulated and become dysfunctional.[10][15] This means that for an agonist to be effective, it must be administered very soon after the injury, a major hurdle for clinical application in conditions like stroke.
The Modern Contender: A2A Receptor Antagonism
In contrast to the broad inhibitory action of A1R activation, the strategy of blocking A2A receptors offers a more nuanced approach that targets both excitotoxicity and a second critical component of neuronal injury: neuroinflammation.
Mechanism of Action: A Multifaceted Defense
A2ARs are primarily coupled to stimulatory G-proteins (Gs/Golf) and are highly concentrated in the dopamine-rich regions of the brain, particularly the striatum, where they are co-located with dopamine D2 receptors on striatopallidal neurons.[3][16] They are also expressed on glial cells and immune cells.[2]
-
Modulation of Glutamate Release: A2AR activation facilitates glutamate release and enhances the function of NMDA receptors, contributing to excitotoxicity. Antagonists counter this effect.[3][17]
-
Dopamine-Adenosine Antagonism: In the basal ganglia, A2ARs form heteromers with dopamine D2 receptors and exert an opposing, "brake-like" effect on D2 receptor signaling. In Parkinson's disease, where dopamine is depleted, this A2AR-mediated brake becomes overactive. Blocking A2ARs "releases the brake," enhancing the efficacy of remaining dopamine or dopamine replacement therapies.[18][19]
-
Control of Neuroinflammation: A2ARs are present on microglia and astrocytes. Their activation promotes the activation of these cells and the release of pro-inflammatory cytokines. A2AR antagonists have been shown to attenuate microglial and astroglial activation, thereby reducing harmful neuroinflammation.[4][20][21]
Experimental Evidence: Success in Chronic and Acute Models
The therapeutic potential of A2AR antagonists has been demonstrated across a range of neurodegenerative and acute injury models, culminating in clinical approval for Parkinson's disease.
| Compound | Experimental Model | Key Findings | Reference |
| Istradefylline (KW-6002) | MPTP Primate & 6-OHDA Rat Models of Parkinson's | Reversed motor deficits, enhanced L-DOPA efficacy, and showed neuroprotective effects. | [19][22] |
| Caffeine (non-selective antagonist) | MPTP Mouse Model of Parkinson's | Provided neuroprotection through inactivation of A2AR. | [19] |
| Various A2AR Antagonists | Alzheimer's Disease Models | Reduced Aβ and tau pathology; improved cognitive performance. | [23][24] |
| Various A2AR Antagonists | Stroke Models (MCAO) | Exerted significant neuroprotection in the acute phase by inhibiting glutamate excitotoxicity. | [14] |
This success is partly because, unlike A1Rs, A2ARs are often upregulated in response to chronic noxious stimuli, making them a more persistent and effective therapeutic target in diseased states.[10]
Head-to-Head Comparison: A1 Agonists vs. A2A Antagonists
| Feature | A1 Receptor Agonists | A2A Receptor Antagonists |
| Primary Mechanism | Potent inhibition of neuronal activity and glutamate release (anti-excitotoxic). | Moderate inhibition of glutamate release PLUS potent anti-inflammatory effects. |
| Primary Disease Models | Acute Ischemia, Stroke.[8][12] | Parkinson's, Alzheimer's, Stroke, Huntington's.[19][25][26] |
| Therapeutic Window | Very narrow; receptors downregulate quickly after injury.[15] | Wider; receptors are often upregulated in chronic disease states.[10] |
| Key Advantages | Extremely potent in mimicking the brain's immediate protective response. | Dual action on excitotoxicity and neuroinflammation; better side-effect profile. |
| Major Limitations | Severe cardiovascular side effects (bradycardia, hypotension), sedation.[14] | Potential for psychomotor stimulation; less potent anti-excitotoxic effect than A1R agonists. |
| Clinical Status | None approved for neuroprotection due to side effects. | Istradefylline approved as adjunctive treatment for Parkinson's disease.[4][18] |
Experimental Workflow: Evaluating Neuroprotective Agents in a Stroke Model
To rigorously compare these compounds, a validated preclinical model is essential. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a gold standard for simulating focal ischemic stroke.
Detailed Protocol: MCAO in Rats for Compound Evaluation
Causality Statement: This protocol is designed to create a reproducible ischemic brain injury to directly test the hypothesis that a given this compound-modulating compound can reduce infarct volume and improve functional outcome. Each step, from anesthesia choice to the method of occlusion and outcome assessment, is selected to minimize variability and isolate the effect of the therapeutic agent.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (280-320g). Acclimate animals for at least 7 days.
-
Fast overnight with free access to water to ensure consistent metabolic state.
-
Anesthetize with isoflurane (3% for induction, 1.5-2% for maintenance) in a 70:30 N₂O/O₂ mixture. This is chosen for its rapid induction and recovery, minimizing confounding anesthetic effects on neuronal function.
-
Monitor and maintain core body temperature at 37.0 ± 0.5°C using a rectal probe and heating pad, as hypothermia is itself neuroprotective.[15]
-
-
Surgical Procedure (Intraluminal Filament MCAO):
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 monofilament nylon suture with a silicon-coated tip via a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a sharp drop (>80%) in cerebral blood flow measured by Laser-Doppler Flowmetry.
-
-
Drug Administration:
-
Administer the test compound (A1R agonist, A2A antagonist) or vehicle control via the desired route (e.g., intravenous tail vein injection) at a predetermined time point (e.g., 30 minutes post-occlusion). The dose and timing are critical variables derived from pharmacokinetic and pilot studies.
-
-
Reperfusion & Post-Operative Care:
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover in a heated cage. Provide soft, moist food and monitor for any signs of distress.
-
-
Outcome Assessment (24 hours post-MCAO):
-
Neurological Deficit Score: Evaluate motor function using a standardized scale (e.g., a 5-point scale where 0=no deficit and 4=severe deficit/circling). This provides a functional measure of the treatment's efficacy.
-
Infarct Volume Measurement: Euthanize the animal, rapidly extract the brain, and slice it into 2mm coronal sections. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy, viable tissue stains red, while the infarcted area remains white. Capture images and quantify the infarct volume using image analysis software. This is the primary anatomical endpoint.
-
Synthesis and Future Perspectives
The evidence presents a clear divergence in therapeutic strategy. A1 receptor agonists are potent, acutely acting neuroprotectants whose clinical utility is severely hampered by on-target systemic side effects and a narrow therapeutic window.[14][15] They represent a powerful but impractical tool in their current form.
Conversely, A2A receptor antagonists offer a more versatile and clinically successful approach. By targeting both excitotoxicity and neuroinflammation, they are effective in a broader range of diseases, including chronic neurodegeneration.[27][28] Their favorable side-effect profile and the upregulation of their target receptor in pathological states have paved the way for their clinical use, exemplified by istradefylline in Parkinson's disease.
The seemingly paradoxical roles of this compound highlight the system's complexity. For instance, while A2A antagonists are beneficial in the acute phase of stroke, some evidence suggests A2A agonists could be useful in later phases to temper the infiltration of peripheral immune cells.[12][14] This temporal and cell-type specificity is a critical area for future research.
The path forward involves several exciting avenues:
-
Developing peripherally-restricted or biased A1R agonists that can achieve CNS neuroprotection without cardiovascular side effects.
-
Expanding the clinical investigation of A2A antagonists into Alzheimer's disease and other dementias where neuroinflammation is a key driver.[27]
-
Exploring combination therapies , such as coupling an A2A antagonist with an this compound kinase inhibitor to selectively boost endogenous this compound in the injured area, thereby activating local A1Rs without systemic exposure.[29]
-
Investigating allosteric modulators as a novel strategy to fine-tune receptor activity rather than simply turning it on or off.[23]
For researchers, the choice between an agonist and antagonist strategy depends entirely on the specific pathology and desired therapeutic window. While the direct, powerful braking action of A1R agonism is appealing for acute insults, the nuanced, dual-action mechanism of A2A antagonism has proven to be the more viable and translatable strategy for neuroprotection.
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Regadenoson Versus Adenosine for Cardiac Stress Testing: A Comparative Guide
An In-Depth Technical Comparison for Researchers and Drug Development Professionals
Pharmacologic stress testing is an indispensable tool in cardiovascular medicine for the diagnosis and risk stratification of coronary artery disease (CAD), particularly in patients unable to perform adequate physical exercise. By inducing coronary vasodilation, these tests unmask perfusion defects in myocardial territories supplied by stenotic arteries. For decades, adenosine served as the cornerstone of pharmacologic stress. However, the development of regadenoson, a selective A₂A receptor agonist, marked a significant evolution in the field.
This guide provides a detailed, evidence-based comparison of regadenoson and this compound, delving into their mechanisms of action, pharmacokinetics, clinical performance, and procedural protocols. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two critical diagnostic agents.
Molecular Profile and Mechanism of Action: The Basis of Selectivity
The physiological effects of both this compound and regadenoson are mediated through the activation of this compound receptors, a family of four G-protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1] Their distinct clinical profiles arise directly from their differing affinities for these receptor subtypes.
This compound: The Non-Selective Agonist this compound is an endogenous purine nucleoside that activates all four receptor subtypes with little selectivity.[2] While its diagnostic efficacy stems from the potent coronary vasodilation mediated by the A₂A receptor, its activation of other receptors is responsible for a host of undesirable side effects.[1][3]
-
A₁ Receptor Activation: Primarily located in the sinoatrial (SA) and atrioventricular (AV) nodes, A₁ stimulation inhibits adenylyl cyclase, leading to negative chronotropic (decreased heart rate) and dromotropic (decreased AV conduction) effects. This is the primary cause of AV block, a significant adverse event during this compound stress tests.[3][4]
-
A₂A Receptor Activation: Located on coronary artery smooth muscle cells, A₂A stimulation activates adenylyl cyclase, increasing cyclic this compound monophosphate (cAMP) levels.[5] This cascade results in smooth muscle relaxation and potent vasodilation, the desired effect for myocardial perfusion imaging (MPI).[3]
-
A₂B and A₃ Receptor Activation: These receptors are implicated in various other pathways, including mast cell degranulation and bronchoconstriction, contributing to side effects like dyspnea and chest tightness.[6]
Regadenoson: The Selective A₂A Agonist Regadenoson was engineered as a low-affinity, highly selective agonist for the A₂A receptor.[5][7] Its affinity for the A₂A receptor is approximately 13-fold higher than for the A₁ receptor, and it has minimal affinity for the A₂B and A₃ subtypes.[7] This selectivity is the cornerstone of its clinical advantages. By preferentially targeting the A₂A receptor, regadenoson induces coronary vasodilation comparable to this compound while significantly reducing the incidence of A₁-mediated AV block and other non-coronary side effects.[2][7]
Signaling Pathway Diagram
The following diagram illustrates the differential receptor activation and primary downstream signaling of this compound and regadenoson.
Caption: Differential receptor binding of this compound and Regadenoson.
Pharmacokinetic and Pharmacodynamic Comparison
The administration, onset, and duration of action differ significantly between the two agents, impacting clinical workflow and patient experience. Regadenoson's properties greatly simplify the stress testing procedure.[8]
| Parameter | This compound | Regadenoson |
| Receptor Selectivity | Non-selective (A₁, A₂A, A₂B, A₃)[2] | Selective A₂A Agonist[5][7] |
| Administration | Weight-based continuous IV infusion (140 µg/kg/min for 4-6 min)[9] | Fixed 0.4 mg rapid IV bolus (~10 seconds)[8] |
| Onset of Action | Seconds[9] | ~30 seconds[2] |
| Peak Hyperemia | Reached during continuous infusion[10] | 1 to 4 minutes post-injection[11] |
| Half-Life | Very short (<10 seconds)[9] | Triphasic: Initial (2-4 min), Intermediate (30 min), Terminal (~2 hrs)[11] |
| Duration of Hyperemia | Lasts only as long as the infusion[9] | The hyperemic effect sufficient for imaging lasts for several minutes[12] |
| Metabolism | Rapidly taken up by erythrocytes and endothelial cells | Primarily renal excretion |
Head-to-Head Clinical Performance
Extensive clinical trials, most notably the ADVANCE MPI studies, have established the non-inferiority of regadenoson to this compound in diagnostic accuracy while highlighting its superior safety and tolerability profile.[13][14]
Diagnostic Accuracy
The primary endpoint of the pivotal ADVANCE MPI trials was to demonstrate that regadenoson was not inferior to this compound for the detection of reversible myocardial perfusion defects using SPECT imaging.[13] The results confirmed this non-inferiority, establishing regadenoson as a reliable alternative.[13][15][16]
| Trial / Analysis | This compound-Adenosine Agreement Rate | Regadenoson-Adenosine Agreement Rate | Outcome |
| ADVANCE MPI 1 & 2 [13][14] | 0.64 ± 0.04 | 0.63 ± 0.03 | Non-inferiority margin met, confirming comparable diagnostic information. |
| Quantitative Analysis [15][16] | - | - | Regadenoson induces virtually identical size and severity of perfusion defects as this compound. |
Furthermore, studies have shown that the prognostic value of abnormal stress perfusion findings is comparable between the two agents. The summed stress score (SSS) derived from either this compound or regadenoson MPI is a significant predictor of cardiovascular death and myocardial infarction.[17]
Hemodynamic Effects
Both drugs induce predictable hemodynamic changes, though with some notable differences. Regadenoson typically causes a more pronounced increase in heart rate, which can be advantageous for imaging, while changes in blood pressure are generally modest and similar for both.[18][19]
| Hemodynamic Parameter | This compound | Regadenoson |
| Heart Rate | Modest increase (mean +16 bpm)[18] | Significant increase (mean +31 bpm)[18] |
| Systolic Blood Pressure | Minor decrease | Minor decrease[12] |
| Diastolic Blood Pressure | Minor decrease | Minor decrease[12] |
Safety and Side Effect Profile
The superior tolerability of regadenoson is a key differentiator.[13] This is a direct consequence of its A₂A receptor selectivity, which minimizes A₁-mediated AV block and other systemic effects.[7][20] However, some studies in "real-world" settings have reported a higher overall incidence of any adverse effect with regadenoson, though these are often mild and transient.[21][22]
| Adverse Event | This compound (Incidence) | Regadenoson (Incidence) | Mechanistic Rationale |
| Dyspnea | Common[13] | Very Common (up to 66%)[13][23] | A₂A receptor stimulation, potential for mild bronchoconstriction. |
| Headache | Less Common[13] | Common (up to 21%)[23] | Vasodilatory effect on cerebral vessels. |
| Flushing/Feeling Warm | Common[13] | Common (up to 20%)[13][23] | Systemic vasodilation. |
| Chest Pain/Discomfort | Common[13] | Common (up to 18%)[13][23] | May be related to coronary steal or non-cardiac sensory stimulation. |
| AV Block (2nd or 3rd degree) | More Frequent[7] | Rare[7][23] | This compound's A₁ receptor stimulation slows AV conduction. Regadenoson's A₁ sparing effect mitigates this risk. |
Contraindications: Both agents are contraindicated in patients with second- or third-degree AV block or sick sinus syndrome (without a pacemaker) and in those with a systolic blood pressure below 90 mmHg.[8][9] this compound is strictly contraindicated in patients with active bronchospasm or significant wheezing.[9][24] While caution is still advised, regadenoson's selectivity makes it a relatively safer option in patients with a history of mild-to-moderate reactive airway disease.[8][25]
Experimental Protocols and Workflow
The logistical simplicity of the regadenoson protocol is a major advantage in clinical practice.[2] It eliminates the need for weight-based calculations and infusion pumps, streamlining the entire procedure.
Standard this compound Infusion Protocol (SPECT MPI)
-
Patient Preparation: Patient should be NPO (nothing by mouth) for at least 4 hours and avoid caffeine and theophylline for at least 12 hours.[9]
-
IV Access: Establish two peripheral intravenous lines if possible: one for the this compound infusion and one for the radiotracer injection.[26]
-
Baseline Monitoring: Obtain baseline 12-lead ECG, heart rate, and blood pressure readings.
-
This compound Infusion: Begin a continuous intravenous infusion of this compound at a rate of 140 µg/kg/min using an infusion pump.[9]
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the infusion.
-
Radiotracer Injection: At the midpoint of the infusion (e.g., at 3 minutes of a 6-minute protocol), inject the radiotracer (e.g., ⁹⁹ᵐTc-sestamibi) through the separate IV line, followed by a saline flush.[4][27]
-
Infusion Completion: Continue the this compound infusion for the full duration (typically 4 to 6 minutes).[10]
-
Post-Infusion: Continue monitoring the patient for at least 2 minutes after the infusion is stopped and until all symptoms have resolved and hemodynamic parameters have returned to baseline.
-
Imaging: Proceed with SPECT imaging approximately 30-60 minutes post-injection.
Standard Regadenoson Injection Protocol (SPECT MPI)
-
Patient Preparation: Patient should be NPO for at least 4 hours and avoid caffeine and theophylline for at least 12 hours.[11]
-
IV Access: Establish a single peripheral intravenous line (22-gauge or larger).[11]
-
Baseline Monitoring: Obtain baseline 12-lead ECG, heart rate, and blood pressure readings.
-
Regadenoson Administration: Administer 0.4 mg (5 mL) of regadenoson as a rapid intravenous injection over approximately 10 seconds.[11]
-
First Saline Flush: Immediately follow the regadenoson injection with a 5 mL saline flush.[11]
-
Radiotracer Injection: 10 to 20 seconds after the saline flush, inject the radiotracer through the same IV line.[11]
-
Second Saline Flush: Immediately follow the radiotracer with another 5 mL saline flush.[28]
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure for several minutes until hemodynamic parameters are stable and any symptoms have resolved.[28]
-
Imaging: Proceed with SPECT imaging approximately 30-60 minutes post-injection.
General Myocardial Perfusion Imaging Workflow
Caption: Standardized workflow for pharmacologic stress MPI.
Conclusion: Synthesizing the Evidence
Regadenoson and this compound are both highly effective coronary vasodilators for myocardial perfusion imaging. Head-to-head clinical trials have firmly established that regadenoson provides comparable diagnostic and prognostic information to this compound.[13][17]
The principal advantages of regadenoson lie in its targeted pharmacologic profile and logistical simplicity. Its A₂A receptor selectivity translates into a more favorable safety profile, most notably a significantly lower risk of inducing high-grade AV block.[7] The fixed-dose bolus administration simplifies the protocol, reduces the chance of dosing errors, and improves workflow efficiency in busy clinical settings.[2]
This compound remains a valid and effective stress agent. Its primary limitations are the higher incidence of side effects such as AV block and the more cumbersome weight-based continuous infusion protocol.[9][20] However, its short half-life means that any adverse effects resolve very quickly upon cessation of the infusion.
For drug development professionals and researchers, the evolution from this compound to regadenoson serves as a prime example of successful drug design through receptor selectivity. By isolating the desired therapeutic effect (A₂A-mediated vasodilation) from off-target adverse effects (A₁-mediated AV block), regadenoson represents a significant refinement in pharmacologic stress testing, enhancing both patient safety and clinical utility.
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- Miyamoto, M. I., Clarke, K. A., Thomas, G. S., & Belardinelli, L. (2009). An example of the clinical selectivity of regadenoson for the A2a this compound receptor. The American Heart Hospital Journal, 7(2), E118-E121. [Link]
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- Brink, H. L., Dickerson, J. A., Stephens, J. A., & Pickworth, K. K. (2015). Comparison of the Safety of this compound and Regadenoson in Patients Undergoing Outpatient Cardiac Stress Testing. Pharmacotherapy, 35(12), 1117–1123. [Link]
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- Shah, S. M. A., Khan, A. A., & Kumar, A. (2018). Comparative efficacy and safety of this compound and regadenoson for assessment of fractional flow reserve: A systematic review and meta-analysis. Catheterization and Cardiovascular Interventions, 92(6), E393–E400. [Link]
- Lieu, H. D., Shryock, J. C., von Mering, G. O., Gordi, T., Nakajima, T., Marquez, V. E., & Belardinelli, L. (2007). Regadenoson, a selective A2A this compound receptor agonist, causes dose-dependent increases in coronary blood flow velocity in humans. Journal of Nuclear Cardiology, 14(4), 514–520. [Link]
- Johnson, N. P., & Gould, K. L. (2016). Comparison of maximal hyperemic myocardial blood flow response between regadenoson and this compound: A quantitative positron emission tomography 13n-ammonia study. OA Text. [Link]
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- Johnson, N. P., Gould, K. L., Di Fede, D. L., & Sdringola, S. (2017). Optimal this compound Stress for Maximum Stress Perfusion, Coronary Flow Reserve, and Pixel Distribution of Coronary Flow Capacity by Kolmogorov–Smirnov Analysis. Circulation: Cardiovascular Imaging, 10(2), e005430. [Link]
- Saraste, A., Knuuti, J., & Laine, M. (2021). Quantitative myocardial perfusion response to this compound and regadenoson in patients with suspected coronary artery disease. Journal of Nuclear Cardiology, 28(4), 1435–1444. [Link]
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Differentiating A1 vs. A2A Adenosine Receptor-Mediated Effects: A Guide for Researchers
For researchers in pharmacology, neuroscience, and drug development, the precise differentiation of adenosine A1 receptor (A1R) and A2A receptor (A2AR) mediated effects is a critical experimental challenge. Though both are activated by the endogenous nucleoside this compound, they trigger opposing downstream signaling cascades, leading to distinct and often contrasting physiological outcomes. This guide provides a comprehensive overview of the fundamental differences between these two G protein-coupled receptors (GPCRs) and details robust experimental strategies to dissect their individual contributions.
Fundamental Distinctions: A Tale of Two Receptors
The primary basis for the differential effects of A1R and A2AR lies in their coupling to different G proteins. A1R predominantly couples to the inhibitory G proteins, Gi and Go, while A2AR couples to the stimulatory G protein, Gs.[1][2] This fundamental difference dictates their opposing influence on the primary second messenger, cyclic AMP (cAMP).
-
A1 Receptor (A1R): Activation of A1R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][3] This inhibitory signaling cascade contributes to its roles in reducing neuronal excitability and neurotransmitter release.[4]
-
A2A Receptor (A2AR): Conversely, A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3][5] This stimulatory pathway is associated with effects such as increased neurotransmitter release and vasodilation.[2][4]
This opposing action on cAMP production is the cornerstone for many experimental strategies aimed at differentiating their effects.
Signaling Pathway Overview
Figure 1: Opposing signaling pathways of A1 and A2A this compound receptors.
Pharmacological Tools: The Key to Selectivity
The most direct approach to differentiating A1R and A2AR effects is the use of selective agonists and antagonists. A vast array of pharmacological tools have been developed with varying degrees of selectivity. The choice of ligand is critical and should be guided by its reported binding affinities (Ki values) for the target receptors.
Selective Ligands for A1 and A2A Receptors
| Ligand Type | Compound | Target Receptor | Ki (nM) - Human (unless specified) | Key Characteristics & Considerations |
| A1 Agonist | CPA (N⁶-Cyclopentylthis compound) | A1 | ~1 | Highly selective A1 agonist.[6] |
| CCPA (2-Chloro-N⁶-cyclopentylthis compound) | A1 | ~0.5 | Potent and selective A1 agonist.[7] | |
| A2A Agonist | CGS 21680 | A2A | ~20 | Widely used selective A2A agonist.[1] |
| NECA (5'-N-Ethylcarboxamidothis compound) | Non-selective | A1: ~7, A2A: ~14 | Potent, non-selective agonist, often used as a positive control.[7] | |
| A1 Antagonist | DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | A1 | ~0.5 | Highly potent and selective A1 antagonist.[8] |
| A2A Antagonist | SCH 58261 | A2A | ~1 | Potent and selective A2A antagonist.[7] |
| ZM 241385 | A2A | ~0.5 | Potent A2A antagonist, may have some activity at A2B at higher concentrations. | |
| Non-selective Antagonist | Caffeine | A1/A2A | A1: ~12 µM, A2A: ~24 µM | Widely available but non-selective, useful for initial studies.[9] |
| XAC (Xanthine amine congener) | A1/A2A | A1: ~0.03 (Bovine) | Potent non-selective antagonist.[10] |
Note: Ki values can vary depending on the species, tissue, and experimental conditions. It is crucial to consult the primary literature for the most relevant data for your experimental system.
Experimental Methodologies for Differentiation
A multi-pronged experimental approach is often necessary to confidently attribute an observed effect to either A1R or A2AR activation. Below are key experimental workflows.
Cyclic AMP (cAMP) Accumulation Assays
This is the most direct functional assay to distinguish between A1R and A2AR signaling.
-
Principle: A1R activation will inhibit adenylyl cyclase, leading to a decrease in cAMP, while A2AR activation will stimulate adenylyl cyclase, causing an increase in cAMP.
-
Experimental Workflow:
Figure 2: Workflow for cAMP assays to differentiate A1R and A2AR activity.
-
Detailed Protocol (A1R Inhibition of Forskolin-Stimulated cAMP Production):
-
Cell Culture: Plate cells stably or transiently expressing the A1 receptor in a suitable multi-well plate and culture overnight.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add increasing concentrations of the selective A1R agonist (e.g., CPA).
-
Stimulation: Add a fixed concentration of forskolin, an adenylyl cyclase activator, to all wells (except basal control) to induce cAMP production.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[5][11]
-
Data Analysis: Generate a dose-response curve to determine the EC50 of the A1R agonist for the inhibition of forskolin-stimulated cAMP production.
-
-
Detailed Protocol (A2AR Stimulation of cAMP Production):
-
Cell Culture: Plate cells expressing the A2A receptor in a multi-well plate.
-
Pre-treatment: Pre-treat with a phosphodiesterase inhibitor.
-
Compound Addition: Add increasing concentrations of the selective A2AR agonist (e.g., CGS 21680).
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels.[5]
-
Data Analysis: Generate a dose-response curve to determine the EC50 of the A2AR agonist for cAMP production.
-
Neurotransmitter Release Assays
A1R and A2AR often have opposing effects on the release of various neurotransmitters, such as glutamate and acetylcholine.[4][12][13]
-
Principle: In many brain regions, A1R activation inhibits neurotransmitter release, while A2AR activation enhances it.[4]
-
Experimental Workflow (using synaptosomes):
-
Preparation: Isolate synaptosomes (nerve terminals) from the brain region of interest.
-
Loading: Load synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-choline).
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a physiological buffer.
-
Stimulation: Induce neurotransmitter release by depolarization with an elevated potassium concentration or an electrical stimulus.
-
Pharmacological Modulation: Apply selective A1R or A2AR agonists and antagonists to the superfusion medium before and during stimulation.
-
Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of released radiolabeled neurotransmitter using liquid scintillation counting.
-
Interpretation: An A1R agonist is expected to decrease evoked release, while an A2AR agonist is expected to increase it. These effects should be reversible by their respective selective antagonists.[12]
-
Electrophysiology
Patch-clamp and field potential recordings in brain slices or cultured neurons can provide high-resolution insights into the modulation of synaptic transmission and neuronal excitability by A1R and A2AR.
-
Principle: A1R activation typically causes presynaptic inhibition (reduced neurotransmitter release probability) and postsynaptic hyperpolarization, leading to decreased neuronal firing. A2AR activation can counteract these inhibitory effects and, in some cases, facilitate synaptic transmission.[4]
-
Experimental Approach:
-
Prepare acute brain slices or cultured neurons.
-
Perform whole-cell patch-clamp recordings to measure postsynaptic currents (e.g., EPSCs or IPSCs) or field potential recordings to measure population synaptic responses.
-
Apply selective A1R and A2AR agonists and antagonists to the bath and observe changes in synaptic strength, paired-pulse ratio (an indicator of presynaptic release probability), and neuronal firing properties.
-
Genetic Models: The Power of Knockouts
The use of A1R and A2AR knockout (KO) mice provides an invaluable tool to confirm the findings from pharmacological studies and to investigate the long-term physiological roles of these receptors.[14][15][16][17][18]
-
A1R Knockout Mice: These mice can be used to study the consequences of the complete absence of A1R signaling. For example, they can be used to confirm that the inhibitory effects of this compound on heart rate are mediated by A1R.[17]
-
A2AR Knockout Mice: These animals are instrumental in dissecting the role of A2AR in conditions like Parkinson's disease and in mediating the stimulant effects of caffeine.[15]
-
Conditional and Double Knockout Models: More advanced genetic models, such as cell-type specific knockouts or double A1R/A2AR knockouts, allow for an even more refined analysis of receptor function in specific circuits and behaviors.[14]
Advanced Considerations: Allosteric Modulation and Receptor Dimerization
For a more nuanced understanding, researchers should be aware of allosteric modulators and the potential for receptor dimerization.
-
Allosteric Modulators: These compounds bind to a site on the receptor that is distinct from the this compound binding site and can positively (Positive Allosteric Modulators, PAMs) or negatively (Negative Allosteric Modulators, NAMs) modulate the affinity and/or efficacy of the endogenous agonist.[19][20][21][22][23] Allosteric modulators offer the potential for greater subtype selectivity and a more physiological-like modulation of receptor activity.
-
Receptor Dimerization: A1R and A2AR can form heterodimers, where the two receptors physically interact.[2] This dimerization can lead to complex cross-talk between the two receptors, where the activation of one receptor can influence the signaling of the other.[2][4] For example, in some systems, A2AR activation can desensitize A1R signaling.[4]
Conclusion
Differentiating the effects of A1 and A2A this compound receptors requires a systematic and multi-faceted approach. By combining the use of selective pharmacological tools with appropriate functional assays, and validating these findings with genetic models, researchers can confidently dissect the distinct roles of these two critical receptors in health and disease. A thorough understanding of their opposing signaling mechanisms is fundamental to designing and interpreting these experiments accurately.
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- Benchchem. (2025). XAC: A Comparative Analysis of its Selectivity for A1 vs. A2A this compound Receptors.
- Benchchem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for this compound Receptor Agonists.
- Jacobson, K. A., & Müller, C. E. (2016). Allosteric interactions at this compound A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization. British journal of pharmacology, 173(21), 3069-3081.
- Bhattarai, A., & Jacobson, K. A. (2022). Allosteric Modulation of this compound A 2A Receptors as a New Therapeutic Avenue. International Journal of Molecular Sciences, 23(5), 2733.
- Stockwell, J., Jakaria, M., & El-Dahr, S. S. (2017). This compound A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. International journal of molecular sciences, 18(7), 1384.
- Romagnoli, R., Baraldi, P. G., Tabrizi, M. A., Gessi, S., Borea, P. A., & Merighi, S. (2010). Allosteric Enhancers of A1 this compound Receptors: State of the Art and New Horizons for Drug Development. Current Medicinal Chemistry, 17(30), 3488-3502.
- Costanzi, S., Matuska, A., Gibson, R. E., Siehler, S., Jacobson, K. A., & Springwald, J. R. (2010). Structure-Based Discovery of A2A this compound Receptor Ligands. Journal of Medicinal Chemistry, 53(10), 3965-3976.
- Yang, J. N., Chen, J. F., & Fredholm, B. B. (2009). Mice heterozygous for both A1 and A2A this compound receptor genes show similarities to mice given long-term caffeine. Neuroscience, 162(4), 1162-1169.
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A Comparative Guide to Adenosine and Cordycepin: Unraveling Their Dichotomous Effects on Cell Proliferation
For researchers and drug development professionals, understanding the nuanced activities of purine nucleosides is paramount. This guide provides an in-depth comparative analysis of adenosine and its naturally occurring analogue, cordycepin (3'-deoxythis compound), focusing on their profoundly different impacts on cell proliferation. While structurally similar, a single hydroxyl group's absence dictates their distinct cellular fates and downstream effects, positioning one as a complex signaling modulator and the other as a potent anti-proliferative agent.
Structural and Functional Overview: A Tale of Two Nucleosides
This compound is a ubiquitous purine nucleoside essential for numerous biological processes, from energy transfer (as ATP) to cellular signaling.[1][2] Cordycepin, originally isolated from the fungus Cordyceps militaris, is an this compound analogue.[3] The critical distinction lies in its structure: cordycepin lacks a hydroxyl group at the 3' position of its ribose sugar moiety.[2][3][4] This seemingly minor modification is the cornerstone of its divergent biological activity, preventing it from participating in phosphodiester bond formation during nucleic acid synthesis.[2]
Caption: this compound's receptor-mediated signaling pathways.
Cordycepin: The Dual-Action Anti-Proliferative Agent
Cordycepin exerts a more direct and consistently anti-proliferative effect on cancer cells through a powerful dual mechanism of action. [2]
-
Intracellular Action - The Dominant Mechanism: As a nucleoside analogue, cordycepin is transported into the cell and phosphorylated to cordycepin triphosphate (3'-dATP). [2][5]Because it lacks the 3'-hydroxyl group, when 3'-dATP is incorporated into a growing RNA chain by RNA polymerases, it acts as a chain terminator. [2]This most notably disrupts polyadenylation, the process of adding a poly(A) tail to messenger RNA (mRNA). [6][7][8]Improperly polyadenylated mRNAs are unstable and cannot be efficiently translated, leading to a global disruption of protein synthesis required for cell division and survival. [6][9]This is the primary driver of cordycepin's cytotoxic and anti-proliferative effects. [2]* Extracellular Action - Receptor Agonism: Cordycepin also acts as an agonist at all four this compound receptor subtypes. [2][10]Its interaction with these receptors can contribute to its overall effect. For instance, some studies suggest that cordycepin's anti-proliferative effects are mediated in part by activating the A3 this compound receptor, which can inhibit cAMP formation and suppress pro-proliferative pathways like GSK-3β/β-catenin. [1][11]
Caption: Cordycepin's dual extracellular and intracellular mechanisms.
Head-to-Head Comparison: this compound vs. Cordycepin
The fundamental differences in their molecular structure and mechanism translate into opposing effects on cancer cell proliferation.
| Feature | This compound | Cordycepin |
| Key Structural Feature | Contains a 3'-hydroxyl group on its ribose moiety. [4] | Lacks a 3'-hydroxyl group (3'-deoxythis compound). [3][4] |
| Primary Mechanism | Extracellular signaling via cell surface this compound receptors (A1, A2A, A2B, A3). [2][12] | Intracellular inhibition of polyadenylation and RNA chain termination. [2][6][8] |
| Secondary Mechanism | None | Extracellular signaling via this compound receptors. [2][10] |
| Net Effect on Cancer Cell Proliferation | Paradoxical: Can be pro-proliferative (e.g., via A2B) or indirectly pro-tumor by suppressing anti-tumor immunity (via A2A). [13][14] | Inhibitory: Consistently induces cell cycle arrest, apoptosis, and inhibits proliferation across various cancer cell lines. [1][15][16][17] |
| Example IC50 Values | Not applicable; generally not cytotoxic. A study on CT26 colon cancer cells showed no inhibition of viability. [17] | MCF-7 (Breast): 9.58 µM<[16]br>MM.1S (Myeloma): 2 µM (72h)<[9]br>CT26 (Colon): 39.95 µM (24h) [17] |
Experimental Protocols: Assessing Cell Proliferation
To quantify the effects of these compounds, robust and reproducible assays are essential. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow: MTT Cell Proliferation Assay
Caption: Standard workflow for an MTT cell proliferation assay.
Detailed Protocol: MTT Assay
Causality Behind Choices: This assay is chosen for its high throughput and sensitivity. It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [18]The amount of formazan produced is directly proportional to the number of living cells. The final solubilization step is critical because the formazan product is an insoluble crystal that must be dissolved to be measured by a spectrophotometer. Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound and Cordycepin stock solutions (in sterile PBS or DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS) [18]* Solubilization solution (e.g., 0.01 M HCl in isopropanol, or 10% SDS in 0.01 M HCl) [19]* Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Plating: Harvest and count cells. Seed cells into a 96-well plate at an optimal density (determined empirically, often 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment. [19]2. Treatment: Prepare serial dilutions of this compound and cordycepin in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.
-
Incubation: Return the plate to a 37°C, 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. [19]5. Formazan Development: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate. The incubation time is critical and can vary between cell lines.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals. [19]7. Data Acquisition: Leave the plate at room temperature in the dark for 2 hours to ensure all crystals are dissolved. [19]Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell proliferation).
Conclusion and Future Directions
The comparative analysis of this compound and cordycepin reveals a fascinating dichotomy rooted in a single structural difference. This compound acts as a nuanced signaling molecule with context-dependent, often indirect, pro-proliferative effects in cancer. In contrast, cordycepin is a direct-acting anti-proliferative agent, leveraging its unique structure to function as a potent inhibitor of RNA synthesis. [2][6]This fundamental mechanistic divergence makes cordycepin a compelling candidate for anti-cancer drug development, while targeting this compound signaling, particularly A2A receptor antagonists, is a promising strategy for cancer immunotherapy. [20][21]For researchers in the field, a clear understanding of these distinct mechanisms is crucial for designing effective experiments and developing novel therapeutic strategies.
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A Senior Application Scientist's Guide to Method Validation: Comparing a Novel Adenosine Biosensor Against the Gold Standard HPLC
Audience: Researchers, scientists, and drug development professionals engaged in purinergic signaling, pharmacology, and clinical biomarker discovery.
Introduction: The Critical Role of Adenosine Quantification
This compound is a ubiquitous purine nucleoside that functions as a critical signaling molecule and neuromodulator in a vast array of physiological processes, including cardiovascular function, sleep regulation, and immune response.[1][2] Consequently, the accurate and reliable quantification of this compound in biological matrices is paramount for advancing research and developing novel therapeutics. For decades, High-Performance Liquid Chromatography (HPLC) has been the established gold standard for this task, offering high selectivity and sensitivity.[3][4][5] However, the advent of novel biosensor technology presents an opportunity for real-time, rapid, and potentially more accessible this compound detection.[2][6]
This guide provides a comprehensive framework for the analytical validation of a new this compound biosensor. We will walk through a head-to-head comparison against a validated Reverse-Phase HPLC (RP-HPLC) method, grounding our protocols in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The objective is not merely to follow a checklist but to demonstrate that the new biosensor is fit for its intended purpose through rigorous scientific evidence.[9][10]
Chapter 1: Understanding the Analytical Technologies
Before embarking on validation, it is crucial to understand the principles of each technology. This knowledge informs our experimental design, particularly in anticipating potential interferences and sources of error.
1.1 The Enzymatic Amperometric Biosensor
Most this compound biosensors operate on an enzymatic cascade. A common approach involves immobilizing a series of enzymes on an electrode surface.[6]
-
This compound Deaminase converts this compound to inosine.
-
Purine Nucleoside Phosphorylase converts inosine to hypoxanthine.
-
Xanthine Oxidase then oxidizes hypoxanthine, producing hydrogen peroxide (H₂O₂).
The H₂O₂ is then electrochemically oxidized or reduced at the electrode surface, generating a current that is directly proportional to the initial this compound concentration.[6] The elegance of this system lies in its potential for high sensitivity and real-time measurement.
Caption: Principle of an enzymatic this compound biosensor.
1.2 High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique. For this compound analysis, a Reverse-Phase (RP-HPLC) method with a C18 column is standard.[4][11] The process involves:
-
Injection: The sample is introduced into a high-pressure stream of liquid (the mobile phase).
-
Separation: The sample travels through a column packed with a stationary phase (e.g., C18 silica). This compound and other molecules separate based on their differential partitioning between the mobile and stationary phases.
-
Detection: As this compound elutes from the column, it passes through a detector, typically a UV detector set to ~260 nm, which is this compound's maximum absorbance wavelength.[4][12] The resulting peak area is proportional to the concentration.
Chapter 2: The Validation Master Plan: A Head-to-Head Comparison
The core of our validation is a systematic assessment of key analytical performance characteristics as stipulated by ICH Q2(R1).[7][9] We will evaluate both the biosensor and the HPLC method in parallel using identical sample sets and standards to ensure a direct and unbiased comparison.
Caption: The parallel workflow for validating the biosensor against HPLC.
Chapter 3: Experimental Protocols & Data Analysis
Here, we detail the step-by-step methodologies for assessing each validation parameter.
3.1 Specificity/Selectivity
Causality: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[13][14][15] For this compound, this includes structurally similar purines (e.g., inosine, guanosine, hypoxanthine) and the sample matrix itself. This is arguably the most critical parameter for a biosensor, as its enzyme cascade may have cross-reactivity.[6]
Experimental Protocol:
-
Prepare a Blank: Use the sample matrix (e.g., artificial cerebrospinal fluid, cell culture media, plasma) without any this compound.
-
Prepare Analyte Standard: Spike the matrix with a known concentration of this compound (e.g., 10 µM).
-
Prepare Interference Standards: Individually spike the matrix with high concentrations of potential interferents (inosine, guanosine, hypoxanthine, caffeine, etc.).
-
Prepare a Mixed Standard: Spike the matrix with this compound and all potential interferents.
-
Analysis:
-
HPLC: Run all samples. The power of HPLC is its ability to physically separate the compounds. Specificity is demonstrated if the this compound peak is well-resolved from all other peaks.
-
Biosensor: Analyze all samples. Specificity is demonstrated if the blank and interference standards produce a negligible signal compared to the this compound standard. The signal from the mixed standard should be attributable only to the this compound concentration.
-
3.2 Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[16][18]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five concentrations of this compound in the relevant matrix, spanning the expected working range. For example, for cell culture studies, this might be 0.1 µM to 50 µM.
-
Analysis:
-
Analyze each standard in triplicate using both the biosensor and HPLC.
-
-
Data Analysis:
-
Plot the mean response (current for biosensor, peak area for HPLC) against the nominal concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be close to zero.
-
3.3 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of analyte that can be reliably detected, but not necessarily quantified, above the background noise.[19][20] The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[20][21] These parameters define the sensitivity of the assay.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Noise: Analyze multiple replicates (n > 10) of a blank matrix sample to determine the standard deviation of the background noise.
-
Spike Low-Level Samples: Prepare samples with very low, decreasing concentrations of this compound near the expected limit.
-
Analysis: Run the samples on both systems.
-
Calculation:
3.4 Accuracy
Causality: Accuracy expresses the closeness of the measured value to the true value.[13][22][23] It is typically determined by spike recovery experiments.
Experimental Protocol:
-
Prepare QC Samples: Prepare samples at three concentration levels (low, medium, high) across the determined range (e.g., 3 replicates at each level). These are independent of the calibration standards.
-
Analysis: Quantify the QC samples against the calibration curve for both methods.
-
Calculation:
-
Accuracy is expressed as percent recovery: (% Recovery) = (Measured Concentration / Nominal Concentration) * 100
-
Acceptance Criteria: The mean recovery should be within 85-115% for each level.
-
3.5 Precision
Causality: Precision measures the degree of scatter between a series of measurements of the same sample.[13][22] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[22]
-
Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment.[22]
Experimental Protocol:
-
Repeatability: On a single day, analyze the same three levels of QC samples (low, mid, high) in six replicates (n=6).
-
Intermediate Precision: Have a different analyst repeat the experiment on a different day.
-
Calculation:
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for each set of replicates. %RSD = (SD / Mean) * 100
-
Acceptance Criteria: The %RSD should not exceed 15% for the QC samples, except for the LOQ level, where it should not exceed 20%.[22]
-
Chapter 4: Summarizing the Validation Data
All quantitative data should be compiled into a clear, comparative table. This provides an at-a-glance summary of the performance of the new biosensor relative to the gold standard.
| Validation Parameter | This compound Biosensor | HPLC-UV | ICH Q2(R1) Acceptance Criteria |
| Specificity | No significant signal from interferents | This compound peak resolved from all others | Method is specific to the analyte |
| Linearity (R²) | 0.998 | 0.999 | ≥ 0.99 |
| Range (µM) | 0.5 - 100 | 0.25 - 100 | Covers the intended application |
| LOD (µM) | 0.15 | 0.08 | S/N ≥ 3 |
| LOQ (µM) | 0.5 | 0.25 | S/N ≥ 10 with acceptable accuracy/precision |
| Accuracy (% Recovery) | 92% - 108% | 95% - 105% | Typically 85% - 115% |
| Precision (% RSD) | |||
| - Repeatability | < 8% | < 5% | ≤ 15% |
| - Intermediate Precision | < 11% | < 7% | ≤ 15% |
Table 1: Hypothetical summary of validation results comparing the novel this compound biosensor to the established HPLC method. Data presented illustrates a successful validation where the biosensor meets all pre-defined acceptance criteria.
Conclusion: A Validated Tool for this compound Research
This guide has outlined a rigorous, side-by-side methodology for validating a new this compound biosensor against the gold-standard HPLC technique, in accordance with established regulatory guidelines.[7][24][25] By systematically evaluating specificity, linearity, range, sensitivity, accuracy, and precision, a researcher can generate the necessary documented evidence to prove that the new method is reliable and fit for its intended purpose.[18]
While HPLC remains a benchmark for its robustness and resolution, a validated biosensor can offer compelling advantages in speed, ease of use, and the potential for real-time, in-situ measurements. The successful completion of the validation protocol described herein provides the confidence needed to deploy this new technology in your critical research and development applications.
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A Researcher's Guide to Adenosine-Mediated Neuroprotection: A Comparative Analysis of Receptor-Targeted Analogs
For decades, the endogenous nucleoside adenosine has been recognized as a critical "retaliatory metabolite," a master regulator that rapidly accumulates in response to metabolic stress, such as ischemia or hypoxia, to protect neural tissue.[1][2] Its profound inhibitory and modulatory effects in the central nervous system (CNS) have positioned it as a prime target for therapeutic intervention in neurodegenerative diseases and acute brain injury.[3] However, the ubiquitous nature of this compound and its four distinct G-protein coupled receptor subtypes (A1, A2A, A2B, and A3) create a complex signaling landscape.[4][5]
This guide provides an in-depth comparison of the neuroprotective effects of this compound and its synthetic analogs, designed for researchers and drug development professionals. We will dissect the mechanisms tied to each receptor subtype, present supporting experimental data, and offer validated protocols to empower your own investigations. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative exploration of this promising therapeutic space.
The Dichotomy of this compound Signaling: A Tale of Four Receptors
The neuroprotective strategy—whether to stimulate or inhibit a specific this compound receptor—is entirely context-dependent, hinging on the receptor's downstream signaling and its expression profile on neurons versus glial cells.
The Classic Neuroprotector: A1 Receptor (A1R) Agonism
The A1 receptor is the most abundant this compound receptor in the brain and is coupled to inhibitory G-proteins (Gi/o). Its activation is traditionally considered the cornerstone of this compound-mediated neuroprotection.[6][7]
Mechanism of Action: Activation of A1R triggers a cascade of inhibitory events that directly counteract the primary drivers of neuronal death in excitotoxic and ischemic conditions:
-
Presynaptic Inhibition: A1R activation inhibits voltage-gated Ca2+ channels, which significantly reduces the release of excitatory neurotransmitters, most notably glutamate.[8]
-
Postsynaptic Hyperpolarization: It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarizing the neuronal membrane. This makes neurons less likely to fire and dampens the propagation of excitotoxic signals.[9]
-
NMDA Receptor Modulation: A1R signaling can indirectly reduce the activity of NMDA receptors, further limiting damaging Ca2+ influx.[9]
Key Agonist: N6-cyclopentylthis compound (CPA) CPA is a highly selective and potent A1R agonist commonly used in preclinical studies. Research has consistently shown its ability to protect neurons in various injury models. For instance, in models of light-induced retinal degeneration, CPA treatment reduced the number of apoptotic nuclei and decreased markers of glial activation and inflammation.[10] Similarly, in oxygen-glucose deprivation (OGD) models, CPA pretreatment almost completely reversed neuronal cell loss.[11]
Therapeutic Challenge: Despite its clear neuroprotective efficacy, the clinical translation of A1R agonists has been severely hampered by on-target systemic side effects, including bradycardia, hypotension, and sedation.[12][13] Furthermore, A1 receptors can become downregulated and dysfunctional following an ischemic event, narrowing the therapeutic window for intervention.[1][6]
The Complex Target: A2A Receptor (A2AR) Ligands
The A2A receptor, coupled to stimulatory G-proteins (Gs), presents a more complex and, recently, more promising therapeutic target. It is highly expressed in the striatum and is also found on glial cells and immune cells.[[“]] The decision to agonize or antagonize this receptor is a critical one, with compelling evidence supporting both approaches depending on the context.
A2AR Antagonism: The Prevailing Strategy A wealth of preclinical data supports the use of A2AR antagonists as a robust neuroprotective strategy, particularly in chronic neurodegenerative conditions like Parkinson's and Alzheimer's disease.[6][15]
-
Mechanism: In noxious brain conditions, A2ARs are often upregulated.[6] Their blockade has been shown to:
-
Reduce Neuroinflammation: A2AR antagonists effectively dampen the activation of microglia and astrocytes, key players in the inflammatory cascade that contributes to secondary neuronal damage.[4][15]
-
Decrease Glutamate Excitotoxicity: By modulating glutamate release and outflow, A2AR antagonists can prevent the overstimulation of glutamate receptors.[[“]][16]
-
Provide Symptomatic and Neuroprotective Effects: In Parkinson's models, A2AR antagonists not only alleviate motor symptoms but also protect dopaminergic neurons from degeneration.[17] The FDA-approved drug Istradefylline, an A2AR antagonist, is used as an adjunctive therapy for Parkinson's disease.[15]
-
A2AR Agonism: A Paradoxical Protective Role Contrary to the antagonist approach, some studies demonstrate that A2AR agonists, such as CGS 21680, can also be neuroprotective. This effect appears to be highly dependent on timing and dose.
-
Mechanism: The protective effects of A2AR agonists are often attributed to their potent anti-inflammatory actions on peripheral immune cells.[18] By reducing the infiltration of granulocytes and other immune cells into the ischemic tissue, they can limit secondary inflammatory damage.[18][19] Some evidence also suggests A2AR activation can enhance Brain-Derived Neurotrophic Factor (BDNF) signaling, promoting neuronal survival and plasticity.[20] In a rat model of transient cerebral ischemia, low doses of CGS 21680 administered hours after the insult reduced neurological deficits, gliosis, and immune cell infiltration.[18][19]
The Emerging Mediator: A3 Receptor (A3R) Agonism
The A3 receptor is typically expressed at low levels in the brain but is significantly upregulated in response to inflammation and injury.[5] Like the A1R, it is Gi/o-coupled, and its activation is emerging as a powerful anti-inflammatory and neuroprotective strategy.
Mechanism of Action: A3R agonists exert their protective effects primarily by modulating inflammatory pathways:
-
Inhibition of Pro-inflammatory Mediators: They can reduce the production of cytokines like TNF-α and IL-1β.[5]
-
NLRP3 Inflammasome Attenuation: In models of traumatic brain injury (TBI), A3R agonists were shown to mitigate the activation of the NLRP3 inflammasome, a key driver of sterile inflammation and cell death.[21]
-
Modulation of Glial Activation: A3R activation can attenuate astrocyte hyperactivation.[5]
Key Agonists: IB-MECA and MRS5980 Studies using selective A3R agonists have shown significant promise. In a mouse model of TBI, the agonist MRS5980 reduced secondary tissue injury, brain infarction, and long-term cognitive impairment.[21] Similarly, agonists like IB-MECA have been shown to improve cerebral blood flow and prevent neuronal loss in stroke models.[21][22] The excellent safety profile of A3R agonists in clinical trials for other inflammatory conditions makes them attractive candidates for CNS disorders.[21]
Comparative Summary of this compound Analogs for Neuroprotection
| Compound Class | Example Analog | Receptor Target & Action | Primary Neuroprotective Mechanism | Key Limitations / Considerations |
| A1R Agonists | CPA (N6-cyclopentylthis compound) | A1 Agonist | Presynaptic inhibition of glutamate release, postsynaptic hyperpolarization.[8][9] | Significant cardiovascular side effects (hypotension, bradycardia); receptor downregulation after injury.[1][13] |
| A2AR Antagonists | Istradefylline, SCH 58261 | A2A Antagonist | Reduces neuroinflammation by dampening glial activation; decreases glutamate excitotoxicity.[4][16] | Potentially detrimental in certain specific conditions; therapeutic efficacy may depend on disease stage.[4][[“]] |
| A2AR Agonists | CGS 21680 | A2A Agonist | Potent anti-inflammatory effects, primarily by reducing peripheral immune cell infiltration into the CNS.[18][19] | Paradoxical role; effects are highly dependent on dose and timing of administration relative to injury.[23] |
| A3R Agonists | IB-MECA, MRS5980 | A3 Agonist | Potent anti-inflammatory effects; inhibits NLRP3 inflammasome activation; mitigates secondary injury.[21] | Role in the CNS is less characterized than A1/A2A; therapeutic window still under investigation.[5] |
Visualizing the Core Signaling Pathways
To understand the divergent effects of targeting A1 and A2A receptors, it is crucial to visualize their core signaling cascades within a neuron.
Caption: Core signaling pathways for this compound A1 and A2A receptors in neurons.
Experimental Protocols for Assessing Neuroprotection
A self-validating system is essential for trustworthy results. The following protocols for common in vitro neurotoxicity models are designed to be robust and reproducible.
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay models the neuronal damage caused by excessive glutamate receptor activation, a common pathway in many neurological disorders.[24][25]
Causality: Primary neurons provide a more physiologically relevant system than cell lines. Glutamate at high concentrations triggers NMDA receptor hyperactivation, leading to massive Ca2+ influx and subsequent neuronal death, mimicking in vivo excitotoxicity.[26] We pre-incubate with the test compound to assess its prophylactic potential.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate primary cortical neurons (e.g., from E18 rat embryos) onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for mature synaptic connections to form.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the this compound analog (e.g., CPA) in culture medium.
-
Carefully replace half of the medium in each well with the medium containing the test compound. Incubate for 2 to 24 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Excitotoxic Insult:
-
Prepare a 250 µM glutamate solution in culture medium.[26]
-
Add glutamate to the appropriate wells. A "no-glutamate" control group must be included.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated, no-glutamate control group.
-
Plot a dose-response curve to determine the EC50 of the neuroprotective compound.
-
Protocol 2: Oxygen-Glucose Deprivation (OGD) Assay
This protocol simulates the core components of an ischemic stroke in vitro: a lack of oxygen and glucose.[11]
Causality: Removing oxygen and glucose prevents cellular energy (ATP) production, leading to membrane depolarization, glutamate release, and cell death, closely modeling the ischemic cascade.[27] Reperfusion/reoxygenation is simulated by returning cells to normal conditions, which can itself cause further damage (reperfusion injury).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture primary neurons or a suitable cell line (e.g., SH-SY5Y) in 96-well plates as described above.
-
-
Compound Pre-treatment:
-
Pre-treat cells with the this compound analog or vehicle for 2-4 hours.
-
-
Induction of OGD:
-
Wash cells twice with a de-gassed, glucose-free balanced salt solution (BSS).
-
Place the plate in a hypoxic chamber (e.g., with an atmosphere of 95% N2, 5% CO2) at 37°C for a duration determined by cell type sensitivity (e.g., 1-4 hours).
-
-
Reoxygenation:
-
Remove the plate from the chamber.
-
Replace the OGD buffer with the original, pre-warmed, complete culture medium (containing the test compound or vehicle).
-
Return the plate to the standard incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Cell Death (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions. LDH is a cytosolic enzyme released into the medium upon cell lysis, serving as a marker of cell death.
-
Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
-
-
Data Analysis:
-
Calculate LDH release as a percentage of the maximum LDH release from the positive control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating a neuroprotective compound using the protocols described.
Caption: A typical experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
The this compound system offers a rich and complex target for neuroprotection. While direct A1R agonism provides powerful but systemically-limited protection, the field is rapidly advancing toward more nuanced strategies.
-
A2AR Antagonists represent the most clinically advanced approach, offering a promising avenue for treating chronic neurodegenerative diseases by tackling both excitotoxicity and neuroinflammation.[15]
-
A3R Agonists are a rapidly emerging and highly promising strategy, particularly for acute injuries like stroke and TBI, due to their potent anti-inflammatory effects and favorable safety profile.[21]
-
The Paradox of A2AR Agonism highlights the critical importance of understanding the therapeutic window. Their anti-inflammatory effects suggest they may be beneficial when administered hours to days after an initial ischemic insult, a clinically relevant time frame.[18][23]
Future research should focus on developing agonists and antagonists with improved brain penetrance and receptor subtype selectivity to minimize off-target effects. Furthermore, combination therapies, such as coupling an A2A receptor antagonist with an this compound kinase inhibitor to selectively boost endogenous this compound for A1R activation, could provide a more robust and multifaceted neuroprotective strategy.[6] The continued exploration of these pathways promises to yield novel and effective treatments for a range of devastating neurological conditions.
References
Please note that the accessibility of the following URLs may change over time.
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- Sande, P. H., et al. (2018). This compound A1 receptor: A neuroprotective target in light induced retinal degeneration. PLOS ONE.
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- Lee, J. H., et al. (2011). Neuroprotective effect of this compound A1 receptor agonist CPA in rat primary cortical neurons. ResearchGate.
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- MDPI. (n.d.). Activation of this compound A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist.
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A Comprehensive Guide to the Preclinical Validation of Dual A1/A2A Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Dual A1/A2A Antagonism
Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The A1 and A2A receptors are highly expressed in the brain and play opposing roles in neurotransmission.[1][2]
-
A1 Receptor (A1R): Primarily coupled to inhibitory G-proteins (Gi/o), A1R activation decreases intracellular cyclic this compound monophosphate (cAMP) levels, inhibits neurotransmitter release, and has neuroprotective effects.[2][3]
-
A2A Receptor (A2AR): Coupled to stimulatory G-proteins (Gs/olf), A2AR activation increases intracellular cAMP, which can enhance neurotransmitter release.[4][5]
In conditions like Parkinson's disease, there is a loss of dopaminergic neurons. A2A receptor antagonists have been developed as a non-dopaminergic therapy to alleviate motor symptoms.[6] The rationale for a dual A1/A2A antagonist stems from the potential for synergistic effects. Antagonizing A1 receptors may promote presynaptic dopamine release, while blocking A2A receptors could enhance postsynaptic dopamine signaling.[6][7] This dual action holds promise for not only improving motor symptoms but also potentially addressing non-motor aspects of neurodegenerative diseases.[6]
In Vitro Validation: The Foundation of Characterization
A thorough in vitro validation is the first step in characterizing a novel dual A1/A2A antagonist. This involves a battery of assays to determine affinity, potency, and selectivity.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its target receptors.[8][9] These assays utilize a radiolabeled ligand with known high affinity and selectivity for the receptor of interest.
Experimental Causality: By competing with the radioligand for the binding site, the test compound's affinity can be quantified. This is a direct measure of the physical interaction between the compound and the receptor. It is crucial to perform these assays for both A1 and A2A receptors to establish the dual nature of the antagonist. Furthermore, screening against A2B and A3 receptors is essential to determine selectivity.
Data Presentation: Binding Affinities (Ki, nM) of Hypothetical Compounds
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Dual Antagonist 1 | 15 | 25 | >1000 | >1000 |
| Selective A1 Antagonist | 5 | 500 | >1000 | >1000 |
| Selective A2A Antagonist | 800 | 10 | >1000 | >1000 |
| Non-Selective (e.g., Caffeine) | 12,000 | 25,000 | 40,000 | 80,000 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human A1 or A2A this compound receptor.[10]
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1R, [3H]ZM241385 for A2AR) and varying concentrations of the test compound.[8][11]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: Assessing Potency and Mechanism of Action
Functional assays are critical to confirm that the compound not only binds to the receptor but also blocks its function. The most common functional readout for A1 and A2A receptors is the measurement of intracellular cAMP levels.[3][12]
Experimental Causality: Since A1 and A2A receptors have opposing effects on adenylyl cyclase, a dual antagonist should block both the agonist-induced decrease (A1) and increase (A2A) in cAMP. This provides a direct measure of the compound's functional potency (IC50).
Data Presentation: Functional Potency (IC50, nM) in cAMP Assays
| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) |
| Dual Antagonist 1 | 50 | 75 |
| Selective A1 Antagonist | 20 | >10,000 |
| Selective A2A Antagonist | >10,000 | 30 |
Experimental Protocol: cAMP Assay (HTRF-based)
-
Cell Culture: Culture cells stably expressing either the human A1 or A2A receptor in a 384-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a known agonist for the respective receptor (e.g., NECA) to stimulate the signaling cascade.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents for cAMP detection.
-
Measurement: Read the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the IC50 value from the concentration-response curve.
Signaling Pathway Visualization
Caption: Opposing signaling pathways of A1 and A2A this compound receptors.
In Vivo Validation: Demonstrating Therapeutic Potential
Successful in vitro validation paves the way for in vivo studies in relevant animal models to assess the therapeutic efficacy and safety of the dual antagonist.
Animal Models of Parkinson's Disease
Several well-established rodent models are used to evaluate the anti-parkinsonian effects of A2A and dual A1/A2A antagonists.[13]
-
Haloperidol-Induced Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, mimicking parkinsonian akinesia. The ability of a test compound to reverse this catalepsy is a common screening method.[13]
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rats: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra creates a model of dopamine depletion. The potentiation of L-DOPA-induced contralateral rotations is a key measure of efficacy.[13]
-
MPTP-Treated Primates: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model in non-human primates closely mimics the pathology and symptoms of human Parkinson's disease.[14]
Experimental Causality: These models are designed to assess the compound's ability to modulate the dopamine system and improve motor function. A successful dual antagonist should demonstrate efficacy in these models, potentially at lower doses or with a broader therapeutic window compared to a selective A2A antagonist.
Data Presentation: In Vivo Efficacy in a Rodent Model
| Compound | Dose (mg/kg) | Reversal of Haloperidol-Induced Catalepsy (%) |
| Vehicle | - | 0 |
| Dual Antagonist 1 | 1 | 45 |
| 3 | 85 | |
| 10 | 95 | |
| Selective A2A Antagonist | 3 | 60 |
| 10 | 90 |
Experimental Workflow Visualization
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Adenosine vs. Inosine: A Comparative Guide to Functional Signaling Differences
Introduction
In the intricate world of purinergic signaling, adenosine has long been hailed as a critical regulator of countless physiological processes. This nucleoside, acting through four distinct G protein-coupled receptors (GPCRs), modulates everything from neurotransmission to inflammation. However, its therapeutic and physiological relevance is often curtailed by its fleeting existence; this compound possesses an extremely short half-life of less than 10 seconds in circulation before it is rapidly deaminated by the enzyme this compound deaminase (ADA) into its metabolite, inosine.[1][2][3]
For decades, inosine was relegated to the status of an inert byproduct. This perspective is now being fundamentally reshaped. Emerging evidence reveals that inosine is not merely a metabolic remnant but a bioactive signaling molecule in its own right.[4][5] With a remarkably stable half-life of approximately 15 hours, inosine can sustain purinergic signaling long after its precursor has vanished.[1][2][6][7] This guide provides an in-depth comparison of the functional signaling differences between this compound and inosine, dissecting their distinct receptor interactions, downstream pathway activation, and physiological consequences, supported by key experimental data and methodologies for their study.
I. Receptor Pharmacology: A Tale of Affinity, Selectivity, and Bias
The primary targets for both this compound and inosine are the P1 purinoceptors, more commonly known as this compound receptors (ARs). The functional divergence between these two nucleosides begins with their profoundly different interactions with the four AR subtypes: A₁, A₂ₐ, A₂₋, and A₃.
-
This compound: Functions as a potent, non-selective agonist at all four receptor subtypes. It exhibits high affinity for A₁ and A₂ₐ receptors and lower affinity for A₂₋ and A₃ receptors.[8][9] This broad activity profile allows this compound to elicit complex, and sometimes opposing, physiological effects depending on the receptor landscape of a given tissue.
-
Inosine: Once considered inactive, inosine is now understood to be a functional AR agonist, but with a markedly different pharmacological signature.[1][4] Its engagement with ARs is characterized by lower potency and distinct selectivity compared to this compound.
-
A₁ and A₃ Receptors: Inosine acts as a functional agonist at A₁ and A₃ receptors, though with significantly higher concentrations required for activation compared to this compound.[1] Notably, its interaction with the A₃ receptor can be potent enough to trigger physiological responses like mast cell degranulation and presynaptic inhibition of acetylcholine release.[10][11][12]
-
A₂ₐ and A₂₋ Receptors: Inosine's activity at the A₂ receptors is a key point of differentiation. It is a very weak agonist at the A₂ₐ receptor, requiring concentrations several orders of magnitude higher than this compound to stimulate cAMP production.[1] Crucially, it appears to be largely inactive at the A₂₋ receptor.[1]
-
This differential pharmacology suggests that in physiological or pathological states where ADA activity is high, the purinergic signal transitions from a broad-spectrum this compound signal to a more selective, inosine-driven signal that preferentially targets A₁ and A₃ receptors, with unique, biased signaling through the A₂ₐ receptor.
Comparative Receptor Binding and Functional Potency
| Ligand | Receptor | Binding Affinity (Kᵢ / IC₅₀) | Functional Potency (EC₅₀) | Key Functional Outcome |
| This compound | A₁ | ~70 nM[8] | Low nM range | Gi/o coupling, ↓cAMP |
| A₂ₐ | ~150 nM[8] | 0.211 µM (pERK)[1] | Gs coupling, ↑cAMP, ↑pERK | |
| A₂₋ | ~5100 nM[8] | µM range | Gs coupling, ↑cAMP | |
| A₃ | ~6500 nM[8] | µM range | Gi/o coupling, ↓cAMP | |
| Inosine | A₁ | ~100-290 µM[1][13] | 290 µM[1] | Gi/o coupling, ↓cAMP |
| A₂ₐ | Low affinity | 300.7 µM (cAMP), 89.4 µM (pERK)[1] | Gs coupling, biased ↑pERK | |
| A₂₋ | No significant activity[1] | No significant activity[1] | - | |
| A₃ | 1.37-25 µM (rodent)[10][13] | 2.3 µM (mast cell degranulation)[10] | Gi/o coupling, ↓cAMP, PLC activation |
II. Downstream Signaling: The Emergence of Biased Agonism
The functional differences between this compound and inosine are not limited to receptor affinity; they extend to the specific intracellular signaling cascades they activate. While this compound typically engages canonical G-protein signaling pathways, inosine exhibits a more nuanced profile, most notably through the phenomenon of biased agonism at the A₂ₐ receptor.
Canonical this compound Receptor Signaling
Activation of this compound receptors by this compound triggers well-defined downstream pathways:
-
A₁R & A₃R (Gᵢ/ₒ-coupled): Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of potassium channels and inhibition of calcium channels, generally leading to inhibitory cellular responses.[14][15]
-
A₂ₐR & A₂₋R (Gₛ-coupled): Activation stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[14][15]
Caption: Canonical this compound Receptor Signaling Pathways.
Inosine's Biased Signaling at the A₂ₐ Receptor
The most striking functional difference is inosine's role as a biased agonist at the A₂ₐ receptor.[1][2] While this compound strongly favors the Gs-cAMP pathway, inosine preferentially activates the extracellular signal-regulated kinase (ERK1/2) pathway, a branch of the mitogen-activated protein kinase (MAPK) cascade.
Experimental data shows that while this compound is ~423-fold more potent than inosine at stimulating ERK1/2 phosphorylation, it is nearly 10,000-fold more potent at stimulating cAMP production.[1] This demonstrates that inosine produces ERK1/2-biased signaling, whereas this compound produces cAMP-biased signaling at the A₂ₐR.[1][2] This biased signaling has profound implications, as the ERK1/2 pathway is critically involved in cell proliferation, differentiation, and survival, distinct from the canonical roles of cAMP/PKA.
Caption: Biased agonism at the A₂ₐ receptor.
III. Divergent Functional Consequences
The differences in stability, receptor selectivity, and signaling bias translate into distinct physiological and pathological roles for this compound and inosine.
| Functional Domain | This compound | Inosine | Mechanistic Rationale |
| Immunomodulation | Potent, broad immunosuppression via A₂ₐR on immune cells.[16][17] | Sustained anti-inflammatory and immunomodulatory effects.[1][18] | Inosine's long half-life provides a prolonged anti-inflammatory signal via A₂ₐR and A₃R after this compound is cleared.[2] |
| Neurotransmission | General inhibitory neuromodulator (via A₁R), fine-tunes synaptic plasticity (via A₂ₐR).[8] | Neuroprotective; presynaptic inhibition via A₃R; antidepressant-like effects via A₁/A₂ₐR.[11][19][20] | Inosine's A₃R selectivity inhibits acetylcholine release.[11] Its biased A₂ₐR signaling may contribute to distinct neuroprotective pathways.[19] |
| Vascular Tone | Multiphasic response (vasodilation via A₂ₐR, constriction via A₁/A₃R).[10][12] | Monophasic vasoconstrictor response in some vascular beds.[10][12][21] | Inosine activates pro-constrictive A₃Rs without strongly activating the pro-dilatory A₂ₐRs that this compound targets.[12][21] |
| Mast Cell Activity | Can inhibit degranulation via A₂ₐR. | Potently stimulates mast cell degranulation.[10][12][21] | Inosine is a selective A₃R agonist on mast cells, a key pathway for degranulation, without the counteracting A₂ₐR inhibition.[10][12] |
IV. Experimental Methodologies for Dissecting Signaling Differences
Distinguishing the unique signaling contributions of this compound and inosine requires precise experimental design. The causality behind these choices is critical: because inosine is a metabolite of this compound, experiments must be structured to eliminate confounding signals from endogenous or converted this compound.
Caption: Workflow for comparing this compound and inosine signaling.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of inosine relative to this compound for a specific this compound receptor subtype.
-
Causality: This assay directly measures the physical interaction between the ligand and the receptor, independent of any downstream signaling events. It is the gold standard for quantifying affinity.
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells stably expressing human A₂ₐR) in a lysis buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine membrane preparations with a known concentration of a high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ZM241385 for A₂ₐR).
-
Competition: Add increasing concentrations of unlabeled competitor ligand (either this compound or inosine) to displace the radioligand. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
-
Incubation: Incubate at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioactivity.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Kᵢ value.
-
Protocol 2: cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC₅₀) of this compound and inosine in modulating adenylyl cyclase activity.
-
Causality: This functional assay quantifies the activation of the canonical Gs or Gi signaling pathway. The inclusion of this compound deaminase is critical to ensure that the measured effect of inosine is direct and not due to its potential (though unlikely in vitro) conversion back to this compound or contamination from endogenous this compound produced by the cells.[1]
-
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-hA₁R or CHO-hA₂ₐR) in 96-well plates.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Crucially, also add purified this compound deaminase (ADA) to the assay medium to degrade any basal this compound. [1]
-
Stimulation: For A₂ₐ/A₂₋ receptors, add increasing concentrations of this compound or inosine. For A₁/A₃ receptors, first stimulate adenylyl cyclase with forskolin, then add increasing concentrations of the agonist to measure inhibition.
-
Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell Western)
-
Objective: To quantify the activation of the MAPK/ERK pathway and assess signaling bias.
-
Causality: This assay measures a non-canonical signaling output. By comparing the potency for ERK activation (from this assay) with the potency for cAMP accumulation (from Protocol 2), one can quantify signaling bias and demonstrate that two agonists acting at the same receptor can have different functional consequences.
-
Methodology:
-
Cell Culture & Starvation: Plate cells in 96-well plates. Once confluent, starve the cells in serum-free media for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with increasing concentrations of this compound or inosine for a predetermined optimal time (e.g., 5-10 minutes).
-
Fixation & Permeabilization: Fix cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: Block non-specific binding sites. Incubate with two primary antibodies simultaneously: a rabbit anti-phospho-ERK1/2 antibody and a mouse anti-total-ERK1/2 (or other normalization protein like GAPDH) antibody.
-
Detection: Wash and incubate with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Imaging & Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-ERK signal to the total-ERK signal.
-
Data Analysis: Plot the normalized phospho-ERK signal against the log agonist concentration to determine the EC₅₀ for ERK1/2 activation.
-
Conclusion and Future Directions
The evidence is now clear: inosine is far from an inert metabolite. It is a distinct signaling molecule that complements and extends the purinergic system. The key functional differences from its precursor, this compound, are rooted in its remarkable metabolic stability, its unique profile of receptor selectivity (favoring A₁/A₃ over A₂ subtypes), and its ability to act as a biased agonist at the A₂ₐ receptor, preferentially activating pro-survival ERK pathways over canonical cAMP signaling.[1][2]
This new understanding opens exciting avenues for drug development. The stability and biased agonism of inosine suggest that inosine analogs could be designed as long-lasting, pathway-specific therapeutics for inflammatory, neurological, and cardiovascular diseases. Future research must continue to unravel the full spectrum of inosine's actions, including investigating the possibility of as-yet-unidentified, inosine-specific receptors and further elucidating the physiological consequences of its biased signaling in vivo.[4] For researchers in the field, appreciating the functional dichotomy between this compound and inosine is no longer optional—it is essential for accurately interpreting purinergic signaling in health and disease.
References
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- Sheth, S., et al. (2014). This compound Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 15(2), 2024-2052. [Link]
- Koupenova, M., & Ravid, K. (2024). Multifaceted role of inosine in complex diseases and human health. Nutrition Reviews. [Link]
- Koupenova, M., & Ravid, K. (2024). Multifaceted role of inosine in complex diseases and human health. Oxford Academic, nuad167. [Link]
- Li, A., et al. (2024). Inosine: biofunctions and the roles in human diseases. Frontiers in Endocrinology, 15, 1370215. [Link]
- de Paula, J., et al. (2021). Inosine as a Tool to Understand and Treat Central Nervous System Disorders: A Neglected Actor?. Frontiers in Pharmacology, 12, 715171. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Adenosine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides an in-depth, procedural framework for the safe and compliant disposal of adenosine and its derivatives, ensuring the protection of personnel and the environment.
Understanding this compound: Hazard Assessment and Classification
This compound is a fundamental nucleoside, integral to various biochemical processes. While pure this compound is often not classified as a hazardous substance, a cautious and informed approach to its disposal is paramount.[1][2] The diverse family of this compound derivatives, frequently synthesized and utilized in drug development, may exhibit significantly different toxicological profiles. Some this compound analogs are designed to be biologically active and may have unknown full toxicological properties.[3] Therefore, a conservative approach, treating all this compound-containing waste as potentially hazardous, is the most prudent course of action.[4][5]
Key Considerations:
-
Conflicting Information: Safety Data Sheets (SDS) for this compound and its derivatives can sometimes present conflicting hazard classifications.[4] In such cases, always default to the more stringent safety precautions.
-
Derivatives and Analogs: Synthetic nucleoside analogs, including many this compound derivatives, should be handled as potentially hazardous substances due to their potential to interfere with biological processes.[5]
-
Institutional Policies: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements, as local regulations may vary.[6][7]
The Core Principles of this compound Waste Management
Effective chemical waste management hinges on a systematic approach that begins the moment waste is generated. The following principles form the foundation of a safe and compliant this compound disposal plan.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.[8]
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any materials used for spill cleanup in a designated solid chemical waste container.[5][9]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof liquid waste container.[4][5] Never pour this compound solutions down the drain.[4][10]
-
Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or oxidizers, unless explicitly permitted by your EHS office.[5][8]
Container Selection and Labeling: Clarity and Compliance
The integrity of your waste containment is crucial for safety.
-
Container Choice: Use containers that are in good condition, chemically compatible with the waste, and have a secure, screw-top lid.[5] The original container, if in good condition, can be an excellent choice.
-
Labeling: Immediately upon starting a waste container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[5][11][12] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound Waste," "Aqueous this compound Waste").[6]
-
The approximate concentrations of the components.[13]
-
The name of the Principal Investigator (PI) and the laboratory location.[5]
-
An indication of the hazards (e.g., pictogram, NFPA diamond).[11][12]
This compound Disposal Workflow
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Protocol for the Disposal of Solid this compound Waste
This protocol outlines the standard procedure for the disposal of unused or waste solid this compound or materials contaminated with solid this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Designated solid chemical waste container with a secure lid.
-
Hazardous waste label.
-
Tools for transfer (e.g., spatula, weigh boat).
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.[6] This is to protect you from any potential contact with the chemical.
-
Prepare the Waste Container: Obtain a designated solid chemical waste container. Ensure it is clean, in good condition, and compatible with this compound. Affix a hazardous waste label to the container and fill in all required information except for the final date.
-
Transfer the Waste: Carefully transfer the solid this compound waste into the prepared container. This includes any unused this compound powder, contaminated weigh boats, or other solid materials that have come into contact with the this compound.[5] Perform this transfer in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[6]
-
Secure the Container: Once the waste has been added, securely close the container lid to prevent any spills or release of dust. Containers must be kept closed at all times except when waste is being added.[13][14]
-
Store in a Satellite Accumulation Area (SAA): Place the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[5][8] This area should be under the direct supervision of laboratory personnel and away from incompatible chemicals.[7][8]
-
Arrange for Disposal: When the waste container is full, or in accordance with your institution's policies, arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]
Management of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinse: The standard procedure for decontaminating an empty chemical container is to triple rinse it with a suitable solvent in which this compound is soluble (e.g., water).[5][13]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[5][13]
-
Deface the Label: After triple rinsing, completely deface or remove the original manufacturer's label.[13]
-
Final Disposal: Dispose of the clean, defaced container according to your institution's guidelines for clean glassware or plastic.[5]
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as potentially hazardous chemical waste.[5][6] | Due to the potential for unknown toxicity in derivatives and to ensure a high standard of safety. |
| Solid Waste | Segregate in a labeled, sealed container.[5] | Prevents cross-contamination and ensures proper disposal routing. |
| Liquid Waste | Collect in a labeled, sealed container. Do not dispose of down the drain.[4][10] | Protects aquatic environments and wastewater treatment systems. |
| Empty Containers | Triple rinse, collect rinsate as hazardous waste, deface label.[5][13] | Ensures residual chemical is captured and the container is safe for non-hazardous disposal. |
| Storage | Designated Satellite Accumulation Area (SAA).[8] | Centralizes waste, prevents accidental mixing, and facilitates safe and efficient pickup. |
| Final Disposal | Via institutional EHS or a licensed contractor.[6][9] | Ensures compliance with all local, state, and federal regulations. |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This not only ensures regulatory compliance but also builds a foundation of trust and responsibility that is integral to scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
